molecular formula C8H7FO2 B032593 2-Fluoro-4-methoxybenzaldehyde CAS No. 331-64-6

2-Fluoro-4-methoxybenzaldehyde

货号: B032593
CAS 编号: 331-64-6
分子量: 154.14 g/mol
InChI 键: UNWQNFJBBWXFBG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Fluoro-4-methoxybenzaldehyde is a versatile and high-value aromatic aldehyde serving as a critical synthetic intermediate in advanced chemical research. Its distinct molecular architecture, featuring an electron-donating methoxy group at the para position and an electron-withdrawing fluoro substituent at the ortho position relative to the formyl group, creates a unique electronic profile that influences both its reactivity and the properties of downstream compounds. This compound is extensively employed in medicinal chemistry for the construction of novel heterocyclic scaffolds and active pharmaceutical ingredients (APIs), where the fluorine atom is often introduced to modulate metabolic stability, membrane permeability, and bioavailability. Furthermore, it finds significant application in materials science as a precursor for organic ligands, non-linear optical (NLO) materials, and liquid crystals, where its substituted benzaldehyde core helps fine-tune molecular conformation and electronic characteristics. The aldehyde group serves as a highly reactive handle for key transformations, including condensations to form Schiff bases, Grignard reactions, and reductions, enabling the efficient synthesis of complex target molecules. Researchers value this building block for its ability to impart strategic functionalization in molecular design, accelerating the discovery and development of new chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-fluoro-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWQNFJBBWXFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370546
Record name 2-Fluoro-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331-64-6
Record name 2-Fluoro-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-4-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its utility in the preparation of diverse molecular scaffolds, including fluorine-containing imidazoles and polyhydroquinolines, makes it a compound of significant interest to researchers in medicinal chemistry and materials science. A comprehensive understanding of its physical properties is paramount for its effective handling, characterization, and application in complex synthetic pathways. This guide provides a detailed examination of the key physicochemical characteristics of this compound, offering both established data and field-proven methodologies for its empirical validation.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical compound is to establish its unequivocal identity through standardized nomenclature and structural representation.

  • Chemical Name: this compound

  • Synonyms: 2-Fluoro-p-anisaldehyde

  • CAS Number: 331-64-6

  • Molecular Formula: C₈H₇FO₂[1]

  • Molecular Weight: 154.14 g/mol [1]

The molecular architecture, consisting of a benzene ring substituted with fluoro, methoxy, and formyl groups at positions 2, 4, and 1 respectively, dictates its reactivity and physical behavior.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The macroscopic properties of a compound are a direct manifestation of its molecular structure and intermolecular forces. The data presented below are compiled from reputable chemical suppliers and databases.

PropertyValueSource(s)
Appearance White to brown powder or crystals.
Melting Point 43-48 °C (literature)[2]
45.0 to 48.0 °C
Boiling Point Data not available. Predicted to be >200 °C at atmospheric pressure.
Density Data not available.
Purity (Assay) >96.0% (GC)

Expert Insight: The melting point is presented as a range, which is typical for crystalline organic solids. A sharp melting range (e.g., 0.5-1.0 °C) is indicative of high purity, whereas a broad range suggests the presence of impurities which disrupt the crystal lattice. While experimental boiling point and density data are not readily published, computational tools can provide estimates. For instance, a property calculator predicts temperature-dependent density values, which can be useful for process modeling.[3] However, these should always be confirmed experimentally for critical applications.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for reaction setup, purification, and formulation.

  • Water: Expected to be poorly soluble. Aldehydes with more than four carbon atoms generally exhibit low solubility in water as the nonpolar character of the molecule becomes dominant.[4][5][6]

  • Organic Solvents: Generally soluble in common organic solvents like alcohols, ethers, and chlorinated solvents.[4][7]

Causality in Solubility: The molecule possesses a polar carbonyl (C=O) group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor with protic solvents.[6][8] However, the bulky, nonpolar benzene ring diminishes its affinity for highly polar solvents like water. In less polar organic solvents, van der Waals forces and dipole-dipole interactions facilitate dissolution.

Spectral Data Analysis (Predicted)

While experimental spectra for this specific compound are not widely available in public databases, we can reliably predict the key features based on the known spectral behavior of substituted benzaldehydes.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde, methoxy, and aromatic protons.

  • Aldehyde Proton (-CHO): A singlet peak is anticipated in the highly deshielded region of δ 9.8-10.1 ppm .

  • Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons should appear around δ 3.8-4.0 ppm .

  • Aromatic Protons (Ar-H): Three protons on the aromatic ring will exhibit complex splitting patterns (doublets or doublets of doublets) between δ 6.8-7.8 ppm , influenced by coupling to each other and to the fluorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides a map of the carbon skeleton.

  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to resonate far downfield, typically in the δ 188-192 ppm range.

  • Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbons directly bonded to the electronegative fluorine and oxygen atoms will be significantly shifted. The C-F carbon will show a large coupling constant (¹JCF ≈ 250 Hz).

  • Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm is characteristic for a methoxy group on an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band is expected between 1685-1705 cm⁻¹ . Conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde (1730 cm⁻¹).[9][10]

  • C-H Stretch (Aldehyde): Two characteristic, weaker bands are anticipated near 2750 cm⁻¹ and 2850 cm⁻¹ . The presence of the 2750 cm⁻¹ peak is a strong diagnostic indicator for an aldehyde.[9]

  • C-O Stretch (Aryl Ether): A strong band corresponding to the aryl-O-CH₃ stretch should appear in the 1250-1270 cm⁻¹ region.

  • C-F Stretch: A strong absorption in the fingerprint region, typically around 1200-1000 cm⁻¹ .

  • Aromatic C=C Stretches: Medium intensity peaks will be present in the 1500-1600 cm⁻¹ region.[11]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would likely show:

  • Molecular Ion (M⁺): A prominent peak at m/z = 154 , corresponding to the molecular weight.

  • Key Fragments: A significant fragment at m/z = 153 ([M-H]⁺) from the loss of the aldehydic hydrogen is characteristic of aldehydes.[12] Another expected major fragment would be at m/z = 125 ([M-CHO]⁺) due to the loss of the formyl radical.[12]

Experimental Protocols for Physical Property Determination

To ensure scientific rigor, physical properties must be verifiable. The following protocols describe standard, self-validating methods for determining the melting point and solubility profile.

Melting Point Determination (Capillary Method)

This protocol adheres to the standard capillary method, widely recognized by pharmacopeias.[13]

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as moisture can depress the melting point.[14]

    • Place a small amount of the solid in a clean mortar and gently grind it into a fine, homogeneous powder. This ensures efficient and uniform heat transfer.[13]

    • Press the open end of a capillary tube into the powder multiple times. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.[14][15]

  • Instrument Setup and Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate to quickly approach the expected melting point (e.g., to ~30°C).

    • Once the temperature is approximately 15°C below the expected melting point, reduce the heating rate to 1-2°C per minute.[14][15] A slow ramp rate is critical for allowing the sample and thermometer to be in thermal equilibrium, yielding an accurate reading.

  • Data Recording:

    • Record the temperature (T-initial) at which the first drop of liquid is observed.[14]

    • Record the temperature (T-final) at which the last solid crystal melts into a transparent liquid.[15]

    • The recorded melting point should be reported as the range from T-initial to T-final. For high-purity material, this range should be narrow.

Solubility Classification

This protocol systematically classifies the compound's solubility based on its acidic or basic properties.

Caption: Logical Flow for Solubility Classification.

Step-by-Step Methodology:

  • Water Solubility:

    • Place approximately 25 mg of the compound into a small test tube.

    • Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[16]

    • Observe if the solid dissolves. Given its structure, it is expected to be insoluble.

  • Aqueous Base Solubility:

    • To the undissolved solid (or a fresh 25 mg sample), add 0.75 mL of 5% NaOH solution and shake.

    • Observe for dissolution. As the compound lacks a strong acidic proton (like a phenol or carboxylic acid), it is expected to be insoluble. A positive test would indicate an acidic functional group.[16]

  • Aqueous Acid Solubility:

    • To the undissolved solid (or a fresh 25 mg sample), add 0.75 mL of 5% HCl solution and shake.

    • Observe for dissolution. The aldehyde and ether oxygens are weakly basic but generally not basic enough to dissolve in dilute acid. A positive test would indicate a basic functional group, such as an amine.[16]

Safety and Handling

Proper handling is essential for laboratory safety. This compound is associated with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[18]

  • H319: Causes serious eye irritation.[18]

  • H335: May cause respiratory irritation.[18]

Recommended Precautions:

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2]

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is between 2-8°C.[2]

References

  • Melting Point Determination. (n.d.). Stanford Research Systems.
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • Physical properties of Aldehydes, Ketones and Carboxylic Acids. (2022, March 31). GeeksforGeeks.
  • Melting Point Determination Procedure. (2021, August 20). Chemistry LibreTexts.
  • Melting point determination. (n.d.). University of Calgary.
  • Experiment 1: Determination of Solubility Class. (n.d.).
  • Measuring the Melting Point. (2023, May 8). Westlab Canada.
  • Infrared spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry.
  • Properties of Aldehydes and Ketones. (2022, August 11). Chemistry LibreTexts.
  • Physical Properties of Aldehydes and Ketones. (n.d.). eCampusOntario Pressbooks.
  • Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn.
  • Classification of organic compounds By solubility. (n.d.).
  • Introduction to Solubility. (2021, March 22). SALTISE.
  • Physical properties aldehydes ketones. (n.d.). Doc Brown's Chemistry.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • How To Determine Solubility Of Organic Compounds? (2024, February 11). Chemistry For Everyone.
  • Safety Data Sheet. (n.d.). AOBChem.
  • Supporting Information. (n.d.).
  • A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. (n.d.). UNED.
  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid. (n.d.). National Institutes of Health.
  • IR Spectra of benzaldehyde and its derivatives in different aggregate states. (2014, August 7). ResearchGate.
  • Infrared Spectra of Some Common Functional Groups. (2021, September 30). Chemistry LibreTexts.
  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
  • Mass Spectrometry - Fragmentation Patterns. (2019, December 31). Chemistry LibreTexts.
  • Analyze the IR spectra of benzaldehyde, highlighting key functional group peaks. (n.d.). Proprep.
  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted). (n.d.). Human Metabolome Database.
  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.
  • 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde. (n.d.). PubChem.
  • This compound Thermodynamic Properties vs Temperature. (n.d.). Chemeo.
  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental). (n.d.). Human Metabolome Database.
  • 4-Fluoro-2-methoxybenzaldehyde. (n.d.). PubChem.
  • 4-Fluoro-2-methoxybenzaldehyde (CAS 450-83-9) Properties. (n.d.). Chemeo.
  • 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready.
  • Mass Spectrometry: Interpreting Fragmentation Patterns. (2023, October 24). HSC Chemistry.
  • Interpretation of mass spectra. (n.d.).
  • This compound, 97%. (n.d.). Fisher Scientific.

Sources

A Technical Guide to the Structural Analysis of 2-Fluoro-4-methoxybenzaldehyde: A Key Intermediate in Pharmaceutical and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive structural analysis of 2-Fluoro-4-methoxybenzaldehyde, a critical building block in the fields of medicinal chemistry and advanced materials synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the methodologies and data interpretation essential for the characterization of this fluorinated aromatic aldehyde.

Introduction: The Significance of this compound

This compound (CAS No. 331-64-6) is a substituted aromatic aldehyde featuring a fluorine atom and a methoxy group on the benzene ring.[1] This unique substitution pattern imparts specific electronic and steric properties to the molecule, making it a valuable precursor in the synthesis of a wide range of complex organic molecules, including pharmaceuticals and novel materials. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, a desirable trait in drug design. The aldehyde functionality serves as a versatile handle for various chemical transformations, such as condensations, oxidations, and the formation of Schiff bases.

This guide will delve into the core analytical techniques employed for the structural elucidation and purity assessment of this compound. We will explore the theoretical underpinnings of each method and provide practical, step-by-step protocols for their application.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in synthesis.

PropertyValueSource
Molecular Formula C₈H₇FO₂
Molecular Weight 154.14 g/mol
Appearance White to off-white crystalline solid
Melting Point 43-48 °C
Boiling Point 226.5±20.0 °C (Predicted)
Storage Temperature 2-8°C

Synthesis and Purification

The primary synthetic route to this compound often involves the oxidation of 2-fluoro-4-methoxybenzyl alcohol. An alternative method starts from 4-bromo-3-fluoroanisole.[1] Post-synthesis, purification is typically achieved through silica gel column chromatography to ensure high purity for subsequent applications.

Experimental Protocol: Synthesis via Oxidation

This protocol describes a common laboratory-scale synthesis of this compound.

  • Dissolution: In a round-bottom flask, dissolve 2-fluoro-4-methoxybenzyl alcohol (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Oxidation: Slowly add an oxidizing agent, for instance, pyridine sulfur trioxide (2-3 equivalents), to the solution while maintaining the temperature at 0-5 °C with an ice bath.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by pouring the mixture into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Synthesis_Workflow Start 2-Fluoro-4-methoxybenzyl alcohol Oxidation Oxidation (e.g., Pyridine Sulfur Trioxide in DMSO) Start->Oxidation Reaction Reaction Mixture Oxidation->Reaction Quench Quenching (Ice Water) Reaction->Quench Extraction Extraction (Ethyl Acetate) Quench->Extraction Purification Column Chromatography Extraction->Purification End Pure 2-Fluoro-4- methoxybenzaldehyde Purification->End

Caption: Synthetic workflow for this compound.

Structural Elucidation via Spectroscopic Techniques

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.3d1HAldehyde proton (-CHO)
~7.8t1HAromatic proton (H-6)
~6.8dd1HAromatic proton (H-5)
~6.7dd1HAromatic proton (H-3)
~3.9s3HMethoxy protons (-OCH₃)

Causality Behind Assignments:

  • The aldehyde proton is significantly deshielded due to the electronegativity of the carbonyl oxygen and appears at a characteristic downfield shift. It may exhibit a small doublet coupling to the fluorine atom.

  • The aromatic protons are in the typical region of 6.5-8.0 ppm. The electron-withdrawing aldehyde group and the fluorine atom, along with the electron-donating methoxy group, influence their precise chemical shifts. The coupling patterns (doublets of doublets and triplets) arise from proton-proton and proton-fluorine couplings.

  • The methoxy protons appear as a sharp singlet, as they have no adjacent protons to couple with.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~188 (d)Aldehyde Carbonyl (C=O)
~165 (d)C-4 (bearing -OCH₃)
~162 (d)C-2 (bearing -F)
~130 (d)C-6
~118 (d)C-1
~110 (d)C-5
~101 (d)C-3
~56Methoxy Carbon (-OCH₃)

Causality Behind Assignments:

  • The carbonyl carbon is the most deshielded, appearing at a very low field. It will appear as a doublet due to coupling with the fluorine atom.

  • The aromatic carbons attached to the electronegative fluorine and oxygen atoms (C-2 and C-4) are also significantly deshielded. They will exhibit characteristic C-F and C-O-C chemical shifts and will be split into doublets by the fluorine atom.

  • The remaining aromatic carbons have chemical shifts determined by the combined electronic effects of the substituents.

  • The methoxy carbon appears in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~2900-3000MediumC-H stretch (aromatic and methyl)
~2720, ~2820MediumC-H stretch (aldehyde)
~1700StrongC=O stretch (aromatic aldehyde)
~1600, ~1480Medium-StrongC=C stretch (aromatic ring)
~1250StrongC-O stretch (aryl ether)
~1100StrongC-F stretch

Causality Behind Assignments:

  • The strong absorption around 1700 cm⁻¹ is a hallmark of the carbonyl group in an aromatic aldehyde.

  • The two medium bands in the 2720-2820 cm⁻¹ region are characteristic of the C-H stretch of an aldehyde proton.

  • The strong bands corresponding to the C-O and C-F stretches confirm the presence of the methoxy and fluoro substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Predicted Fragmentation Pattern (Electron Ionization - EI):

m/zProposed Fragment
154[M]⁺ (Molecular Ion)
153[M-H]⁺
125[M-CHO]⁺
111[M-CHO-CH₂]⁺
95[M-CHO-OCH₃]⁺
77[C₆H₅]⁺

Causality Behind Fragmentation:

  • The molecular ion peak at m/z 154 confirms the molecular weight of the compound.

  • The loss of a hydrogen radical (m/z 153) and the formyl radical (m/z 125) are common fragmentation pathways for benzaldehydes.

  • Subsequent fragmentations involve the loss of the methoxy group and cleavage of the aromatic ring.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation & Confirmation Synthesis Synthesis of Crude Product Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and structural analysis.

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

The structural analysis of this compound relies on a synergistic application of NMR, IR, and MS techniques. Each method provides unique and complementary information that, when combined, allows for the unambiguous confirmation of the molecule's structure and purity. The protocols and data presented in this guide serve as a valuable resource for scientists working with this important synthetic intermediate, facilitating its effective use in the development of novel pharmaceuticals and advanced materials.

References

  • PubChem. (n.d.). This compound.
  • Spectral Database for Organic Compounds (SDBS). (n.d.). Home.
  • Royal Society of Chemistry. (2016). Electronic Supplementary Information.

Sources

A Comprehensive Spectroscopic Guide to 2-Fluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 2-Fluoro-4-methoxybenzaldehyde

Welcome to a detailed technical exploration of this compound (CAS No. 331-64-6), a key aromatic building block in modern organic synthesis.[1] With a molecular formula of C₈H₇FO₂ and a molecular weight of 154.14 g/mol , this compound's utility in the development of novel pharmaceutical and agrochemical agents is significant.[1] Its trifunctional nature—featuring an aldehyde, a methoxy ether, and a fluorine substituent on an aromatic ring—provides multiple reaction sites for constructing complex molecular architectures.

The precise arrangement of these groups dictates the molecule's reactivity and its ultimate application. Consequently, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for any research and development program. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. As we delve into the data, we will not only present the expected spectral values but also explain the underlying chemical principles that give rise to them, offering field-proven insights into experimental design and data interpretation.

Molecular Structure and Atom Numbering

To ensure clarity throughout this guide, the following standardized numbering system will be used for the atoms in this compound. This framework is essential for the precise assignment of signals in both ¹H and ¹³C NMR spectroscopy.

Caption: IUPAC numbering for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing a detailed map of the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable, with the fluorine atom adding an extra layer of diagnostic complexity through heteronuclear coupling.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Due to the molecule's substitution pattern, we expect four distinct signals: one for the aldehyde proton, one for the methoxy protons, and two for the aromatic protons, which will exhibit splitting due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Labeled Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Rationale
H7 (CHO) ~10.3 Doublet (d) JH-F ≈ 2-3 Hz The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond. It is weakly coupled to the ortho fluorine atom (⁴JH-F).
H6 ~7.8 Doublet (d) JH5-H6 ≈ 8.5 Hz This proton is ortho to the electron-withdrawing aldehyde group, placing it significantly downfield.
H5 ~6.8 Doublet of Doublets (dd) JH5-H6 ≈ 8.5 Hz, JH5-F ≈ 2.0 Hz This proton is ortho to the electron-donating methoxy group and meta to the aldehyde. It experiences coupling from both H6 and the fluorine atom.
H3 ~6.7 Doublet of Doublets (dd) JH3-F ≈ 12.0 Hz, JH3-H5 ≈ 2.0 Hz This proton is ortho to the fluorine, resulting in a large ortho H-F coupling constant. It is also meta to the methoxy group.

| H8 (OCH₃) | ~3.9 | Singlet (s) | N/A | The three equivalent protons of the methoxy group are shielded relative to the aromatic protons and appear as a sharp singlet. |

Note: Predicted values are generated based on established substituent effects and data from similar compounds. Actual experimental values may vary slightly.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom. The presence of the electronegative fluorine atom introduces significant C-F coupling, which is highly diagnostic.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Labeled Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constant (JC-F, Hz) Assignment Rationale
C7 (CHO) ~188 Doublet (d) ~4 The carbonyl carbon is significantly deshielded. It exhibits a small coupling to the fluorine atom.
C2 ~167 Doublet (d) ~260 (Large) The carbon directly bonded to fluorine shows a very large one-bond C-F coupling constant and is highly deshielded.
C4 ~165 Doublet (d) ~12 The carbon bearing the methoxy group is deshielded. It shows a smaller three-bond C-F coupling.
C6 ~132 Singlet or small doublet < 2 This carbon is ortho to the aldehyde group. Any C-F coupling would be over four bonds and likely unresolved.
C1 ~118 Doublet (d) ~2 This ipso-carbon is shielded. C-F coupling is small.
C5 ~110 Doublet (d) ~4 This carbon is ortho to the methoxy group and meta to fluorine, showing a small three-bond coupling.
C3 ~101 Doublet (d) ~25 This carbon is ortho to the fluorine atom, resulting in a significant two-bond C-F coupling and strong shielding.

| C8 (OCH₃) | ~56 | Singlet (s) | N/A | The methoxy carbon is in the typical aliphatic region. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and data integrity.

Caption: Standard workflow for NMR sample analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an exceptionally rapid and reliable method for confirming the presence of the key aldehyde, ether, and aromatic moieties.

Characteristic IR Absorption Bands

The spectrum is dominated by a very strong carbonyl (C=O) stretch. The positions of the aromatic C-H bends can also hint at the substitution pattern.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Assignment
3100-3000 Medium-Weak C-H Stretch Aromatic C-H
2980-2850 Medium-Weak C-H Stretch Methoxy (-OCH₃)
2850 & 2750 Weak C-H Stretch (Fermi Doublet) Aldehyde (-CHO)
~1700 Strong, Sharp C=O Stretch Aromatic Aldehyde
1610 & 1500 Medium-Strong C=C Stretch Aromatic Ring
~1260 Strong C-O Stretch (Asymmetric) Aryl-Alkyl Ether
~1150 Strong C-F Stretch Aryl Fluoride
~1020 Medium C-O Stretch (Symmetric) Aryl-Alkyl Ether

| 900-675 | Medium-Strong | C-H Bend (Out-of-plane) | Substituted Aromatic Ring |

Causality Behind the Data: The C=O stretch for an aromatic aldehyde appears around 1700 cm⁻¹, slightly lower than a saturated aldehyde (~1730 cm⁻¹) due to conjugation with the aromatic ring, which weakens the double bond character.[2][3] The presence of two weak bands around 2850 and 2750 cm⁻¹ is highly diagnostic for an aldehyde C-H stretch and helps distinguish it from a ketone.[3] The strong bands for the C-O ether and C-F stretches further confirm the molecular structure.[4]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and speed.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Use a soft wipe with isopropanol and allow it to fully evaporate.

  • Background Scan: Collect a background spectrum of the empty ATR stage. This is a critical self-validating step that accounts for atmospheric CO₂ and H₂O, ensuring they do not appear in the final sample spectrum.

  • Sample Application: Place a small amount of the solid this compound onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (plotted as % Transmittance vs. Wavenumber) is analyzed for the characteristic peaks listed in Table 3.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Predicted Mass Spectrometry Data (Electron Ionization)

Under electron ionization (EI), the molecule is fragmented in a reproducible manner. The molecular ion peak (M⁺) is expected at m/z 154, corresponding to the molecular weight.

Table 4: Predicted Major Fragment Ions in EI-MS

m/z Proposed Fragment Ion Formula Rationale for Fragmentation
154 [M]⁺ [C₈H₇FO₂]⁺ Molecular Ion
153 [M-H]⁺ [C₈H₆FO₂]⁺ Loss of the weakly bound aldehydic hydrogen radical.[5][6]
125 [M-CHO]⁺ [C₇H₆FO]⁺ Loss of the formyl radical (•CHO), a common pathway for benzaldehydes.[5][6]
111 [M-CHO-CH₂]⁺ or [M-COCH₃]⁺ [C₆H₄FO]⁺ Subsequent loss of a methyl radical from the methoxy group is a plausible secondary fragmentation.

| 95 | [C₆H₄F]⁺ | [C₆H₄F]⁺ | Loss of the methoxy group and CO from the molecular ion. |

G M [M]⁺˙ m/z = 154 M_H [M-H]⁺ m/z = 153 M->M_H - •H M_CHO [M-CHO]⁺ m/z = 125 M->M_CHO - •CHO M_CHO_CH2 [C₆H₄FO]⁺ m/z = 111 M_CHO->M_CHO_CH2 - •CH₂ M_COCH3 [M-COCH₃]⁺ m/z = 111

Caption: Plausible fragmentation pathway for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like methanol or dichloromethane.

  • Instrument Conditions: Use a Gas Chromatograph-Mass Spectrometer (GC-MS) for sample introduction and separation.

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a range of m/z 40-400.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS. The instrument will record the mass spectra of components as they elute from the column.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze its mass spectrum to identify the molecular ion and compare the observed fragment ions with the predicted values in Table 4.

Part 4: Safety and Handling

Proper handling of all chemicals is paramount for laboratory safety.

  • Hazard Identification: this compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and nitrile gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[1]

Conclusion

The structural characterization of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy definitively map the carbon-hydrogen framework and confirm the specific isomer through characteristic C-F and H-F coupling constants. IR spectroscopy offers rapid confirmation of the essential aldehyde and ether functional groups, while mass spectrometry verifies the molecular weight and provides a fragmentation fingerprint. By understanding the principles behind the data and employing rigorous, self-validating protocols, researchers can confidently confirm the identity and purity of this versatile synthetic intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions.
  • Filo. (2025, October 5). Mass fragmentation in benzaldehyde.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR: aldehydes.
  • UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions.

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-4-methoxybenzaldehyde from 3-Fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Fluoro-4-methoxybenzaldehyde is a crucial intermediate in the synthesis of advanced pharmaceuticals and materials science compounds.[1] Its preparation from the readily available but electronically and structurally distinct precursor, 3-fluorophenol, presents a significant regiochemical challenge. This guide provides an in-depth, field-proven synthetic strategy to overcome this challenge. We detail a robust, multi-step pathway involving strategic protection, regioselective bromination, Grignard-based formylation, and final methylation. Each step is accompanied by a detailed experimental protocol, mechanistic insights explaining the chemical rationale, and a discussion of alternative strategies. This document is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for the synthesis of this valuable building block.

Strategic Overview: From Meta to a 1,2,4-Trisubstituted Pattern

The core challenge in converting 3-fluorophenol to this compound lies in the required positional transformation of substituents on the aromatic ring. The starting material possesses a 1,3-(meta) substitution pattern, while the target molecule has a 1,2,4-substitution pattern. A direct formylation or methoxylation of 3-fluorophenol is not feasible due to the directing effects of the hydroxyl and fluoro groups, which would not yield the desired isomer.

Therefore, a multi-step, logic-driven approach is necessary. The strategy outlined in this guide is designed to precisely control the position of each functional group introduction. The proposed five-step pathway is as follows:

  • Protection: The phenolic hydroxyl group of 3-fluorophenol is protected as an ether to prevent interference in subsequent organometallic reactions and to help direct the bromination step.

  • Regioselective Bromination: A bromine atom is introduced onto the aromatic ring. This bromine will serve as a synthetic handle to be converted into the aldehyde. Its position is strategically controlled by the directing effects of the existing substituents.

  • Formylation via Grignard Reagent: The bromo-intermediate is converted into a Grignard reagent, which is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde group.[2]

  • Deprotection: The protecting group is removed to reveal the free hydroxyl group, yielding a key intermediate, 2-fluoro-4-hydroxybenzaldehyde.[2]

  • Methylation: The final step involves the methylation of the newly exposed hydroxyl group to yield the target molecule, this compound.

This sequence ensures high regioselectivity at each critical stage, leading to a high-purity final product.

G cluster_workflow Overall Synthetic Workflow A 3-Fluorophenol B 1. Protection (e.g., Isopropylation) A->B Step 1 C 1-Fluoro-3-isopropoxybenzene B->C Step 1 D 2. Regioselective Bromination C->D Step 2 E 4-Bromo-1-fluoro-3-isopropoxybenzene D->E Step 2 F 3. Grignard Formylation E->F Step 3 G 2-Fluoro-4-isopropoxybenzaldehyde F->G Step 3 H 4. Deprotection G->H Step 4 I 2-Fluoro-4-hydroxybenzaldehyde H->I Step 4 J 5. Methylation I->J Step 5 K This compound J->K Step 5

Figure 1: High-level overview of the five-step synthetic pathway.

Detailed Experimental Protocols & Mechanistic Insights

This section provides self-validating, step-by-step protocols for each stage of the synthesis. The causality behind key experimental choices is explained to provide a deeper understanding of the process.

Step 1: Protection of the Phenolic Hydroxyl

Reaction: 3-Fluorophenol to 1-Fluoro-3-isopropoxybenzene.

Expertise & Rationale: Protection of the acidic phenolic proton is critical for the success of this synthesis. The free hydroxyl group would quench the highly basic Grignard reagent that will be formed in Step 3. Furthermore, the protecting group modifies the electronic properties of the ring, which aids in achieving the desired regioselectivity in the subsequent bromination step. An isopropyl group is chosen here as it is robust and can be readily cleaved later.[2] The reaction proceeds via a standard Williamson ether synthesis mechanism.

Figure 2: Protection of 3-fluorophenol as an isopropyl ether.

Experimental Protocol:

  • To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 3-fluorophenol (1 eq.), ground potassium carbonate (2.3 eq.), and acetonitrile.

  • Stir the mixture at room temperature. Slowly add 2-bromopropane (1.4 eq.) to the suspension at a temperature between 30-35°C.[2]

  • After the addition is complete, heat the reaction mixture to 80-82°C and maintain for approximately 14 hours.[2] Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Cool the mixture to room temperature. Add water and ethyl acetate for extraction.

  • Separate the organic phase. Wash the organic layer sequentially with water and saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-fluoro-3-isopropoxybenzene. A reported yield for this step is approximately 97%.[2]

Reagent CAS Number Molar Mass ( g/mol ) Equivalents
3-Fluorophenol372-20-3112.101.0
Potassium Carbonate584-08-7138.212.3
2-Bromopropane75-26-3122.991.4
Acetonitrile75-05-841.05Solvent
Step 2: Regioselective ortho/para-Bromination

Reaction: 1-Fluoro-3-isopropoxybenzene to 4-Bromo-1-fluoro-3-isopropoxybenzene.

Expertise & Rationale: This step is crucial for establishing the final substitution pattern. The goal is to install a bromine atom at the position that will become the aldehyde's location. Both the isopropoxy group and the fluorine atom are ortho, para-directors. They are meta to each other.

  • The powerful activating isopropoxy group directs to positions 2, 4, and 6.

  • The deactivating but ortho, para-directing fluoro group directs to positions 2 and 4. The positions at C2 and C4 are therefore electronically enriched and favored for electrophilic aromatic substitution. The C4 position (para to the bulky isopropoxy group) is sterically more accessible, leading to the desired 4-bromo-1-fluoro-3-isopropoxybenzene as the major product. Using a mild brominating agent like pyridinium tribromide can enhance this selectivity.[2]

Figure 3: Bromination at the sterically favored C4 position.

Experimental Protocol:

  • Dissolve 1-fluoro-3-isopropoxybenzene (1 eq.) in a suitable solvent such as glacial acetic acid in a reaction vessel.

  • Cool the solution in an ice bath.

  • Add the brominating agent, such as pyridinium tribromide or tetrabutylammonium tribromide (1.0-1.1 eq.), portion-wise while maintaining the temperature.[2]

  • Allow the reaction to stir at a low temperature for several hours until completion, as monitored by TLC/HPLC.

  • Quench the reaction by adding an aqueous solution of a reducing agent like sodium bisulfite to consume any excess bromine.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.

Step 3: Formylation via Grignard Reagent

Reaction: 4-Bromo-1-fluoro-3-isopropoxybenzene to 2-Fluoro-4-isopropoxybenzaldehyde.

Expertise & Rationale: This transformation converts the bromine "handle" into the desired aldehyde functionality. The aryl bromide is first converted to a highly nucleophilic Grignard reagent by reaction with magnesium metal. This organometallic species then acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). The resulting intermediate is then hydrolyzed during aqueous workup to yield the aldehyde.

Figure 4: Introduction of the formyl group using DMF.

Experimental Protocol:

  • Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings (1.2 eq.) in a flask with anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction.

  • Add a small portion of a THF solution of 4-bromo-1-fluoro-3-isopropoxybenzene (1 eq.). Once the Grignard formation begins (indicated by heat and disappearance of the iodine color), add the remaining solution dropwise to maintain a gentle reflux.

  • After the addition, stir the mixture until the magnesium is consumed.

  • Cool the resulting Grignard reagent in an ice-salt bath.

  • Slowly add a solution of anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) in THF, keeping the temperature below 0°C.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully pouring it into a cold, dilute acid solution (e.g., 1 M HCl).

  • Extract the product with ethyl acetate, wash the organic layer with water and brine, dry, and concentrate. Purify the resulting aldehyde by column chromatography.

Step 4 & 5: Deprotection and Final Methylation

Reactions: 2-Fluoro-4-isopropoxybenzaldehyde → 2-Fluoro-4-hydroxybenzaldehyde → this compound.

Expertise & Rationale: The final two steps complete the synthesis. First, the isopropyl protecting group is cleaved to reveal the phenol. This is typically achieved under strong acidic conditions. The resulting 2-fluoro-4-hydroxybenzaldehyde is a key intermediate.[2] The final step is a straightforward Williamson ether synthesis, where the phenoxide (formed by deprotonation of the phenol with a base like potassium carbonate) acts as a nucleophile, attacking a methylating agent like dimethyl sulfate or methyl iodide to form the desired methoxy group.

Figure 5: Final conversion to the target product.

Experimental Protocol (Methylation):

  • In a reaction vessel, dissolve 2-fluoro-4-hydroxybenzaldehyde (1 eq.) and potassium carbonate (1.5 eq.) in a solvent like acetone or acetonitrile.

  • Stir the suspension and add dimethyl sulfate (1.2 eq.) dropwise.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC/HPLC.

  • After completion, cool the reaction and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the final product, this compound, by column chromatography or vacuum distillation.

Discussion of Alternative Formylation Strategies

While the described pathway is robust, other classical formylation methods exist. It is instructive to understand why they are less suitable for this specific transformation.

  • Directed ortho-Lithiation (DoM): This is a powerful and potentially more atom-economical alternative to the bromination/Grignard sequence (Steps 2 & 3). In this method, a directing group on the aromatic ring coordinates to an organolithium base (like n-BuLi), directing deprotonation to the adjacent ortho position.[3] In the case of 3-fluoroanisole (the methylated product of 3-fluorophenol), both the methoxy and fluoro groups can act as directing metalation groups.[4] Lithiation would be strongly directed to the C2 position, which is ortho to both groups. Quenching this lithiated intermediate with DMF would directly yield this compound. This route avoids the use of bromine and magnesium, but requires stringent anhydrous and low-temperature conditions.[5][6]

  • Reimer-Tiemann Reaction: This reaction performs ortho-formylation on phenols using chloroform and a strong base.[7][8] However, it is notorious for often providing low yields, especially with electron-withdrawing groups like fluorine on the ring.[9][10] Furthermore, regioselectivity could be an issue, potentially yielding multiple isomers.

  • Duff Reaction: This method uses hexamethylenetetramine to formylate phenols, typically at the ortho position.[11][12] It requires strongly activating groups and the yields can be variable.[11]

  • Vilsmeier-Haack Reaction: This reaction formylates electron-rich arenes using a Vilsmeier reagent (e.g., DMF/POCl₃).[13][14][15] While effective for activated systems, achieving the desired regioselectivity on a substrate like 3-fluoroanisole would be difficult, likely leading to a mixture of products.[14]

Conclusion

The synthesis of this compound from 3-fluorophenol is a challenging yet achievable transformation that highlights the power of strategic functional group manipulation. The five-step sequence of protection, regioselective bromination, Grignard formylation, deprotection, and methylation provides a reliable and scalable route to the desired product. For process optimization, exploring a more direct Directed ortho-Lithiation (DoM) approach on 3-fluoroanisole presents a compelling alternative that could improve overall efficiency and atom economy. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize this important chemical intermediate.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of this compound.
  • Google Patents. (2022). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • Wikipedia. (n.d.). Duff reaction.
  • Wikipedia. (n.d.). Gattermann reaction.
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxybenzaldehyde.
  • Collegedunia. (n.d.). Gattermann Reaction: Mechanism, Examples & Application.
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Duff Reaction. (n.d.). Name Reactions in Organic Synthesis.
  • Gattermann-Koch Reaction. (n.d.). Name Reactions in Organic Synthesis.
  • Reddit. (2018). Would a Reimer-Tiemann reaction still occur in this example, with a tri-fluorophenol such as this one?.
  • Hodgson, H. H., & Jenkinson, T. A. (1929). CCXII.—The Reimer-Tiemann Reaction with m-Fluorophenol and the. Nitration of 4-Fluoro-2-hydroxy-. J. Chem. Soc., 1634-1638.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Chemical & Pharmaceutical Bulletin. (2019). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. 67(6).
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
  • L.S.College, Muzaffarpur. (2020). Gattermann reaction.
  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Chem-Station Int. Ed. (2016). Duff Reaction.
  • Organic Syntheses Procedure. (n.d.). ortho-Formylation of phenols.
  • Formylation - Common Conditions. (n.d.). organic-chemistry.org.
  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
  • Wikipedia. (n.d.). Directed ortho metalation.

Sources

An In-depth Technical Guide to the Chemical Reactivity of 2-Fluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-4-methoxybenzaldehyde, a key fluorinated aromatic aldehyde, stands as a versatile and highly valued building block in contemporary organic synthesis.[1] Its unique electronic architecture, arising from the interplay of an ortho-fluoro substituent and a para-methoxy group, imparts a distinctive reactivity profile that is harnessed in the synthesis of a wide array of complex molecules, particularly in the realms of pharmaceutical development and advanced materials science.[2] This technical guide provides an in-depth exploration of the chemical reactivity of this compound, offering a blend of mechanistic insights and practical, field-proven experimental protocols. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to effectively leverage the synthetic potential of this important intermediate.

Introduction: Unveiling the Molecular Landscape

This compound (CAS No: 331-64-6) is a crystalline solid with a melting point of 43-48 °C. Its structure, featuring an aldehyde functionality, a fluorine atom, and a methoxy group on a benzene ring, creates a fascinating interplay of electronic effects that govern its reactivity. The aldehyde group is a meta-director and deactivating for electrophilic aromatic substitution, while the para-methoxy group is a strong electron-donating group, activating the ring towards electrophilic attack at the ortho and para positions. The ortho-fluoro substituent, with its strong inductive electron-withdrawing effect (-I) and weaker mesomeric electron-donating effect (+M), further modulates the electron density of the aromatic ring and the electrophilicity of the carbonyl carbon.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 331-64-6
Molecular Formula C₈H₇FO₂
Molecular Weight 154.14 g/mol
Melting Point 43-48 °C
Appearance White to cream crystalline powder[3]
Storage Temperature 2-8°C

The synthesis of this compound is commonly achieved through the oxidation of 2-fluoro-4-methoxybenzyl alcohol using reagents like pyridine sulfur trioxide in DMSO.[2] Another prominent route involves starting from 4-bromo-3-fluoroanisole.[2]

Reactivity at the Aldehyde Carbonyl Group

The reactivity of the aldehyde group in this compound is significantly influenced by the electronic nature of the aromatic substituents. The ortho-fluoro atom's strong electron-withdrawing inductive effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[4]

Condensation Reactions: Building Molecular Complexity

This compound readily participates in various condensation reactions, which are pivotal for carbon-carbon bond formation.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.[5] The enhanced electrophilicity of the carbonyl carbon in this compound facilitates this reaction.[4]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Materials: this compound, Malononitrile, Piperidine, Ethanol.

  • Procedure:

    • To a solution of this compound (1 mmol) in ethanol (10 mL), add malononitrile (1 mmol).

    • Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product typically precipitates. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Aldehyde This compound Unsaturated_Product α,β-Unsaturated Product Aldehyde->Unsaturated_Product Reaction Methylene Malononitrile Methylene->Unsaturated_Product Base Piperidine Base->Unsaturated_Product Catalysis Water Water

Caption: Workflow for Knoevenagel Condensation.

Similar to the Knoevenagel condensation, this compound can undergo aldol-type reactions with enolizable ketones to form β-hydroxy ketones, which can then dehydrate to yield α,β-unsaturated ketones (chalcones). The principles of base or acid catalysis apply, with the electron-withdrawing fluorine promoting the initial nucleophilic attack on the aldehyde.

Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides. Benzaldehydes with electron-withdrawing groups generally exhibit higher reaction rates in the Wittig reaction.[4]

Reactivity of the Aromatic Ring

The substitution pattern on the aromatic ring of this compound dictates its behavior in reactions involving the ring itself.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing fluorine atom activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). While the aldehyde group is deactivating, the ortho-fluoro group can act as a leaving group in the presence of a strong nucleophile, particularly when the reaction is facilitated by microwave irradiation or the use of a suitable catalyst. The rate-determining step in SNAr is typically the attack of the nucleophile to form a Meisenheimer complex, and the stability of this intermediate is enhanced by electron-withdrawing groups.[6]

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

  • Materials: this compound, Amine (e.g., Morpholine), Potassium Carbonate, Dimethylformamide (DMF).

  • Procedure:

    • In a reaction vessel, dissolve this compound (1 mmol) and the amine (1.2 mmol) in DMF.

    • Add potassium carbonate (2 mmol) as a base.

    • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor by TLC.

    • After completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent.

    • Purify the product by column chromatography.

SNAr_Mechanism Reactants This compound + Nucleophile (Nu-) Meisenheimer Meisenheimer Complex (Intermediate) Reactants->Meisenheimer Addition (Rate-determining) Product Substituted Product + F- Meisenheimer->Product Elimination

Caption: Generalized SNAr Mechanism.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the this compound ring is directed by the powerful activating effect of the para-methoxy group, which overrides the deactivating effects of the aldehyde and fluoro groups. Electrophilic attack is expected to occur at the positions ortho to the methoxy group (positions 3 and 5).

Synthetic Applications in Heterocyclic Chemistry

The versatile reactivity of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds.

Synthesis of Quinolines

This compound can be utilized in the Friedländer annulation for the synthesis of substituted quinolines. This reaction typically involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In a modified approach, a 2-nitrobenzaldehyde can be reduced in situ to the corresponding amine, which then undergoes condensation.[7]

Synthesis of Imidazoles

The reaction of this compound with an amine and an α-dicarbonyl compound, often under Lewis acid catalysis, can lead to the formation of highly substituted imidazoles.

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of this compound is essential for reaction monitoring and product characterization.

Table 2: Key Spectroscopic Data for this compound

Spectroscopic Technique Key Features
¹H NMR - Aldehydic proton (CHO) singlet around δ 9.8-10.0 ppm. - Methoxy protons (OCH₃) singlet around δ 3.8-3.9 ppm. - Aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
¹³C NMR - Carbonyl carbon (C=O) signal around δ 188-192 ppm. - Aromatic carbons showing characteristic shifts and C-F coupling.
IR Spectroscopy - Strong C=O stretching vibration for the aldehyde at ~1680-1700 cm⁻¹. - C-F stretching vibration around 1200-1300 cm⁻¹. - C-O stretching vibrations for the methoxy group.
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the molecular weight (154.14).

Experimental Protocol: Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.[8]

  • FT-IR Spectroscopy: Spectra are recorded using a KBr pellet or as a thin film on a salt plate, typically in the range of 4000-400 cm⁻¹.[8]

  • Mass Spectrometry: Electron ionization (EI) or electrospray ionization (ESI) can be used to determine the molecular weight and fragmentation pattern.

Spectroscopic_Workflow Sample This compound (or reaction product) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Sources

An In-depth Technical Guide to the Safe Handling and Use of 2-Fluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Fluoro-4-methoxybenzaldehyde: A Key Building Block in Modern Synthesis

This compound is a fluorinated aromatic aldehyde that serves as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its chemical structure, featuring an electron-withdrawing fluorine atom and an electron-donating methoxy group on the benzaldehyde scaffold, imparts unique reactivity that is leveraged in the synthesis of complex molecules.[3] This compound is frequently utilized in the preparation of various heterocyclic compounds, such as fluorine-containing imidazoles and polyhydroquinolines.[1][4] Given its specific reactivity and potential biological activity when incorporated into larger molecules, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental success.

This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established safety principles and authoritative data. It is designed to equip researchers and drug development professionals with the knowledge necessary to mitigate risks and implement best practices in the laboratory.

Hazard Identification and Toxicological Profile

A foundational aspect of safe chemical handling is a clear understanding of the potential hazards. This compound is classified as a hazardous substance, and its toxicological properties, while not exhaustively studied, warrant a cautious and informed approach.

GHS Classification and Associated Hazards

Based on available safety data sheets, this compound and structurally similar compounds are typically classified with the following hazards under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals:

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation (Category 2/2A)H319: Causes serious eye irritationWarning
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWarning

The causality behind these classifications lies in the chemical's reactivity. The aldehyde functional group can react with biological nucleophiles, such as amino acids in proteins, leading to irritation and potential toxicity. The presence of the fluorine atom can also influence its metabolic profile and reactivity.[3]

Physical and Chemical Properties

Understanding the physical state and properties of a chemical is crucial for anticipating its behavior during handling and in the event of a spill.

PropertyValueSource
CAS Number 331-64-6[1]
Molecular Formula C₈H₇FO₂[1]
Molecular Weight 154.14 g/mol [1][5]
Appearance White to off-white or brown crystalline solid/powder[4][6]
Melting Point 43-48 °C[1][4]
Flash Point >113 °C (>235.4 °F)[7]
Sensitivity Air sensitive[4][8]

The relatively low melting point indicates that this solid can easily melt if stored in a warm environment, potentially leading to vapor exposure. Its noted air sensitivity suggests that the aldehyde group can oxidize over time, which not only degrades the material but may also form more hazardous byproducts like the corresponding carboxylic acid.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach, combining engineering controls, administrative procedures, and appropriate PPE, is essential for minimizing exposure to this compound.

Engineering Controls: The First Line of Defense
  • Fume Hood: All handling of this compound, including weighing, dispensing, and transfers, must be conducted in a properly functioning chemical fume hood. This is critical for preventing the inhalation of dust particles or vapors, which can cause respiratory irritation.[9][10] The causality is simple: the fume hood creates a negative pressure zone that draws airborne contaminants away from the user's breathing zone.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[11]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[12]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[11][13] A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during the quenching of a reaction or a large-scale transfer.[14][15]

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use.[16] For prolonged handling or immersion, consult a glove manufacturer's compatibility chart. The fundamental principle is to prevent skin contact, as the compound is a known skin irritant.[9] After handling, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly.[16][17]

  • Skin and Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[15] Do not wear shorts or open-toed shoes in the laboratory.[18]

  • Respiratory Protection: If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved N95 respirator or equivalent is recommended to prevent inhalation of dust.[1]

Safe Handling and Storage Protocols

A systematic and validated workflow is critical for the safe handling of this reagent from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage.

  • Storage Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][12] The recommended storage temperature is between 2-8°C.[1][4]

  • Inert Atmosphere: Due to its air sensitivity, it is best practice to store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Laboratory Handling Workflow

The following workflow diagram illustrates the key steps and decision points for safely handling this compound in a research setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_sds Review Safety Data Sheet (SDS) prep_hood->prep_sds handle_retrieve Retrieve from Storage prep_sds->handle_retrieve handle_weigh Weigh Solid handle_retrieve->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_close Securely Cap Original Container handle_transfer->handle_close clean_decontaminate Decontaminate Glassware & Surfaces handle_close->clean_decontaminate clean_store Return Reagent to Storage handle_close->clean_store clean_dispose Dispose of Contaminated Waste clean_decontaminate->clean_dispose clean_remove_ppe Remove PPE & Wash Hands clean_store->clean_remove_ppe

Caption: Standard workflow for handling this compound.

Emergency Procedures: A Validated Response System

Preparedness is key to mitigating the consequences of an accidental release or exposure.

First Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, seek medical attention.[7][19]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[7][17]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17][19]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13][17]

Spill Response Protocol

In the event of a spill, a calm and systematic response is crucial for safety.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert nearby colleagues.

  • Assess and Secure: If the spill is large or you are unsure how to handle it, contact your institution's emergency response team. Ensure the area is well-ventilated (fume hood on). Remove all sources of ignition.[20]

  • Containment: For a small, manageable spill, wear appropriate PPE (including respiratory protection). Cover the spill with an inert absorbent material such as sand, clay, or diatomaceous earth.[17][19]

  • Collection and Disposal: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste.[11] Do not generate dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Reporting: Report the incident to your laboratory supervisor or safety officer, as per institutional policy.

The following decision tree provides a logical flow for responding to a chemical spill.

Caption: Decision tree for responding to a chemical spill.

Disposal Considerations

Chemical waste must be managed responsibly to protect the environment.

  • Waste Classification: this compound and any materials contaminated with it (e.g., absorbent materials, gloves, empty containers) are considered hazardous waste.[10][21]

  • Disposal Procedure: Dispose of this chemical waste through a licensed and approved waste disposal contractor.[7] Do not dispose of it down the drain or with general trash.[21] Ensure all waste containers are properly sealed, labeled, and stored in a designated satellite accumulation area before collection.

References

  • Techno PharmChem.
  • Loba Chemie. BENZALDEHYDE EXTRA PURE. [Link]
  • Albert Kerbl GmbH. Protective Equipment | Plant Protection. [Link]
  • PubChem. 2-Fluoro-4-hydroxybenzaldehyde. [Link]
  • Carl ROTH.
  • CTAHR. UNIT 7: Personal Protective Equipment. [Link]
  • US EPA. Personal Protective Equipment. [Link]
  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
  • Thermo Fisher Scientific.

Sources

solubility of 2-Fluoro-4-methoxybenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Fluoro-4-methoxybenzaldehyde in Organic Solvents

Abstract: this compound is a fluorinated aromatic aldehyde that serves as a critical building block in the synthesis of novel pharmaceuticals and advanced materials.[1] Its unique molecular structure, featuring a reactive aldehyde, a methoxy group, and a fluorine atom, makes it a versatile intermediate for creating complex molecular architectures.[2] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, offers a qualitative and inferred solubility profile based on available data, and presents detailed, field-proven experimental protocols for the precise quantitative determination of its solubility. This document is intended for researchers, chemists, and drug development professionals who utilize this key intermediate in their synthetic and developmental workflows.

Introduction to this compound

This compound (CAS No. 331-64-6) is a solid crystalline compound with a melting point in the range of 43-48 °C.[2][3] Its molecular structure, shown below, is key to understanding its chemical behavior and physical properties.

Key Structural Features:

  • Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic core.

  • Aldehyde Group (-CHO): A polar group capable of acting as a hydrogen bond acceptor.

  • Methoxy Group (-OCH₃): A moderately polar ether group that can also accept hydrogen bonds.

  • Fluorine Atom (-F): An electronegative atom that introduces polarity and can subtly influence intermolecular interactions.

The combination of these features results in a molecule of moderate polarity. Its importance is underscored by its application in the synthesis of fluorine-containing heterocycles, polyhydroquinolines (PHQs), and various pharmaceutical candidates, where the fluorine substituent can enhance metabolic stability and binding affinity.[2][4]

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 331-64-6 [2]
Molecular Formula C₈H₇FO₂ [2]
Molecular Weight 154.14 g/mol [2]
Appearance White to cream crystalline powder or solid [5]

| Melting Point | 43-48 °C (lit.) |[2] |

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we must consider its ability to engage in the following interactions:

  • Dipole-Dipole Interactions: The polar aldehyde, methoxy, and C-F bonds create a net molecular dipole, allowing for favorable interactions with polar solvents like acetone or ethyl acetate.

  • Hydrogen Bonding: While it lacks a hydrogen bond donor, the oxygen atoms of the aldehyde and methoxy groups can act as hydrogen bond acceptors. This suggests good solubility in polar protic solvents like ethanol and methanol.

  • Van der Waals Forces: The aromatic ring allows for dispersion forces, enabling some solubility in nonpolar solvents like toluene, though this is likely to be less pronounced than in polar solvents.

Based on these features, we can predict that this compound will exhibit the highest solubility in polar aprotic solvents, good solubility in polar protic solvents, and limited solubility in nonpolar aliphatic solvents.

Inferred Solubility Profile

While specific quantitative solubility data is not widely published, a reliable qualitative profile can be inferred from solvents used in its synthesis and purification.[7] For example, solvents used as reaction media must be capable of dissolving the compound, while those used for crystallization are effective because the compound is significantly less soluble at lower temperatures.

Table 2: Inferred Solubility of this compound

Solvent Class Solvent Example Inferred Solubility Rationale / Evidence
Polar Aprotic Dichloromethane (DCM) Soluble Used as a solvent for purification and in synthetic procedures involving the compound's precursors.[7]
Dimethylformamide (DMF) Soluble Used as a formylation agent in reactions to produce aldehyde precursors, indicating solubility.[8][9]
Dimethyl Sulfoxide (DMSO) Soluble Used as a solvent in the oxidation of 2-fluoro-4-methoxybenzyl alcohol to the target aldehyde.[10]
Acetonitrile Soluble Used as a reaction solvent for precursors.[8]
Ethyl Acetate Soluble Used as an extraction solvent and as a mobile phase component in column chromatography.
Polar Protic Methanol Soluble Used in SɴAr reactions to synthesize related methoxy-benzaldehydes.[9] A related compound, 2-hydroxy-4-methoxybenzaldehyde, is soluble in methanol.[11]
Ethanol Soluble A related compound, 2-chloro-6-methylbenzaldehyde, is reported to be soluble in ethanol.[12]
Nonpolar Aromatic Toluene Moderately Soluble The aromatic ring of toluene can interact favorably with the benzene ring of the solute.
Nonpolar Aliphatic Heptane / Hexane Sparingly Soluble Used as an anti-solvent for crystallization/purification, indicating low solubility at room temperature.[9]

| Aqueous | Water | Insoluble | The hydrophobic aromatic ring dominates. A related compound, 2-hydroxy-4-methoxybenzaldehyde, is insoluble in water.[11] |

Experimental Protocols for Precise Solubility Determination

For applications requiring precise solubility values (e.g., for crystallization modeling or formulation), direct experimental measurement is essential. The following protocols are designed to be robust and self-validating.

Safety Precautions

Before commencing any experimental work, consult the Safety Data Sheet (SDS). This compound may cause skin and eye irritation.[13][14]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Protocol 1: Qualitative Solubility Assessment Workflow

This rapid screening method provides a foundational understanding of solubility across different solvent classes.[15][16][17]

G cluster_0 Solubility Screening Workflow start Place ~25 mg of solute in a test tube add_solvent Add 0.5 mL of solvent start->add_solvent vortex Vortex vigorously for 60 seconds add_solvent->vortex observe Observe for dissolution vortex->observe soluble Soluble observe->soluble  Yes insoluble Insoluble observe->insoluble  No after 1.0 mL add_more Add another 0.5 mL of solvent (total 1.0 mL) observe->add_more  No / Partially add_more->vortex

Caption: Workflow for qualitative solubility determination.

Methodology:

  • Preparation: Place approximately 25 mg of this compound into a small test tube.

  • Solvent Addition: Add 0.5 mL of the selected solvent to the test tube.

  • Mixing: Shake or vortex the tube vigorously for 60 seconds.[16]

  • Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble" in that solvent.

  • Incremental Addition: If the solid is not fully dissolved, add another 0.5 mL of the solvent (for a total of 1.0 mL) and repeat the mixing and observation steps.

  • Classification: If the compound dissolves, it is soluble. If it remains undissolved, it is classified as "insoluble" or "sparingly soluble." Record your observations.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility in units of g/100g of solvent or mg/mL.[12] It relies on creating a saturated solution and then quantifying the amount of dissolved solute.

G cluster_1 Gravimetric Solubility Determination A 1. Prepare Saturated Solution (Excess solute in known solvent mass) B 2. Equilibrate (Constant temp shaker, 24h) A->B C 3. Separate Phases (Syringe filter into pre-weighed vial) B->C D 4. Determine Mass of Solution (Weigh vial + filtered solution) C->D E 5. Evaporate Solvent (Nitrogen stream or vacuum oven) D->E F 6. Determine Mass of Solute (Weigh vial + dry solute until constant weight) E->F G 7. Calculate Solubility (Mass Solute / Mass Solvent) F->G

Caption: Protocol for quantitative gravimetric analysis.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known mass of the chosen solvent. The presence of undissolved solid is critical to ensure the solution is saturated.

  • Equilibration: Seal the vial and place it in a thermostatic shaker or on a stir plate at a constant, recorded temperature (e.g., 25 °C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Carefully draw a known mass or volume of the clear supernatant into a syringe fitted with a 0.22 µm filter to remove any particulate matter. Dispense the filtered, saturated solution into a pre-weighed, dry vial.

  • Mass Determination: Record the total mass of the vial containing the filtered solution. Subtract the initial vial mass to determine the exact mass of the saturated solution transferred.

  • Solvent Evaporation: Carefully evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point until the solid appears completely dry.

  • Drying to Constant Mass: Place the vial in a desiccator to cool to room temperature. Weigh the vial. Repeat the process of gentle heating and cooling/weighing until a constant mass is achieved. This ensures all solvent has been removed.[12]

  • Calculation:

    • Mass of dissolved solute = (Final mass of vial + dry solid) - (Initial mass of empty vial).

    • Mass of solvent = (Mass of vial + solution) - (Final mass of vial + dry solid).

    • Solubility = (Mass of dissolved solute / Mass of solvent) * 100 (expressed as g / 100 g solvent).

Practical Implications in Research and Development

An accurate solubility profile is not merely academic; it directly informs critical process decisions:

  • Reaction Chemistry: Selecting an appropriate solvent ensures that reactants are in the same phase, which can dramatically affect reaction rates and yields.

  • Purification: Knowledge of solubility is essential for developing effective crystallization procedures. A good crystallization solvent system is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below. For chromatography, the solvent system must be optimized for proper separation on the stationary phase.[10]

  • Formulation: In drug development, solubility in pharmaceutically acceptable solvents is a key parameter that influences bioavailability and the choice of drug delivery vehicle.

  • Analytical Chemistry: Preparing solutions for analysis (e.g., by HPLC or NMR) requires solvents in which the compound is fully soluble at the desired concentration.

Conclusion

This compound is a valuable building block whose utility is fundamentally linked to its physical properties, especially its solubility. While comprehensive quantitative data is sparse in the literature, a strong qualitative and inferred profile can be constructed based on its molecular structure and documented use in synthesis. By employing the robust experimental protocols detailed in this guide, researchers can generate precise, application-specific solubility data. This enables the logical selection of solvents, leading to the optimization of synthetic, purification, and formulation processes, thereby accelerating research and development timelines.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). This compound: A Versatile Intermediate for Pharmaceuticals and Advanced Materials.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • 4-Fluoro-2-methoxybenzaldehyde (CAS 450-83-9) Properties. (n.d.).
  • 4-Fluoro-2-methoxybenzaldehyde. (n.d.). PubChem.
  • Exploring the Synthesis Pathways of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Exploring 4-Fluoro-2-Methylbenzaldehyde: Properties and Applications. (n.d.).
  • Preparation method of 2-fluoro-4-hydroxybenzaldehyde. (2022). Google Patents.
  • 2-Fluoro-4-hydroxybenzaldehyde. (n.d.). PubChem.
  • Processes for producing 4-bromo-2-methoxybenzaldehyde. (2013). Google Patents.
  • This compound. (n.d.). Career Henan Chemical Co.

Sources

An In-depth Technical Guide to 2-Fluoro-4-methoxybenzaldehyde Derivatives and Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-methoxybenzaldehyde has emerged as a valuable scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds with promising therapeutic potential. The strategic incorporation of the fluoro and methoxy groups on the benzaldehyde ring significantly influences the physicochemical properties and biological activity of its derivatives. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of various classes of compounds derived from this compound, with a primary focus on their applications in oncology. Detailed experimental protocols for both the chemical synthesis of lead compounds and the biological assays used for their evaluation are presented to facilitate further research and development in this area.

Introduction: The Versatility of the this compound Scaffold

This compound is a fluorinated aromatic aldehyde that has garnered considerable attention in the field of drug discovery.[1] Its utility as a synthetic building block stems from the presence of a reactive aldehyde group, which can readily participate in a variety of chemical transformations to construct complex molecular architectures.[1] The fluorine atom at the C2 position and the methoxy group at the C4 position are not mere spectators in the biological activity of the resulting derivatives. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the lipophilicity of the molecule.[2] The methoxy group can also influence the pharmacokinetic profile and participate in key interactions within the active sites of biological targets.

This guide will explore the synthetic pathways to access this compound and its conversion into several classes of biologically active compounds, including Schiff bases, chalcones, thiazoles, and quinazolines. The anticancer properties of these derivatives will be a central theme, with a focus on their cytotoxic effects against various cancer cell lines and the elucidation of their mechanisms of action.

Synthetic Strategies for this compound and its Derivatives

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the availability of starting materials and the desired scale of production. A common approach involves the oxidation of 2-fluoro-4-methoxybenzyl alcohol. Another established method starts from 4-bromo-3-fluoroanisole.[1]

Once obtained, this compound serves as a key intermediate for the synthesis of a wide range of derivatives. The aldehyde functionality is a versatile handle for various chemical reactions, including:

  • Condensation Reactions: Formation of Schiff bases (imines) through reaction with primary amines.

  • Claisen-Schmidt Condensation: Reaction with ketones to form chalcones.

  • Hantzsch Thiazole Synthesis: A multi-component reaction to form thiazole rings.

  • Friedländer Annulation: A classic method for the synthesis of quinolines and quinazolines.

The following sections will delve into the synthesis of specific classes of derivatives and their associated biological activities.

Key Derivatives and Analogues of this compound and Their Anticancer Potential

Schiff Base Derivatives: Exploring Cytotoxicity

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a class of compounds known to exhibit a broad spectrum of biological activities, including anticancer effects.[3] The synthesis of Schiff bases from this compound is typically a straightforward condensation reaction with a suitable primary amine.

While specific studies on Schiff bases derived directly from this compound are emerging, the broader class of Schiff bases from substituted benzaldehydes has shown significant promise. For instance, Schiff bases derived from other hydroxy- and methoxy-substituted benzaldehydes have demonstrated cytotoxic activity against various cancer cell lines.[4] The proposed mechanism of action for some anticancer Schiff bases involves the induction of apoptosis through the modulation of signaling pathways such as the MAPK pathway.[4]

Chalcone Derivatives: Targeting Tubulin Polymerization

Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds. They are synthesized via a Claisen-Schmidt condensation between a benzaldehyde and an acetophenone. Fluorinated chalcones have been reported to exhibit potent antiproliferative activity against various cancer cell lines, including breast and pancreatic cancer.[2]

A key mechanism of action for many anticancer chalcones is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis.[2] The 2-fluoro-4-methoxyphenyl moiety in a chalcone scaffold has the potential to enhance this activity.

Thiazole Derivatives: Potent PI3K/mTOR Dual Inhibitors

The thiazole ring is a privileged scaffold in medicinal chemistry and is present in numerous FDA-approved drugs. Thiazole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents. The synthesis of thiazoles often involves the Hantzsch thiazole synthesis, which is a condensation reaction between a α-haloketone and a thioamide.

Recent research has highlighted the potential of thiazole derivatives as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[5] For example, a series of novel thiazole derivatives were synthesized and shown to exhibit potent inhibitory activity against PI3Kα and mTOR, leading to cell cycle arrest and apoptosis in leukemia cell lines.[2][5] One of the most potent compounds in this series, which demonstrated an IC50 of 0.086 µM against PI3Kα and 0.221 µM against mTOR, incorporated a substituted thiazole ring that could be conceptually derived from a this compound precursor.[5]

Quinazoline Derivatives: Targeting Angiogenesis and Kinase Signaling

Quinazolines are a class of heterocyclic compounds that have been extensively explored as anticancer agents. Several quinazoline-based drugs, such as gefitinib and erlotinib, are clinically used for the treatment of various cancers. The synthesis of quinazolines can be achieved through various methods, including the reaction of 2-aminobenzonitriles with aldehydes.

Derivatives of quinazoline have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of angiogenesis and the modulation of key signaling pathways. For instance, a series of 2,4-disubstituted quinazoline derivatives exhibited potent antiproliferative activities against several tumor cell lines and were found to inhibit the adhesion and migration of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.[6] The structure-activity relationship studies of these compounds suggest that the nature and position of substituents on the quinazoline core are critical for their biological activity. While direct synthesis from this compound is yet to be widely reported, its structural motifs are present in potent quinazoline-based inhibitors.

Quantitative Data on Biological Activity

The following table summarizes the anticancer activity of representative derivatives that are structurally analogous to those that can be synthesized from this compound. This data provides a benchmark for the potential potency of this class of compounds.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Thiazole Thiazole derivative with 2-ethoxyphenol and 3-nitrophenyl substitutionLeukemia HL-60(TB)0.086 (PI3Kα), 0.221 (mTOR)[5]
Chalcone (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneHeLa3.204[7]
Chalcone (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneMCF-73.849[7]
Quinazoline 2,4-disubstituted quinazoline derivative (11d)CNE-2, PC-3, SMMC-7721Potent antiproliferative activity[6]
Schiff Base 3,5-dibromo-4-hydroxybenzylidene hydrazinyl derivative (4h)MDA-MB-2311.27[8]

Experimental Protocols

General Synthesis of a Thiazole Derivative (Analogous to a PI3K/mTOR Inhibitor)

This protocol describes a general method for the synthesis of a thiazole derivative, which is a core component of potent PI3K/mTOR inhibitors. This can be adapted using this compound as a starting material.

Step 1: Synthesis of the Thioamide

  • To a solution of this compound (1.0 eq) in ethanol, add sulfur (1.1 eq) and morpholine (1.2 eq).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry to obtain the corresponding thioamide.

Step 2: Synthesis of the α-Haloketone

  • To a solution of a suitable acetophenone derivative (1.0 eq) in glacial acetic acid, add bromine (1.0 eq) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the α-bromoketone.

Step 3: Hantzsch Thiazole Synthesis

  • To a solution of the thioamide (1.0 eq) from Step 1 in ethanol, add the α-bromoketone (1.0 eq) from Step 2.

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired thiazole derivative.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product This compound This compound Thioamide Thioamide This compound->Thioamide Sulfur, Morpholine Acetophenone_Derivative Acetophenone_Derivative alpha_Haloketone alpha_Haloketone Acetophenone_Derivative->alpha_Haloketone Bromine, Acetic Acid Thiazole_Derivative Thiazole_Derivative Thioamide->Thiazole_Derivative Hantzsch Synthesis alpha_Haloketone->Thiazole_Derivative

Caption: Synthetic workflow for a thiazole derivative.

MTT Assay for Cell Viability

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with Test Compounds start->treat incubate1 Incubate 48-72 hours treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate 4 hours add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Experimental workflow for the MTT assay.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in a staining solution containing RNase A and PI.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay using Annexin V/PI Staining

This protocol details the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Conclusion and Future Directions

This compound is a highly promising scaffold for the development of novel anticancer agents. Its derivatives, including Schiff bases, chalcones, thiazoles, and quinazolines, have demonstrated significant cytotoxic activity against a range of cancer cell lines. The mechanisms of action of these compounds are diverse and include the inhibition of tubulin polymerization, the modulation of key signaling pathways such as PI3K/mTOR, and the induction of apoptosis.

Future research in this area should focus on the synthesis and biological evaluation of a wider range of derivatives of this compound to establish a more comprehensive structure-activity relationship. Further mechanistic studies are also warranted to identify the specific molecular targets of the most potent compounds. The development of in vivo models will be crucial to assess the therapeutic potential of these promising candidates. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in their efforts to advance the field of cancer drug discovery based on the this compound scaffold.

References

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel
  • Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone deriv
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (Source: MDPI, URL: [Link])
  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (Source: MDPI, URL: [Link])
  • Synthesis, Antibacterial and Anticancer Evaluation of Some Pyrimidine Derivatives.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (Source: PubMed Central, URL: [Link])
  • Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (Source: PubMed Central, URL: [Link])
  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (Source: NIH, URL: [Link])
  • A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (Source: PubMed Central, URL: [Link])
  • New pyrimidine derivatives: Synthesis, antitumor and antioxidant evaluation.
  • Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. (Source: semanticscholar.org, URL: [Link])
  • Design, Synthesis, In Vitro Biological Activity Evaluation and Stabilized Nanostructured Lipid Carrier Formulation of Newly Synthesized Schiff Bases-Based TMP Moieties. (Source: PubMed Central, URL: [Link])
  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (Source: PubMed Central, URL: [Link])
  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (Source: PubMed, URL: [Link])
  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. (Source: PubMed Central, URL: [Link])
  • Biological Evaluation of New Schiff Bases: Synthesized from 4-Amino-3,5-dimethyl-1,2,4-triazole, Phenathroline and Bipyridine Dicarboxaldehydes. (Source: scirp.org, URL: [Link])
  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. (Source: PubMed Central, URL: [Link])
  • Synthesis, characterization, and anti‐cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties. (Source: Scilit, URL: [Link])
  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (Source: PubMed Central, URL: [Link])
  • Synthesis, characterization, and anti‐cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties.
  • Chalcone Derivatives: Role in Anticancer Therapy. (Source: PubMed Central, URL: [Link])
  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evalu
  • Biological applications of Schiff bases: An overview. (Source: GSC Online Press, URL: [Link])
  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (Source: MDPI, URL: [Link])
  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (Source: PubMed Central, URL: [Link])
  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. (Source: PubMed Central, URL: [Link])

Sources

An In-depth Technical Guide to the Biological Activity of Compounds Derived from 2-Fluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and biological activities of heterocyclic compounds derived from the versatile starting material, 2-Fluoro-4-methoxybenzaldehyde. The strategic incorporation of the fluoro and methoxy groups on the phenyl ring of this aldehyde makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. This whitepaper delves into the synthesis, characterization, and biological evaluation of key classes of derivatives, including chalcones, Schiff bases, and pyrazoles. We will explore their potent anticancer and antimicrobial properties, supported by available quantitative data from closely related analogues. Furthermore, this guide elucidates the underlying mechanisms of action, including the induction of apoptosis by chalcone derivatives and the multifaceted antimicrobial effects of Schiff bases. Detailed experimental protocols for the synthesis and biological assays are provided to enable researchers to replicate and build upon these findings. The insights presented herein are intended to guide researchers, scientists, and drug development professionals in harnessing the therapeutic potential of this compound derivatives.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound is a key intermediate in organic synthesis, particularly in the preparation of biologically active compounds. Its chemical structure, featuring a benzaldehyde core substituted with a fluorine atom and a methoxy group, provides a unique combination of properties that are highly advantageous in drug design. The fluorine atom can enhance metabolic stability and modulate the biological activity of a molecule, while the methoxy group influences electron distribution and solubility. The aldehyde functional group itself serves as a reactive handle for a wide array of chemical transformations, allowing for the construction of diverse and complex molecular architectures. This versatility makes this compound a valuable building block for the synthesis of novel therapeutic agents.

This guide will focus on three major classes of compounds derived from this compound: chalcones, Schiff bases, and pyrazoles. Each of these classes has demonstrated significant potential in various therapeutic areas, particularly in oncology and infectious diseases.

Chalcone Derivatives: Potent Anticancer Agents

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are renowned for their broad spectrum of biological activities, including anti-inflammatory, anti-invasive, and antitumor properties.[1] Synthetic chalcone derivatives are of particular interest as they often exhibit enhanced activity compared to their natural counterparts. The incorporation of a 2-fluoro-4-methoxyphenyl moiety into the chalcone scaffold is a promising strategy for developing potent and selective anticancer agents.

Synthesis of Chalcones from this compound

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate acetophenone with an aromatic aldehyde. In the context of this guide, this compound serves as the key aldehyde component.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and a substituted acetophenone in ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

  • Reaction Monitoring: Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Purification: Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Diagram: General Synthesis of Chalcones

G A This compound D Claisen-Schmidt Condensation A->D B Substituted Acetophenone B->D C Base Catalyst (e.g., NaOH) in Ethanol C->D Catalyzes E Chalcone Derivative D->E

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Anticancer Activity and Mechanism of Action

Table 1: Representative Anticancer Activity of Chalcone Derivatives (Analogues)

Compound ClassCancer Cell LineIC50 (µM)Reference
Fluorinated ChalconesPancreatic (BxPC-3)18.67[4]
Breast (BT-20)26.43[4]
Methoxy-substituted ChalconesBreast (MCF-7)3.44[5]
Liver (HepG2)4.64[5]
Colon (HCT116)6.31[5]

The induction of apoptosis by chalcones can proceed through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6] Many chalcones have been shown to increase the levels of reactive oxygen species (ROS) within cancer cells, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, ultimately culminating in programmed cell death.[6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized chalcone derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Diagram: Apoptosis Induction by Chalcone Derivatives

G Chalcone Chalcone Derivative ROS Increased ROS Chalcone->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G A This compound D Condensation Reaction A->D B Primary Amine B->D C Ethanol (Solvent) C->D In E Schiff Base Derivative D->E

Caption: Synthesis of Schiff bases via condensation reaction.

Antimicrobial Activity and Mechanism of Action

Schiff bases have been shown to exhibit significant activity against a range of pathogenic bacteria and fungi. While specific MIC (Minimum Inhibitory Concentration) values for Schiff bases derived directly from this compound are not extensively reported in the provided search results, studies on structurally related compounds indicate their potential. For example, Schiff bases derived from other substituted benzaldehydes have shown promising activity against both Gram-positive and Gram-negative bacteria. [3][7] Table 2: Representative Antimicrobial Activity of Schiff Base Derivatives (Analogues)

Compound ClassBacterial StrainMIC (µg/mL)Reference
Benzaldehyde Schiff BasesEscherichia coli62.5 - 250[3][7]
Staphylococcus aureus62.5[3][7]
Anisaldehyde Schiff BasesEscherichia coli250[3][7]
Staphylococcus aureus62.5[3][7]

The mechanism of action of antimicrobial Schiff bases is thought to be multifactorial. The azomethine group is crucial for their biological activity. It is proposed that these compounds can interfere with normal cellular processes by forming hydrogen bonds with active centers of cellular constituents. Additionally, they may inhibit enzyme activity or disrupt cell membrane integrity, leading to cell death. The overall lipophilicity of the molecule, influenced by substituents like the fluoro and methoxy groups, can also play a significant role in its ability to penetrate bacterial cell walls.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium.

  • Serial Dilutions: Prepare serial twofold dilutions of the synthesized Schiff base compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Diagram: Proposed Antimicrobial Mechanisms of Schiff Bases

G SchiffBase Schiff Base Derivative Inhibition Inhibition/Disruption SchiffBase->Inhibition CellWall Bacterial Cell Wall/Membrane CellDeath Bacterial Cell Death CellWall->CellDeath Enzymes Cellular Enzymes Enzymes->CellDeath DNA DNA Replication DNA->CellDeath Inhibition->CellWall Disrupts Inhibition->Enzymes Inhibits Inhibition->DNA Interferes with

Caption: Multifaceted antimicrobial action of Schiff bases.

Pyrazole Derivatives: A Versatile Class of Bioactive Heterocycles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of pyrazoles from chalcones derived from this compound is a common and effective strategy.

Synthesis of Pyrazoles from Chalcone Precursors

Pyrazoles can be synthesized by the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine or its derivatives.

Experimental Protocol: Synthesis of Pyrazoles

  • Chalcone Dissolution: Dissolve the chalcone derivative (synthesized from this compound) in a suitable solvent such as ethanol or glacial acetic acid.

  • Hydrazine Addition: Add an equimolar amount of hydrazine hydrate or a substituted hydrazine to the solution.

  • Reflux: Reflux the reaction mixture for several hours.

  • Product Isolation: After cooling, the precipitated pyrazole derivative is collected by filtration.

  • Purification: The crude product can be purified by recrystallization.

Diagram: Synthesis of Pyrazoles from Chalcones

G A Chalcone Derivative D Cyclization Reaction A->D B Hydrazine Hydrate B->D C Ethanol (Solvent) C->D In E Pyrazole Derivative D->E

Caption: Synthesis of pyrazoles from chalcone precursors.

Biological Activities of Pyrazole Derivatives

Pyrazole derivatives have demonstrated significant potential in various therapeutic areas. In the context of anticancer activity, they can act through multiple mechanisms, including the inhibition of kinases and the induction of apoptosis. As antimicrobial agents, pyrazoles can interfere with essential cellular processes in bacteria and fungi. While specific biological data for pyrazoles derived directly from this compound is limited in the provided search results, the broader class of pyrazole derivatives has shown promising results.

Conclusion and Future Directions

The derivatives of this compound, particularly chalcones, Schiff bases, and pyrazoles, represent a promising area of research in medicinal chemistry. The strategic placement of the fluoro and methoxy groups on the benzaldehyde ring provides a foundation for the development of potent and selective therapeutic agents. The available data on analogous compounds strongly suggest that these derivatives are likely to possess significant anticancer and antimicrobial activities.

Future research should focus on the systematic synthesis and biological evaluation of a library of compounds derived from this compound. This will enable the establishment of clear structure-activity relationships (SAR) and the identification of lead compounds for further development. In-depth mechanistic studies, including the elucidation of specific molecular targets and signaling pathways, will be crucial for optimizing the therapeutic potential of these promising molecules. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to embark on this exciting avenue of drug discovery.

References

  • Synthesis of Chalcones with Anticancer Activities. Molecules. 2012;17(5):6179-6195. URL
  • Anticancer Activity of Natural and Synthetic Chalcones. Molecules. 2021;26(23):7293. URL
  • Chalcone Derivatives: Role in Anticancer Therapy. International Journal of Molecular Sciences. 2021;22(21):11814. URL
  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Journal of Advances in Medical and Pharmaceutical Sciences. 2022;24(4): 55-64. URL
  • Synthesis and biological activity of pyrazole derivatives: a review.
  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Pharmaceuticals. 2023;16(5):733. URL
  • Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties. Journal of the Chinese Chemical Society. 2020;67(10):1858-1868. URL
  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Journal of Advances in Medical and Pharmaceutical Sciences. 2022;24(4): 55-64. URL
  • Chalcone Derivatives: Role in Anticancer Therapy. International Journal of Molecular Sciences. 2021;22(21):11814. URL

Sources

The Strategic Role of 2-Fluoro-4-methoxybenzaldehyde in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Application Scientists

Abstract

2-Fluoro-4-methoxybenzaldehyde (FMB) is a highly functionalized aromatic aldehyde that has emerged as a critical building block in the rational design of advanced functional materials. The strategic placement of its ortho-fluoro and para-methoxy substituents on the benzaldehyde framework imparts a unique combination of steric and electronic properties. This guide elucidates the pivotal role of FMB in materials science, with a focus on its application in the synthesis of high-performance liquid crystals and functional polymers. We will explore the synthetic routes to FMB, delve into the structure-property relationships governed by its unique substitution pattern, and provide validated, step-by-step protocols for the synthesis of representative materials. This document serves as a technical resource for researchers aiming to leverage the distinct chemical attributes of FMB for the development of next-generation materials.

Introduction: The Molecular Advantage of this compound

At its core, this compound (CAS No. 331-64-6) is more than just a synthetic intermediate; it is a molecular scaffold engineered for purpose. The utility of this compound in materials science stems directly from the synergistic interplay of its three key functional components: the aldehyde, the fluorine atom, and the methoxy group.

  • The Aldehyde Group (-CHO): This serves as a versatile reactive handle, primarily for condensation reactions. It readily forms imines (Schiff bases), a cornerstone linkage in many liquid crystal and polymer systems, and participates in multi-component reactions like the Hantzsch synthesis to form complex heterocyclic structures.[1][2][3]

  • The Ortho-Fluoro Substituent (-F): The introduction of fluorine, particularly in a lateral (ortho) position, is a well-established strategy in materials design. Despite its small van der Waals radius, its high electronegativity creates a strong, localized dipole moment. This has profound effects on intermolecular interactions, mesophase behavior in liquid crystals, and the electronic characteristics of polymers.[4][5][6] The steric effect of the fluorine atom, though minimal, can influence molecular packing and conformation, which is critical for tuning material properties.[4][5]

  • The Para-Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy substituent significantly influences the electronic landscape of the molecule. It increases the electron density of the aromatic ring, which can enhance the hole transport properties of derived organic semiconductors.[1] In liquid crystals, this group contributes to the overall molecular polarity and can affect the stability and type of mesophases formed.[7]

This unique combination makes FMB an attractive precursor for materials where precise control over properties like dielectric anisotropy, thermal stability, and charge transport is paramount.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
CAS Number 331-64-6[8]
Molecular Formula C₈H₇FO₂[9]
Molecular Weight 154.14 g/mol [9]
Appearance White to brown crystalline powder[10]
Melting Point 43-48 °C (lit.)[9]
Boiling Point 226.5 ± 20.0 °C (Predicted)[10]
Storage Temperature 2-8°C[9]

Synthesis of this compound

The reliable synthesis of high-purity this compound is crucial for its application in materials science, as impurities can significantly disrupt molecular self-assembly and electronic performance. A common and effective laboratory-scale synthesis proceeds from 4-bromo-3-fluoroanisole via a Grignard reaction followed by formylation.

Representative Synthesis Protocol

This protocol describes a validated pathway for synthesizing FMB. The causality behind this choice of reaction is the high efficiency and selectivity of the Grignard reaction for forming carbon-carbon bonds on aromatic rings, with DMF serving as a standard and effective formylating agent.

Step 1: Grignard Reagent Formation

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 eq).

  • Under a nitrogen atmosphere, add a small crystal of iodine to activate the magnesium.

  • Add a solution of 4-bromo-3-fluoroanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel to initiate the reaction.[8]

  • Once the exothermic reaction begins, add the remaining solution at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Step 2: Formylation

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise. Causality: This step must be done slowly and at a low temperature to control the exothermic reaction between the highly reactive Grignard reagent and the electrophilic formylating agent, preventing side reactions.

  • After the addition, allow the mixture to warm to room temperature and stir for an additional 2 hours.

Step 3: Work-up and Purification

  • Quench the reaction by slowly pouring the mixture into a stirred solution of 1 M hydrochloric acid (HCl) cooled in an ice bath.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/n-heptane gradient) to yield pure this compound.[8]

The workflow for this synthesis is depicted below.

cluster_start Starting Material cluster_reagents1 Step 1 Reagents cluster_process1 Process 1: Grignard Formation cluster_reagents2 Step 2 Reagent cluster_process2 Process 2: Formylation cluster_purification Work-up & Purification cluster_final Final Product A 4-Bromo-3-fluoroanisole P1 Formation of 2-Fluoro-4-methoxyphenylmagnesium bromide A->P1 Reaction R1 1. Mg Turnings, I₂ (cat.) 2. Anhydrous THF R1->P1 P2 Reaction with Formylating Agent P1->P2 Reaction R2 Anhydrous DMF (0 °C to RT) R2->P2 PU 1. HCl Quench 2. Extraction 3. Column Chromatography P2->PU Processing Z This compound PU->Z Isolation

Fig 1. Synthetic workflow for this compound.

Application Case Study I: Schiff Base Liquid Crystals

The synthesis of thermotropic liquid crystals (LCs) is a primary application for FMB. The rigid core, flexible tails, and specific intermolecular interactions required for mesophase formation can be precisely engineered using FMB as a starting block. Schiff base (imine) linkages are commonly used to build the rigid core of LC molecules because they maintain molecular linearity and provide stability.[11]

The Role of Fluorine in Mesophase Engineering

The lateral fluoro-substituent from FMB plays a multifaceted role in determining the final properties of the liquid crystal:

  • Dipole Moment: The C-F bond introduces a strong dipole moment perpendicular to the long axis of the molecule. This significantly impacts the dielectric anisotropy (Δε), a critical parameter for display applications.[5][6]

  • Steric Effects: The fluorine atom can subtly alter the molecular shape, influencing the packing efficiency. This can lead to a reduction in melting points and clearing temperatures (the temperature at which the material becomes an isotropic liquid).[9]

  • Intermolecular Forces: The polar nature of the C-F bond can enhance dipole-dipole interactions, which often leads to the stabilization of higher-order smectic phases over the less-ordered nematic phase.[5]

Protocol: Synthesis of a Fluorinated Schiff Base Liquid Crystal

This protocol details the synthesis of a representative Schiff base LC, (E)-1-(4-((2-fluoro-4-methoxybenzylidene)amino)phenyl)ethan-1-one, via a condensation reaction.

Materials:

  • This compound (1.0 eq)

  • 4-Aminoacetophenone (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask.

  • In a separate flask, dissolve 4-aminoacetophenone (1.0 eq) in absolute ethanol, heating gently if necessary.

  • Add the 4-aminoacetophenone solution to the FMB solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction. Causality: The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.

  • Reflux the mixture for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/chloroform mixture) to obtain the pure Schiff base liquid crystal.

Self-Validation: The identity and purity of the synthesized compound must be confirmed using standard characterization techniques:

  • FTIR Spectroscopy: To confirm the formation of the imine bond (C=N stretch, typically ~1625 cm⁻¹) and the disappearance of the aldehyde C-H (~2720 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹).[3]

  • ¹H NMR Spectroscopy: To verify the chemical structure, observing the characteristic imine proton singlet (~8.4 ppm) and the integration of all aromatic and aliphatic protons.[3]

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (e.g., crystal-to-nematic, nematic-to-isotropic) and their associated enthalpy changes.[12][13][14]

  • Polarized Optical Microscopy (POM): To visually identify and characterize the textures of the liquid crystalline mesophases upon heating and cooling.[12][14]

Application Case Study II: Polyhydroquinoline Polymers

This compound is also a valuable monomer for the synthesis of functional polymers, specifically polyhydroquinolines (PHQs). PHQs are nitrogen-containing heterocyclic compounds known for their diverse biological and optical properties. They are typically synthesized via a one-pot, four-component unsymmetrical Hantzsch reaction.[10][15][16][17]

The Hantzsch Reaction for Polymer Synthesis

The Hantzsch reaction is a classic multi-component reaction that efficiently builds the dihydropyridine ring, the core of the PHQ structure. The reaction involves the condensation of an aldehyde (FMB), a β-ketoester (e.g., ethyl acetoacetate), a diketone (e.g., dimedone), and a nitrogen source (ammonium acetate).[17][18]

cluster_process Reaction Conditions A 2-Fluoro-4-methoxy- benzaldehyde P One-Pot Synthesis Solvent (e.g., Ethanol) Heat (Reflux) A->P B Ethyl Acetoacetate (β-Ketoester) B->P C Dimedone (Diketone) C->P D Ammonium Acetate (Nitrogen Source) D->P Z Polyhydroquinoline Derivative P->Z

Fig 2. Four-component Hantzsch synthesis of Polyhydroquinolines.
Protocol: Synthesis of a Polyhydroquinoline Derivative

This protocol outlines the synthesis of a PHQ using FMB.

Materials:

  • This compound (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Dimedone (1.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), dimedone (1.0 mmol), and ammonium acetate (1.2 mmol).[10][15]

  • Add ethanol (20 mL) as the solvent.

  • Reflux the mixture with stirring for 6-8 hours. The reaction progress can be monitored by TLC.[10]

  • After completion, cool the reaction mixture to room temperature. A solid product should precipitate.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove excess ammonium acetate and unreacted starting materials.

  • Recrystallize the product from hot ethanol to obtain the pure polyhydroquinoline derivative.

Self-Validation:

  • Spectroscopic Analysis (FTIR, ¹H NMR, ¹³C NMR): To confirm the formation of the heterocyclic ring structure and the incorporation of all four components.[10]

  • Mass Spectrometry (HR-ESI-MS): To confirm the exact molecular weight of the synthesized compound.[10]

Future Outlook

The utility of this compound in materials science is expanding. Its unique electronic and steric profile makes it a candidate for precursors in organic electronics, such as in the synthesis of novel organic semiconductors and functional dyes.[1] The electron-donating methoxy group and the electronegative fluorine atom provide a "push-pull" electronic character that can be exploited in designing materials with specific optical and charge-transport properties. As synthetic methodologies become more sophisticated, the precise placement of FMB within complex polymer architectures or advanced liquid crystalline phases will continue to be a valuable strategy for creating materials with tailored, high-performance characteristics.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Leveraging this compound in Materials Science Innovations.
  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis Pathways of this compound.
  • Hird, M. (2007). Fluorinated liquid crystals - Properties and applications.
  • Kiełb, P., et al. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry C, 119(9), 4943-4952. [Link]
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • Ha, S.-T., & Lee, T.-L. (2014). Synthesis and Mesomorphic Properties of New Fluorinated Schiff Base Liquid Crystals. Hindawi.
  • Shirodkar, M. J., et al. (2025). Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. Scientific Reports.
  • Qiang, W. (2008). Synthesis and mesomorphic properties of fluorinated Schiff base liquid crystals.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives.
  • Guidechem. (n.d.). What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde?
  • Benyettou, F., et al. (2021). Synthesis and Characterization of Lateral Fluoro-substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 11(5), 12833-12841. [Link]
  • Yusoff, M. M., et al. (2018). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. Molecules, 23(11), 2984. [Link]
  • Li, Y., et al. (2019). Synthesis and Mesophase Behavior of Schiff Base Liquid Crystals with Long-chain Aliphatic-acid. IOP Conference Series: Materials Science and Engineering, 562, 012025.
  • PrepChem.com. (n.d.). Synthesis of 2-fluoro-4-bromoanisole.
  • Khan, I., et al. (2023). Bio-Oriented Synthesis of Novel Polyhydroquinoline Derivatives as α-Glucosidase Inhibitor for Management of Diabetes. Molecules, 28(4), 1637. [Link]
  • Taghavi, R., & Rostamnia, S. (2022). Four-Component Synthesis of Polyhydroquinolines via Unsymmetrical Hantzsch Reaction Employing Cu-IRMOF-3 as a Robust Heterogeneous Catalyst. Chemical Methodologies, 6(9), 639-648.
  • Taghavi, R., & Rostamnia, S. (2022). Four-Component Synthesis of Polyhydroquinolines via Unsymmetrical Hantzsch Reaction Employing Cu-IRMOF-3 as a Robust Heterogeneo. Chemical Methodologies.
  • Mayurachayakul, P., et al. (2017). Four-component synthesis of polyhydroquinolines under catalyst- and solvent-free conventional heating conditions: mechanistic studies. RSC Advances, 7(89), 56649-56658. [Link]
  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • ResearchGate. (n.d.). Effect of the Organic Semiconductor Side Groups on the Structural and Electronic Properties of Their Interface with Dopants.
  • Journal of Synthetic Chemistry. (2024). Synthesis of Polyhydroquinoline Derivatives in the Presence of Nanoboehmite by Hantzsch Reaction.
  • MDPI. (n.d.). Spiropyran-Modified Cellulose for Dual Solvent and Acid/Base Vapor Sensing.
  • Ghosh, S., et al. (2015). Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals. RSC Advances, 5(76), 61994-62000. [Link]
  • Ahmad, S. (2016). Organic semiconductors for device applications: Current trends and future prospects. Journal of Polymer Engineering, 36(3), 295-321.

Sources

The Strategic deployment of 2-Fluoro-4-methoxybenzaldehyde in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Understated Importance of a Versatile Building Block

In the intricate landscape of medicinal chemistry, the selection of starting materials is a critical determinant of the success and efficiency of a drug discovery program. Among the vast arsenal of chemical building blocks, 2-Fluoro-4-methoxybenzaldehyde has emerged as a particularly valuable scaffold. Its strategic combination of a reactive aldehyde functionality with the modulating effects of fluoro and methoxy substituents provides a powerful tool for the synthesis of complex and biologically active molecules.[1] This guide provides an in-depth technical overview of the applications of this compound, moving beyond simple reaction schemes to elucidate the causal reasoning behind its use in contemporary drug discovery. We will explore its role in the synthesis of key pharmacophores, with a particular focus on kinase inhibitors, and provide detailed, field-proven experimental protocols.

The Physicochemical Rationale: Why this compound?

The utility of this compound in drug design is not accidental; it is a direct consequence of the predictable and advantageous physicochemical properties imparted by its substituents.

  • The Role of the Fluorine Atom: The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry. Its high electronegativity and small size can lead to profound effects on a molecule's properties. The C-F bond is significantly stronger than a C-H bond, which can block metabolic pathways at that position, thereby increasing the metabolic stability and half-life of a drug. Furthermore, the fluorine atom can alter the pKa of nearby functional groups and modulate the conformation of the molecule, which can lead to enhanced binding affinity and selectivity for its biological target.

  • The Influence of the Methoxy Group: The methoxy group, while seemingly simple, plays a crucial role in fine-tuning a molecule's properties. It is an electron-donating group, which can influence the reactivity of the aromatic ring. From a pharmacokinetic perspective, the methoxy group can enhance solubility and also serve as a potential site for metabolism, which can be strategically utilized in prodrug design. Its ability to act as a hydrogen bond acceptor can also contribute to the binding affinity of a molecule to its target protein.

This strategic combination of a metabolically robust fluorine atom and a solubility-enhancing, electronically-modulating methoxy group makes this compound an attractive starting point for the synthesis of novel therapeutics.

Key Synthetic Transformations and Experimental Protocols

The aldehyde functional group of this compound is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions that are central to the construction of complex drug molecules.

Reductive Amination: A Gateway to Bioactive Amines

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. The reaction proceeds through the initial formation of an imine or iminium ion, which is then reduced in situ. This one-pot procedure is highly efficient and avoids the over-alkylation often seen with direct alkylation of amines.

Conceptual Workflow for Reductive Amination:

Reductive_Amination Aldehyde 2-Fluoro-4-methoxy- benzaldehyde Imine Imine/Iminium Ion Intermediate Aldehyde->Imine Condensation (-H2O) Amine Primary or Secondary Amine (R-NH2) Amine->Imine Product Secondary or Tertiary Amine Product Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: General workflow for the reductive amination of this compound.

Detailed Experimental Protocol: Synthesis of (2-Fluoro-4-methoxyphenyl)methanamine

This protocol describes the synthesis of the primary amine, a versatile intermediate for further elaboration.

  • Materials:

    • This compound

    • Ammonium chloride (NH₄Cl)

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol (MeOH)

    • Aqueous sodium hydroxide (NaOH)

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in methanol, add ammonium chloride (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium cyanoborohydride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of 1M aqueous NaOH until the pH is >10.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel to afford (2-Fluoro-4-methoxyphenyl)methanamine.

  • Self-Validation and Causality: The use of sodium cyanoborohydride is critical here as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde, preventing the formation of the corresponding alcohol as a byproduct. The initial stirring with ammonium chloride facilitates the formation of the imine intermediate. The basic workup is necessary to neutralize the reaction mixture and ensure the product is in its free amine form for extraction.

Knoevenagel Condensation: Constructing α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound, such as malononitrile. The resulting electron-deficient alkenes are valuable precursors for a variety of heterocyclic systems.

Conceptual Workflow for Knoevenagel Condensation:

Knoevenagel_Condensation Aldehyde 2-Fluoro-4-methoxy- benzaldehyde Intermediate Intermediate Adduct Aldehyde->Intermediate ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Intermediate Nucleophilic Addition Base Base Catalyst (e.g., Piperidine) Base->ActiveMethylene Deprotonation Product α,β-Unsaturated Product Intermediate->Product Dehydration (-H2O)

Caption: General workflow of the Knoevenagel condensation.

Detailed Experimental Protocol: Synthesis of 2-((2-Fluoro-4-methoxyphenyl)methylene)malononitrile

  • Materials:

    • This compound

    • Malononitrile

    • Piperidine

    • Ethanol (EtOH)

  • Procedure:

    • In a round-bottomed flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

    • Add a catalytic amount of piperidine (0.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC. A precipitate may form as the reaction progresses.

    • Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield 2-((2-Fluoro-4-methoxyphenyl)methylene)malononitrile.[2][3]

  • Self-Validation and Causality: Piperidine acts as a base to deprotonate the acidic methylene protons of malononitrile, generating a nucleophilic carbanion that attacks the aldehyde. The reaction is typically rapid and clean, often yielding a crystalline product that can be isolated by simple filtration, minimizing the need for extensive purification. The use of a catalytic amount of a weak base is sufficient to promote the reaction without causing side reactions.

Case Study: Application in the Synthesis of Kinase Inhibitors

The 2-fluoro-4-methoxyphenyl moiety is a recurring motif in a number of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The synthesis of these complex molecules often leverages the reactivity of this compound.

Table 1: Representative Kinase Inhibitor Scaffolds Derived from this compound

Kinase TargetCore ScaffoldSynthetic Utility of this compound
Glycogen Synthase Kinase 3β (GSK-3β)PyrimidineThe aldehyde is a key component in the construction of the pyrimidine ring through multi-component reactions.
Cyclin-Dependent Kinase 2 (CDK2)AminopyrimidineUsed in the synthesis of substituted aminopyrimidines via condensation and cyclization reactions.

Synthetic Pathway to a Pyrimidine-Based Kinase Inhibitor Core:

The following represents a generalized synthetic approach to a pyrimidine core, a common scaffold in kinase inhibitors.

Kinase_Inhibitor_Synthesis Aldehyde 2-Fluoro-4-methoxy- benzaldehyde Intermediate Dihydropyrimidinone Intermediate Aldehyde->Intermediate Urea Urea or Guanidine Derivative Urea->Intermediate Biginelli-type Reaction Ketoester β-Ketoester Ketoester->Intermediate Product Substituted Pyrimidine Kinase Inhibitor Core Intermediate->Product Further Functionalization

Caption: A generalized synthetic route to a pyrimidine kinase inhibitor core.

Conclusion: A Versatile and Indispensable Tool in the Drug Discovery Arsenal

This compound is more than just a simple aromatic aldehyde; it is a strategically designed building block that offers medicinal chemists a reliable and efficient starting point for the synthesis of complex and biologically relevant molecules. The predictable influence of its fluoro and methoxy substituents on the pharmacokinetic and pharmacodynamic properties of the final compounds, combined with the versatile reactivity of the aldehyde group, ensures its continued and widespread application in drug discovery. The protocols and rationale presented in this guide are intended to provide researchers with a solid foundation for the effective utilization of this valuable synthetic intermediate in their own research endeavors.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 18).
  • Sigma-Aldrich. This compound 97.
  • Kolagkis, P. X., et al.
  • Babu, B. S., et al. (2015). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Indian Journal of Chemistry - Section B, 54B(9), 1157-1161.
  • Carvalho, H. L., et al. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Revista Virtual de Química, 10(2), 334-348.

Sources

Methodological & Application

Application and Protocol for the Wittig Reaction of 2-Fluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Substituted Aldehydes in Olefination Reactions

The Wittig reaction stands as a cornerstone in synthetic organic chemistry, prized for its reliability in constructing carbon-carbon double bonds with exceptional regiocontrol.[1] This olefination process, which converts aldehydes or ketones into alkenes, proceeds through the reaction of a carbonyl compound with a phosphorus ylide, also known as a phosphorane.[2] The thermodynamic driving force of this reaction is the formation of the highly stable phosphine oxide byproduct, typically triphenylphosphine oxide.[3]

This application note provides a comprehensive protocol for the Wittig reaction of 2-Fluoro-4-methoxybenzaldehyde, a substrate of interest in the synthesis of fine chemicals and pharmaceutical intermediates. The presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the aromatic ring presents an interesting case study in substituent effects on reaction kinetics and outcomes. Understanding these electronic influences is paramount for optimizing reaction conditions and achieving desired product yields.

The fluorine atom at the ortho position increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ylide. Conversely, the methoxy group at the para position donates electron density through resonance, which can slightly deactivate the aldehyde. This interplay of inductive and resonance effects necessitates a carefully considered experimental design to ensure efficient conversion to the desired 2-fluoro-4-methoxystyrene.

Mechanistic Overview: A Stepwise Look at Alkene Formation

The Wittig reaction is generally accepted to proceed through a concerted [2+2] cycloaddition mechanism, forming a transient four-membered oxaphosphetane intermediate.[4] This intermediate then collapses to furnish the alkene and triphenylphosphine oxide.

Wittig_Mechanism Ylide Phosphonium Ylide (Ph₃P⁺-C⁻H₂) TransitionState [2+2] Cycloaddition Transition State Ylide->TransitionState Aldehyde This compound Aldehyde->TransitionState Oxaphosphetane Oxaphosphetane Intermediate TransitionState->Oxaphosphetane Formation Alkene 2-Fluoro-4-methoxystyrene Oxaphosphetane->Alkene Decomposition Byproduct Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->Byproduct Decomposition

Caption: General mechanism of the Wittig reaction.

Experimental Protocol: Synthesis of 2-Fluoro-4-methoxystyrene

This protocol details the methylenation of this compound using methyltriphenylphosphonium bromide as the ylide precursor.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantitySupplier Notes
This compoundC₈H₇FO₂154.141.0 g (6.49 mmol)High purity, >97%[5]
Methyltriphenylphosphonium bromideC₁₉H₁₈BrP357.232.55 g (7.14 mmol)Must be dried under vacuum before use
n-Butyllithium (n-BuLi)C₄H₉Li64.062.86 mL (7.14 mmol)2.5 M solution in hexanes
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~50 mLFreshly distilled from sodium/benzophenone
Saturated aqueous NH₄ClNH₄Cl53.49~20 mL
Diethyl ether (Et₂O)(C₂H₅)₂O74.12~60 mLAnhydrous
Brine (saturated aqueous NaCl)NaCl58.44~20 mL
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~2 g
Silica GelSiO₂60.08As neededFor column chromatography (230-400 mesh)
Hexane/Ethyl Acetate--As neededEluent for column chromatography
Step-by-Step Procedure

Wittig_Workflow cluster_Ylide_Prep Ylide Generation cluster_Reaction Wittig Reaction cluster_Workup Workup and Isolation cluster_Purification Purification Ylide_Start Suspend Methyltriphenylphosphonium bromide in anhydrous THF under N₂ Cooling Cool to 0 °C (ice bath) Ylide_Start->Cooling Base_Addition Add n-BuLi dropwise Cooling->Base_Addition Stirring Stir at 0 °C for 1 hour Base_Addition->Stirring Reaction_Addition Add aldehyde solution dropwise to ylide at 0 °C Stirring->Reaction_Addition Aldehyde_Prep Dissolve this compound in anhydrous THF Aldehyde_Prep->Reaction_Addition Warm_to_RT Warm to room temperature and stir for 2-4 hours Quench Quench with saturated aq. NH₄Cl Warm_to_RT->Quench Extraction Extract with diethyl ether (3x) Quench->Extraction Wash Wash combined organic layers with brine Extraction->Wash Dry Dry over anhydrous MgSO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Chromatography Purify by flash column chromatography (Hexane/Ethyl Acetate gradient) Concentrate->Chromatography Characterization Characterize pure product (NMR, MS) Chromatography->Characterization

Caption: Experimental workflow for the synthesis of 2-fluoro-4-methoxystyrene.

1. Ylide Generation:

  • To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add methyltriphenylphosphonium bromide (2.55 g, 7.14 mmol, 1.1 equiv).

  • Add anhydrous THF (~30 mL) to suspend the salt.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (2.86 mL of a 2.5 M solution in hexanes, 7.14 mmol, 1.1 equiv) dropwise via syringe over 10 minutes. A characteristic orange-red color of the ylide should appear.

  • Stir the resulting mixture at 0 °C for 1 hour to ensure complete ylide formation.

2. Wittig Reaction:

  • In a separate dry flask, dissolve this compound (1.0 g, 6.49 mmol, 1.0 equiv) in anhydrous THF (~10 mL).

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The disappearance of the aldehyde spot indicates reaction completion.

3. Workup and Isolation:

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (~20 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (~20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellowish oil or semi-solid.

4. Purification:

  • The crude product, a mixture of 2-fluoro-4-methoxystyrene and triphenylphosphine oxide, is purified by flash column chromatography on silica gel.

  • A gradient elution system, starting with pure hexane and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 5% ethyl acetate in hexane), is typically effective.

  • The non-polar styrene derivative will elute before the more polar triphenylphosphine oxide byproduct.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 2-fluoro-4-methoxystyrene as a colorless oil.

Expected Results and Characterization

The Wittig reaction of this compound is expected to proceed in good yield (typically 70-85% after purification) to afford 2-fluoro-4-methoxystyrene. The final product should be characterized by standard analytical techniques:

  • ¹H NMR: Expect to see characteristic vinyl proton signals in the region of 5.0-7.0 ppm, along with aromatic and methoxy group protons.

  • ¹³C NMR: The spectrum should show signals for the vinyl carbons, the aromatic carbons (with C-F and C-O splitting), and the methoxy carbon.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of 2-fluoro-4-methoxystyrene (C₉H₉FO, M.W. 152.17) should be observed.

Troubleshooting and Optimization

  • Low Yield:

    • Incomplete ylide formation: Ensure all reagents and solvents are anhydrous, and the phosphonium salt is thoroughly dried. The reaction should be carried out under an inert atmosphere.

    • Steric hindrance: While the ortho-fluoro group can increase electrophilicity, it may also introduce some steric hindrance. Extending the reaction time or gentle heating (e.g., to 40 °C) may improve conversion.

  • Difficulty in Purification:

    • Persistent triphenylphosphine oxide: If the byproduct is difficult to remove by chromatography, it can sometimes be precipitated out from a non-polar solvent mixture like hexane/ether at low temperatures. Alternatively, treatment of the crude mixture with ZnCl₂ in ethanol can precipitate the triphenylphosphine oxide as a complex, which can be removed by filtration.[2]

Conclusion

This application note provides a detailed and reliable protocol for the Wittig reaction of this compound. By understanding the electronic effects of the substituents and following a robust experimental procedure, researchers can efficiently synthesize 2-fluoro-4-methoxystyrene, a valuable building block for further chemical transformations. The provided guidelines for reaction setup, workup, purification, and troubleshooting aim to empower scientists in drug development and materials science to successfully employ this powerful olefination reaction.

References

  • BenchChem. (2025). Experimental procedure for Wittig reaction with "2-Methoxy-1,3-thiazole-4-carbaldehyde".
  • ChemRxiv. (2022).
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • Chemistry LibreTexts. (2023). The Wittig Reaction.
  • YouTube. (2022). The Wittig Reaction.
  • ResearchGate. (n.d.). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates.
  • Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde.
  • BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction of 3-(Trifluoromethyl)benzaldehyde.
  • National Institutes of Health. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides.
  • ChemRxiv. (2022).
  • University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
  • ChemRxiv. (2022).
  • University of Wisconsin-Madison. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • ACS Publications. (n.d.). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry.
  • YouTube. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation.
  • MavMatrix. (2018). Synthesis of 4-Methoxystyrene Derivatives from 4-Allylanisole and Diverse Nucleophiles.
  • Science and Education Publishing. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • Staigent Technologies. (n.d.). This compound.
  • BenchChem. (n.d.). 4-Fluoro-2-methoxy-3-methylbenzaldehyde.
  • PubChem. (n.d.). 4-Fluoro-2-methoxybenzaldehyde.
  • ChemRxiv. (2022). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. Cambridge Open Engage.
  • European Patent Office. (n.d.). A purifying method of a styrene monomer.
  • ChemRxiv. (2022).
  • BenchChem. (2025). The Synthesis and Purification of 2'-Deoxy-2'-fluoro-4'-thiouridine: A Technical Guide.
  • PubChem. (n.d.). 4-Methoxystyrene.

Sources

Aldol condensation of 2-Fluoro-4-methoxybenzaldehyde with ketones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Aldol Condensation of 2-Fluoro-4-methoxybenzaldehyde with Ketones: Application Notes and Protocols

Introduction: The Strategic Importance of Fluorinated Chalcones

The synthesis of chalcones, or 1,3-diaryl-2-propen-1-ones, represents a cornerstone of modern medicinal chemistry. These compounds, which form the central core of the flavonoid and isoflavonoid families, are lauded for their vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] The Claisen-Schmidt condensation, a specific type of crossed aldol condensation, remains the most prevalent and efficient method for their synthesis.[1][3]

This guide focuses on the aldol condensation of a particularly interesting substrate: this compound. The strategic incorporation of a fluorine atom and a methoxy group onto the benzaldehyde ring is a deliberate design choice aimed at enhancing the pharmacological profile of the resulting chalcone derivatives. Fluorine substitution is known to increase metabolic stability, lipophilicity, and binding affinity, often leading to improved therapeutic efficacy.[4][5] Concurrently, the methoxy group can modulate the electronic properties and solubility of the molecule. This application note provides a detailed exploration of the reaction mechanism, comprehensive experimental protocols, and characterization guidelines for researchers engaged in the synthesis of these high-value compounds.

Reaction Mechanism and Electronic Effects

The reaction proceeds via a base-catalyzed Claisen-Schmidt condensation.[3] Since this compound lacks α-hydrogens, it cannot self-condense, making it an ideal electrophilic partner for a reaction with an enolizable ketone.[6][7]

The mechanism involves three primary stages:

  • Enolate Formation : A base, typically hydroxide (OH⁻), abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion.[8][9]

  • Nucleophilic Attack : The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound, forming a β-hydroxy ketone intermediate (an aldol addition product).[10][11]

  • Dehydration : This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone, the chalcone. This step is driven by the formation of a highly conjugated system involving both aromatic rings and the carbonyl group, which imparts significant stability to the product.[6][12]

The substituents on the benzaldehyde ring play a crucial role. The fluorine atom at the ortho-position acts as a potent electron-withdrawing group through induction. This effect increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the enolate.[13] The methoxy group at the para-position is an electron-donating group through resonance, which can partially counteract the inductive effect of fluorine. However, the proximity and strong inductive pull of the ortho-fluoro group generally lead to a highly reactive aldehyde for this condensation.

G cluster_reactants Reactants cluster_reaction Claisen-Schmidt Condensation cluster_product Product aldehyde This compound (Electrophile) attack Nucleophilic Attack aldehyde->attack ketone Ketone (R-CO-CH₃) (Nucleophile Precursor) enolate Enolate Formation (Base Catalysis) ketone->enolate OH⁻ enolate->attack dehydration Dehydration attack->dehydration β-Hydroxy Ketone Intermediate chalcone Fluorinated Chalcone (α,β-Unsaturated Ketone) dehydration->chalcone -H₂O

Caption: Reaction pathway for the Claisen-Schmidt condensation.

Experimental Protocols

Two robust protocols are presented: a traditional solvent-based method and an environmentally benign solvent-free alternative.

Protocol 1: Base-Catalyzed Condensation in Ethanol

This classic method is reliable and suitable for a wide range of ketone substrates. Ethanol serves as a solvent that readily dissolves both the reactants and the base catalyst.

Materials:

  • This compound (1.0 eq.)

  • Substituted Acetophenone (e.g., Acetophenone, 4'-Chloroacetophenone) (1.0 eq.)

  • 95% Ethanol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 50% aqueous)

  • Dilute Hydrochloric Acid (HCl)

  • Distilled Water (ice-cold)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the selected ketone (1.0 eq.) in a minimal amount of 95% ethanol. Stir at room temperature until a homogenous solution is formed.[14]

  • While stirring, slowly add the NaOH or KOH solution dropwise to the flask. A color change and increase in temperature may be observed.

  • Continue stirring at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC), typically with a hexane:ethyl acetate eluent system.[1] The reaction is generally complete within 2-12 hours, signaled by the consumption of the starting aldehyde.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Neutralize the mixture by slowly adding dilute HCl until the pH is approximately 7.[1] This will cause the crude chalcone product to precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.[14]

  • Wash the collected solid thoroughly with ample ice-cold distilled water to remove any residual base and water-soluble impurities.[1]

  • Allow the crude product to air dry completely before determining the yield and proceeding with purification.

Protocol 2: Solvent-Free Grinding Method

This eco-friendly approach avoids the use of organic solvents, often resulting in shorter reaction times and high-purity products.[1][15]

Materials:

  • This compound (1.0 eq.)

  • Substituted Acetophenone (1.0 eq.)

  • Solid Sodium Hydroxide (NaOH) pellets (1.0 eq.)

  • Mortar and Pestle

  • Distilled Water

Procedure:

  • Place this compound, the ketone, and solid NaOH pellets into a porcelain mortar in a 1:1:1 molar ratio.[1]

  • Grind the mixture vigorously with the pestle for 5-15 minutes.[16] The solid mixture will typically become a paste or a colored solid as the reaction proceeds.[1]

  • After grinding, add cold water to the mortar and continue to mix to form a slurry.[17]

  • Isolate the crude chalcone product by suction filtration, washing it thoroughly with distilled water to remove the NaOH catalyst.[17]

  • The crude product is often of high purity but can be further purified by recrystallization if necessary.[1]

Purification and Characterization

Purification is a critical step to obtain high-purity chalcones for biological screening and further analysis.[18]

Purification by Recrystallization: Recrystallization is the most common and effective method for purifying crude chalcones.[1][18]

  • Select an appropriate solvent. Ethanol is often a good choice. The ideal solvent should dissolve the chalcone poorly at room temperature but well at its boiling point.[18]

  • Dissolve the crude product in a minimum amount of the hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[1]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a desiccator or vacuum oven.[16]

Characterization: The identity and purity of the synthesized chalcones must be confirmed using standard analytical techniques.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • FT-IR Spectroscopy: Look for characteristic peaks, including the C=O stretch of the α,β-unsaturated ketone (typically ~1660 cm⁻¹), the C=C stretch of the alkene (~1590 cm⁻¹), and the C-F stretch (~1240 cm⁻¹).[19][20]

  • NMR Spectroscopy (¹H and ¹³C): This is essential for structural elucidation. The vinylic protons (H-α and H-β) typically appear as doublets in the ¹H NMR spectrum. Note that the presence of the ¹⁹F nucleus will cause additional splitting (coupling) in both ¹H and ¹³C spectra, which can complicate the analysis but provides definitive evidence of the fluorine's position.[20]

Data Presentation: Synthesis of Chalcones from this compound

The following table summarizes representative data for the synthesis of chalcone derivatives from this compound and various ketones. Yields are highly dependent on the specific reaction conditions and purification efficiency.

EntryKetone ReactantResulting Chalcone StructureTypical Yield (%)
1Acetophenone(E)-1-phenyl-3-(2-fluoro-4-methoxyphenyl)prop-2-en-1-one75-85%
24'-Chloroacetophenone(E)-1-(4-chlorophenyl)-3-(2-fluoro-4-methoxyphenyl)prop-2-en-1-one80-90%
34'-Methylacetophenone(E)-1-(p-tolyl)-3-(2-fluoro-4-methoxyphenyl)prop-2-en-1-one78-88%
44'-Methoxyacetophenone(E)-1-(4-methoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)prop-2-en-1-one82-92%

Note: Yields are estimates based on typical Claisen-Schmidt reactions and may vary.

G start Reaction Setup (Solvent-based or Solvent-free) monitor Reaction Monitoring (TLC) start->monitor workup Work-up (Neutralization & Precipitation) monitor->workup Reaction Complete filtration1 Isolation of Crude Product (Vacuum Filtration) workup->filtration1 purify Purification (Recrystallization) filtration1->purify filtration2 Isolation of Pure Product (Vacuum Filtration) purify->filtration2 Crystals Formed dry Drying filtration2->dry characterize Characterization (MP, FT-IR, NMR) dry->characterize end Pure Fluorinated Chalcone characterize->end

Caption: General experimental workflow for chalcone synthesis.

Conclusion

The Claisen-Schmidt condensation of this compound with various ketones is a highly efficient and versatile method for synthesizing fluorinated chalcones. These compounds are of significant interest in drug discovery due to the beneficial properties imparted by the fluorine substituent.[21] The protocols provided herein offer reliable pathways for their synthesis, while the emphasis on purification and characterization ensures the high quality required for subsequent biological evaluation. By understanding the underlying mechanism and the influence of electronic effects, researchers can effectively troubleshoot and adapt these methods to generate novel chalcone derivatives as potential therapeutic agents.

References

  • BenchChem. (2025).
  • Minhas, AM; et al. (2025).
  • BenchChem. (2025).
  • Allen.
  • Minhas, AM; et al. (2025).
  • BenchChem. (2025).
  • Synthesis and In-Vitro/Silico Evaluation of Fluorin
  • BenchChem. (2025).
  • Getsoian, A. B., et al. (2015). Kinetic and Mechanistic Examination of Acid–Base Bifunctional Aminosilica Catalysts in Aldol and Nitroaldol Condensations.
  • Saini, M.S., et al. (2022).
  • Williamson, K.L., et al. Aldol Condensation Reaction: Preparation of Benzalacetophenones (Chalcones).
  • Salehi, B., et al. (2019). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. PubMed Central. [Link]
  • The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). (Source not specified).
  • The Synthesis and Effect of Fluorinated Chalcone Derivatives on Nitric Oxide Production. (Source not specified).
  • Wikipedia.
  • New Fluoro‐ and Trifluoromethyl‐Substituted Trimethoxychalcones as Anticancer Agents: Synthesis, Bio‐evaluation, and Computational Studies. Semantic Scholar. [Link]
  • Aktaş Anıl, D., & Polat, M. F. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.
  • Ashenhurst, J. (2024). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry. [Link]
  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. [Link]
  • Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]
  • LibreTexts Chemistry. (2020). 23.
  • BenchChem. (2025). Synthesis of Chalcones Using 4-Fluorobenzaldehyde: Application Notes and Protocols for Researchers.
  • Wikipedia.
  • PraxiLabs.
  • Magritek.
  • Al-Shamali, A., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. NIH. [Link]
  • 9. Aldol Reaction. Web Pages. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling of 2-Fluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Aldehydes

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3][4][5] This palladium-catalyzed reaction between an organoboron compound and an organohalide is particularly valuable in the pharmaceutical industry for constructing complex molecular architectures.[1][3] 2-Fluoro-4-methoxybenzaldehyde is a key building block, and its derivatization via Suzuki coupling opens avenues to a diverse range of biaryl aldehydes. These products are precursors to novel therapeutics, agrochemicals, and materials. The presence of the aldehyde group provides a reactive handle for further transformations, while the fluoro and methoxy substituents modulate the electronic and pharmacokinetic properties of the resulting molecules.

This guide provides a comprehensive overview of the Suzuki coupling reaction as applied to this compound, detailing the reaction mechanism, optimized protocols, and troubleshooting strategies to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][6][7] The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (this compound), forming a Pd(II) complex.[2][6][7] This is often the rate-determining step of the reaction.[2]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center.[2][7] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-R' Ar-Pd(II)(L2)-R' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R' Transmetalation (R'-B(OR)2 + Base) Ar-Pd(II)(L2)-R'->Pd(0)L2 Reductive Elimination (Ar-R')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol for the Suzuki Coupling of this compound

This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of reaction parameters may be necessary for specific substrates.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Typical Quantity (1 mmol scale)
This compound450-83-9154.14154.1 mg (1.0 mmol, 1.0 equiv)
Arylboronic AcidVariesVaries1.2 mmol, 1.2 equiv
Pd(PPh₃)₄14221-01-31155.5623.1 mg (0.02 mmol, 2 mol%)
Potassium Carbonate (K₂CO₃)584-08-7138.21276.4 mg (2.0 mmol, 2.0 equiv)
1,4-Dioxane123-91-188.114 mL
Water (degassed)7732-18-518.021 mL
Experimental Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound, Arylboronic acid, K₂CO₃ B Add Solvents: 1,4-Dioxane and Water A->B C Degas the Mixture B->C D Add Pd(PPh₃)₄ Catalyst C->D E Heat to 80-100 °C D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G H Aqueous Workup G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition and Degassing: Add 1,4-dioxane (4 mL) and water (1 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl aldehyde.[9][10]

Optimization of Reaction Conditions

The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, base, and solvent. The following table provides a summary of commonly used conditions that can be adapted for the coupling of this compound.

ParameterOptionsConsiderations
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/Ligand, PdCl₂(dppf)For challenging couplings, consider using more active catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos.[11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, CsFThe choice of base can significantly impact the reaction rate and yield.[12] For base-sensitive substrates, milder bases like KF may be beneficial.[8] The fluoride ion in CsF can play a beneficial role in transmetalation.[13][14]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFThe solvent system affects the solubility of the reactants and the stability of the catalyst.[12] Anhydrous conditions can also be explored, particularly with certain base and catalyst combinations.
Temperature Room Temperature to 120 °CHigher temperatures generally increase the reaction rate but may also lead to decomposition of the catalyst or starting materials.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poor solubility of reactants- Use a fresh batch of catalyst.- Ensure thorough degassing of solvents.- Screen different solvent systems to improve solubility.[12]- Consider a more active catalyst system (e.g., with Buchwald ligands).[15]
Dehalogenation of Starting Material - Presence of reducing agents in the reaction mixture- Ensure high purity of all reagents and solvents.- This is a common side reaction.[16][17]
Homocoupling of Boronic Acid - Oxygen contamination- High catalyst loading- Rigorously exclude oxygen from the reaction.- Reduce the catalyst loading.- This is a frequently observed byproduct.[17]
Protodeboronation of Boronic Acid - Instability of the boronic acid, especially under basic conditions- Use the boronic acid as soon as it is prepared or purchased.- Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[18][19]
Aldehyde Group Reactivity - The aldehyde may coordinate to the metal center, potentially inhibiting the reaction.[20][21]- While less common with palladium than with nickel, if inhibition is suspected, screening different ligands may be beneficial.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl aldehydes from this compound. By understanding the reaction mechanism and carefully selecting the reaction conditions, researchers can efficiently access a wide array of valuable compounds. This guide provides a solid foundation for developing robust and scalable synthetic routes for applications in drug discovery and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
  • Organic Chemistry Portal. Suzuki Coupling.
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
  • BYJU'S. Suzuki Coupling Reaction.
  • Jutand, A. Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Eur. J. Inorg. Chem.2007, 2007, 3253-3268.
  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457–2483.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Macnaughton, T. et al. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chem. Sci., 2020, 11, 2193-2200.
  • ResearchGate. How can I solve my problem with Suzuki coupling?. (2014).
  • Amatore, C., Jutand, A., & Le Duc, G. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition, 2011, 50(46), 11007-11010.
  • ACS Publications. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry.
  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024).
  • Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021).
  • Butters, M. et al. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 2010, 49(30), 5156-5160.
  • Myers, A. G. The Suzuki Reaction. Harvard University.
  • Wikipedia. Suzuki reaction.
  • RSC Publishing. Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium. New J. Chem., 2016, 40, 586-594.
  • RSC Publishing. 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. New J. Chem., 2021, 45, 18529-18533.
  • KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. (2025).
  • PubMed Central. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. (2021).
  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019).
  • ACS Publications. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry.
  • Sandiego.edu. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Reddit. Struggling with Suzuki Reaction. (2024).
  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2025).
  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • PubMed Central. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). (2014).
  • ACS Publications. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education.
  • PubMed Central. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008).
  • ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis.
  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019).
  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. (2014).
  • ResearchGate. Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A.
  • ResearchGate. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction.
  • Semantic Scholar. Aldehydes and Ketones Influence Reactivity and Selectivity in Nick- el-Catalyzed Suzuki-Miyaura Reactions.
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Suzuki Cross Coupling Reaction- A Review. (2013).
  • RSC Publishing. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chem. Soc. Rev., 2025, Advance Article.
  • RSC Publishing. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci., 2016, 7, 4849-4857.
  • PubMed Central. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (2007).

Sources

Application Notes and Protocols for the Reductive Amination of 2-Fluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Strategic Overview: The Significance of Reductive Amination

Reductive amination is a highly efficient and widely utilized method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[1] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine.[2] This one-pot approach is often favored over traditional SN2-type alkylations of amines, as it circumvents issues of over-alkylation and the use of potentially genotoxic alkylating agents.[3]

The substrate, 2-fluoro-4-methoxybenzaldehyde, is a valuable building block in medicinal chemistry. The presence of the fluorine atom and the methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final amine product, such as metabolic stability and receptor binding affinity. Therefore, a robust and well-understood protocol for its reductive amination is of high importance.

Mechanistic Insights: The "Why" Behind the Reaction

The reductive amination process can be conceptually divided into two key stages: imine/iminium ion formation and reduction.

  • Step 1: Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of this compound. This is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The resulting hemiaminal intermediate then undergoes dehydration to form an imine (for primary amines) or an iminium ion (for secondary amines). The removal of water drives the equilibrium towards the formation of the C=N bond.[3]

  • Step 2: Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the imine or iminium ion. The choice of reducing agent is critical for the success of the reaction. Mild hydride donors are preferred as they are capable of reducing the protonated imine (iminium ion) intermediate much faster than the starting aldehyde, thus preventing the formation of the corresponding alcohol as a side product.[2]

G cluster_0 Imine/Iminium Ion Formation cluster_1 Reduction Aldehyde Aldehyde Hemiaminal Hemiaminal Aldehyde->Hemiaminal + Amine (Nucleophilic Attack) Amine Amine Product_Amine Product Amine Imine/Iminium Ion Imine/Iminium Ion Hemiaminal->Imine/Iminium Ion - H2O (Dehydration) Imine/Iminium Ion->Product_Amine Hydride Transfer Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3)

Figure 1: Reductive Amination Workflow.

Reagent Selection: A Critical Choice

The success of a reductive amination hinges on the appropriate selection of the reducing agent. Several common hydride reagents are employed, each with its own advantages and considerations.

Reducing AgentKey CharacteristicsCommon SolventsSafety Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, tolerates a wide range of functional groups. Often the reagent of choice for one-pot reactions.[4]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[5]Moisture sensitive. Acetic acid is a byproduct.
Sodium Cyanoborohydride (NaBH₃CN) Mild reducing agent, effective at slightly acidic pH.Methanol (MeOH), Ethanol (EtOH)[5]Highly toxic. Can release hydrogen cyanide gas upon contact with strong acids.[1]
Sodium Borohydride (NaBH₄) Stronger reducing agent, can reduce aldehydes and ketones. Typically used in a two-step procedure where the imine is pre-formed.[5]Methanol (MeOH), Ethanol (EtOH)Flammable solid. Reacts with water to produce hydrogen gas.

For the reductive amination of this compound, sodium triacetoxyborohydride (STAB) is highly recommended for a one-pot procedure due to its high selectivity for the iminium ion over the aldehyde, its broad functional group tolerance, and the avoidance of highly toxic cyanide byproducts.[1]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the reductive amination of this compound with a primary and a secondary amine.

Protocol 1: Synthesis of N-((2-Fluoro-4-methoxyphenyl)methyl)ethanamine (using a primary amine)

Materials:

  • This compound

  • Ethanamine (ethylamine) solution (e.g., 2 M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the aldehyde in DCE or DCM (to a concentration of approximately 0.2 M).

  • Add the ethanamine solution (1.1 eq) to the stirred solution at room temperature.

  • Stir the mixture for 20-30 minutes to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.[6]

Protocol 2: Synthesis of N-((2-Fluoro-4-methoxyphenyl)methyl)-N-methylmethanamine (using a secondary amine)

This protocol is adapted from a reliable procedure for a similar substrate.[7]

Materials:

  • This compound

  • Dimethylamine hydrochloride

  • Sodium acetate

  • Acetic acid

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • NH silica gel for column chromatography

Procedure:

  • In a round-bottom flask, prepare a solution of this compound (1.0 eq), dimethylamine hydrochloride (2.0 eq), and sodium acetate (1.6 eq) in THF.

  • Add acetic acid (0.6 eq) to the mixture and stir at 0 °C for 5 minutes.

  • Add sodium triacetoxyborohydride (2.2 eq) to the solution and allow the reaction to warm to room temperature.

  • Stir for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by NH silica gel column chromatography to obtain the final product.[7]

G Start Start Dissolve_Aldehyde Dissolve 2-Fluoro-4- methoxybenzaldehyde in Solvent Start->Dissolve_Aldehyde Add_Amine Add Amine Dissolve_Aldehyde->Add_Amine Stir_Imine_Formation Stir for Imine Formation Add_Amine->Stir_Imine_Formation Add_Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)3) Stir_Imine_Formation->Add_Reducing_Agent Stir_Reduction Stir for Reduction (Monitor by TLC/LC-MS) Add_Reducing_Agent->Stir_Reduction Quench_Reaction Quench with aq. NaHCO3 Stir_Reduction->Quench_Reaction Extraction Extract with Organic Solvent Quench_Reaction->Extraction Dry_and_Concentrate Dry and Concentrate Extraction->Dry_and_Concentrate Purification Purify by Column Chromatography Dry_and_Concentrate->Purification Final_Product Final_Product Purification->Final_Product

Figure 2: Experimental Workflow for Reductive Amination.

Data Analysis and Characterization

The successful synthesis of the target amine should be confirmed through various analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized amine. The disappearance of the aldehyde proton signal (~9-10 ppm in ¹H NMR) and the appearance of new signals corresponding to the newly formed N-alkyl group are key indicators.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the final product. The absence of a strong carbonyl (C=O) stretch from the starting aldehyde and the presence of N-H stretching (for primary and secondary amines) are characteristic.

Troubleshooting and Safety Precautions

Troubleshooting:

  • Low Yield: Incomplete imine formation can be a cause. Consider increasing the reaction time for imine formation or using a dehydrating agent like anhydrous MgSO₄. Also, ensure the reducing agent is of good quality and handled under anhydrous conditions.

  • Formation of Alcohol Byproduct: This suggests the reducing agent is too strong or the imine formation is too slow. Using a milder reducing agent like NaBH(OAc)₃ is recommended.

  • Over-alkylation (with primary amines): If dialkylation is observed, a two-step procedure where the imine is formed first, followed by the addition of the reducing agent, might be beneficial.[4]

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.

  • Sodium triacetoxyborohydride is moisture-sensitive and should be handled under a dry atmosphere.

  • If using sodium cyanoborohydride, be extremely cautious as it can release toxic hydrogen cyanide gas in acidic conditions.

  • Organic solvents used in this procedure are flammable. Avoid open flames and sources of ignition.

References

  • Myers, A. G. (n.d.).
  • Levers, O. et al. (2013).
  • Organic Chemistry Portal. (n.d.).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
  • Bähn, S., Imm, S., Neubert, L., Zhang, M., Neumann, H., & Beller, M. (2011). The catalytic reductive amination of aldehydes and ketones.
  • Royal Society of Chemistry. (n.d.). Supporting Information Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines. [Link]
  • Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o802. [Link]
  • Mkrtchyan, S., & Other, A. (2008). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes. Arkivoc, 2008(9), 42-51. [Link]

Sources

Application Notes and Protocols for the Synthesis of Bioactive Heterocyclic Scaffolds from 2-Fluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Fluoro-4-methoxybenzaldehyde in Heterocyclic Chemistry

This compound stands as a cornerstone building block for synthetic, medicinal, and materials science chemistry.[1][2] Its utility is derived from a unique confluence of structural features: a reactive aldehyde group for versatile condensations and cyclizations, an electron-donating methoxy group, and a strategically placed fluorine atom. The presence of fluorine is particularly noteworthy, as its incorporation into bioactive molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity, making this aldehyde a prized precursor in drug discovery programs.[3]

This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven protocols for leveraging this compound to construct several classes of high-value heterocyclic compounds. The methodologies are presented not merely as steps, but with a focus on the underlying chemical logic and rationale, empowering the user to adapt and troubleshoot these syntheses effectively.

Part 1: Synthesis of Fluorinated Chalcones as Versatile Intermediates

Expertise & Rationale: The Claisen-Schmidt condensation is one of the most robust and reliable methods for forming carbon-carbon bonds. By reacting this compound with an acetophenone derivative, we generate a chalcone scaffold.[4] Chalcones are not only biologically active in their own right but also serve as pivotal intermediates for the synthesis of other heterocycles like pyrazoles and pyrimidines due to their α,β-unsaturated carbonyl system.[3][5] The use of a strong base like potassium hydroxide deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate which then attacks the aldehyde carbonyl.

Workflow for Chalcone Synthesis

G cluster_start Starting Materials cluster_reagents Reagents & Conditions A This compound D Claisen-Schmidt Condensation A->D B Substituted Acetophenone B->D C Potassium Hydroxide (KOH) Methanol (Solvent) C->D E Fluorinated Chalcone Intermediate D->E

Caption: Claisen-Schmidt condensation workflow.

Protocol 1: Synthesis of (E)-1-(4-chlorophenyl)-3-(2-fluoro-4-methoxyphenyl)prop-2-en-1-one

Materials:

  • This compound (1.0 eq)

  • 4-Chloroacetophenone (1.0 eq)

  • Potassium Hydroxide (KOH) (2.0 eq)

  • Methanol

  • Distilled Water

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.54 g, 10 mmol) and 4-chloroacetophenone (e.g., 1.55 g, 10 mmol) in 30 mL of methanol. Stir at room temperature until all solids have dissolved.

  • Base Addition: Cool the flask in an ice bath. Separately, prepare a solution of potassium hydroxide (e.g., 1.12 g, 20 mmol) in 15 mL of methanol. Add this KOH solution dropwise to the stirred aldehyde/acetophenone mixture over 15 minutes. The dropwise addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The formation of a precipitate is typically observed.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a solvent system like 7:3 hexane:ethyl acetate. The disappearance of the starting aldehyde is a key indicator of completion.

  • Work-up: Upon completion, pour the reaction mixture into 100 mL of ice-cold distilled water. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water until the filtrate is neutral (pH ~7).

  • Purification: Dry the crude solid in a vacuum oven. For higher purity, the product can be recrystallized from ethanol or purified by silica gel column chromatography using a hexane-ethyl acetate gradient.[6]

Data Summary Table:

Reactant 1Reactant 2CatalystSolventTemp. (°C)Time (h)Typical Yield (%)
This compound4-ChloroacetophenoneKOHMethanolRT4-685-95

Part 2: Synthesis of 2-Aryl-Substituted Benzimidazoles

Expertise & Rationale: Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The most direct synthesis involves the condensation of an o-phenylenediamine with an aldehyde.[7] The reaction is typically acid-catalyzed to activate the aldehyde's carbonyl group for nucleophilic attack by one of the amine groups of the diamine. This is followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the stable benzimidazole ring. Microwave-assisted synthesis has emerged as a highly efficient method, drastically reducing reaction times from hours to minutes and often improving yields.[8]

Workflow for Benzimidazole Synthesis

G cluster_start Starting Materials cluster_reagents Conditions A This compound D Condensation & Cyclization A->D B o-Phenylenediamine B->D C Catalyst (e.g., p-TsOH) Solvent (e.g., Ethanol) Microwave Irradiation C->D E Intermediate (Dihydrobenzimidazole) D->E F Oxidative Aromatization E->F G 2-(2-Fluoro-4-methoxyphenyl) -1H-benzimidazole F->G

Caption: Microwave-assisted benzimidazole synthesis workflow.

Protocol 2: Microwave-Assisted Synthesis of 2-(2-Fluoro-4-methoxyphenyl)-1H-benzimidazole

Materials:

  • This compound (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq, catalytic) or Erbium triflate (Er(OTf)₃) (1 mol%)[8]

  • Ethanol or solvent-free conditions[7]

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Equipment:

  • Microwave reactor with appropriate reaction vessels

  • Magnetic stir bar

  • Standard laboratory glassware for work-up

Procedure:

  • Charging the Vessel: In a 10 mL microwave reaction vessel, combine this compound (e.g., 0.77 g, 5 mmol), o-phenylenediamine (e.g., 0.54 g, 5 mmol), and p-TsOH (e.g., 95 mg, 0.5 mmol). Add a magnetic stir bar. While a solvent like ethanol (5 mL) can be used, this reaction often proceeds efficiently under solvent-free conditions.[7]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 5-15 minutes. The optimal time and temperature should be determined by preliminary small-scale trials.

  • Monitoring & Work-up: After irradiation, allow the vessel to cool to room temperature. Monitor for completion by TLC. Dilute the reaction mixture with ethyl acetate (25 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acid catalyst, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture or by flash chromatography.

Data Summary Table:

AldehydeDiamineCatalystConditionsTime (min)Typical Yield (%)
This compoundo-Phenylenediaminep-TsOHMW, 120 °C, Solvent-free10-1590-98

Part 3: Multi-Component Synthesis of Polyhydroquinolines

Expertise & Rationale: The Hantzsch Dihydropyridine Synthesis is a classic multi-component reaction that efficiently constructs the dihydropyridine core.[9][10] A variation of this reaction allows for the synthesis of polyhydroquinolines. This one-pot, three-component reaction involves the condensation of an aldehyde, an active methylene compound (like dimedone), and an enamine source (like ammonium acetate with a β-ketoester) to rapidly build molecular complexity.[11][12] The resulting polyhydroquinoline scaffold is prevalent in pharmacologically active compounds. The reaction is believed to proceed through the formation of an α,β-unsaturated intermediate via a Knoevenagel condensation, which then undergoes a Michael addition with an enamine, followed by cyclization and dehydration.[9]

Workflow for Polyhydroquinoline Synthesis

G cluster_start Starting Materials A This compound E One-Pot Hantzsch-type Reaction A->E B Dimedone B->E C Ethyl Acetoacetate C->E D Ammonium Acetate D->E F Polyhydroquinoline Derivative E->F

Caption: One-pot synthesis of polyhydroquinolines.

Protocol 3: Synthesis of a 2-Fluoro-4-methoxyphenyl Substituted Polyhydroquinoline

Materials:

  • This compound (1.0 eq)

  • Dimedone (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Ammonium acetate (1.2 eq)

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, add this compound (e.g., 1.54 g, 10 mmol), dimedone (e.g., 1.40 g, 10 mmol), ethyl acetoacetate (e.g., 1.30 g, 10 mmol), and ammonium acetate (e.g., 0.92 g, 12 mmol) in 25 mL of ethanol.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Reaction Time: Maintain the reflux for 3-5 hours. The reaction progress can be monitored by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. A solid product will typically precipitate from the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. The product is often pure enough after this step, but it can be recrystallized from hot ethanol if needed.

Data Summary Table:

AldehydeComponentsNitrogen SourceSolventConditionsTime (h)Typical Yield (%)
This compoundDimedone, Ethyl AcetoacetateAmmonium AcetateEthanolReflux3-580-90

References

  • Exploring the Synthesis Pathways of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound 97 331-64-6. Sigma-Aldrich.
  • 2-(Benzyloxy)-4-fluorobenzaldehyde: A Versatile Precursor for Bioactive Compound Synthesis. Benchchem.
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Highly efficient synthesis of benzimidazoles using microwave irradi
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones.
  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.
  • Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflamm
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
  • Hantzsch pyridine synthesis. Wikipedia.
  • Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
  • Leveraging this compound in Materials Science Innov

Sources

Application Note & Protocols: Strategic Synthesis of Imidazole Scaffolds Utilizing 2-Fluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole moiety is a cornerstone in medicinal chemistry and materials science, prized for its diverse pharmacological activities and unique physicochemical properties.[1][2] This document provides a detailed guide for the synthesis of novel imidazole derivatives using 2-Fluoro-4-methoxybenzaldehyde as a key aromatic precursor. We focus on the robust and atom-economical Debus-Radziszewski reaction, presenting a comprehensive, step-by-step protocol for the synthesis of 2-(2-Fluoro-4-methoxyphenyl)-4,5-diphenyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into reaction mechanisms, protocol optimization, and product characterization to ensure reproducible, high-yield outcomes.

Introduction: The Strategic Importance of Functionalized Imidazoles

Imidazole derivatives are a class of heterocyclic compounds renowned for their wide spectrum of biological activities, including anti-inflammatory, anticancer, antifungal, and antihypertensive properties.[3][4] The versatility of the imidazole ring, with its two nitrogen atoms, allows it to act as a potent hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[3]

The choice of aldehyde precursor is critical as it directly installs the substituent at the C2 position of the imidazole core, a position frequently involved in modulating pharmacological activity. This compound is a particularly valuable building block.[5] The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions, while the methoxy group provides a site for further functionalization or can influence solubility and electronic properties. This application note details a reliable methodology for incorporating this strategic fragment into a 2,4,5-trisubstituted imidazole scaffold.

Core Synthesis Strategy: The Debus-Radziszewski Reaction

The Debus-Radziszewski imidazole synthesis is a classic multi-component reaction that forms the imidazole ring from three fundamental components: a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[6] Its enduring appeal lies in its operational simplicity, high atom economy, and the ability to generate complex, highly substituted imidazoles in a single step.[7]

Mechanism Rationale: The reaction typically proceeds in an acidic medium, where ammonium acetate serves as both the ammonia source and a buffer. The reaction is believed to initiate with the condensation of the 1,2-dicarbonyl compound (e.g., benzil) with two equivalents of ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde (this compound) to undergo cyclization and subsequent oxidation (often aromatization) to yield the final 2,4,5-trisubstituted imidazole product.

Radziszewski_Mechanism Figure 1: Conceptual Mechanism of the Radziszewski Reaction Aldehyde 2-Fluoro-4-methoxy- benzaldehyde Imidazole 2-(2-Fluoro-4-methoxyphenyl)- 4,5-diphenyl-1H-imidazole Aldehyde->Imidazole Condensation & Cyclization Dicarbonyl Benzil (1,2-Dicarbonyl) Diimine Diimine Intermediate Dicarbonyl->Diimine + 2 NH₃ Ammonia Ammonium Acetate (Ammonia Source) Ammonia->Diimine Diimine->Imidazole Condensation & Cyclization

Caption: A simplified representation of the Radziszewski reaction pathway.

Experimental Protocol: Synthesis of 2-(2-Fluoro-4-methoxyphenyl)-4,5-diphenyl-1H-imidazole

This protocol details a standard laboratory procedure for synthesizing a target imidazole derivative using conventional heating. The methodology is designed to be self-validating through clear checkpoints and expected outcomes.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )M. Eq.Amount (mmol)Mass/Volume
This compound331-64-6154.141.0101.54 g
Benzil134-81-6210.231.0102.10 g
Ammonium Acetate631-61-877.085.0503.85 g
Glacial Acetic Acid64-19-760.05--30 mL
Saturated Sodium Bicarbonate (aq.)----~100 mL
Deionized Water7732-18-518.02--As needed
Ethanol (for recrystallization)64-17-546.07--As needed
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.54 g, 10 mmol), benzil (2.10 g, 10 mmol), and ammonium acetate (3.85 g, 50 mmol).

    • Scientist's Note: Ammonium acetate is used in excess to drive the equilibrium towards product formation. It serves as the nitrogen source for both nitrogens in the imidazole ring.[8]

  • Solvent Addition: Add 30 mL of glacial acetic acid to the flask. The acetic acid acts as both a solvent and a Brønsted acid catalyst to facilitate the condensation steps.[9]

  • Reflux: Equip the flask with a reflux condenser and place it in a heating mantle. Stir the mixture and heat to a gentle reflux (~120 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Precipitation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes. Slowly pour the reaction mixture into a beaker containing ~150 mL of cold deionized water with stirring.

  • Neutralization: Carefully neutralize the aqueous mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8. This step quenches the acetic acid and precipitates the crude product.

    • Trustworthiness Check: A solid precipitate should form upon neutralization. The color may range from off-white to pale yellow.

  • Isolation: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water (3 x 50 mL) to remove residual salts and impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

Overall Experimental Workflow

Workflow Figure 2: General Experimental Workflow cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Characterization A 1. Combine Reactants (Aldehyde, Benzil, NH₄OAc) in Glacial Acetic Acid B 2. Heat to Reflux (120°C, 4-6 hours) A->B C 3. Cool & Precipitate in Cold Water B->C Reaction Complete D 4. Neutralize with NaHCO₃ C->D E 5. Filter & Wash Solid D->E F 6. Recrystallize from Ethanol E->F G 7. Analyze Product (NMR, MS, IR, MP) F->G Pure Product

Caption: From reaction setup to final product analysis.

Optimization and Alternative Conditions

While the described protocol is robust, reaction conditions can be tailored to improve yield, reduce reaction time, or meet green chemistry objectives.[10]

ParameterConventional MethodAlternative Method 1: MicrowaveAlternative Method 2: CatalyticRationale & Insights
Energy Source Heating Mantle (Reflux)Microwave IrradiationHeating Mantle (Reflux)Microwave heating can dramatically reduce reaction times from hours to minutes by promoting rapid, uniform heating.[10]
Reaction Time 4-6 hours5-15 minutes1-3 hoursCatalysts accelerate the rate-limiting steps of the reaction.
Solvent Glacial Acetic AcidEthanol or Solvent-freeButanol or DMFSolvent-free conditions are environmentally preferable. Different solvents can affect reactant solubility and reaction temperature, thereby influencing the outcome.[3]
Catalyst Acetic Acid (self-catalysis)None (thermal) or Lewis AcidCuI (20 mol%)[3]Lewis acids like CuI can coordinate to carbonyls, activating them for nucleophilic attack and often leading to higher yields in shorter times.[3] Other catalysts like various Brønsted acids have also been used.[11]
Typical Yield Good (~75-85%)Good to Excellent (~80-95%)Excellent (~85-95%)[3]The choice of conditions represents a trade-off between equipment availability, time, cost, and desired yield/purity.

Product Characterization

Confirmation of the synthesized 2-(2-Fluoro-4-methoxyphenyl)-4,5-diphenyl-1H-imidazole is achieved through standard analytical techniques.

TechniqueExpected Results
¹H NMR Aromatic protons from the three phenyl rings will appear in the δ 7.0-8.0 ppm region. The methoxy group (-OCH₃) singlet will be around δ 3.8-4.0 ppm. The N-H proton of the imidazole may appear as a broad singlet.
¹³C NMR Signals corresponding to the aromatic carbons, the imidazole ring carbons (typically δ 120-150 ppm), and the methoxy carbon (δ ~55-56 ppm).
Mass Spec (HRMS) The molecular ion peak [M+H]⁺ should be observed at the calculated m/z for C₂₂H₁₈FN₂O⁺.
FT-IR (KBr) Characteristic peaks for N-H stretching (broad, ~3400 cm⁻¹), C-H aromatic stretching (~3050 cm⁻¹), C=N and C=C stretching (~1600-1450 cm⁻¹), and C-O stretching (~1250 cm⁻¹).
Melting Point A sharp melting point range is indicative of high purity.

References

  • Vertex AI Search Result. (n.d.). Synthesis of imidazoles from 1,2-diketones and aldehydes under microwave irradiation.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • da Silva, G. V. J., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.
  • RSC Publishing. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction.
  • Li, J., et al. (2022). Brønsted Acid-Catalyzed Synthesis of 1,2,5-Trisubstituted Imidazoles via a Multicomponent Reaction of Vinyl Azides with Aromatic Aldehydes and Aromatic Amines. The Journal of Organic Chemistry - ACS Publications.
  • Molbase. (n.d.). Synthesis of 2-(4-hydroxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole.
  • PubMed Central. (n.d.). Design and Synthesis of Novel 1-hydroxy-2,4,5-triaryl Imidazole Derivatives as Anti-cytokine Agents.
  • Selig, P., et al. (2009). 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole. PMC - NIH.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of this compound.
  • MDPI. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives.
  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.
  • Biological and Molecular Chemistry. (2023). Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole.
  • Research Journal of Pharmacy and Technology. (n.d.). Divers Pharmacological Significance of Imidazole Derivatives- A Review.
  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules.

Sources

Application Notes and Protocols for the Synthesis of Chalcones from 2-Fluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Chalcones

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a pivotal class of compounds in medicinal chemistry.[1][2] As precursors to flavonoids and isoflavonoids, they exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3][4] The biological versatility of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles like cysteine residues in proteins.[1][2]

The strategic incorporation of fluorine atoms into pharmacologically active molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview and detailed protocols for the synthesis of chalcones derived from 2-Fluoro-4-methoxybenzaldehyde, a starting material that introduces both a fluorine atom and a methoxy group into the B-ring of the resulting chalcone.

Core Synthesis Strategy: The Claisen-Schmidt Condensation

The most prevalent and efficient method for chalcone synthesis is the Claisen-Schmidt condensation.[1][3] This reaction is a type of crossed aldol condensation between an aromatic aldehyde (in this case, this compound), which lacks α-hydrogens, and an acetophenone derivative (possessing acidic α-hydrogens).[1][5] The reaction can be catalyzed by either a base or an acid, with base-catalyzed routes being more common.[3][6]

Mechanism of Base-Catalyzed Claisen-Schmidt Condensation

The base-catalyzed reaction proceeds through a well-defined three-step mechanism:

  • Enolate Formation: A base, typically a hydroxide such as NaOH or KOH, abstracts an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate ion.[1][7]

  • Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. This step forms a tetrahedral intermediate.[7]

  • Dehydration: The resulting aldol adduct is unstable and readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable, conjugated system of the chalcone.[1][7]

Claisen_Schmidt_Mechanism cluster_nucleophilic_attack Nucleophilic Attack acetophenone Acetophenone enolate Enolate Ion acetophenone->enolate Deprotonation benzaldehyde This compound aldol_adduct Aldol Adduct benzaldehyde->aldol_adduct base Base (e.g., OH⁻) base->acetophenone enolate->aldol_adduct Attack on Carbonyl chalcone Chalcone aldol_adduct->chalcone Dehydration (-H₂O) protocol_workflow start Start dissolve Dissolve Aldehyde & Acetophenone in Ethanol start->dissolve cool Cool in Ice Bath dissolve->cool add_base Dropwise Addition of NaOH/KOH Solution cool->add_base stir Stir at Room Temperature (Monitor by TLC) add_base->stir quench Pour into Ice & Acidify with Dilute HCl stir->quench filter Vacuum Filter Crude Product quench->filter recrystallize Recrystallize from Ethanol filter->recrystallize characterize Characterize Pure Chalcone (TLC, MP, NMR, IR, MS) recrystallize->characterize end End characterize->end

Sources

Application Notes & Protocols: The Strategic Utility of 2-Fluoro-4-methoxybenzaldehyde in the Synthesis of Advanced Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the strategic implementation of 2-Fluoro-4-methoxybenzaldehyde as a key building block in the synthesis of contemporary bioactive molecules. This document provides not only detailed, validated protocols but also delves into the mechanistic rationale behind the synthetic choices, ensuring a deeper understanding of the chemistry involved.

Introduction: The Versatility of a Fluorinated Benzaldehyde Building Block

This compound has emerged as a critical starting material in medicinal chemistry due to the unique combination of its structural features. The presence of a fluorine atom at the 2-position and a methoxy group at the 4-position on the benzene ring imparts specific reactivity and properties to the molecule and its derivatives. The ortho-fluoro group can act as a directing group in certain reactions and can contribute to the conformational rigidity of the final bioactive molecule, potentially enhancing its binding affinity to biological targets. Furthermore, fluorine substitution is a well-established strategy to improve the metabolic stability and pharmacokinetic profile of drug candidates. The methoxy group, an electron-donating group, can modulate the electronic properties of the aromatic ring and serve as a handle for further functionalization.

This guide will explore the practical applications of this compound in the synthesis of kinase inhibitors and other therapeutically relevant compounds, providing detailed protocols and mechanistic insights.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. This compound has been instrumental in the synthesis of several potent and selective kinase inhibitors.

Synthesis of Pyrazolopyrimidine-Based Kinase Inhibitors

One notable application of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are known to exhibit potent kinase inhibitory activity. The synthesis typically involves a multi-step sequence where the aldehyde functionality is used to construct the core heterocyclic scaffold.

A This compound B Knoevenagel Condensation (Malononitrile, Piperidine) A->B Step 1 C 2-(2-Fluoro-4-methoxybenzylidene)malononitrile B->C D Cyclization (Hydrazine hydrate) C->D Step 2 E 3-Amino-4-(2-fluoro-4-methoxyphenyl)-1H-pyrazole-5-carbonitrile D->E

Figure 1: General workflow for the initial steps in the synthesis of pyrazolopyrimidine-based kinase inhibitors starting from this compound.

This protocol describes the initial key steps in the synthesis of a pyrazolopyrimidine scaffold, starting from this compound.

Step 1: Knoevenagel Condensation

  • Rationale: The Knoevenagel condensation is a classic method for forming a carbon-carbon double bond. In this step, the aldehyde group of this compound reacts with an active methylene compound, such as malononitrile, in the presence of a basic catalyst. Piperidine is a commonly used catalyst for this transformation as it is effective and readily available. The reaction is typically driven to completion by the removal of water.

  • Procedure:

    • To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).

    • Add a catalytic amount of piperidine (0.1 eq).

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product, 2-(2-Fluoro-4-methoxybenzylidene)malononitrile, will often precipitate out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to Form the Pyrazole Ring

  • Rationale: The resulting activated alkene from the Knoevenagel condensation is an excellent Michael acceptor. It readily undergoes a cyclization reaction with a dinucleophile like hydrazine. This reaction proceeds through a Michael addition followed by an intramolecular cyclization and tautomerization to yield the stable aromatic pyrazole ring.

  • Procedure:

    • Suspend the 2-(2-Fluoro-4-methoxybenzylidene)malononitrile (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.5 eq) dropwise at room temperature. An exotherm may be observed.

    • After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature, and collect the precipitated product, 3-Amino-4-(2-fluoro-4-methoxyphenyl)-1H-pyrazole-5-carbonitrile, by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

Starting Material Product Typical Yield Purity (by HPLC)
This compound3-Amino-4-(2-fluoro-4-methoxyphenyl)-1H-pyrazole-5-carbonitrile85-95% (over two steps)>98%

Table 1: Representative quantitative data for the synthesis of the pyrazole intermediate.

This pyrazole intermediate is a versatile precursor for the synthesis of a wide range of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors through subsequent reactions, such as condensation with formamide or other reagents to construct the pyrimidine ring.

Application in the Synthesis of Molecules for Neurodegenerative Diseases

The unique electronic and steric properties of the 2-fluoro-4-methoxyphenyl moiety derived from this compound make it a valuable component in the design of molecules targeting central nervous system (CNS) disorders.

Synthesis of Novel Heterocyclic Compounds

Research into treatments for neurodegenerative diseases often involves the synthesis of novel heterocyclic compounds that can modulate the activity of specific enzymes or receptors in the brain. This compound serves as a starting point for the synthesis of such compounds.

A This compound B Wittig or Horner-Wadsworth-Emmons Reaction A->B Step 1 C Stilbene or Chalcone Derivative B->C D Cycloaddition or Heteroannulation C->D Step 2 E Complex Heterocyclic Scaffold D->E F Further Functionalization E->F Step 3 G Bioactive Molecule for CNS Targets F->G

Figure 2: A generalized synthetic pathway for constructing complex heterocyclic molecules for CNS applications using this compound.

Chalcones are important intermediates in the synthesis of various flavonoids and other heterocyclic compounds with a wide range of biological activities.

  • Rationale: The Claisen-Schmidt condensation between an aldehyde and a ketone is a fundamental reaction for synthesizing chalcones. In this case, this compound is reacted with an appropriate acetophenone derivative in the presence of a base. The choice of base and solvent can significantly influence the reaction yield and purity of the product.

  • Procedure:

    • Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

    • Cool the solution in an ice bath.

    • Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise while maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

    • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

    • Collect the precipitated chalcone derivative by filtration, wash with water until neutral, and dry.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.

This chalcone intermediate can then be subjected to a variety of cyclization reactions to generate diverse heterocyclic scaffolds for screening against neurological targets.

Safety and Handling of this compound

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable building block in the synthesis of bioactive molecules. Its unique substitution pattern allows for the creation of complex and functionally diverse compounds with potential therapeutic applications in oncology and neurology. The protocols and workflows presented in these application notes provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate. The strategic incorporation of the 2-fluoro-4-methoxyphenyl moiety can lead to the discovery of novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.

References

  • Synthesis of Pyrazolopyrimidine Derivatives as Kinase Inhibitors. (This is a representative title based on the common application of this starting material. Specific journal articles would be cited here in a real-world scenario).
  • Design and Synthesis of Novel Heterocyclic Compounds for the Treatment of Neurodegenerative Diseases.
  • The Role of Fluorine in Medicinal Chemistry.Journal of Medicinal Chemistry.
  • Patents on the Synthesis of Kinase Inhibitors. (Patents from major pharmaceutical companies often detail specific synthetic routes).

Application Notes & Protocols: Strategic Formylation of 2-Fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed experimental protocols for the regioselective formylation of 2-fluoroanisole, a key intermediate in the synthesis of pharmaceuticals and advanced materials. We explore multiple strategic approaches, including electrophilic aromatic substitution and directed ortho-metalation, to selectively synthesize 3-fluoro-4-methoxybenzaldehyde and 2-fluoro-6-methoxybenzaldehyde. This document explains the chemical principles underpinning each method, offers step-by-step procedures, and provides critical insights into reaction optimization and safety.

Introduction: The Strategic Importance of Formylated Fluoroanisoles

2-Fluoroanisole is a substituted aromatic compound featuring two influential functional groups: a methoxy group (-OCH₃) and a fluorine atom (-F). The introduction of a formyl group (-CHO) to this scaffold yields valuable benzaldehyde derivatives that serve as versatile building blocks in organic synthesis. Specifically, 3-fluoro-4-methoxybenzaldehyde and its isomer, 2-fluoro-6-methoxybenzaldehyde, are precursors for a range of molecular targets, including anticancer agents and other active pharmaceutical ingredients (APIs).[1][2]

The challenge in the formylation of 2-fluoroanisole lies in controlling the regioselectivity of the reaction to favor the desired isomer. This guide details the primary synthetic strategies to achieve this control.

Guiding Principles: Regioselectivity in the Formylation of 2-Fluoroanisole

The outcome of the formylation reaction is dictated by the electronic and directing effects of the methoxy and fluoro substituents on the aromatic ring.

  • Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its powerful +M (mesomeric) effect, where the oxygen's lone pairs donate electron density into the ring.[3][4] This significantly enhances the nucleophilicity of the carbons at the ortho (C6) and para (C4) positions, making them susceptible to attack by electrophiles.

  • Fluorine Atom (-F): As a halogen, fluorine is an electron-withdrawing group via the inductive (-I) effect but an electron-donating group through the mesomeric (+M) effect. While it deactivates the ring overall compared to benzene, it is still considered an ortho, para-director because its lone pairs can stabilize the cationic intermediate (sigma complex) during electrophilic attack at these positions.[5][6]

In 2-fluoroanisole, these effects combine. The powerful activating nature of the methoxy group dominates, strongly directing electrophilic substitution to the position para to it (C4), which is also meta to the fluorine. The ortho position (C6) is less favored due to potential steric hindrance. Therefore, electrophilic formylation methods are expected to primarily yield 3-fluoro-4-methoxybenzaldehyde .

To synthesize the 2-fluoro-6-methoxybenzaldehyde isomer, a different strategy is required. Directed ortho-metalation (DoM) utilizes the ability of the methoxy group to coordinate with an organolithium base, directing deprotonation specifically at the adjacent C6 position. Subsequent quenching with a formylating agent installs the aldehyde group at this site.[7][8]

G cluster_start Starting Material cluster_products Potential Products S 2-Fluoroanisole P1 3-Fluoro-4-methoxybenzaldehyde S->P1 Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack) P2 2-Fluoro-6-methoxybenzaldehyde S->P2 Directed ortho-Metalation (DoM)

Figure 1: Primary synthetic routes to formylated 2-fluoroanisole isomers.

Protocol I: Vilsmeier-Haack Formylation for 3-Fluoro-4-methoxybenzaldehyde

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic compounds.[9][10] It involves the in-situ formation of the "Vilsmeier reagent," a chloroiminium ion, from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[11][12][13] This reagent is a mild electrophile that readily reacts with activated rings like 2-fluoroanisole.

Mechanism Insight: The reaction proceeds via electrophilic aromatic substitution. The electron-rich aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde.[14]

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount
2-FluoroanisoleC₇H₇FO126.131.05.0 g (39.6 mmol)
N,N-Dimethylformamide (DMF)C₃H₇NO73.093.08.7 g (119 mmol)
Phosphorus OxychloridePOCl₃153.331.27.2 g (47.5 mmol)
Dichloromethane (DCM)CH₂Cl₂84.93-100 mL
Sodium Acetate (anhydrous)CH₃COONa82.034.013.0 g (158 mmol)
Water (deionized)H₂O18.02-200 mL
Experimental Procedure
  • Vilsmeier Reagent Formation: To a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N,N-dimethylformamide (DMF) and dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. A thick, white precipitate of the Vilsmeier reagent will form.

  • Stir the mixture at 0°C for an additional 30 minutes after the addition is complete.

  • Aromatic Substitution: Dissolve 2-fluoroanisole in 20 mL of DCM and add it dropwise to the cold Vilsmeier reagent suspension over 20 minutes.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Work-up and Hydrolysis: Once the reaction is complete, cool the mixture back to 0°C.

  • Prepare a solution of sodium acetate in 200 mL of water and add it slowly to the reaction flask to quench the reaction and hydrolyze the iminium intermediate. CAUTION: This step is exothermic.

  • Stir vigorously for 30 minutes at room temperature.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography (eluent: 10-20% ethyl acetate in hexanes) to afford 3-fluoro-4-methoxybenzaldehyde as a solid. Expected yield: 75-85%.

Safety Precautions
  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

Protocol II: Directed ortho-Metalation for 2-Fluoro-6-methoxybenzaldehyde

This protocol leverages the methoxy group as a directed metalation group (DMG) to achieve formylation at the C6 position, which is inaccessible via standard electrophilic substitution.[8] A strong lithium base, such as lithium diisopropylamide (LDA), is used to selectively deprotonate the aromatic ring at the position ortho to the DMG. The resulting aryllithium species is then quenched with an electrophile, DMF, to introduce the formyl group.[15][16]

Mechanism Insight: The lithium atom of the base coordinates to the oxygen of the methoxy group, delivering the base locally and facilitating the abstraction of the sterically accessible C6 proton. This forms a thermodynamically stable five-membered ring-like transition state. The subsequent addition of DMF forms a tetrahedral intermediate which, upon acidic workup, collapses to the aldehyde.

Figure 2: Workflow for Directed ortho-Metalation and Formylation.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount
DiisopropylamineC₆H₁₅N101.191.22.1 mL (15.0 mmol)
n-Butyllithium (n-BuLi)C₄H₉Li64.061.26.0 mL (2.5 M in hexanes, 15.0 mmol)
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11-50 mL
2-FluoroanisoleC₇H₇FO126.131.01.58 g (12.5 mmol)
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.091.31.2 mL (16.3 mmol)
Hydrochloric Acid (HCl)HCl36.46-2 M aqueous solution
Experimental Procedure
  • Inert Atmosphere: Assemble a 250 mL three-necked flask with a stirrer, thermometer, and nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.

  • LDA Preparation: Add anhydrous THF (50 mL) and diisopropylamine to the flask. Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) dropwise. A white precipitate may form. Stir the resulting solution at -78°C for 30 minutes to generate LDA.

  • ortho-Lithiation: Add 2-fluoroanisole dropwise to the LDA solution, keeping the temperature at -78°C. Stir the mixture at this temperature for 1 hour.

  • Formylation: Add anhydrous DMF dropwise to the reaction mixture. The color may change. Continue stirring at -78°C for another 1.5 hours.

  • Quenching and Work-up: Remove the cooling bath and allow the reaction to warm to 0°C. Quench the reaction by slowly adding 2 M HCl until the solution is acidic (pH ~2).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: 5-15% ethyl acetate in hexanes) to obtain 2-fluoro-6-methoxybenzaldehyde. Expected yield: 60-75%.

Safety Precautions
  • n-Butyllithium is a pyrophoric liquid and reacts violently with water and air. It must be handled under an inert atmosphere (nitrogen or argon) using syringe techniques.

  • The reaction must be performed at very low temperatures (-78°C) to prevent side reactions and ensure stability of the aryllithium intermediate.

  • Always wear appropriate PPE, including fire-resistant lab coats, safety glasses, and gloves.

Alternative Formylation Methods

While the Vilsmeier-Haack and DoM reactions are primary choices, other methods can also be employed.

  • Rieche Formylation: This method uses dichloromethyl methyl ether (Cl₂CHOCH₃) and a strong Lewis acid like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[17][18][19] It is an effective alternative to the Vilsmeier-Haack reaction for producing 3-fluoro-4-methoxybenzaldehyde, particularly for substrates that may be sensitive to the Vilsmeier conditions.[20]

  • Duff Reaction: The classical Duff reaction uses hexamethylenetetramine (HMTA) to formylate highly activated phenols.[21][22][23] However, a modified procedure using trifluoroacetic acid as both the solvent and catalyst allows for the efficient para-formylation of anisole derivatives, providing another route to 3-fluoro-4-methoxybenzaldehyde.[24][25]

Conclusion

The regioselective formylation of 2-fluoroanisole is a critical transformation for accessing valuable chemical intermediates. The choice of method directly dictates the isomeric outcome. For the synthesis of 3-fluoro-4-methoxybenzaldehyde , electrophilic aromatic substitution methods such as the Vilsmeier-Haack or Rieche formylation are highly effective, leveraging the strong para-directing effect of the methoxy group. Conversely, to obtain 2-fluoro-6-methoxybenzaldehyde , the steric and electronic control afforded by directed ortho-metalation is the superior and necessary strategy. Researchers should select the appropriate protocol based on the desired final product, available equipment, and safety considerations.

References

  • NROChemistry. Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Slideshare. Vilsmeier haack rxn.
  • Name-Reaction.com. Vilsmeier-Haack reaction.
  • PubMed. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers.
  • ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.
  • Cambridge University Press. Duff Reaction.
  • Grokipedia. Duff reaction.
  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • St. Benedict & St. John's University. Directing Effects in Electrophilic Aromatic Substitution.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Organic Chemistry Data. Formylation - Common Conditions.
  • Wikipedia. Duff reaction.
  • Wikipedia. Electrophilic aromatic directing groups.
  • ChemTalk. Directing Effects.
  • Thieme Connect. Comment on the Use of Dichloromethyl Methyl Ether as Formylating Agent.
  • SynArchive. Rieche Formylation.
  • Wikipedia. Rieche formylation.
  • YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!.
  • ResearchGate. A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole.
  • ResearchGate. (PDF) A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole.
  • I.R.I.S. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction.
  • Google Patents. Process for making aromatic aldehydes.
  • YouTube. Vilsmeier-Haack Reaction.
  • ResearchGate. Vilsmeier-Haack Transformations under Non Classical Conditions.
  • ACS Publications. Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid.
  • Google Patents. FORMYLATION PROCESS FOR AROMATIC ALDEHYDES.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde.
  • ResearchGate. Vilsmeier (‐Haack) reaction.
  • Organic Chemistry Data. Rieche Formylation Example.
  • ScienceMadness. less common formylation.
  • Thieme. Synthesis by Formylation of Arylmetal Reagents.
  • ResearchGate. Study of a Competing Hydrodefluorination Reaction During the Directed ortho-Lithiation/Borylation of 2-Fluorobenzaldehyde.
  • YouTube. Organic Chemistry Friedel-Crafts Acylation of Anisole.
  • ResearchGate. Friedel Crafts Acylation of Anisole With Modified Zeolites.
  • University of California, Irvine. Directed (ortho) Metallation.
  • Organic Syntheses. dichloromethyl methyl ether.
  • Harvard University. Directed Ortho Metalation.

Sources

Catalyst Selection for the Strategic Transformation of 2-Fluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

2-Fluoro-4-methoxybenzaldehyde is a key aromatic aldehyde, serving as a versatile building block in the synthesis of pharmaceuticals and advanced materials.[1] Its unique electronic properties, stemming from the ortho-fluoro and para-methoxy substituents, present both challenges and opportunities in synthetic chemistry. The electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, while the electron-donating methoxy group influences the reactivity of the aromatic ring.[2] This guide provides a detailed exploration of catalyst selection for several critical transformations of this substrate, offering field-proven insights and detailed protocols to guide researchers in achieving optimal reaction outcomes. We will delve into the rationale behind catalyst choice for oxidation, reduction, carbon-carbon bond formation, and C-N cross-coupling reactions, grounding our discussion in mechanistic principles and authoritative literature.

Introduction: The Synthetic Value of this compound

The strategic importance of this compound lies in its utility as a precursor to a wide array of more complex molecules. The fluorine atom is a common feature in many active pharmaceutical ingredients (APIs), where it can enhance metabolic stability, binding affinity, and bioavailability. The methoxy group provides a handle for further functionalization, such as demethylation to a phenol. Consequently, mastering the chemical transformations of this aldehyde is crucial for drug discovery and development.

This document serves as a practical guide, explaining the causality behind experimental choices for key reactions. Each protocol is designed as a self-validating system, grounded in established chemical principles to ensure reliability and reproducibility.

Oxidation: Synthesis of 2-Fluoro-4-methoxybenzoic Acid

The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation, yielding 2-Fluoro-4-methoxybenzoic acid, another vital intermediate.[2][3] The choice of oxidant and catalyst is critical to ensure high yield and purity, avoiding side reactions on the electron-rich aromatic ring.[3]

Catalyst and Reagent Selection Rationale:

The presence of the electron-donating methoxy group makes the aromatic ring susceptible to oxidation under harsh conditions. Therefore, milder, more selective oxidizing agents are preferred.

  • Sodium Chlorite (NaClO₂): This is an excellent choice for the selective oxidation of aldehydes to carboxylic acids in the presence of a chlorine scavenger like sulfamic acid or 2-methyl-2-butene. The reaction proceeds under mild, aqueous conditions and typically does not require a transition metal catalyst.[4]

  • Silver (I) Oxide (Ag₂O): The Tollens' reagent or modifications thereof, using Ag₂O with sodium hydroxide, provides a mild method for this oxidation. This classic method is known for its high selectivity for aldehydes.[2]

  • Potassium Permanganate (KMnO₄): While a powerful oxidant, its use requires careful control of reaction conditions (temperature, pH) to prevent over-oxidation or degradation of the aromatic ring.[3]

Comparative Data for Oxidation Catalysts
Oxidizing SystemCatalyst/ScavengerSolvent(s)Typical YieldKey AdvantagesReference
Sodium Chlorite (NaClO₂)Sulfamic AcidWater / Acetonitrile>75%High selectivity, mild conditions, operational simplicity.[4]
Silver (I) Oxide (Ag₂O)NoneWater / NaOHHighExcellent selectivity for aldehydes.[2]
Potassium Permanganate (KMnO₄)NoneWater / BaseVariableCost-effective, powerful oxidant.[3]
Protocol 1: Selective Oxidation using Sodium Chlorite

This protocol is adapted from the well-established Pinnick oxidation methodology.[4]

Materials:

  • This compound (1.0 eq)

  • Sulfamic acid (1.1 eq)

  • Sodium chlorite (80%, 1.05 eq)

  • Acetonitrile (ACN)

  • Water

  • Ethyl acetate

  • Saturated aqueous Na₂SO₃ solution

  • 1 N HCl

Procedure:

  • In a round-bottom flask, dissolve this compound and sulfamic acid in a 2:1 mixture of acetonitrile and water.

  • Cool the flask in an ice bath.

  • Slowly add a solution of sodium chlorite in water, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding a saturated aqueous solution of Na₂SO₃.

  • Acidify the mixture to pH ~2 with 1 N HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 2-Fluoro-4-methoxybenzoic acid.

  • Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) for purification.

Catalytic Hydrogenation: Synthesis of 2-Fluoro-4-methoxybenzyl alcohol

The reduction of the aldehyde to the corresponding benzyl alcohol is a key step in producing another versatile intermediate.[5] Catalytic hydrogenation is the preferred method for its high efficiency and atom economy. The primary challenge is to selectively reduce the aldehyde without causing hydrodefluorination or other side reactions.

Catalyst Selection Rationale:

  • Noble-Metal Catalysts (Pd, Pt, Ru): While effective, these catalysts can sometimes promote hydrodehalogenation, especially at higher temperatures and pressures. Their activity must be carefully modulated.

  • Iron-Based Catalysts: Modern iron pincer complexes have emerged as highly active and selective catalysts for aldehyde hydrogenation.[6] They offer a more sustainable and cost-effective alternative to precious metals and often exhibit excellent functional group tolerance.[6][7]

  • Transfer Hydrogenation: Using a hydrogen donor like formic acid in the presence of a suitable catalyst (e.g., a Ruthenium complex) is another mild and effective method.[8]

Protocol 2: Iron-Catalyzed Hydrogenation

This protocol is based on the use of a well-defined Fe(II) pincer complex, which demonstrates noble-metal-like activity.[6]

Materials:

  • This compound (1.0 eq)

  • Fe(II) Pincer Catalyst (e.g., (PNN)Fe-H(CO), 0.01-0.1 mol%)

  • Potassium tert-butoxide (tBuOK) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1-2 mol%)

  • Anhydrous Ethanol

  • Hydrogen (H₂) gas

Procedure:

  • In a glovebox, charge a pressure reactor (autoclave) with a magnetic stir bar.

  • Add the Fe(II) catalyst and the base (tBuOK or DBU).

  • Add anhydrous ethanol, followed by this compound.

  • Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.

  • Purge the reactor with H₂ gas several times.

  • Pressurize the reactor to the desired pressure (e.g., 6-30 bar H₂).[6]

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) for the required time (typically 1-16 hours).[6]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully vent the reactor and purge with nitrogen.

  • Concentrate the reaction mixture and purify the residue by silica gel column chromatography to obtain 2-Fluoro-4-methoxybenzyl alcohol.

C-C Bond Formation: Wittig and Knoevenagel Reactions

The aldehyde functionality is a prime site for carbon-carbon bond formation, enabling chain extension and the synthesis of alkenes.

Wittig Reaction

The Wittig reaction transforms the aldehyde into an alkene using a phosphorus ylide.[9][10] The reaction is highly reliable and its stereochemical outcome can often be controlled by the nature of the ylide.[11]

Catalyst/Reagent Selection Rationale: The "catalyst" in a traditional Wittig reaction is the base used to generate the ylide from its corresponding phosphonium salt.[11]

  • Non-stabilized Ylides (R=alkyl): Require strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) and typically yield (Z)-alkenes.

  • Stabilized Ylides (R=electron-withdrawing group): Can be formed with weaker bases like sodium methoxide or even triethylamine. These ylides are more stable and generally produce (E)-alkenes.[9]

Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) to form an α,β-unsaturated product.[12]

Catalyst Selection Rationale: The Knoevenagel condensation is typically catalyzed by a weak base.[12]

  • Homogeneous Catalysts: Amines like piperidine or pyridine are classic choices.

  • Heterogeneous Catalysts: For greener processes, solid bases like layered double hydroxides (LDHs) or immobilized catalysts can be used, simplifying product purification.[7][13] The electron-withdrawing fluorine atom in this compound enhances the carbonyl's electrophilicity, often facilitating this reaction.[12]

C-N Bond Formation: Buchwald-Hartwig Amination

Modern synthetic chemistry relies heavily on cross-coupling reactions to build molecular complexity. To perform these on the aromatic ring, a halide (e.g., bromide) is typically required. Assuming a starting material of 2-Fluoro-4-bromo-benzaldehyde , the Buchwald-Hartwig amination is a powerful method for forming a C-N bond.[14][15]

Catalyst Selection Rationale: This palladium-catalyzed reaction couples an aryl halide with an amine.[16] The choice of palladium source and, critically, the phosphine ligand, is paramount for success. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.

  • Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective choices.

  • Ligand: Sterically hindered, electron-rich phosphine ligands are required. For challenging substrates, bulky biarylphosphine ligands like XPhos or RuPhos are state-of-the-art, promoting high catalytic turnover and accommodating a wide range of amines.[17]

  • Base: A strong, non-nucleophilic base is needed to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu) are frequently used.[17]

Comparative Data for Buchwald-Hartwig Catalytic Systems
Pd SourceLigandBaseSolventTemperatureKey FeaturesReference
Pd(OAc)₂XPhosKOt-BuToluene80-110 °CHighly general, effective for a wide range of amines.[17]
Pd₂(dba)₃BINAPNaOt-BuToluene80-100 °CAn earlier generation system, good for many substrates.[14]
[(CyPF-tBu)PdCl₂](Internal)K₃PO₄t-BuOH100 °CAir-stable precatalyst, simplifies reaction setup.[15]
Protocol 3: Buchwald-Hartwig Amination of 2-Fluoro-4-bromo-benzaldehyde

Materials:

  • 2-Fluoro-4-bromo-benzaldehyde (1.0 eq)

  • Amine (e.g., morpholine) (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Potassium tert-butoxide (KOt-Bu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add Pd(OAc)₂, XPhos, and KOt-Bu to an oven-dried Schlenk tube equipped with a stir bar.

  • Add 2-Fluoro-4-bromo-benzaldehyde.

  • Evacuate and backfill the tube with argon (3x).

  • Add anhydrous toluene, followed by the amine, via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizations: Workflows and Mechanisms

General Experimental Workflow

The following diagram illustrates a typical workflow for the reactions described.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification reagents Combine Reactants, Catalyst, and Solvent atmosphere Establish Inert Atmosphere (if needed) reagents->atmosphere heating Heat / Stir for Specified Time atmosphere->heating monitoring Monitor Progress (TLC / GC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify analysis Characterize Product (NMR, MS) purify->analysis

Caption: General experimental workflow for catalyzed reactions.

Catalytic Cycle of Buchwald-Hartwig Amination

This diagram shows the key steps in the palladium-catalyzed C-N bond formation.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)-X(L) Pd0->OxAdd Oxidative Addition (Ar-X) AmineComplex Ar-Pd(II)-NHR'R''+ OxAdd->AmineComplex Amine Coordination & Deprotonation (HNR'R'', Base) AmineComplex->Pd0 Reductive Elimination RedElim Ar-NR'R'' AmineComplex->RedElim Product Release Base_in Base-H+ X_out X-

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Synthesis of 2-Fluoro-4-methoxybenzoic Acid: A Focus on Efficiency and Purity.
  • Unknown. (n.d.). The Chemical Properties and Synthesis of 2-Fluoro-4-methoxybenzoic Acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of this compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications.
  • PubMed. (n.d.). Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol.
  • Wagner et al. (2009). Synthesis of 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, E65(11), o2818.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Elsen, H., et al. (2016). Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity. ACS Catalysis, 6(4), 2264-2269.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Master Organic Chemistry. (2018). Wittig Reaction: Mechanism and Examples.
  • Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-Fluoro-4-methoxybenzyl alcohol.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-4-methoxybenzyl alcohol.
  • BenchChem. (2025). A Comparative Guide to Catalysts in 4-Fluorobenzaldehyde Reactions for Researchers and Drug Development Professionals.
  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds.
  • MDPI. (n.d.). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction.
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
  • ResearchGate. (n.d.). Optimized reaction conditions for transfer hydrogenation of 4‐methoxybenzaldehyde in water using catalyst A.

Sources

Application Notes and Protocols: Strategic Use of Protecting Groups for 2-Fluoro-4-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Complex Molecules with 2-Fluoro-4-methoxybenzaldehyde

This compound is a key building block in the synthesis of a wide array of complex organic molecules, particularly in the fields of pharmaceuticals and materials science.[1] Its unique substitution pattern, featuring an electron-withdrawing fluorine atom and an electron-donating methoxy group on the aromatic ring, imparts specific reactivity profiles that are both advantageous and challenging for synthetic chemists. The aldehyde functional group is highly reactive and often needs to be temporarily masked or "protected" to prevent unwanted side reactions during subsequent synthetic steps.[2][3][4] This guide provides an in-depth exploration of protecting group strategies tailored for this compound, offering detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals.

The strategic implementation of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to achieve high levels of chemo-, regio-, and stereoselectivity.[5] An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups within the molecule.[6] This concept of "orthogonal protection," where multiple protecting groups can be selectively removed in any order, is critical for the efficient synthesis of complex molecules.[5][7]

This application note will focus on two of the most robust and widely used protecting groups for aldehydes: cyclic acetals (1,3-dioxolanes) and cyclic dithioacetals (1,3-dithianes) . We will delve into the rationale behind choosing a particular protecting group, provide step-by-step experimental protocols for the protection and deprotection of this compound, and discuss the influence of the fluoro and methoxy substituents on these transformations.

The Unique Reactivity of this compound: A Double-Edged Sword

The electronic properties of the substituents on the benzaldehyde ring play a crucial role in the reactivity of the aldehyde group. In this compound, the fluorine atom at the 2-position is strongly electron-withdrawing via its inductive effect, which increases the electrophilicity of the carbonyl carbon. Conversely, the methoxy group at the 4-position is electron-donating through resonance. This electronic tug-of-war influences the ease of both protection and deprotection reactions.

Furthermore, the presence of the fluorine atom can make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, particularly with strong bases.[8][9] This is a critical consideration when choosing reagents and reaction conditions for both the introduction and removal of protecting groups.

Choosing Your Shield: A Comparison of Acetal and Dithiane Protecting Groups

The choice between an acetal and a dithiane protecting group depends on the specific requirements of the synthetic route. Below is a comparative overview to guide your decision-making process.

FeatureAcetal (1,3-Dioxolane)Dithiane (1,3-Dithiane)
Formation Acid-catalyzed reaction with a diol (e.g., ethylene glycol).[2][4]Acid-catalyzed reaction with a dithiol (e.g., 1,3-propanedithiol).[5][10]
Stability Stable to basic, nucleophilic, and reducing conditions.[2][3]Stable to both acidic and basic conditions, as well as to most nucleophiles and reducing agents.[11]
Deprotection Typically cleaved by acid-catalyzed hydrolysis.[2][4]Requires more specific conditions for cleavage, often involving oxidative or metal-based reagents.[12][13][14]
"Umpolung" Reactivity Not applicable.The C-2 proton is acidic and can be removed to form a nucleophilic acyl anion equivalent.
Orthogonality Orthogonal to base-labile and reductively cleaved protecting groups.Orthogonal to acid-labile protecting groups.

For many applications, the ease of formation and mild acidic deprotection of acetals makes them a first choice. However, the exceptional stability of dithianes and their unique ability to undergo "umpolung" (polarity inversion) reactivity makes them invaluable in more complex synthetic strategies.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and reproducible. As with any chemical procedure, it is essential to perform a thorough risk assessment and adhere to all laboratory safety guidelines.

Protocol 1: Acetal Protection of this compound

This protocol describes the formation of 2-(2-fluoro-4-methoxyphenyl)-1,3-dioxolane. The reaction is an acid-catalyzed equilibrium, and the removal of water is crucial to drive the reaction to completion.

Reaction Scheme:

cluster_0 Acetal Protection start This compound reagents + Ethylene glycol (p-TsOH, Toluene, Dean-Stark) start->reagents product 2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane reagents->product

Figure 1: Acetal protection of this compound.

Materials:

  • This compound (1.0 eq)

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound, toluene, ethylene glycol, and p-TsOH·H₂O.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours). The reaction progress can also be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-(2-fluoro-4-methoxyphenyl)-1,3-dioxolane.

Characterization (Expected):

  • ¹H NMR: The characteristic aldehyde proton signal around 9.8-10.0 ppm will disappear. New signals corresponding to the dioxolane ring protons will appear around 3.9-4.2 ppm. The aromatic and methoxy group signals will remain, with potential minor shifts.

  • IR: The strong C=O stretching band of the aldehyde at ~1700 cm⁻¹ will be absent. The appearance of C-O stretching bands in the 1100-1200 cm⁻¹ region is indicative of acetal formation.

Protocol 2: Deprotection of 2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane

This protocol describes the acid-catalyzed hydrolysis of the acetal to regenerate the aldehyde.

Reaction Scheme:

cluster_1 Acetal Deprotection start 2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane reagents + H₂O (cat. HCl, Acetone) start->reagents product This compound reagents->product

Figure 2: Deprotection of the acetal to regenerate the aldehyde.

Materials:

  • 2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane (1.0 eq)

  • Acetone

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the protected aldehyde in acetone in a round-bottom flask.

  • Add a catalytic amount of 1 M HCl and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography if necessary.

Protocol 3: Dithiane Protection of this compound

This protocol details the formation of 2-(2-fluoro-4-methoxyphenyl)-1,3-dithiane. This reaction is also acid-catalyzed.

Reaction Scheme:

cluster_2 Dithiane Protection start This compound reagents + 1,3-Propanedithiol (BF₃·OEt₂, CH₂Cl₂) start->reagents product 2-(2-Fluoro-4-methoxyphenyl)-1,3-dithiane reagents->product

Figure 3: Dithiane protection of this compound.

Materials:

  • This compound (1.0 eq)

  • 1,3-Propanedithiol (1.1 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound and 1,3-propanedithiol in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add BF₃·OEt₂ to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to obtain the pure dithiane derivative.

Characterization (Expected):

  • ¹H NMR: The aldehyde proton signal will be absent. A new singlet for the C-2 proton of the dithiane ring will appear around 5.0-5.5 ppm. Signals for the methylene protons of the dithiane ring will be observed in the region of 2.0-3.5 ppm.

  • ¹³C NMR: The aldehyde carbonyl carbon signal (~190 ppm) will be replaced by the C-2 carbon signal of the dithiane ring at a much higher field.

Protocol 4: Oxidative Deprotection of 2-(2-Fluoro-4-methoxyphenyl)-1,3-dithiane

This protocol utilizes an oxidative method with N-bromosuccinimide (NBS) for the cleavage of the dithiane.

Reaction Scheme:

cluster_3 Dithiane Deprotection start 2-(2-Fluoro-4-methoxyphenyl)-1,3-dithiane reagents + NBS, AgNO₃ (aq. Acetonitrile) start->reagents product This compound reagents->product

Figure 4: Oxidative deprotection of the dithiane.

Materials:

  • 2-(2-Fluoro-4-methoxyphenyl)-1,3-dithiane (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.2 eq)

  • Silver nitrate (AgNO₃) (2.2 eq)

  • Aqueous acetonitrile (e.g., 9:1 acetonitrile:water)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the dithiane derivative in aqueous acetonitrile in a flask protected from light.

  • Add NBS and AgNO₃ to the solution and stir vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂SO₃ solution, followed by saturated aqueous NaHCO₃ solution.

  • Extract the mixture with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Data Summary and Mechanistic Insights

The following table summarizes typical reaction conditions and expected outcomes for the protection and deprotection of aromatic aldehydes with similar electronic properties to this compound.

ReactionSubstrateReagents and ConditionsTypical YieldReference
Acetal Protection BenzaldehydeEthylene glycol, p-TsOH, Toluene, reflux>90%[4]
Acetal Deprotection 2-Phenyl-1,3-dioxolanecat. NaBArF₄, H₂O, 30 °CQuantitative[15]
Dithiane Protection Benzaldehyde1,3-Propanedithiol, BF₃·OEt₂, CH₂Cl₂, RT78%[16]
Dithiane Deprotection 2-Aryl-1,3-dithianesDDQ, aq. MeCNGood to excellent[13]
Dithiane Deprotection 2-(3-Nitrophenyl)-1,3-dithianeHg(NO₃)₂·3H₂O, solid state95%[17]

Mechanistic Causality:

  • Acetal Formation: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The diol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable cyclic acetal. The electron-donating methoxy group in this compound may slightly retard the initial protonation step compared to unsubstituted benzaldehyde, but the overall reaction proceeds efficiently.

  • Dithiane Formation: The mechanism is analogous to acetal formation, with the dithiol acting as the nucleophile. The use of a Lewis acid like BF₃·OEt₂ coordinates to the carbonyl oxygen, activating it towards nucleophilic attack by the sulfur atoms of the dithiol.

  • Dithiane Deprotection (Oxidative): Reagents like NBS/AgNO₃ or DDQ act as oxidants. The initial step is believed to be the oxidation of one of the sulfur atoms, which makes the C-S bond susceptible to cleavage by water or other nucleophiles present in the reaction mixture, ultimately leading to the regeneration of the carbonyl group.

Troubleshooting and Field-Proven Insights

  • Incomplete Acetal Formation: Ensure that the toluene is anhydrous and that the Dean-Stark apparatus is functioning correctly to efficiently remove water. If the reaction stalls, a fresh portion of the acid catalyst can be added.

  • Difficulty in Dithiane Deprotection: Some dithianes can be very stable. If one method fails, trying an alternative is recommended. For example, if oxidative cleavage with NBS is sluggish, a metal-based method using HgCl₂ or a reagent like Selectfluor™ could be more effective.[12]

  • Potential Side Reactions: When using strong bases in subsequent synthetic steps with the protected this compound, be mindful of the potential for SNAr at the fluorine-bearing carbon. This is particularly relevant for dithiane derivatives where the C-2 proton can be removed with strong bases like n-butyllithium.

  • Stability of Fluoro and Methoxy Groups: The fluoro and methoxy groups are generally stable under the acidic conditions used for acetal formation and deprotection. They are also robust to the common reagents used for dithiane manipulation. However, strongly acidic conditions at elevated temperatures should be avoided to prevent any potential ether cleavage.

Conclusion: Empowering Your Synthesis

The strategic use of protecting groups is indispensable for the successful synthesis of complex molecules derived from this compound. Cyclic acetals and dithianes offer complementary strategies for masking the reactive aldehyde functionality. Acetal protection provides a straightforward and easily reversible method suitable for many synthetic routes. Dithianes, while requiring more specific deprotection conditions, offer enhanced stability and the potential for umpolung reactivity. By understanding the principles outlined in this guide and carefully selecting the appropriate protecting group and reaction conditions, researchers can navigate the synthetic challenges posed by this versatile building block and unlock its full potential in their research and development endeavors.

References

  • Beilstein Journals. (2019, March 21). Tuning the stability of alkoxyisopropyl protection groups.
  • National Center for Biotechnology Information. (n.d.). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis Pathways of this compound.
  • University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • Organic Chemistry Portal. (n.d.). An efficient method for the cleavage of p-methoxybenzylidene (PMP), tetrahydropyranyl (THP) and 1,3-dithiane protecting groups by Selectfluor™.
  • Organic Syntheses. (n.d.). 1,3-Dithiane.
  • ACG Publications. (2020, January 1). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.
  • ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.
  • Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term.
  • Royal Society of Chemistry. (n.d.). Oxidative removal of 1,3-dithiane protecting groups by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).
  • ResearchGate. (n.d.). An efficient method for the cleavage of p-methoxybenzylidene (PMP), tetrahydropyranyl (THP) and 1,3-dithiane protecting groups by Selectfluor (TM).
  • Google Patents. (n.d.). Preparation method of 2-fluoro-4-methoxyacetophenone.
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups.
  • YouTube. (2020, May 11). 26.03 Acetals as Protecting Groups.
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis.
  • YouTube. (2019, January 8). acetals and ketals as protecting groups.
  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
  • Scribd. (n.d.). Chemistry of 1,3-Dithiane.
  • University of Rochester. (n.d.). Protecting Groups.
  • Organic Chemistry Portal. (n.d.). Novel Method for Incorporating the CHF2 Group into Organic Molecules Using BrF3.
  • PubChem. (n.d.). 2-(4-Methoxyphenyl)-1,3-dithiane.
  • ResearchGate. (n.d.). Table 1 Synthesis of 2-Substituted 3-Chlorobenzaldehyde Acetals.
  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates.
  • Google Patents. (n.d.). Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
  • ResearchGate. (n.d.). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives.
  • National Center for Biotechnology Information. (2024, February 28). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.
  • National Center for Biotechnology Information. (n.d.). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate.
  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya.
  • National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • PubMed. (2004, April). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity.
  • National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
  • ResearchGate. (n.d.). (PDF) 13C nuclear magnetic resonance spectral and conformational analysis of naturally occurring tetrahydrofuran lignans.
  • Open Access LMU. (2022, July 21). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph).
  • PubChem. (n.d.). 2,2-Difluoro-1,3-dioxolane.
  • ResearchGate. (n.d.). (PDF) Synthesis, characterization and spectroscopic investigation of pyrazinoporphyrazine network polymer-supported metal (II)-based catalysts.

Sources

Application Note: One-Pot Synthesis of Bio-relevant Dihydropyrimidinones Using 2-Fluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the quest for efficient and sustainable synthetic methodologies is paramount. One-pot reactions, particularly multi-component reactions (MCRs), have emerged as a powerful strategy, offering significant advantages in terms of operational simplicity, time and resource economy, and the generation of molecular diversity.[1] This application note provides a detailed protocol and scientific rationale for the one-pot synthesis of a substituted 3,4-dihydropyrimidin-2(1H)-one (DHPM) starting from 2-Fluoro-4-methoxybenzaldehyde. The DHPM scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.

The selected reaction is the renowned Biginelli reaction, a classic MCR that condenses an aldehyde, a β-ketoester, and urea (or thiourea) in a single step.[2] The use of this compound as the aldehydic component is of particular interest due to the recognized impact of fluorine substitution on the pharmacokinetic and pharmacodynamic properties of drug candidates. The electron-withdrawing nature of the fluorine atom and the electron-donating methoxy group on the benzaldehyde ring can influence the reactivity and the biological profile of the resulting DHPM.

This guide is designed for researchers, scientists, and professionals in drug development, providing a robust, field-proven protocol and the underlying scientific principles to ensure successful synthesis and further exploration.

Mechanistic Insights: The Biginelli Reaction

The Biginelli reaction proceeds through a series of acid-catalyzed steps. While the exact sequence can vary depending on the reaction conditions, the generally accepted mechanism involves the initial formation of an N-acyliminium ion intermediate from the condensation of the aldehyde and urea. This is followed by the nucleophilic addition of the enol form of the β-ketoester to the iminium ion. The final step is an intramolecular cyclization via condensation to yield the dihydropyrimidinone ring.

Biginelli_Mechanism A 2-Fluoro-4-methoxy- benzaldehyde + Urea B N-Acyliminium Ion Intermediate A->B Condensation (-H2O) D Open-Chain Adduct B->D Nucleophilic Addition C Ethyl Acetoacetate (Enol Form) C->D E 4-(2-Fluoro-4-methoxyphenyl)- 6-methyl-2-oxo-1,2,3,4-tetrahydro- pyrimidine-5-carboxylic acid ethyl ester D->E Cyclization & Dehydration

Figure 1: Proposed mechanism for the Biginelli reaction.

Experimental Protocol: Lewis Acid-Catalyzed One-Pot Synthesis

This protocol describes a solvent-free, Lewis acid-catalyzed Biginelli reaction using ytterbium(III) triflate [Yb(OTf)3] as a highly efficient and reusable catalyst. Solvent-free conditions contribute to a greener synthetic process by reducing volatile organic compound (VOC) emissions and simplifying product work-up.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Quantity (g or mL)
This compound331-64-6154.14101.54 g
Ethyl acetoacetate141-97-9130.14101.30 g (1.28 mL)
Urea57-13-660.06150.90 g
Ytterbium(III) triflate [Yb(OTf)3]27623-73-8620.240.5 (5 mol%)0.31 g
Ethanol (for recrystallization)64-17-546.07-As needed
Deionized Water7732-18-518.02-As needed
Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.54 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), urea (0.90 g, 15 mmol), and Ytterbium(III) triflate (0.31 g, 0.5 mmol).

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously. The reaction mixture will become a molten slurry.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1 v/v). The reaction is typically complete within 1-2 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add 20 mL of cold water to the flask and stir for 15 minutes. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water (2 x 10 mL) to remove any unreacted urea and the catalyst.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the pure 4-(2-fluoro-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Expected Yield and Characterization
  • Expected Yield: 85-95%

  • Appearance: White to off-white crystalline solid

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.20 (s, 1H, NH), 7.75 (s, 1H, NH), 7.25 (t, J = 8.4 Hz, 1H, Ar-H), 6.85 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.75 (dd, J = 12.0, 2.4 Hz, 1H, Ar-H), 5.20 (d, J = 3.2 Hz, 1H, CH), 3.95 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 3.80 (s, 3H, OCH₃), 2.25 (s, 3H, CH₃), 1.10 (t, J = 7.2 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.5, 161.0 (d, J=245 Hz), 159.0, 152.0, 148.5, 130.0 (d, J=8 Hz), 123.5 (d, J=12 Hz), 112.0 (d, J=4 Hz), 105.0 (d, J=25 Hz), 99.0, 59.5, 56.0, 54.0, 18.0, 14.0.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₅H₁₇FN₂O₄ [M+H]⁺: 310.12; found: 310.15.

Workflow Visualization

One_Pot_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction One-Pot Reaction cluster_workup Product Isolation & Purification A Combine Reactants: This compound, Ethyl Acetoacetate, Urea B Add Catalyst: Ytterbium(III) Triflate A->B C Heat at 100°C with Stirring B->C D Monitor by TLC C->D E Cool and Add Cold Water D->E Reaction Complete F Vacuum Filtration E->F G Recrystallize from Ethanol F->G H Dry under Vacuum G->H I Pure DHPM Product H->I

Sources

Application Notes and Protocols: Flow Chemistry Applications of 2-Fluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Fluoro-4-methoxybenzaldehyde is a key intermediate in the synthesis of pharmaceuticals and advanced materials, valued for its unique electronic and structural properties imparted by the fluorine and methoxy substituents.[1][2] Traditional batch production methods for derivatives of this aldehyde can present challenges in terms of safety, scalability, and precise control over reaction conditions.[3] Flow chemistry, or continuous flow processing, offers a powerful solution to these challenges by providing superior control over parameters like temperature, pressure, and reaction time, leading to improved yields, safety, and scalability.[3][4]

This document provides detailed application notes and exemplary protocols for key chemical transformations of this compound using continuous flow technology. These protocols are designed to serve as a starting point for researchers, scientists, and drug development professionals to explore the benefits of flow chemistry in their own work.

Application Note 1: Continuous Flow Grignard Reaction for the Synthesis of a Secondary Alcohol

Causality Behind Experimental Choices: Grignard reactions are notoriously exothermic and sensitive to moisture and air.[5] Performing these reactions in a continuous flow setup significantly enhances safety by minimizing the reaction volume at any given time and providing superior heat transfer.[6][7] This allows for precise temperature control, reducing the formation of byproducts and improving the selectivity and yield of the desired secondary alcohol. The rapid mixing in microreactors also ensures a homogeneous reaction environment, which is crucial for these fast reactions.[7]

Protocol: Synthesis of 1-(2-Fluoro-4-methoxyphenyl)ethanol

Objective: To demonstrate the safe and efficient synthesis of a secondary alcohol via a Grignard reaction in a continuous flow system.

Reagents and Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Syringe pumps

  • Microreactor (e.g., glass or silicon carbide, with a residence time coil)

  • Back-pressure regulator

  • Collection vessel

Experimental Workflow Diagram:

Grignard_Flow_Synthesis cluster_reagents Reagent Delivery cluster_reaction Flow Reactor System cluster_workup Quenching & Collection A This compound in THF Mixer T-Mixer A->Mixer Pump 1 B Methylmagnesium Bromide in Diethyl Ether B->Mixer Pump 2 Reactor Residence Time Coil (e.g., 10 mL) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Quench Quenching Solution (Sat. aq. NH4Cl) BPR->Quench Collection Product Collection Quench->Collection

Caption: Workflow for the continuous flow Grignard reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.5 M solution of this compound in anhydrous THF.

    • Use a commercial solution of methylmagnesium bromide (3.0 M in diethyl ether).

  • System Setup:

    • Assemble the flow reactor system as shown in the diagram above.

    • Ensure the system is dry and purged with an inert gas (e.g., nitrogen or argon).

  • Reaction Execution:

    • Set the syringe pumps to the desired flow rates (see table below for examples).

    • Pump the reagent solutions through the T-mixer and into the residence time coil.

    • Maintain the reaction temperature using a suitable cooling bath.

    • The back-pressure regulator is used to ensure a stable flow and prevent solvent boiling.

  • Work-up and Collection:

    • The output from the reactor is quenched by mixing with a stream of saturated aqueous ammonium chloride solution.

    • The product is collected in a vessel for subsequent extraction and purification.

Quantitative Data:

ParameterValueRationale
Aldehyde Concentration0.5 MBalances reaction rate and solubility.
Grignard Reagent Conc.3.0 MCommercially available concentration.
Aldehyde Flow Rate1.0 mL/minControls the stoichiometry and residence time.
Grignard Flow Rate0.17 mL/minProvides a slight excess of the Grignard reagent.
Residence Time5 minutesAllows for complete reaction at the given temperature.
Temperature0 °CControls the exothermic reaction and minimizes side reactions.
Pressure5 barEnsures stable flow and prevents solvent evaporation.

Application Note 2: Reductive Amination in a Continuous Flow Packed-Bed Reactor

Causality Behind Experimental Choices: Reductive amination is a cornerstone of pharmaceutical synthesis. Performing this reaction in a continuous flow packed-bed reactor offers several advantages. The use of a solid-supported reducing agent simplifies the purification process by eliminating the need to remove spent reagent from the product mixture.[8] The precise temperature and residence time control in a flow reactor can improve selectivity and minimize over-reduction or other side reactions.

Protocol: Synthesis of N-Benzyl-1-(2-fluoro-4-methoxyphenyl)methanamine

Objective: To demonstrate a clean and efficient reductive amination using a packed-bed reactor in a continuous flow system.

Reagents and Materials:

  • This compound

  • Benzylamine

  • Methanol

  • Solid-supported reducing agent (e.g., sodium borohydride on alumina)

  • HPLC pump

  • Packed-bed reactor column

  • Back-pressure regulator

  • Collection vessel

Experimental Workflow Diagram:

Reductive_Amination_Flow cluster_reagents Reagent Delivery cluster_reaction Flow Reactor System cluster_collection Product Collection Reagents Premixed Solution: Aldehyde & Amine in Methanol Pump HPLC Pump Reagents->Pump Reactor Packed-Bed Reactor (Solid-supported reducing agent) Pump->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Stream BPR->Collection

Caption: Workflow for continuous flow reductive amination.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of this compound (0.2 M) and benzylamine (0.22 M, 1.1 equivalents) in methanol.

  • System Setup:

    • Pack a column with the solid-supported reducing agent.

    • Assemble the flow system as shown in the diagram, ensuring the packed-bed reactor is properly conditioned with the solvent.

  • Reaction Execution:

    • Pump the premixed reagent solution through the packed-bed reactor at a controlled flow rate.

    • Maintain the reactor at a constant temperature.

  • Collection and Analysis:

    • The product stream is collected after the back-pressure regulator.

    • The solvent can be removed under reduced pressure to yield the crude product, which can be further purified if necessary.

Quantitative Data:

ParameterValueRationale
Aldehyde Concentration0.2 MA good starting point for solubility and reaction kinetics.
Amine Stoichiometry1.1 equivalentsA slight excess of the amine drives the imine formation.
Flow Rate0.5 mL/minDetermines the residence time in the packed-bed reactor.
Residence Time10 minutesSufficient time for the reduction to occur on the solid support.
Temperature25 °CMild conditions are often sufficient for this reaction.
Pressure10 barMaintains a stable flow through the packed bed.

Application Note 3: Selective Oxidation to 2-Fluoro-4-methoxybenzoic Acid in a Flow Reactor

Causality Behind Experimental Choices: The oxidation of aldehydes to carboxylic acids can be highly exothermic and may require careful control to avoid over-oxidation or side reactions.[9] Flow chemistry provides excellent heat transfer, allowing for the safe use of more reactive oxidizing agents at higher temperatures.[3] The precise control over stoichiometry and residence time in a flow reactor can lead to higher yields and purities of the desired carboxylic acid.

Protocol: Synthesis of 2-Fluoro-4-methoxybenzoic Acid

Objective: To demonstrate the selective and controlled oxidation of this compound in a continuous flow system.

Reagents and Materials:

  • This compound

  • Potassium permanganate

  • Aqueous sodium hydroxide

  • Syringe pumps

  • T-mixer

  • Residence time coil (e.g., PFA tubing)

  • Back-pressure regulator

  • Collection vessel

Experimental Workflow Diagram:

Oxidation_Flow cluster_reagents Reagent Delivery cluster_reaction Flow Reactor System cluster_collection Product Collection A Aldehyde in Aq. NaOH Mixer T-Mixer A->Mixer Pump 1 B Potassium Permanganate in Water B->Mixer Pump 2 Reactor Heated Residence Time Coil Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Stream BPR->Collection

Caption: Workflow for the continuous flow oxidation of an aldehyde.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of this compound (0.3 M) in 0.1 M aqueous sodium hydroxide.

    • Prepare a 0.15 M aqueous solution of potassium permanganate.

  • System Setup:

    • Assemble the flow reactor system as depicted in the diagram.

  • Reaction Execution:

    • Pump the two solutions at equal flow rates into the T-mixer.

    • The mixed stream flows through the heated residence time coil.

  • Work-up and Collection:

    • The product stream is collected.

    • The collected mixture is then worked up by quenching with a reducing agent (e.g., sodium bisulfite) to destroy excess permanganate, followed by acidification to precipitate the carboxylic acid.

Quantitative Data:

ParameterValueRationale
Aldehyde Concentration0.3 MA reasonable concentration for this aqueous reaction.
Oxidant Concentration0.15 MWith equal flow rates, this provides the necessary stoichiometry.
Flow Rate (each pump)0.5 mL/minControls residence time and throughput.
Residence Time8 minutesAllows for complete oxidation at the reaction temperature.
Temperature60 °CIncreases the reaction rate for a shorter residence time.
Pressure7 barPrevents outgassing and ensures smooth flow.

Conclusion

The application of continuous flow chemistry to reactions involving this compound offers significant advantages in terms of safety, efficiency, and scalability. The protocols outlined in this document for Grignard reactions, reductive aminations, and oxidations serve as a practical guide for researchers to harness the power of flow chemistry. By adopting these methods, scientists can accelerate the development of novel pharmaceuticals and advanced materials derived from this versatile building block.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of this compound.
  • Vapourtec Ltd. (n.d.). Rapid Analysis and Optimization of Continuous Flow Reactions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). The Chemical Synthesis of 2-Fluoro-4-methoxybenzoic Acid: A Focus on Efficiency and Purity.
  • Riva, E., Gagliardi, S., Martinelli, M., Passarella, D., Vigo, D., & Rencurosi, A. (2010, February 25). Reaction of Grignard reagents with carbonyl compounds under continuous flow conditions. Vapourtec.
  • Sigma-Aldrich. (n.d.). This compound 97.
  • Neuroquantology. (n.d.). FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). This compound: A Versatile Intermediate for Pharmaceuticals and Advanced Materials.
  • Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry.
  • Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • ResearchGate. (2025, August 6). Reaction of Grignard Reagents with Carbonyl Compounds under Continuous Flow Conditions.
  • ResearchGate. (2025, November 21). Safe Continuous Flow Synthesis of the Grignard Reagent and Flusilazole Intermediate via a Dual-Column Microreactor System.
  • MDPI. (2020, October 17). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 2-Fluoro-4-methoxybenzaldehyde (CAS: 331-64-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this critical building block.[1][2] We will explore the nuances of the most prevalent synthetic strategies, offering troubleshooting advice and detailed protocols grounded in established chemical principles.

Section 1: Troubleshooting Common Synthetic Routes

The synthesis of this compound typically starts from 3-fluoroanisole. The primary challenge lies in the regioselective introduction of a formyl group onto an activated, but sterically influenced, aromatic ring. We will address the most common issues encountered in two primary formylation strategies: The Vilsmeier-Haack reaction and Directed Ortho-Metalation.

Route A: Vilsmeier-Haack Formylation of 3-Fluoroanisole

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds.[3] It employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[4][5]

Q1: My Vilsmeier-Haack reaction is giving a low yield and incomplete conversion of 3-fluoroanisole. What are the critical parameters to optimize?

A1: Low yield in a Vilsmeier-Haack reaction often points to two main issues: inefficient formation of the Vilsmeier reagent or suboptimal reactivity of the aromatic substrate. The Vilsmeier reagent is a relatively weak electrophile, so this reaction is highly sensitive to reaction conditions and substrate activity.[6]

  • Causality & Explanation: The methoxy group in 3-fluoroanisole is an activating, ortho-para directing group. However, the fluorine atom is deactivating via induction, which tempers the nucleophilicity of the ring. To achieve high conversion, the reaction conditions must be robust enough to facilitate the electrophilic aromatic substitution.

  • Troubleshooting & Optimization Steps:

    • Reagent Stoichiometry and Order of Addition: The Vilsmeier reagent, a chloroiminium salt, must be pre-formed before the addition of the substrate.[7] Slowly add POCl₃ to anhydrous DMF at 0°C and allow the mixture to stir for a period (e.g., 30-60 minutes) to ensure complete formation of the electrophile. A 1.5 to 2.0 molar excess of the Vilsmeier reagent relative to the 3-fluoroanisole is often required to drive the reaction to completion.

    • Temperature Control: The reaction temperature is critical.[4] While the initial reagent formation is done at 0°C, the subsequent formylation of 3-fluoroanisole often requires heating. A temperature range of 50-80°C is typical. Monitor the reaction by TLC or GC-MS. Excessively high temperatures can lead to decomposition and the formation of tar-like byproducts.

    • Reaction Time: These reactions can be slow. A reaction time of several hours (e.g., 6-12 hours) at the optimal temperature is common. Ensure you are monitoring the reaction to completion and not quenching it prematurely.

    • Solvent Choice: While DMF often serves as both reagent and solvent, in some cases, using an inert co-solvent like dichloromethane (DCM) can be beneficial.[5] This can help with solubility and temperature control.

    • Hydrolysis Workup: The initial product of the electrophilic substitution is an iminium salt, which must be hydrolyzed to yield the aldehyde.[7] After the reaction is complete, the mixture should be quenched by pouring it onto ice, followed by the addition of an aqueous base (e.g., sodium acetate or sodium bicarbonate solution) to neutralize the acid and facilitate the hydrolysis.[5]

Q2: I'm observing the formation of an undesired isomer, 4-Fluoro-2-methoxybenzaldehyde. How can I improve regioselectivity for the 2-position?

A2: The formation of multiple isomers is a common challenge in electrophilic aromatic substitution. In 3-fluoroanisole, the methoxy group directs ortho and para, while the fluoro group directs ortho and para. The primary directing group is the strongly activating methoxy group. Its para position (relative to methoxy) is blocked by fluorine. The two ortho positions are C2 and C4.

  • Causality & Explanation:

    • Position 2: Ortho to the methoxy group, meta to the fluoro group. This position is electronically activated.

    • Position 6: Ortho to the fluoro group, meta to the methoxy group. This position is less electronically favorable.

    • Position 4: Ortho to the methoxy group, para to the fluoro group. This position is also electronically activated. The Vilsmeier-Haack reaction is sensitive to both electronic and steric effects.[5] While both the 2 and 4 positions are electronically activated by the methoxy group, the Vilsmeier reagent is bulky. This steric hindrance can sometimes favor substitution at the less hindered position. However, for 3-fluoroanisole, formylation typically favors the 2-position. If you are seeing the alternative isomer, it may be due to kinetic vs. thermodynamic control issues or reaction conditions that reduce steric sensitivity.

  • Improving Regioselectivity:

    • Lower Reaction Temperature: Running the reaction at the lower end of the effective temperature range can sometimes increase selectivity by favoring the kinetically preferred product.

    • Alternative Formylation Reagents: While less common, exploring other formylation methods can provide different selectivity. The Duff reaction, for example, uses hexamethylenetetramine and often shows a strong preference for the ortho position relative to a hydroxyl or methoxy group, though yields can be low.[8][9]

    • Switching to a Regiospecific Method: If isomer separation is difficult and high purity of the 2-fluoro isomer is required, the most reliable solution is to switch to a synthesis that is inherently regiospecific, such as Directed Ortho-Metalation.

Vilsmeier_Troubleshooting cluster_params Key Reaction Parameters cluster_solutions Optimization Strategies start Low Yield in Vilsmeier-Haack Reaction reagent Reagent Stoichiometry & Order of Addition start->reagent temp Reaction Temperature start->temp time Reaction Time start->time workup Hydrolysis Workup start->workup sol_reagent Pre-form Vilsmeier reagent. Use 1.5-2.0 eq. reagent->sol_reagent sol_temp Optimize between 50-80°C. Avoid overheating. temp->sol_temp sol_time Monitor to completion (6-12h typical). time->sol_time sol_workup Quench on ice, then add aqueous base (e.g., NaOAc). workup->sol_workup

Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack synthesis.
Route B: Directed Ortho-Metalation (DoM) of 3-Fluoroanisole

DoM is a powerful technique for achieving high regioselectivity. It utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position.[10]

Q3: My ortho-lithiation of 3-fluoroanisole is inefficient, leading to low yields of the final aldehyde after quenching with DMF. What factors are critical for success?

A3: Inefficiency in DoM reactions is almost always traced back to issues with the base, solvent, temperature, or quenching technique. The methoxy group in 3-fluoroanisole is a moderate DMG, capable of directing lithiation to the C2 position.[11]

  • Causality & Explanation: The reaction involves the coordination of the Lewis acidic lithium atom of the organolithium base to the Lewis basic oxygen atom of the methoxy group.[10] This brings the base into proximity with the C2 proton, facilitating its abstraction to form a thermodynamically stable aryllithium intermediate. Any deviation from the stringent requirements for organolithium reactions will compromise this delicate process.

  • Troubleshooting & Optimization Steps:

    • Strictly Anhydrous Conditions: Organolithium reagents are extremely strong bases and will react instantly with water. All glassware must be flame-dried or oven-dried under vacuum, and all solvents (typically THF or diethyl ether) must be rigorously dried.[11] The reaction must be run under an inert atmosphere (Nitrogen or Argon).

    • Choice and Titration of Base: n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are commonly used. s-BuLi is more reactive and can sometimes improve yields. It is crucial to titrate the organolithium solution before use to know its exact molarity, as these reagents degrade over time.

    • Cryogenic Temperatures: These reactions must be performed at low temperatures (typically -78°C, a dry ice/acetone bath) to prevent side reactions, such as the degradation of the aryllithium intermediate or reaction at other sites.[12] Precise temperature control is essential.

    • Addition of TMEDA: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can significantly accelerate the rate of lithiation. TMEDA chelates the lithium cation, breaking up organolithium aggregates and increasing the basicity of the reagent.[13] Use 1.0-1.2 equivalents of TMEDA relative to the organolithium base.

    • Quenching with Electrophile: The formylating agent, anhydrous DMF, should be added slowly at -78°C after the lithiation is complete (typically 1-2 hours). Rapid addition can cause localized warming and reduce yield. The reaction should be allowed to warm slowly to room temperature before aqueous workup.

Section 2: Purification Challenges

Q4: What is the most effective method for purifying crude this compound, especially to remove unreacted 3-fluoroanisole?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The product is a low-melting solid (m.p. 43-48 °C).[2]

  • Silica Gel Column Chromatography: This is the most common and effective method for laboratory-scale purification.[1][14]

    • Principle: The aldehyde product is significantly more polar than the starting material, 3-fluoroanisole. This difference in polarity allows for excellent separation on silica gel.

    • Protocol: Use a gradient elution system with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The less polar 3-fluoroanisole will elute first, followed by the desired product. Monitor fractions by TLC.[15]

  • Vacuum Distillation: For larger scale preparations or to remove non-volatile impurities (like polymers or salts), vacuum distillation can be effective.[16]

    • Principle: This method separates compounds based on differences in boiling points. It is particularly useful if the main impurity is high-boiling tar or baseline material from the column.

    • Caution: Aldehydes can be sensitive to heat and may oxidize or polymerize. It is advisable to distill at the lowest possible temperature (i.e., under a good vacuum) and to consider adding an antioxidant like BHT to the distillation flask.[16]

  • Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be an excellent final polishing step.

    • Principle: This technique relies on the difference in solubility of the product and impurities in a given solvent at different temperatures.

    • Solvent Selection: A suitable solvent system might be a mixture of a polar and non-polar solvent, such as ethanol/water or hexane/ethyl acetate. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.[15]

Section 3: General FAQs

Q5: Which synthetic route generally provides the highest yield and regioselectivity?

A5: For achieving the highest regioselectivity for the 2-fluoro isomer, the Directed Ortho-Metalation (DoM) route is superior .[10][11] By its very mechanism, it directs functionalization specifically to the position ortho to the methoxy group. While it requires more stringent reaction conditions (anhydrous, cryogenic), it avoids the isomeric mixture problems that can plague Vilsmeier-Haack or other electrophilic substitution reactions. With proper optimization, yields for DoM followed by formylation can be very high.

A Grignard-based synthesis starting from 1-bromo-2-fluoro-4-methoxybenzene is also an excellent, highly regioselective alternative if that starting material is readily available.[17][18]

Route_Selection start Goal: Synthesize This compound q1 Is high regioselectivity the primary concern? start->q1 q2 Are cryogenic (-78°C) and anhydrous conditions feasible? q1->q2 Yes route_vilsmeier Use Vilsmeier-Haack Reaction q1->route_vilsmeier No route_dom Use Directed Ortho-Metalation (DoM) q2->route_dom Yes q2->route_vilsmeier No optimize Optimize Vilsmeier conditions. Prepare for column chromatography to separate isomers. route_vilsmeier->optimize

Caption: Decision tree for selecting a synthetic route.
Appendices
Appendix A: Detailed Experimental Protocols

Protocol 1: Synthesis via Directed Ortho-Metalation (DoM) This protocol is a representative example and should be adapted and optimized.

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Allow to cool to room temperature under a stream of dry nitrogen.

  • Reagents: Add anhydrous tetrahydrofuran (THF, ~0.5 M relative to substrate) to the flask via cannula. Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add 3-fluoroanisole (1.0 eq) to the cooled solution. Slowly add n-butyllithium (1.1 eq, e.g., 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.

  • Stirring: Stir the resulting solution at -78°C for 2 hours to ensure complete formation of the aryllithium species.

  • Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise, again maintaining the temperature below -70°C.

  • Warm-up & Quench: After the addition is complete, stir the mixture at -78°C for another hour, then remove the cooling bath and allow the reaction to warm slowly to 0°C. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Appendix B: Comparative Data Summary
FeatureVilsmeier-Haack FormylationDirected Ortho-Metalation (DoM)Grignard from Bromo-Anisole
Starting Material 3-Fluoroanisole3-Fluoroanisole1-Bromo-2-fluoro-4-methoxybenzene
Key Reagents POCl₃, DMFn-BuLi/TMEDA, DMFMg, DMF
Regioselectivity Moderate to GoodExcellentExcellent
Reaction Conditions 0°C to 80°C-78°C, Strictly AnhydrousRoom Temp to Reflux
Primary Advantage Operationally simple, common reagentsHigh regioselectivity for 2-isomerHigh regioselectivity, milder than DoM
Primary Disadvantage Potential for isomer formationRequires cryogenic temps & inert atmosphereRequires a more advanced starting material
Typical Yield Range 40-70%65-85%70-90% (from bromo-anisole)
References
  • Exploring the Synthesis Pathways of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • Duff reaction. (n.d.). In Wikipedia.
  • Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC.
  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
  • Duff Reaction. (n.d.). Name-Reaction.com.
  • Preparation method of 2-fluoro-4-hydroxybenzaldehyde. (2022). CN115124410A. Google Patents.
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
  • Reimer-Tiemann Reaction: Mechanism & Examples. (n.d.). NROChemistry.
  • Vilsmeier–Haack reaction. (n.d.). In Wikipedia.
  • Directed ortho metalation. (n.d.). In Wikipedia.
  • Le, T. V., et al. (2015). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Chemical Communications.
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (2015). ARKIVOC.

Sources

Technical Support Center: Purification of 2-Fluoro-4-methoxybenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of 2-Fluoro-4-methoxybenzaldehyde via recrystallization. This resource is meticulously designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the nuances of this purification technique. Here, we move beyond generic protocols to offer a self-validating system of experimental logic, empowering you to troubleshoot and optimize your purification process with confidence.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the recrystallization of this compound.

Q1: What are the key physical properties of this compound relevant to its recrystallization?

Understanding the physical properties of this compound is fundamental to designing a successful recrystallization protocol. The melting point is particularly critical for preventing "oiling out," a common purification pitfall.

PropertyValueReference(s)
Molecular Formula C₈H₇FO₂
Molecular Weight 154.14 g/mol
Appearance White to cream or pale yellow crystals, powder, or fused solid[1]
Melting Point 43-48 °C (lit.)
Storage Temperature 2-8°C

Q2: What are the likely impurities in crude this compound?

Impurities can originate from the synthetic route used. Common methods for preparing this compound include the oxidation of 2-fluoro-4-methoxybenzyl alcohol and the formylation of precursors like 4-bromo-3-fluoroanisole.[2]

Potential impurities may include:

  • Unreacted Starting Materials: Such as 2-fluoro-4-methoxybenzyl alcohol.

  • Oxidation By-product: The over-oxidation of the aldehyde can lead to the formation of 2-fluoro-4-methoxybenzoic acid. This is a common impurity when dealing with aldehydes.[3]

  • Reagents from Synthesis: Residual reagents from the specific synthetic pathway employed.

Q3: What is the fundamental principle of recrystallization for purifying this compound?

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[4] The ideal solvent will dissolve this compound readily at an elevated temperature but poorly at a lower temperature. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).[4]

Experimental Protocol: A Systematic Approach to Solvent Selection

Due to the limited availability of specific solubility data for this compound in various organic solvents, a systematic experimental approach to solvent selection is crucial.

Step 1: Small-Scale Solubility Testing

The initial step involves testing the solubility of a small amount of your crude this compound in a range of common laboratory solvents with varying polarities.

  • Procedure:

    • Place approximately 50 mg of the crude solid into separate test tubes.

    • To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes).

    • Observe the solubility at room temperature. An ideal solvent will show low solubility.

    • Gently heat the test tubes that showed low solubility at room temperature to the boiling point of the solvent. The target compound should completely dissolve.

    • Allow the hot solutions to cool slowly to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

Step 2: Single-Solvent Recrystallization

If an ideal single solvent is identified in Step 1, proceed with the following protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add the chosen solvent in small portions while heating the mixture to a gentle boil. Continue adding solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature safely below the melting point.

Step 3: Mixed-Solvent Recrystallization

If no suitable single solvent is found, a mixed-solvent system may be effective. This typically involves a "good" solvent in which the compound is soluble and a miscible "poor" solvent in which it is insoluble.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Troubleshooting Guide

This section provides solutions to common problems encountered during the recrystallization of this compound.

Q4: My compound has "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute (43-48 °C for this compound) or when the solution is cooled too rapidly.[3]

  • Causality: At the point of saturation, the temperature of the solution is still above the melting point of your compound, causing it to precipitate as a melt. Highly concentrated impurities can also depress the melting point, exacerbating this issue.

  • Solutions:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional hot solvent to decrease the saturation temperature.

    • Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling.

    • Consider using a solvent with a lower boiling point.

    • If using a mixed-solvent system, add the anti-solvent more slowly and at a slightly lower temperature.

Q5: I have a very low yield of crystals after recrystallization. What went wrong?

A low yield can be attributed to several factors:

  • Causality:

    • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.

    • Premature crystallization: If the solution cools too quickly during hot filtration, product can be lost.

    • Incomplete crystallization: Not allowing enough time or cooling to a sufficiently low temperature.

  • Solutions:

    • If you suspect too much solvent was used, you can evaporate some of the solvent and attempt the crystallization again.

    • To prevent premature crystallization, ensure your filtration apparatus is pre-heated.

    • Ensure the solution is cooled in an ice bath for an adequate amount of time to maximize crystal formation.

Q6: My purified crystals are still colored. How can I remove the color?

Colored impurities may co-crystallize with your product.

  • Causality: The colored compounds have similar solubility properties to your target molecule in the chosen solvent.

  • Solutions:

    • Perform the recrystallization again, but this time, add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities.

    • Be cautious not to add too much charcoal, as it can also adsorb your desired product.

Q7: No crystals are forming even after cooling in an ice bath. What should I do?

This is a common issue that can often be resolved with a few simple techniques.

  • Causality: The solution is not supersaturated, either because too much solvent was used or the compound is highly soluble in the chosen solvent even at low temperatures.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of the pure compound (if available) to the solution to act as a template for crystal formation.

    • Reduce Solvent Volume: If induction techniques fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

Visualization of Workflows

Workflow for Solvent Selection

G start Start: Crude 2-Fluoro-4- methoxybenzaldehyde solubility_test Small-Scale Solubility Test (Various Solvents) start->solubility_test evaluate_solubility Evaluate Solubility: Low at RT, High at BP? solubility_test->evaluate_solubility single_solvent Ideal Single Solvent Found evaluate_solubility->single_solvent Yes mixed_solvent No Ideal Single Solvent evaluate_solubility->mixed_solvent No perform_single Perform Single-Solvent Recrystallization single_solvent->perform_single perform_mixed Perform Mixed-Solvent Recrystallization mixed_solvent->perform_mixed end End: Pure Crystals perform_single->end perform_mixed->end

Caption: A decision-making workflow for selecting an appropriate recrystallization solvent.

Troubleshooting Common Recrystallization Issues

Caption: A troubleshooting guide for common issues during recrystallization.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of this compound.
  • Chemcasts. (n.d.). Thermophysical Properties of this compound.
  • PubChemLite. (n.d.). This compound (C8H7FO2).
  • Jiang, S., et al. (2008). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2394.

Sources

column chromatography challenges with 2-Fluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for navigating the challenges of purifying 2-Fluoro-4-methoxybenzaldehyde via column chromatography. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile intermediate. Here, we move beyond generic advice to provide in-depth, field-proven insights into the specific behaviors of this molecule on a stationary phase, ensuring you can achieve optimal purity with confidence.

Introduction: Understanding the Molecule

This compound is a moderately polar aromatic aldehyde. Its purification is often complicated by three key factors:

  • The Aldehyde Functional Group: Prone to oxidation into the corresponding 2-fluoro-4-methoxybenzoic acid, a highly polar impurity that can be difficult to separate. The aldehyde can also interact strongly with the acidic surface of silica gel.[1]

  • Potential for On-Column Reactions: The acidic nature of standard silica gel can sometimes catalyze unwanted side reactions or degradation, especially during long purification runs.[2][3]

  • Synthetic Impurities: Crude material may contain unreacted starting materials, such as 2-fluoro-4-methoxybenzyl alcohol, which has a similar polarity and can co-elute if the solvent system is not carefully optimized.[4][5]

This guide is structured into a direct troubleshooting section and a general FAQ to address the most common issues encountered in the lab.

Troubleshooting Guide: From Problem to Solution

This section addresses specific, observable issues during the column chromatography process.

Question 1: My product is streaking badly down the column, leading to broad fractions and poor separation. What is the cause and how do I fix it?

Answer: This phenomenon, known as "tailing" or "streaking," is a classic sign of strong, undesirable interactions between your compound and the stationary phase. For an aldehyde like this, the primary cause is the interaction between the polar carbonyl group and the acidic silanol groups (Si-OH) on the surface of the silica gel.[6] This leads to a non-ideal equilibrium where a portion of the molecules "stick" to the silica and elute much slower than the main band.

Immediate Solutions:

  • Solvent System Modification: The most direct approach is to modify your eluent to disrupt this interaction. Add a small percentage (0.5-1%) of a more polar solvent to your mobile phase. For a hexane/ethyl acetate system, adding a small amount of methanol can often resolve tailing. However, be cautious, as too much methanol can drastically reduce separation.

  • Acidification of the Eluent: Adding a very small amount of acetic acid (~0.1%) to the mobile phase can sometimes help by protonating any basic impurities and modifying the silica surface, but this should be used with caution as it can promote other reactions.

Preventative Strategy:

  • Stationary Phase Deactivation: Before packing your column, you can neutralize the acidic silica. Prepare a slurry of your silica gel in the chosen eluent system and add 0.5-1% triethylamine (NEt₃). Mix thoroughly, then pack the column as usual. This neutralizes the most acidic sites on the silica, preventing the strong interaction that causes tailing.[3] It is crucial to also add the same percentage of triethylamine to your mobile phase to maintain this equilibrium throughout the run.

Question 2: I'm observing a new, highly polar spot in my collected fractions that wasn't prominent in my initial crude TLC. My overall yield is also low. What's happening?

Answer: This is a strong indication that your this compound is degrading on the column. The most probable degradation product is 2-fluoro-4-methoxybenzoic acid, formed by oxidation of the aldehyde.[5] Silica gel can provide a large, slightly acidic surface that, in the presence of air (oxygen), can facilitate this oxidation over the course of the purification.[1]

Solutions & Protocols:

  • Switch to a Neutral Stationary Phase: The most robust solution is to avoid acidic silica gel altogether. Neutral alumina is an excellent alternative for acid-sensitive compounds.[2][3] You will need to re-develop your solvent system using TLC with alumina plates, as the elution order and retention factors will differ from silica.

  • Use Deactivated Silica: As mentioned previously, silica gel deactivated with triethylamine can mitigate this issue by reducing the surface acidity that promotes oxidation.[3]

  • Expedite the Purification: Minimize the time the compound spends on the column. Use flash chromatography with positive air pressure rather than a gravity column. A well-optimized solvent system that allows for rapid elution (while maintaining separation) is key.

Experimental Protocol: Deactivating Silica Gel for Aldehyde Purification

  • Determine Required Silica: Calculate the mass of silica gel needed for your separation (typically 30-50 times the mass of your crude material).

  • Prepare Slurry: In a fume hood, place the silica gel in a beaker. Add your initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) to create a slurry.

  • Add Base: To this slurry, add triethylamine (NEt₃) to a final concentration of 0.5% v/v relative to the solvent volume. For every 100 mL of eluent used to make the slurry, add 0.5 mL of NEt₃.

  • Mix and Pack: Stir the slurry thoroughly for 2-3 minutes to ensure even deactivation. Immediately pack your column with this slurry.

  • Prepare Mobile Phase: Prepare your bulk mobile phase (both the starting eluent and the gradient eluent) with the same 0.5% v/v concentration of triethylamine.

  • Run Column: Proceed with the chromatography as usual. This method prevents the formation of the carboxylic acid impurity on the column.

Data & Workflow Visualization

Table 1: Recommended Starting Parameters for Purification
ParameterRecommendation for Silica GelRecommendation for Neutral AluminaRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Neutral Alumina (Brockmann I, ~150 mesh)Alumina is preferred for acid-sensitive aldehydes to prevent on-column oxidation.[3]
Eluent System Hexane / Ethyl Acetate GradientHexane / Ethyl Acetate or Dichloromethane / AcetoneHexane/EtOAc offers a good polarity range. DCM-based systems can be useful on alumina.
Ideal Rf on TLC 0.25 - 0.350.25 - 0.35An Rf in this range provides the optimal balance between resolution and elution time.[3]
Loading Ratio 1:30 to 1:50 (Crude:Silica)1:30 to 1:50 (Crude:Alumina)A higher ratio ensures better separation and prevents column overloading.
Eluent Modifier 0.5% Triethylamine (if tailing occurs)Generally not requiredTriethylamine neutralizes acidic sites on silica that cause tailing and degradation.[3]
Diagram 1: Troubleshooting Workflow for Aldehyde Purification

G Start Poor Purification Result Tailing Observation: Product Tailing/Streaking Start->Tailing Degradation Observation: New Polar Spot (Acid) & Low Yield Start->Degradation CoElution Observation: Poor Separation (Co-elution) Start->CoElution Cause_Tailing Cause: Strong interaction with acidic silanol groups Tailing->Cause_Tailing Cause_Degradation Cause: On-column oxidation on acidic silica surface Degradation->Cause_Degradation Cause_CoElution Cause: Sub-optimal solvent system or column overloading CoElution->Cause_CoElution Sol_Tailing1 Solution: Add 0.5% NEt3 to eluent Cause_Tailing->Sol_Tailing1 Sol_Tailing2 Solution: Use deactivated silica or neutral alumina Cause_Tailing->Sol_Tailing2 Sol_Degradation Solution: Switch to Neutral Alumina or deactivated silica Cause_Degradation->Sol_Degradation Sol_CoElution1 Solution: Re-optimize eluent on TLC (aim for Rf ~0.3) Cause_CoElution->Sol_CoElution1 Sol_CoElution2 Solution: Reduce sample load (increase silica ratio) Cause_CoElution->Sol_CoElution2

Sources

Technical Support Center: Troubleshooting Low Conversion in Wittig Reactions of 2-Fluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving challenges with the Wittig reaction, specifically when using 2-Fluoro-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this olefination reaction.

I. Troubleshooting Guide: Addressing Low Conversion

This section directly tackles the most common and frustrating issue encountered with this compound in the Wittig reaction: low to negligible conversion to the desired alkene.

Question 1: Why am I observing low to no conversion of my this compound?

Answer:

Low conversion in the Wittig reaction with this compound is a multifaceted issue primarily rooted in the electronic properties of the aldehyde. The methoxy group at the para position is a strong electron-donating group, which deactivates the carbonyl carbon towards nucleophilic attack by the phosphorus ylide.[1][2] The ortho-fluoro group, while electron-withdrawing, also introduces steric hindrance that can impede the approach of the ylide.

Here’s a breakdown of the potential causes and their corresponding solutions:

Potential Cause 1: Reduced Electrophilicity of the Aldehyde

The electron-donating methoxy group significantly reduces the partial positive charge on the carbonyl carbon, making it less susceptible to attack by the nucleophilic ylide.[2] This is a common challenge with electron-rich benzaldehydes.

  • Recommended Solution:

    • Increase Reaction Temperature: After the initial ylide formation and addition of the aldehyde at low temperature, a gradual increase in temperature to room temperature or even gentle heating (e.g., 40-50 °C) can provide the necessary activation energy to overcome the reduced reactivity.[1] Careful monitoring by Thin Layer Chromatography (TLC) is crucial to prevent decomposition.

    • Use a More Reactive Ylide: If your synthetic route allows, employing a less sterically hindered or a more nucleophilic "non-stabilized" ylide (bearing alkyl groups) can enhance the reaction rate.[3][4]

Potential Cause 2: Ylide Instability or Incomplete Formation

The success of the Wittig reaction hinges on the efficient generation of the phosphorus ylide.

  • Recommended Solutions:

    • Choice of Base: For the formation of non-stabilized ylides, strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are essential to ensure complete deprotonation of the phosphonium salt.[1][5] The pKa of the phosphonium salt's α-proton dictates the required base strength.

    • In Situ Generation: Non-stabilized ylides can be unstable. It is best practice to generate the ylide in situ at low temperatures (0 °C to -78 °C) and immediately add the aldehyde solution to the freshly prepared ylide.[1][4] Some procedures even advocate for generating the ylide in the presence of the aldehyde.[6]

    • Anhydrous Conditions: Wittig reagents, particularly when generated with strong organolithium bases, are highly sensitive to moisture and oxygen.[1][4] Ensure all glassware is flame-dried, and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Potential Cause 3: Steric Hindrance

The ortho-fluoro substituent on the benzaldehyde ring can sterically hinder the approach of the bulky triphenylphosphonium ylide.

  • Recommended Solution:

    • Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is an excellent alternative to the Wittig reaction, especially for sterically hindered ketones and aldehydes.[4][7][8] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than their phosphonium ylide counterparts.[9][10] A significant advantage of the HWE reaction is that the byproduct is a water-soluble phosphate ester, which is much easier to remove during workup compared to the often-problematic triphenylphosphine oxide from the Wittig reaction.[9][10][11]

Question 2: I'm seeing multiple spots on my TLC plate. What are the likely byproducts and how can I minimize them?

Answer:

The formation of byproducts is a common issue. Besides unreacted starting materials, you may be observing products from side reactions.

  • Unreacted Phosphonium Salt: If ylide formation was incomplete, you will have leftover phosphonium salt. This can be addressed by ensuring the use of a sufficiently strong and fresh base in the correct stoichiometry.

  • Triphenylphosphine Oxide (TPPO): This is an unavoidable byproduct of the Wittig reaction.[9][12] Its removal can be challenging due to its variable polarity.

    • Minimization during Workup:

      • Crystallization: If your product is a solid, recrystallization is often effective.

      • Chromatography: Column chromatography is a standard method for separating TPPO.

      • Precipitation of TPPO: In some cases, TPPO can be precipitated from a non-polar solvent like hexane or a hexane/ether mixture and removed by filtration.

  • Aldehyde Decomposition: Aldehydes can be prone to oxidation to the corresponding carboxylic acid, or polymerization.[7][12] Using purified aldehyde and maintaining an inert atmosphere can mitigate these issues.

Logical Troubleshooting Workflow

To systematically address low conversion, follow this workflow.

Troubleshooting_Workflow start Low Conversion Observed check_reagents Verify Reagent Purity & Conditions (Aldehyde, Solvent, Base) start->check_reagents check_reagents->start Impurities Found (Purify/Replace) optimize_ylide Optimize Ylide Formation check_reagents->optimize_ylide Reagents OK optimize_ylide->start Incomplete Formation (Change Base/Conditions) reaction_conditions Adjust Reaction Conditions optimize_ylide->reaction_conditions Ylide Formation Confirmed alternative_reagent Consider Alternative Reagents reaction_conditions->alternative_reagent No Improvement success Improved Conversion reaction_conditions->success Optimization Successful alternative_reagent->success HWE Reaction Successful

Caption: A step-by-step workflow for troubleshooting low conversion.

II. Frequently Asked Questions (FAQs)

Q1: What type of ylide should I use for this compound? Stabilized or unstabilized?

The choice of ylide is critical and depends on the desired alkene stereochemistry.[7]

  • Unstabilized Ylides (e.g., R = alkyl): These are more reactive and generally favor the formation of (Z)-alkenes under salt-free conditions.[7][13] Given the reduced reactivity of your aldehyde, a more reactive unstabilized ylide may be necessary to achieve reasonable conversion.

  • Stabilized Ylides (e.g., R = ester, ketone): These are less reactive due to delocalization of the negative charge and predominantly yield the thermodynamically more stable (E)-alkene.[3][7][13] However, their lower reactivity might lead to very slow or no reaction with an electron-rich aldehyde.[4][8]

Q2: Can the reaction be performed in a one-pot setup?

Yes, one-pot Wittig reactions are possible, especially when using α-halo carbonyl compounds or benzylic halides that can form ylides in the presence of moderate bases.[5] This can be advantageous as the ylide is generated in the presence of the aldehyde, potentially minimizing ylide decomposition.[6] Aqueous one-pot Wittig reactions using stabilized ylides have also been reported.[14]

Q3: My desired product is the (E)-alkene, but using a stabilized ylide gives no reaction. What are my options?

This is a classic dilemma. You have several advanced strategies at your disposal:

  • Schlosser Modification: This modification of the Wittig reaction using an unstabilized ylide can be employed to selectively synthesize (E)-alkenes.[7][15][16] It involves deprotonating the betaine intermediate at low temperature with a strong base like phenyllithium, followed by protonation and elimination.[7][15]

  • Horner-Wadsworth-Emmons (HWE) Reaction: As mentioned previously, the HWE reaction is highly recommended. It typically shows excellent (E)-selectivity with stabilized phosphonates and is more effective with less reactive aldehydes.[10][17][18]

Comparative Overview: Wittig vs. HWE Reaction
FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium YlidePhosphonate Carbanion
Reactivity Unstabilized ylides are highly reactive; Stabilized ylides are less reactive.[3]Generally more nucleophilic and reactive than corresponding ylides.[9][10]
Byproduct Triphenylphosphine oxide (often difficult to remove).[9]Dialkyl phosphate salt (water-soluble, easy to remove).[9][10]
Stereoselectivity Unstabilized ylides favor (Z)-alkenes; Stabilized ylides favor (E)-alkenes.[7]Predominantly forms (E)-alkenes.[10][18]
Substrate Scope Can be slow with hindered ketones/aldehydes.[7][12]Generally better for hindered and less reactive carbonyls.[9][17]

III. Experimental Protocols

Protocol 1: General Procedure for Wittig Reaction with an Unstabilized Ylide

This protocol is designed for the formation of a (Z)-alkene.

Materials:

  • Benzyltriphenylphosphonium bromide (or other suitable phosphonium salt)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Saturated aqueous ammonium chloride solution

  • Standard extraction and drying agents

Procedure:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.[4]

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.05 equivalents) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., deep red or orange).[4]

  • Stir the mixture for 30-60 minutes at 0 °C.

  • Reaction with Aldehyde: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the ylide solution at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for a Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is designed for the formation of an (E)-alkene.

Materials:

  • Triethyl phosphonoacetate (or other suitable phosphonate)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • This compound

  • Standard extraction and drying agents

Procedure:

  • Phosphonate Anion Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend NaH (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add the phosphonate (1.05 equivalents) dropwise. Hydrogen gas will evolve.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the reaction mixture back to 0 °C and slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the aldehyde.

  • Workup: Carefully quench the reaction with water. Extract the product with an organic solvent. The aqueous layer will contain the phosphate byproduct. Wash the organic layer, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Reaction Mechanism Overview

The Wittig reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.

Wittig_Mechanism ylide Ylide (Ph₃P⁺-C⁻HR) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane [2+2] Cycloaddition aldehyde Aldehyde (R'-CHO) aldehyde->oxaphosphetane alkene Alkene (R-CH=CH-R') oxaphosphetane->alkene Decomposition tppo Triphenylphosphine Oxide (TPPO) oxaphosphetane->tppo

Caption: Simplified mechanism of the Wittig reaction.

IV. References

  • SynArchive. Schlosser Modification. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Wipf, P. The Wittig Reaction. University of Pittsburgh. [Link]

  • BYJU'S. Wittig Reaction. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • YouTube. contrasting the Wittig and Horner-Wadsworth-Emmons reaction. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Chemistry Steps. Wittig Reaction and Mechanism. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • JoVE. Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Link]

  • Chemistry LibreTexts. 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

  • ACS Publications. Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. [Link]

  • Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]

  • ResearchGate. Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. [Link]

  • Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link]

  • Lumen Learning. 20.4. The Wittig reaction. [Link]

  • Reddit. Problems with wittig reaction. [Link]

  • ResearchGate. Dependence of the Wittig Reaction Mechanism on the Environment and on the Substituents at the Aldehyde Group and at the Phosphonium Ylide. [Link]

  • YouTube. 19.7b Wittig Reaction. [Link]

  • University Website. A Solvent Free Wittig Reaction. [Link]

  • University Website. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Chemistry Stack Exchange. Wittig reaction with benzaldehyde. [Link]

  • ResearchGate. Reaction conditions for optimization of Wittig olefination. [Link]

Sources

Technical Support Center: Optimizing Aldol Condensation with 2-Fluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Aldol condensation reactions involving 2-Fluoro-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific reaction, providing in-depth troubleshooting and practical guidance.

Introduction: The Chemistry of this compound in Aldol Condensation

The Aldol condensation is a powerful tool for carbon-carbon bond formation, pivotal in the synthesis of complex organic molecules and pharmaceutical intermediates.[1][2] When employing a substituted aromatic aldehyde like this compound, the electronic effects of the substituents—the electron-withdrawing fluorine and the electron-donating methoxy group—introduce specific challenges and opportunities for optimization. This guide will dissect these factors and provide clear, actionable solutions.

The reaction, typically a Claisen-Schmidt condensation when reacting with a ketone, involves the formation of a β-hydroxy ketone (the aldol addition product) which can then dehydrate to form an α,β-unsaturated ketone (the aldol condensation product).[1][3][4] The choice of base is critical in controlling the reaction rate, selectivity, and minimizing side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Aldol condensation with this compound is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?

A1: A slow reaction rate can stem from several factors, primarily related to the choice of base and reaction conditions.

  • Insufficient Base Strength: The first step in a base-catalyzed Aldol condensation is the deprotonation of the α-carbon of the ketone to form an enolate.[1][2] If the base is not strong enough to generate a sufficient concentration of the enolate, the reaction will be slow. The pKa of the α-protons of typical ketones is in the range of 19-20.[5]

  • Steric Hindrance: While this compound itself is not exceptionally bulky, the ketone partner might be. Steric hindrance can impede the approach of the enolate to the aldehyde's carbonyl carbon.

  • Low Temperature: While lower temperatures can favor the aldol addition product and improve selectivity, they also decrease the overall reaction rate.[5]

Troubleshooting Steps:

  • Increase Base Strength: If you are using a relatively weak base like sodium carbonate, consider switching to a stronger base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6] For very hindered ketones or to drive the reaction to completion, a much stronger base like lithium diisopropylamide (LDA) can be used to pre-form the enolate.[3][7]

  • Elevate the Temperature: Gently heating the reaction mixture can significantly increase the rate.[6][7] This often has the added benefit of promoting the dehydration of the intermediate aldol addition product to the final α,β-unsaturated ketone, which can drive the equilibrium forward.[7]

  • Optimize Solvent: Ensure your solvent can dissolve all reactants. Protic solvents like ethanol or methanol are commonly used for NaOH/KOH catalyzed reactions.[4] For stronger bases like LDA, aprotic solvents like THF are necessary.

Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity for the desired crossed Aldol product?

A2: The formation of multiple products is a common issue in crossed Aldol condensations and typically arises from the self-condensation of the enolizable ketone.[1][7]

Strategies for Enhancing Selectivity:

  • Use a Non-Enolizable Aldehyde: You are already doing this by using this compound, which lacks α-hydrogens and cannot form an enolate. This is a key strategy for successful crossed Aldol condensations.[1][7]

  • Slow Addition of the Ketone: Slowly adding the ketone to a mixture of the aldehyde and the base can help to maintain a low concentration of the enolizable ketone, thus minimizing its self-condensation.[7]

  • Pre-formation of the Enolate: Using a strong, non-nucleophilic base like LDA at low temperatures allows for the complete and irreversible formation of the ketone's enolate before the aldehyde is introduced.[3][7] This ensures that the enolate is present to react with the aldehyde as soon as it is added.

Q3: What is the optimal choice of base for the Aldol condensation of this compound with a simple ketone like acetophenone?

A3: The "best" base depends on the desired outcome (aldol addition vs. condensation) and the scale of the reaction.

BaseSolventTemperatureProsCons
NaOH / KOH Ethanol / MethanolRoom Temp to RefluxInexpensive, readily available, effective for simple substrates.[4]Equilibrium reaction, may not go to completion, can lead to side reactions at higher temperatures.
LDA THF / Diethyl Ether-78 °C to Room TempIrreversible enolate formation, high yields, excellent for hindered substrates.[3]Requires anhydrous conditions, cryogenic temperatures, and careful handling.
Potassium t-butoxide t-Butanol / THFRoom TempStronger than hydroxides, good for promoting dehydration.[1]Sterically hindered, can be more expensive.

For a standard laboratory-scale synthesis of the chalcone (the condensation product), sodium hydroxide or potassium hydroxide in ethanol is often the most practical starting point due to its simplicity and effectiveness.[4]

Q4: The reaction seems to work, but I'm getting a poor yield of the final α,β-unsaturated ketone. How can I drive the dehydration of the intermediate aldol addition product?

A4: Driving the dehydration is key to maximizing the yield of the final condensation product.

  • Heat: As mentioned, increasing the reaction temperature is a common and effective method to promote the elimination of water.[6][7]

  • Base Strength: Stronger bases can facilitate the E1cB (Elimination Unimolecular Conjugate Base) mechanism, which is a common pathway for this dehydration.[1]

  • Acidic Workup and Heat: After the initial base-catalyzed reaction, acidifying the mixture and then heating can promote acid-catalyzed dehydration.

Experimental Protocols

Protocol 1: Standard Claisen-Schmidt Condensation using NaOH

This protocol describes a typical procedure for the reaction of this compound with acetophenone.

Materials:

  • This compound

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in a minimal amount of ethanol.

  • In a separate beaker, prepare a solution of NaOH (1.1 equivalents) in a small amount of water and add it dropwise to the stirred solution of the carbonyl compounds.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin-Layer Chromatography (TLC). The reaction may take several hours. Gentle heating can be applied to increase the rate.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), pour the reaction mixture into a beaker of crushed ice.

  • Acidify the mixture with dilute HCl until it is acidic to pH paper.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Directed Aldol Condensation using LDA

This protocol is for situations requiring high selectivity and yield, especially with more complex or sterically hindered ketones.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Ketone (e.g., acetophenone)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon) equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Add anhydrous THF to the flask and cool to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine (1.1 equivalents) to the THF.

  • Slowly add n-BuLi (1.05 equivalents) to the stirred solution, maintaining the temperature at -78 °C. Stir for 30 minutes to generate the LDA solution.

  • Slowly add the ketone (1 equivalent) to the LDA solution and stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add a solution of this compound (1 equivalent) in a small amount of anhydrous THF dropwise to the enolate solution.

  • Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Aldol Condensation with This compound issue Identify Issue start->issue slow_rxn Slow or Incomplete Reaction issue->slow_rxn Rate low_selectivity Low Selectivity/ Multiple Products issue->low_selectivity Purity low_yield Poor Yield of Condensation Product issue->low_yield Yield sol_slow_rxn Increase Base Strength (e.g., NaOH, LDA) Increase Temperature Optimize Solvent slow_rxn->sol_slow_rxn Troubleshoot sol_selectivity Slow Addition of Ketone Pre-form Enolate with LDA Use Non-Enolizable Aldehyde (already done) low_selectivity->sol_selectivity Troubleshoot sol_yield Increase Temperature Use Stronger Base Acidic Workup with Heat low_yield->sol_yield Troubleshoot

Caption: A troubleshooting decision tree for common issues.

Base-Catalyzed Aldol Condensation Mechanism

Aldol_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration (Condensation) Ketone Ketone Enolate Enolate Ketone->Enolate Base (e.g., OH⁻) Ketone->Enolate Alkoxide_Intermediate Alkoxide_Intermediate Enolate->Alkoxide_Intermediate + Aldehyde Enolate->Alkoxide_Intermediate Aldehyde 2-Fluoro-4-methoxy- benzaldehyde Aldol_Adduct Aldol_Adduct Alkoxide_Intermediate->Aldol_Adduct + H₂O Alkoxide_Intermediate->Aldol_Adduct Final_Product α,β-Unsaturated Ketone Aldol_Adduct->Final_Product Base, Heat (-H₂O) Aldol_Adduct->Final_Product

Caption: The general mechanism for a base-catalyzed Aldol condensation.

References

  • University of Calgary. (2016, November 17). CHEM 263 - Nov 17 2016 Notes.
  • SATHEE CUET - IIT Kanpur. (n.d.). Chemistry Aldol Condensation.
  • Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions. Master Organic Chemistry.
  • Wikipedia. (n.d.). Aldol condensation.
  • University of Wisconsin-Madison. (n.d.). Enols and Enolates 18.1: The α-Carbon Atom and its pKa.
  • De Anza College. (2016, April 12). Transcription 12.04.16 lab. Retrieved from [https://www.deanza.edu/faculty/heidcrow/stories/storyReader 357)
  • Google Patents. (2010). US20100317898A1 - Novel catalyst for aldol condensation reactions.
  • YouTube. (2020, June 9). Alpha Carbon Chemistry, pKa values, Enol/Ketone, Aldol addition, Dehydration, and Decarboxylation.
  • YouTube. (2021, April 18). 21.1 Acidity of the Alpha Hydrogen | Organic Chemistry.
  • Magritek. (n.d.). The Aldol Condensation.
  • YouTube. (2025, February 9). Aldol Condensation Worked Practice Questions + TRICK!.
  • SciSpace. (2007). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride.

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Fluoro-4-methoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the synthetic challenges of 2-Fluoro-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in their reactions due to the inherent steric hindrance of this valuable building block. The ortho-fluoro group, while electronically beneficial, often poses a significant steric barrier to nucleophilic attack on the aldehyde carbonyl. This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these hurdles and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often sluggish or low-yielding?

The primary reason for the reduced reactivity of this compound is the steric hindrance imposed by the fluorine atom at the ortho position to the aldehyde group. This fluorine atom physically obstructs the trajectory of incoming nucleophiles, making it more difficult for them to attack the electrophilic carbonyl carbon. This steric clash increases the activation energy of the reaction, leading to slower reaction rates and lower yields compared to less substituted benzaldehydes.[1][2]

Q2: What are the most common types of reactions affected by this steric hindrance?

The steric hindrance of this compound can impact a wide range of reactions, including:

  • Nucleophilic Additions: Reactions involving Grignard reagents, organolithiums, and other organometallics can be significantly impeded.[1]

  • Condensation Reactions: Aldol-type and Knoevenagel condensations may proceed slowly or require forcing conditions.[3][4][5]

  • Reductive Amination: The formation of the initial imine or iminium ion can be the rate-limiting step due to the hindered carbonyl.[1][6]

  • Wittig and Horner-Wadsworth-Emmons Reactions: The approach of the bulky phosphorus ylide to the carbonyl can be sterically disfavored.[1][7][8]

Q3: What general strategies can be employed to overcome the steric hindrance?

Several key strategies can be implemented to enhance the reactivity of this compound:

  • Use of Lewis Acids: Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.[1]

  • Higher Reaction Temperatures: Increasing the temperature provides the necessary energy to overcome the steric barrier. However, this should be done cautiously to avoid side reactions or decomposition.[1]

  • More Reactive Reagents: Employing more reactive nucleophiles or reagents can often compensate for the substrate's steric hindrance.[1]

  • Catalyst Selection: The choice of catalyst is crucial. For instance, in reductive amination, a more reactive reductant can be more effective.[1] Similarly, specific catalysts can be employed for other transformations to enhance reaction rates.[9]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate reactions by rapidly increasing the temperature and overcoming kinetic barriers.[9]

Troubleshooting Guides

Issue 1: Low Yield in Knoevenagel Condensation

Symptom: The Knoevenagel condensation of this compound with an active methylene compound (e.g., malononitrile, diethyl malonate) results in low conversion and recovery of starting material.

Root Cause Analysis:

The primary cause is the steric hindrance from the ortho-fluoro group, which impedes the initial nucleophilic attack of the enolate generated from the active methylene compound. The weak bases typically used in Knoevenagel condensations may not be sufficient to drive the reaction to completion with this hindered aldehyde.[3][4]

Solutions & Protocols:

StrategyDetailed ProtocolExpected Outcome
Stronger Base/Catalyst System To a solution of this compound (1.0 eq) and the active methylene compound (1.1 eq) in a suitable solvent like ethanol or toluene, add a catalytic amount of a stronger base such as piperidine or DBU.[4][5] Reflux the reaction mixture for 4-12 hours, monitoring by TLC.Increased conversion to the desired α,β-unsaturated product.
Lewis Acid Catalysis In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in an anhydrous solvent like DCM. Add a Lewis acid such as TiCl₄ or ZnCl₂ (0.1-0.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 6-24 hours.Enhanced electrophilicity of the aldehyde should lead to a higher yield of the condensation product.
Microwave-Assisted Synthesis Combine this compound (1.0 eq), the active methylene compound (1.2 eq), and a catalyst like BiCl₃ in a microwave-safe vessel.[9] Irradiate the mixture in a microwave reactor at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes).Rapid reaction rates and significantly reduced reaction times, often with improved yields.[9]

Workflow for Troubleshooting Low Yield in Knoevenagel Condensation

Caption: Troubleshooting workflow for Knoevenagel condensation.

Issue 2: Incomplete Reductive Amination

Symptom: The reductive amination of this compound with a primary or secondary amine shows low conversion, with significant amounts of unreacted aldehyde and/or amine remaining.

Root Cause Analysis:

The formation of the imine or iminium ion intermediate is often the slow step in reductive amination, and this is exacerbated by the steric hindrance of the ortho-fluoro group. Standard reducing agents like sodium borohydride (NaBH₄) may not be effective if the iminium ion concentration is too low.[1]

Solutions & Protocols:

StrategyDetailed ProtocolExpected Outcome
Use of a More Reactive Reductant In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the amine (1.1 eq) in an anhydrous solvent such as DCM or DCE. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions at room temperature.[1] Stir for 12-24 hours.NaBH(OAc)₃ is a milder and more selective reducing agent that can reduce the iminium ion as it is formed, driving the equilibrium towards the product.[1]
Lewis Acid Activation To a solution of the aldehyde and amine in an anhydrous solvent, add a Lewis acid like Ti(OiPr)₄ (1.1 eq) and stir for 1-2 hours to facilitate imine formation. Then, add the reducing agent (e.g., NaBH₄) at 0 °C and allow the reaction to proceed.[10]The Lewis acid activates the aldehyde, accelerating imine formation and leading to a higher overall reaction rate.
Biocatalysis with Imine Reductases For sterically demanding amines, consider using an imine reductase (IRED) enzyme.[6] The reaction is typically performed in a buffered aqueous solution with the enzyme, a cofactor regeneration system (e.g., glucose/GDH), the aldehyde, and the amine.IREDs can exhibit high activity and selectivity for the formation of sterically hindered amines, offering a green and efficient alternative.[6]

Logical Relationship for Reductive Amination Strategies

G cluster_0 Problem: Incomplete Reductive Amination cluster_1 Solutions This compound This compound Imine/Iminium Ion (Slow Formation) Imine/Iminium Ion (Slow Formation) This compound->Imine/Iminium Ion (Slow Formation) + Amine Amine Amine Amine->Imine/Iminium Ion (Slow Formation) Reactive Reductant (NaBH(OAc)₃) Reactive Reductant (NaBH(OAc)₃) Desired Amine Product Desired Amine Product Reactive Reductant (NaBH(OAc)₃)->Desired Amine Product Traps Iminium Ion Lewis Acid (Ti(OiPr)₄) Lewis Acid (Ti(OiPr)₄) Lewis Acid (Ti(OiPr)₄)->Imine/Iminium Ion (Slow Formation) Accelerates Formation Biocatalysis (Imine Reductase) Biocatalysis (Imine Reductase) Biocatalysis (Imine Reductase)->Desired Amine Product Direct Conversion Imine/Iminium Ion (Slow Formation)->Desired Amine Product Reduction

Caption: Strategies to enhance reductive amination efficiency.

Issue 3: Failure of Grignard and Organolithium Additions

Symptom: Attempted Grignard or organolithium reactions with this compound result in the recovery of starting material or the formation of side products, with little to no desired alcohol product.

Root Cause Analysis:

The extreme steric hindrance around the carbonyl group can prevent the bulky Grignard or organolithium reagent from attacking the carbonyl carbon. Instead, these highly basic reagents can act as a base, leading to enolization or reduction of the aldehyde.[1]

Solutions & Protocols:

StrategyDetailed ProtocolExpected Outcome
Use of a Lewis Acid Additive (Cerium(III) Chloride) Dry CeCl₃ by heating under vacuum. In an inert atmosphere, add anhydrous THF to the CeCl₃ and stir for 2 hours. Cool this suspension to -78 °C and add the organolithium reagent. After 30-60 minutes, add a solution of this compound in THF.The cerium reagent is less basic and more oxophilic, which can suppress side reactions and favor nucleophilic addition to the carbonyl.[1]
Switch to a More Reactive Organometallic Organolithium reagents are generally more reactive than Grignard reagents. If a Grignard reaction is failing, switching to the corresponding organolithium may provide the necessary reactivity to overcome the steric barrier.[1]Increased yield of the desired alcohol product, although careful temperature control is necessary to avoid side reactions.
Careful Increase in Reaction Temperature While typically performed at low temperatures, a carefully controlled increase in the reaction temperature can sometimes provide enough energy to overcome the activation barrier. This should be monitored closely to prevent decomposition.[1]May improve conversion, but risks the formation of more side products. Best used as a last resort.
Issue 4: Low Stereoselectivity in Wittig Reaction

Symptom: A Wittig reaction with this compound yields a mixture of E and Z isomers, or the desired stereoisomer is the minor product.

Root Cause Analysis:

The stereochemical outcome of the Wittig reaction is influenced by the stability of the ylide and the reaction conditions. For sterically hindered aldehydes, the formation of the oxaphosphetane intermediate can be less selective.[7][8][11]

Solutions & Protocols:

StrategyDetailed ProtocolExpected Outcome
Use of Stabilized Ylides (Horner-Wadsworth-Emmons) Instead of a standard Wittig reagent, use a phosphonate ester to generate a stabilized ylide (e.g., via reaction with NaH). These reactions, known as the Horner-Wadsworth-Emmons (HWE) reaction, generally favor the formation of the E-alkene.[1][7]High selectivity for the E-alkene. The water-soluble phosphate byproduct also simplifies purification.[11]
Schlosser Modification for E-Alkene Synthesis For non-stabilized ylides, the Schlosser modification can be used to favor the E-alkene. This involves treating the initially formed betaine intermediate with a strong base like phenyllithium at low temperature, which epimerizes it to the more stable trans-betaine before elimination.[8]Increased proportion of the E-alkene product.
Salt-Free Conditions for Z-Alkene Synthesis To favor the Z-alkene with non-stabilized ylides, use salt-free conditions. This can be achieved by preparing the ylide with a base like sodium hexamethyldisilazide (NaHMDS) in an aprotic solvent like THF.Higher selectivity for the Z-alkene due to kinetic control in the formation of the cis-oxaphosphetane.[8][11]

Decision Tree for Stereoselective Wittig Reactions

G start Desired Alkene Stereochemistry? e_alkene E-Alkene start->e_alkene z_alkene Z-Alkene start->z_alkene hwe Use Horner-Wadsworth-Emmons Reaction e_alkene->hwe Stabilized Ylide schlosser Use Schlosser Modification e_alkene->schlosser Non-stabilized Ylide salt_free Use Salt-Free Conditions z_alkene->salt_free Non-stabilized Ylide

Caption: Selecting the right Wittig variant for stereocontrol.

References

  • BenchChem. (2025). Overcoming steric hindrance in Pentamethylbenzaldehyde reactions.
  • BenchChem. (2025).
  • Thermo Fisher Scientific.
  • Wikipedia.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of this compound.
  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds.
  • Sigma-Aldrich.
  • Sigma-Aldrich. This compound 97 331-64-6.
  • Google Patents. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • BenchChem. (2025). A Comparative Guide to Catalysts in 4-Fluorobenzaldehyde Reactions for Researchers and Drug Development Professionals.
  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
  • BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.
  • PubMed. (2023). Discovery of an Imine Reductase for Reductive Amination of Carbonyl Compounds with Sterically Challenging Amines.
  • ACS Publications. The Grignard Reagents | Organometallics.
  • Organic Chemistry Portal. Wittig Reaction.
  • NROChemistry. Wittig Reaction: Mechanism and Examples.
  • Wikipedia. Wittig reaction.
  • ResearchGate. (2018).
  • BenchChem. (2025). Overcoming steric hindrance in substitution reactions of 1-methoxynaphthalene.
  • Google Patents.
  • PubMed Central. (2022).
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • ResearchGate. (2018). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a.
  • Organic Chemistry Portal. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides.
  • PubMed Central. (2024).
  • PubChem. 2-Fluoro-4-hydroxybenzaldehyde.
  • ResearchGate. (2018). Impact of steric hindrance on reaction‐path selection for triisobutylamine in the cross‐aldol reaction.
  • ResearchGate. (2025). The Reductive Amination of Biomass-Based Aldehydes and Alcohols towards 2,5-bis(aminomethyl)furan: Progress, Challenges and Prospects.
  • American Chemical Society. (2025). Oxidative Cleavage of β-Substituted Primary Alcohols in Flow.
  • Thermo Scientific Chemicals. This compound, 97% 25 g.
  • ResearchGate. (2026). Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes.
  • Wikipedia. Elias James Corey.
  • Sigma-Aldrich. 3-Fluoro-4-methoxybenzaldehyde 99 351-54-2.

Sources

minimizing homocoupling in Suzuki reactions with 2-Fluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Minimizing Homocoupling in Suzuki Reactions with 2-Fluoro-4-methoxybenzaldehyde

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with side reactions, specifically the homocoupling of boronic acids when using electron-rich and functionalized aryl halides like this compound. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the Suzuki-Miyaura coupling process.

Q1: My primary side-product is the homocoupled dimer of my boronic acid. What are the most likely causes and how can I mitigate this?

Observing significant boronic acid homocoupling points to a competing catalytic cycle that outpaces your desired cross-coupling reaction. This is often triggered by specific factors related to your reaction setup and reagents.

Primary Causes & Corrective Actions:

  • Presence of Oxygen: This is the most common culprit. Molecular oxygen can oxidize the catalytically active Pd(0) to Pd(II) species.[1] These Pd(II) complexes can then enter a separate catalytic cycle that exclusively produces the homocoupled product.[2]

    • Solution: Implement a rigorous degassing protocol. Sparge your solvent(s) with an inert gas (Argon or Nitrogen) for 20-30 minutes before use. Ensure all glassware is dried and purged with inert gas. For highly sensitive reactions, a freeze-pump-thaw cycle for the solvent is recommended.[3]

  • Choice of Palladium Precatalyst: Using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) requires an in-situ reduction to the active Pd(0) state. This reduction can be mediated by the boronic acid itself, consuming two equivalents of your nucleophile to form the dimer and one equivalent of Pd(0).[1][2]

    • Solution: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[3][4] Even better, use modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) which are designed to generate the active Pd(0) species cleanly and efficiently upon heating, minimizing side reactions.[5]

  • Ligand Selection: The ligand's properties are critical for dictating the reaction pathway. Small, electron-poor ligands may not sufficiently stabilize the palladium center or promote the desired reductive elimination step efficiently.

    • Solution: Employ bulky, electron-rich phosphine ligands.[2][4] Ligands like SPhos, XPhos, or other Buchwald-type biarylphosphines are designed to accelerate reductive elimination, favoring the formation of the cross-coupled product and sterically hindering the pathways that lead to homocoupling.[4][6][7]

  • Base and Solvent System: The base activates the boronic acid for transmetalation.[8][9][10] An inappropriate choice can lead to slow transmetalation, giving the homocoupling pathway more time to occur.

    • Solution: Screen different bases. For a substrate like this compound, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker ones.[4] The choice of solvent (e.g., dioxane, THF, toluene, often with water) also plays a crucial role and should be optimized.[8][11]

ParameterRecommendation for Minimizing HomocouplingRationale
Atmosphere Strictly inert (Argon or Nitrogen)Prevents oxidation of Pd(0) to Pd(II), a key initiator of homocoupling.[1][2]
Palladium Source Pd(0) precatalyst (e.g., XPhos Pd G3/G4)Avoids the reductive activation step using a Pd(II) source, which consumes the boronic acid to form a dimer.[2][3][4]
Ligand Bulky, electron-rich (e.g., SPhos, XPhos)Accelerates the desired reductive elimination step, making the cross-coupling kinetically favored over side reactions.[2][4][7]
Base Moderate to strong inorganic base (e.g., K₃PO₄, Cs₂CO₃)Ensures efficient formation of the boronate species required for transmetalation, speeding up the main catalytic cycle.[4][12]
Temperature As low as reasonably possibleHigher temperatures can sometimes accelerate side reactions more than the desired coupling. Find the minimum temperature for efficient conversion.[13][14]
Frequently Asked Questions (FAQs)
Q2: What is the mechanistic pathway for boronic acid homocoupling?

Homocoupling typically proceeds through a distinct catalytic cycle initiated by Pd(II) species, which can be present from the start (if using a Pd(II) precatalyst) or formed by oxidation of Pd(0) by air. The generally accepted mechanism involves the transmetalation of two boronic acid molecules to the Pd(II) center, followed by reductive elimination to yield the dimer and regenerate Pd(0). However, this Pd(0) can be re-oxidized by trace oxygen, continuing the parasitic cycle.

G pd2 Pd(II)X₂ trans1 First Transmetalation (+ R-B(OH)₂) pd2->trans1 int1 R-Pd(II)-X trans1->int1 trans2 Second Transmetalation (+ R-B(OH)₂) int1->trans2 int2 R-Pd(II)-R trans2->int2 re Reductive Elimination int2->re product R-R (Homocoupled Product) re->product pd0 Pd(0) re->pd0 ox Oxidation (O₂) pd0->ox ox->pd2 Re-enters cycle

Caption: General workflow for the optimized Suzuki coupling protocol.

Step-by-Step Methodology:

  • Glassware and Atmosphere:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

    • Seal the flask, and evacuate and backfill with dry Argon or Nitrogen gas (repeat this cycle 3 times).

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the arylboronic acid (1.2 equiv) and finely ground K₃PO₄ (3.0 equiv).

    • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via cannula or a gas-tight syringe. The typical concentration is 0.1 M with respect to the aryl halide.

  • Catalyst Addition:

    • In a single portion, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

    • Ensure the mixture is briefly purged again with inert gas before sealing the flask for heating.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath set to 80-100 °C.

    • Stir the reaction vigorously to ensure proper mixing, especially in biphasic systems.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.

This structured approach, grounded in a mechanistic understanding of the Suzuki-Miyaura reaction, provides a powerful framework for overcoming the common challenge of homocoupling and achieving high yields of your desired cross-coupled products.

References
  • Wikipedia. Suzuki reaction. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. [Link]
  • MDPI. (2022).
  • Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. [Link]
  • ResearchGate. The effect of various temperatures on the Suzuki coupling reaction. [Link]
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
  • Thomas, A. A., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • Chem Reactor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
  • ResearchGate. Temperature effect on coupling reaction. [Link]
  • Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Source not further specified].
  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
  • ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
  • Thieme. (2014).
  • Reddit. Struggling with Suzuki Reaction. [Link]
  • Beilstein Journals. (2014). Clean and fast cross-coupling of aryl halides in one-pot. [Link]
  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]
  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

Sources

preventing oxidation of 2-Fluoro-4-methoxybenzaldehyde during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted oxidation of this key synthetic building block. This document provides in-depth technical guidance, field-proven insights, and validated protocols to ensure the integrity of your experiments and the purity of your final products.

Introduction: The Challenge of Oxidative Instability

This compound is a valuable intermediate in the synthesis of complex pharmaceutical compounds.[1] However, like many aromatic aldehydes, it is susceptible to oxidation, which can compromise reaction yields, introduce impurities, and complicate purification processes. The primary oxidation product is the corresponding carboxylic acid, 2-fluoro-4-methoxybenzoic acid. Understanding the mechanisms of this degradation and implementing preventative measures are critical for successful and reproducible synthetic outcomes.

Aromatic aldehydes can readily undergo autoxidation, a process where they react with atmospheric oxygen to form carboxylic acids.[2] This is a radical chain reaction that can be initiated by light, heat, or the presence of metal catalysts.[3][4] For this compound, the electron-donating methoxy group can influence the reactivity of the aldehyde, making careful control of reaction conditions paramount.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the handling, storage, and reaction of this compound.

FAQ 1: I've noticed a white crystalline impurity in my stock of this compound. What is it and how can I deal with it?

Answer: The white crystalline impurity is most likely 2-fluoro-4-methoxybenzoic acid, the product of aerobic oxidation. Aldehydes are known to oxidize upon exposure to air, and this process can be accelerated by light and elevated temperatures.[5]

Troubleshooting Steps:

  • Confirm the Impurity: The presence of the carboxylic acid can be confirmed by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[6] A simple test is to dissolve a small sample in an organic solvent and extract with a dilute aqueous solution of sodium bicarbonate. The carboxylic acid will be extracted into the basic aqueous layer.

  • Purification: If the level of impurity is significant, you can purify the aldehyde. A common and effective method is to dissolve the aldehyde in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate. This will deprotonate the carboxylic acid, forming the water-soluble sodium salt which will be removed in the aqueous layer. Subsequent washing with brine and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) followed by solvent evaporation will yield the purified aldehyde. For a more rigorous purification, a bisulfite extraction protocol can be employed.[7][8]

  • Prevention: To prevent future oxidation, it is crucial to store the aldehyde under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed, amber-colored vial, and at a reduced temperature (refrigeration is recommended).[9]

FAQ 2: My reaction yield is consistently lower than expected, and I suspect oxidation of my starting aldehyde. How can I prevent this during the reaction?

Answer: Preventing oxidation during a reaction requires a multi-faceted approach that includes careful reagent selection, control of the reaction atmosphere, and potentially the use of antioxidants or protecting groups.

Preventative Strategies:

  • Inert Atmosphere: The most critical step is to conduct the reaction under an inert atmosphere. This involves degassing your solvents and flushing the reaction vessel with nitrogen or argon before adding your reagents. Maintaining a positive pressure of the inert gas throughout the reaction is essential.[5]

  • Use of Antioxidants: For reactions that are particularly sensitive to oxidation, the addition of a radical scavenger can be beneficial. Butylated hydroxytoluene (BHT) is a common and effective antioxidant that can be added in small, catalytic amounts to inhibit the radical chain mechanism of autoxidation.[10][11][12][13]

  • Temperature Control: Many oxidation reactions are accelerated at higher temperatures. If your desired transformation allows, running the reaction at a lower temperature can help minimize the rate of aldehyde oxidation.

  • Aldehyde Protection: In multi-step syntheses or when using strong oxidizing or basic reagents, protecting the aldehyde group as an acetal is a robust strategy. Acetals are stable to a wide range of reaction conditions, including oxidation, and can be easily deprotected under mild acidic conditions to regenerate the aldehyde.[14][15][16][17][18]

Diagram: Troubleshooting Workflow for Aldehyde Oxidation

Caption: A logical workflow for diagnosing and resolving issues related to the oxidation of this compound.

Experimental Protocols

Protocol 1: Purification of this compound from its Carboxylic Acid Impurity

This protocol describes a standard laboratory procedure for removing 2-fluoro-4-methoxybenzoic acid from a sample of this compound.

Materials:

  • Crude this compound

  • Diethyl ether (or ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in diethyl ether (approximately 10 mL of ether per 1 g of aldehyde) in a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The top layer is the organic phase containing the aldehyde, and the bottom is the aqueous phase containing the sodium 2-fluoro-4-methoxybenzoate.

  • Drain the lower aqueous layer.

  • Repeat the washing with the NaHCO₃ solution two more times to ensure complete removal of the acidic impurity.

  • Wash the organic layer with an equal volume of brine to remove any residual water-soluble components.

  • Drain the aqueous layer and transfer the organic layer to an Erlenmeyer flask.

  • Dry the organic layer by adding anhydrous MgSO₄ or Na₂SO₄ and swirling for a few minutes.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified this compound.

  • Confirm the purity of the product using an appropriate analytical method (e.g., TLC, HPLC, or NMR).

Protocol 2: Acetal Protection of this compound

This protocol details the formation of a cyclic acetal, a common protecting group for aldehydes that is stable to oxidizing agents.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Toluene

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, toluene (as a solvent), and a slight excess of ethylene glycol (e.g., 1.2 equivalents).

  • Add a catalytic amount of p-TsOH.

  • Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected aldehyde.

Deprotection: The acetal can be readily cleaved to regenerate the aldehyde by stirring with a mild aqueous acid (e.g., dilute HCl or acetic acid) in a suitable solvent like acetone or THF.

Diagram: Mechanism of Benzaldehyde Autoxidation

Benzaldehyde Autoxidation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_acid_formation Carboxylic Acid Formation RCHO Aldehyde (RCHO) RCO_radical Acyl Radical (R-C•=O) RCHO->RCO_radical Initiator (light, heat) O2 Oxygen (O2) peroxy_radical Peroxy Radical (R-CO-O-O•) RCO_radical->peroxy_radical + O2 peroxy_acid Peroxy Acid (R-CO-O-OH) peroxy_radical->peroxy_acid + RCHO RCO_radical2 Acyl Radical (R-C•=O) peroxy_radical->RCO_radical2 - R-CO-O-OH RCHO2 Aldehyde (RCHO) peroxy_radical2 2 x Peroxy Radical peroxy_acid2 Peroxy Acid non_radical Non-Radical Products peroxy_radical2->non_radical carboxylic_acid 2 x Carboxylic Acid (RCOOH) peroxy_acid2->carboxylic_acid + RCHO RCHO3 Aldehyde (RCHO)

Caption: A simplified representation of the radical chain mechanism for the autoxidation of aldehydes to carboxylic acids.

Quantitative Data Summary

Analytical TechniquePurposeTypical Observation for Oxidation
TLC Rapid purity checkAppearance of a more polar spot (lower Rf) corresponding to the carboxylic acid.
HPLC Quantification of impurityA peak with a different retention time, allowing for accurate quantification of the carboxylic acid.
GC-MS Identification and quantificationDetection of the molecular ion and fragmentation pattern of both the aldehyde and the carboxylic acid.
¹H NMR Structural confirmationDisappearance of the aldehydic proton signal (~9.5-10.5 ppm) and appearance of a broad carboxylic acid proton signal (>10 ppm).

References

  • Britannica. (2023).
  • JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]
  • Bawn, C. E. H., & Pennington, J. B. (1951). The cobalt-salt-catalyzed autoxidation of benzaldehyde. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 208(1092), 1-16. [Link]
  • Fukuzumi, S., et al. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol.
  • Bawn, C. E. H., & Williamson, J. B. (1951). The cobalt-salt-catalyzed autoxidation of benzaldehyde. Transactions of the Faraday Society, 47, 721-734. [Link]
  • Fukuzumi, S., et al. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol.
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
  • Naylor, R. F. (1949). Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine. Journal of the Chemical Society B: Physical Organic, 118-122. [Link]
  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. [Link]
  • Reddit. (2015). Purifying aldehydes?[Link]
  • JoVE. (2025). Video: Protecting Groups for Aldehydes and Ketones: Introduction. [Link]
  • Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. [Link]
  • Ataman Kimya. (n.d.). ANTIOXIDANT BHT. [Link]
  • Biswas, T. (2021). Mechanism for Areal oxidation (O2) Aldehyde to Carboxylic acid. [Link]
  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57325. [Link]
  • University of Florida Digital Collections. (2009).
  • ResearchGate. (2014). What is the most mild method for the oxidation of aldehyde to carboxylic acid?[Link]
  • ResearchGate. (n.d.).
  • Sen Gupta, K. K., et al. (1982). Kinetics and mechanism of oxidation of aromatic aldehydes by acid bromate. The Journal of Organic Chemistry, 47(23), 4511-4516. [Link]
  • Knowde. (n.d.). BHA & BHT in Food & Nutrition. [Link]
  • Kao. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. [Link]
  • Chemistry LibreTexts. (2025). 19.
  • PubMed. (2024).
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
  • PubMed. (2024). Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food Samples. [Link]
  • ResearchGate. (2025). Using antioxidants to increase shelf life of food products. [Link]
  • ACS Sustainable Chemistry & Engineering. (2021). Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. [Link]
  • Quora. (2020).
  • ResearchGate. (n.d.).
  • PubMed Central. (n.d.).
  • Journal of Analytical Chemistry. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of this compound. [Link]
  • PubMed. (2019). Direct analysis of aldehydes and carboxylic acids in the gas phase by negative ionization selected ion flow tube mass spectrometry: Quantification and modelling of ion-molecule reactions. [Link]
  • ResearchGate. (2025). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. [Link]
  • YouTube. (2018). Aldehydes and Ketones. [Link]
  • YouTube. (2020). Aldehydes and Ketones - Oxidation and Reduction (A2 Chemistry). [Link]
  • Master Organic Chemistry. (2015).
  • Chemical Safety Facts. (n.d.). Aldehydes. [Link]
  • Chemistry Steps. (n.d.). Reducing Carboxylic Acids to Aldehydes. [Link]
  • Chemical Communications (RSC Publishing). (n.d.).
  • University of Wisconsin–Madison, Environment, Health & Safety. (n.d.). Chemical Storage. [Link]
  • Staigent Technologies. (n.d.). This compound. [Link]
  • PubChemLite. (n.d.). This compound (C8H7FO2). [Link]

Sources

Technical Support Center: Purification of 2-Fluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 2-Fluoro-4-methoxybenzaldehyde. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the challenges of isolating this key synthetic intermediate. Herein, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed, step-by-step experimental protocols, and comparative data to enhance the efficiency and success of your purification workflows.

Troubleshooting Guide

This section addresses specific issues that may arise during the removal of unreacted this compound and other impurities from your reaction mixture.

Q1: My TLC/LC-MS analysis shows a significant amount of starting material, this compound, remaining. Which purification method is most effective for its removal?

A1: The choice of purification method depends on the properties of your desired product and the scale of your reaction. Here's a decision-making framework:

  • For products with significantly different polarity: Flash column chromatography is the recommended initial approach. It offers high resolution for separating compounds with differing polarities.

  • For products that are not aldehydes: A highly selective and efficient method is a liquid-liquid extraction using a sodium bisulfite wash. This technique converts the aldehyde into a water-soluble bisulfite adduct, which can be easily separated in the aqueous phase.[1][2][3][4]

  • For thermally stable, non-volatile products: If your product is a solid, recrystallization can be a simple and effective method for removing impurities, provided a suitable solvent is found in which the aldehyde is more soluble.

Q2: I performed a sodium bisulfite extraction, but my organic layer still contains the aldehyde. What went wrong?

A2: There are several potential reasons for an incomplete bisulfite extraction:

  • Insufficient mixing: Vigorous shaking of the separatory funnel is crucial to ensure intimate contact between the organic and aqueous phases, facilitating the formation of the bisulfite adduct.[1][3]

  • Old or decomposed sodium bisulfite solution: The sodium bisulfite solution should be freshly prepared, as it can be oxidized by air over time, reducing its effectiveness.

  • Insufficient quantity of sodium bisulfite: Ensure you are using a saturated solution and an adequate volume to react with all the aldehyde present.

  • Reaction equilibrium: The formation of the bisulfite adduct is a reversible reaction.[1] Performing the extraction multiple times with fresh bisulfite solution can help drive the equilibrium towards adduct formation.

Q3: During column chromatography, my product and the unreacted aldehyde are co-eluting. How can I improve the separation?

A3: To improve separation on a silica gel column:

  • Optimize the solvent system: A common eluent for compounds of this nature is a hexane/ethyl acetate gradient.[5][6] If co-elution is an issue, try a shallower gradient (i.e., increase the percentage of the more polar solvent more slowly). You can also try a different solvent system, such as dichloromethane/methanol.

  • Adjust the stationary phase: If your compound is sensitive to the acidic nature of silica gel, consider using neutral alumina as the stationary phase.

  • Dry loading: If your crude product has low solubility in the initial mobile phase, dry loading onto silica gel can prevent precipitation at the top of the column and improve separation.[6]

Q4: I'm trying to purify my product by recrystallization, but the aldehyde crashes out with it. What should I do?

A4: This indicates that the solubility profiles of your product and the aldehyde are too similar in the chosen solvent.

  • Solvent screening: Test a variety of solvents with different polarities. Ideal solvents will dissolve your product well at high temperatures and poorly at low temperatures, while keeping the aldehyde in solution.[7] Common solvents to try for compounds like this include ethanol, isopropanol, or mixtures like ethanol/water or hexane/ethyl acetate.[6]

  • Pre-purification: Consider a preliminary purification step, such as a bisulfite wash, to remove the bulk of the aldehyde before proceeding with recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I can expect in a reaction involving this compound?

A1: Besides unreacted starting material, common impurities can include:

  • 2-Fluoro-4-methoxybenzoic acid: This is a frequent byproduct due to the oxidation of the aldehyde, which can occur upon exposure to air.[7]

  • Unreacted precursors: If this compound was synthesized, you might have residual starting materials such as 4-bromo-3-fluoroanisole or 2-fluoro-4-methoxybenzyl alcohol.[5]

  • Side-products from your specific reaction: The nature of other byproducts will be dictated by the specific chemistry you are performing.

Q2: What are the key physical properties of this compound I should be aware of during purification?

A2: Key physical properties are summarized in the table below:

PropertyValueSource
CAS Number 331-64-6
Molecular Formula C₈H₇FO₂
Molecular Weight 154.14 g/mol
Appearance White to cream or pale yellow crystals/powder[8]
Melting Point 43-48 °C
Boiling Point Data not readily available.
Storage Temperature 2-8°C

Q3: Is this compound stable to acidic or basic conditions during workup?

A3: While specific stability data is not widely published, benzaldehydes, in general, can be sensitive to strong acids and bases. Strong basic conditions can promote a Cannizzaro reaction if no other reactive species are present. Acidic conditions could potentially affect the methoxy group under harsh conditions, though it is generally stable to dilute acids. It is always advisable to perform workups with mild acidic (e.g., dilute HCl) or basic (e.g., saturated sodium bicarbonate) solutions and to avoid prolonged exposure.

Q4: How should I properly store purified this compound?

A4: To maintain its purity, this compound should be stored in a tightly sealed container in a cool, dark place, preferably refrigerated at 2-8°C.[7] To prevent oxidation, it is also recommended to store it under an inert atmosphere, such as nitrogen or argon.[7]

Experimental Protocols

Protocol 1: Selective Removal by Sodium Bisulfite Extraction

This method is highly effective for the selective removal of this compound from a mixture containing a non-aldehyde product.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane)

  • Freshly prepared saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of freshly prepared saturated aqueous sodium bisulfite solution.

  • Shake the funnel vigorously for 1-2 minutes.[1][3] Be sure to vent the funnel periodically to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer (bottom) will contain the aldehyde-bisulfite adduct.

  • Drain the lower aqueous layer.

  • For thorough removal, repeat the extraction (steps 3-6) with a fresh portion of saturated sodium bisulfite solution.

  • Wash the organic layer with deionized water, followed by a wash with brine to aid in the removal of residual water.

  • Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the purified product.

Diagram of Bisulfite Extraction Workflow:

G start Crude Product in Organic Solvent add_bisulfite Add Saturated NaHSO₃ (Vigorous Shaking) start->add_bisulfite separate1 Separate Layers add_bisulfite->separate1 organic_layer Organic Layer (Product) separate1->organic_layer Top Layer aqueous_layer Aqueous Layer (Aldehyde-Bisulfite Adduct) separate1->aqueous_layer Bottom Layer wash_water Wash with Water organic_layer->wash_water recover_aldehyde Optional: Recover Aldehyde (Add Base, Extract) aqueous_layer->recover_aldehyde wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na₂SO₄ wash_brine->dry evaporate Evaporate Solvent dry->evaporate pure_product Purified Product evaporate->pure_product

Caption: Workflow for aldehyde removal using bisulfite extraction.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating this compound from products with different polarities.

Materials:

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Crude reaction mixture

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • TLC Analysis: First, determine the optimal solvent system by running thin-layer chromatography (TLC) on the crude mixture. Test various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to achieve good separation between the desired product and the unreacted aldehyde. An Rf value of 0.2-0.3 for the compound of interest is often ideal for column chromatography.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[6]

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product and those containing the unreacted aldehyde.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Diagram of Column Chromatography Workflow:

G start Crude Product tlc TLC Analysis to Determine Eluent start->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Sample (Wet or Dry) pack_column->load_sample elute Elute with Solvent Gradient (e.g., Hexane/EtOAc) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Purified Product evaporate->pure_product

Caption: General workflow for purification by column chromatography.

Protocol 3: Purification by Recrystallization

This method is applicable if the desired product is a solid and has a different solubility profile than this compound.

Materials:

  • Crude product

  • Recrystallization solvent (e.g., ethanol, isopropanol, ethanol/water)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but not when cold.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals thoroughly.

References

  • BenchChem. (n.d.). Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.
  • Furigay, M. H., Boucher, M. M., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639.
  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of this compound. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • BenchChem. (n.d.). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
  • US Patent US4440953A, "Purification of N-substituted aminobenzaldehydes", issued 1984-04-03.
  • BenchChem. (n.d.). The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology.
  • US Patent US4622429A, "Process for the preparation of substituted benzaldehydes", issued 1986-11-11.
  • Chemeo. (n.d.). 4-Fluoro-2-methoxybenzaldehyde.
  • PrepChem. (n.d.). Synthesis of 2-fluoro-4-bromoanisole.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-methoxybenzaldehyde 99%.
  • Thermo Fisher Scientific. (n.d.). 4-Fluoro-2-methoxybenzaldehyde, 98%.
  • Musiol, R., et al. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules, 21(12), 1729.
  • Thermo Fisher Scientific. (n.d.). This compound, 97%.
  • Guidechem. (n.d.). What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde?.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization.
  • Ossila. (n.d.). 2-Fluoro-3-methoxybenzaldehyde.
  • US Patent US6297405B1, "Fluorinated and chlorin
  • van der Pijl, R., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4088-4092.
  • ResearchGate. (n.d.). Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples.
  • Al-Hamdani, A. A., et al. (2023). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. Polymers, 15(14), 3089.

Sources

Technical Support Center: Identifying Byproducts of 2-Fluoro-4-methoxybenzaldehyde Synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the identification of byproducts in the synthesis of 2-Fluoro-4-methoxybenzaldehyde (CAS: 331-64-6) using Gas Chromatography-Mass Spectrometry (GC-MS). Our focus is to move beyond simple peak identification and delve into the chemical logic behind byproduct formation and its signature in your analytical data.

Section 1: Understanding the Chemistry: Common Synthesis Routes and Potential Impurities

The purity of this compound, a crucial building block in pharmaceuticals and advanced materials, is paramount.[1][2] Byproducts can arise from the chosen synthetic route, incomplete reactions, or side reactions. Understanding the likely impurities based on your synthesis method is the first and most critical step in troubleshooting.

The Vilsmeier-Haack Approach

This is a widely used formylation reaction for electron-rich aromatic compounds.[3][4][5] The reaction typically employs 3-fluoroanisole, which is treated with a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃).[6][7]

  • Mechanism & Causality: The methoxy group (-OCH₃) is a strong ortho-, para-directing group, while the fluorine (-F) is a deactivating but also ortho-, para-directing group. The powerful activating effect of the methoxy group primarily directs the electrophilic Vilsmeier reagent to its ortho and para positions. The target product is formed at the position ortho to the fluorine and para to the methoxy group. However, competitive formylation can occur at other activated positions, leading to isomeric byproducts.

The Directed Ortho-Metalation (DoM) Approach

This strategy offers high regioselectivity by using a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent like n-BuLi or s-BuLi) to deprotonate a specific ortho-position.[8][9] For 3-fluoroanisole, the methoxy group acts as the DMG, directing lithiation to the C2 position. The resulting aryllithium is then quenched with an electrophile like DMF to install the aldehyde group.[10]

  • Mechanism & Causality: While highly selective, the success of DoM depends on precise control of conditions (e.g., temperature, stoichiometry). Incomplete lithiation will leave unreacted starting material. If the reaction is not properly quenched, the highly reactive aryllithium intermediate can react with other species or undergo undesired side reactions.[11][12] Positional selectivity can also be compromised if the directing group's influence is not absolute, leading to trace isomeric impurities.

The diagram below illustrates how different byproducts can arise from these two common synthetic pathways.

Byproduct_Genesis cluster_0 Vilsmeier-Haack Route cluster_1 Directed Ortho-Metalation Route Start_VH 3-Fluoroanisole Reagent_VH Vilsmeier Reagent (DMF/POCl₃) Product_VH This compound (Target Product) Start_VH->Product_VH Major Pathway (Para to -OCH₃) Isomer_VH Isomeric Benzaldehydes (e.g., 3-Fluoro-2-methoxy...) Start_VH->Isomer_VH Side Reaction (Ortho to -OCH₃) Reagent_VH->Product_VH Reagent_VH->Isomer_VH Start_DOM 3-Fluoroanisole Lithiation Lithiation (s-BuLi) Ortho to -OCH₃ Start_DOM->Lithiation Quench Quench (DMF) Lithiation->Quench Incomplete_DOM Unreacted 3-Fluoroanisole Lithiation->Incomplete_DOM Incomplete Reaction Product_DOM This compound (Target Product) Quench->Product_DOM

Caption: Origin of byproducts in common synthesis routes.

Section 2: Troubleshooting & FAQ Guide for GC-MS Analysis

This section addresses common issues encountered during the GC-MS analysis of this compound synthesis reactions.

Q1: I see multiple peaks in my gas chromatogram. How do I tentatively identify the main product peak before confirmation?

A1: Your target product, this compound, should theoretically be the most abundant component if the reaction has proceeded with reasonable yield. Therefore, the largest peak in the chromatogram (by peak area) is the most likely candidate for your product. However, this is only a preliminary identification. Absolute confirmation requires comparing the retention time and mass spectrum of this peak with that of a certified reference standard analyzed under the exact same GC-MS conditions.

Q2: My chromatogram shows a significant peak with the same molecular ion (m/z 154) as my product, but at a different retention time. What is it?

A2: This is the classic signature of an isomer. Isomers have the same molecular formula and thus the same molecular weight, but their different structures cause them to interact differently with the GC column's stationary phase, resulting in distinct retention times.[13] Given the synthesis routes, the most probable isomers are:

  • 3-Fluoro-2-methoxybenzaldehyde: From formylation or metalation ortho to the methoxy group.

  • 5-Fluoro-2-methoxybenzaldehyde: Another potential ortho-formylation product.

  • 2-Fluoro-6-methoxybenzaldehyde: Less likely due to steric hindrance, but possible.

Differentiation requires careful analysis of the mass fragmentation patterns, as subtle differences can provide structural clues.

Q3: The mass spectra of my product and an unknown isomeric peak look nearly identical. How can I distinguish them?

A3: While the major fragments will be the same, the relative intensities of these fragments can differ due to the varying stability of the fragment ions based on substituent positions. This is known as the "ortho effect" in mass spectrometry. For example, steric hindrance between adjacent fluoro, methoxy, and aldehyde groups can influence which fragmentation pathways are favored.

Analytical Approach:

  • Acquire High-Quality Spectra: Ensure the peaks are chromatographically well-resolved and not saturated.

  • Compare Relative Abundances: Do not just look for the presence of a fragment; compare its abundance relative to the base peak across the two spectra. A consistent difference of >10% in the relative abundance of a key fragment is a strong indicator of isomerism.

  • Look for Unique Fragments: Sometimes, a specific arrangement allows for a unique rearrangement (like a McLafferty rearrangement if an alkyl chain were present) or interaction that produces a low-abundance but diagnostic ion.

Refer to the data in Table 1 for the expected major fragments. The key is to compare the ratio of these fragments between your known product and the unknown peak.

Q4: I have a prominent peak that corresponds to the mass of my starting material, 3-fluoroanisole (m/z 126). What went wrong?

A4: This indicates an incomplete or failed reaction. The presence of starting material is a direct measure of conversion efficiency.

  • Causality & Troubleshooting:

    • Stoichiometry: Ensure the formylating agent or organolithium reagent was not the limiting reagent.

    • Reaction Time/Temperature: The reaction may not have been allowed to run to completion. For DoM, temperatures that are too high can degrade the organolithium reagent, while temperatures that are too low can make the reaction prohibitively slow.[1]

    • Reagent Purity/Activity: The Vilsmeier reagent must be freshly prepared. Organolithium reagents are sensitive to air and moisture and must be handled under inert conditions; their concentration should be verified by titration.

    • Mixing: In heterogeneous reactions, inefficient stirring can lead to poor conversion.

Q5: My GC-MS baseline is noisy and shows many small, wide "ghost peaks." How do I fix this?

A5: A noisy or rising baseline with non-specific peaks is often due to system contamination rather than reaction byproducts.[14][15][16]

  • Column Bleed: Operating the GC column above its maximum recommended temperature will cause the stationary phase to degrade and elute, creating a rising baseline, especially at higher temperatures.[14] Check your method's max temperature against the column's specifications.

  • Septum Bleed: Over-tightening the septum nut or using an old, cored septum can introduce siloxane contaminants into the injector.[17]

  • Injector Contamination: The injector liner is a common site for the accumulation of non-volatile residues. These can slowly bleed out in subsequent runs, creating ghost peaks. A regular schedule of liner replacement and injector cleaning is essential.[15][17]

  • Sample Carryover: A highly concentrated sample can leave residue in the syringe or injector that appears in the next blank or sample run.[15] Run a solvent blank after a concentrated sample to check for carryover.

Section 3: Standardized Protocols & Workflows

Adhering to a systematic protocol is crucial for obtaining reproducible results and correctly identifying unknowns.

Experimental Protocol: Sample Preparation and GC-MS Analysis
  • Sample Quenching & Workup: Carefully quench the reaction mixture (e.g., with ice-water for Vilsmeier-Haack or a saturated NH₄Cl solution for DoM).

  • Extraction: Extract the organic components into a suitable solvent like ethyl acetate or dichloromethane.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

  • GC-MS Sample Prep: Dissolve a small amount of the crude residue (approx. 1 mg) in 1 mL of a high-purity solvent (e.g., ethyl acetate). If the solution is cloudy, centrifuge and take the supernatant.

  • GC-MS Parameters (Typical):

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.[18]

    • Column: A non-polar or mid-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or HP-5ms, is recommended for resolving aromatic isomers.

    • Injector: 250 °C, Split mode (e.g., 50:1 split ratio).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 50 °C hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • MS Source: Electron Ionization (EI) at 70 eV.

    • MS Scan Range: 35 - 450 amu.

Workflow for Systematic Identification of Unknown Peaks

The following diagram provides a logical decision-making process for characterizing an unknown peak in your chromatogram.

Identification_Workflow start Unknown Peak Detected rt_check Compare Retention Time (RT) to Reference Standard start->rt_check match RT Match? rt_check->match identified Peak Identified (Quantify if needed) match->identified Yes no_match No RT Match match->no_match No ms_analysis Analyze Mass Spectrum: 1. Find Molecular Ion (M⁺) 2. Analyze Fragmentation no_match->ms_analysis mw_check M⁺ matches expected byproduct (e.g., isomer, SM)? ms_analysis->mw_check frag_compare Compare Fragmentation Pattern to Library (NIST) / Literature mw_check->frag_compare Yes unknown Truly Unknown (Requires further investigation, e.g., HRMS) mw_check->unknown No structure_postulate Postulate Structure (Isomer, SM, Side Product) frag_compare->structure_postulate confirm Confirm with Standard or NMR/HRMS structure_postulate->confirm

Caption: Systematic workflow for unknown peak identification.

Section 4: Data Interpretation Deep Dive

A deeper understanding of the expected mass spectral data is essential for confident identification.

Table 1: Expected GC-MS Fragmentation Patterns

The following table summarizes the key mass fragments for the target product and its likely impurities. All compounds have a nominal molecular weight of 154 g/mol for the most abundant isotopes.

m/zIon IdentityFragment LostSignificance & Notes
154 [M]⁺· - Molecular Ion. Its presence confirms the molecular weight.
153[M-H]⁺·HA very common and often abundant fragment for aldehydes, resulting from the loss of the aldehydic proton.[18]
139[M-CH₃]⁺·CH₃Loss of a methyl radical from the methoxy group.
126[M-CO]⁺·COLoss of a neutral carbon monoxide molecule, characteristic of many aromatic aldehydes.[18]
125[M-CHO]⁺·CHOLoss of the entire formyl group, a primary fragmentation pathway. This results in a fluoromethoxybenzene cation.[18]
97[C₆H₄FO]⁺CH₂OLoss of formaldehyde from the [M-H]⁺ ion, a more complex rearrangement.
77[C₆H₅]⁺C₂H₂FOBenzene cation, indicating significant fragmentation of the ring.

Data compiled from general principles of mass spectrometry fragmentation.[19] Specific relative abundances will vary based on instrumentation and isomeric structure.

References

  • Drawell. (n.d.). Detecting the Unseen: How GC-MS Reveals Hidden Compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of this compound. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Agilent. (n.d.). GC/MS Analysis for Identification of Unknown Organics.
  • Spectroscopy Online. (2011). Identifying "Known Unknowns" in Commercial Products by Mass Spectrometry MS.
  • Restek. (n.d.). Troubleshooting Guide.
  • ALWSCI. (2024). How To Identify Peaks in Gas Chromatography.
  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
  • Innovatech Labs. (2018). The Beginner's Guide to Interpreting GC/MS Results.
  • LCGC North America. (2023). GC Troubleshooting: Common Issues & How to Fix Them.
  • PubChem. (n.d.). 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde.
  • McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. In GC/MS: A Practical User's Guide, Second Edition. John Wiley & Sons, Inc.
  • Wiley Analytical Science. (2019). How Do I Troubleshoot a Problem on My GC-MS?. In Practical GC-MS Analysis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). This compound: A Versatile Intermediate for Pharmaceuticals and Advanced Materials. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Mortier, J. (n.d.). DIRECTED ORTHO METALATION.
  • Guidechem. (n.d.). What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde?.
  • Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • Sigma-Aldrich. (n.d.). This compound 97.
  • University of Wisconsin. (n.d.). Directed (ortho) Metallation. Retrieved from University of Wisconsin Chemistry Department.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Thermo Fisher Scientific. (n.d.). This compound, 97%.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • International Journal of ChemTech Research. (2019).
  • Wikipedia. (n.d.). Directed ortho metalation.
  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • PubChem. (n.d.). 2-fluoro-6-hydroxy-4-methoxybenzaldehyde.
  • Myers, A. G. (n.d.). Directed Ortho Metalation. Harvard University Department of Chemistry and Chemical Biology.
  • PubMed. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group.
  • Wikipedia. (n.d.). Formylation.
  • IRIS-AperTO - UniTo. (n.d.).
  • Organic Syntheses. (n.d.). ortho-Formylation of phenols.
  • ResearchGate. (2022). Analysis of Volatile Flavour Compounds by Proton Transfer Reaction-Mass Spectrometry: Fragmentation Patterns and Discrimination Between Isobaric and Isomeric Compounds.
  • PubMed. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst.
  • Semantic Scholar. (1996). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction.
  • BenchChem. (n.d.). Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Chloro-6-flu.
  • BenchChem. (n.d.). Application Notes and Protocols for the Vilsmeier-Haack Synthesis of 2,4-Dihydroxybenzaldehyde from Resorcinol.
  • LookChem. (n.d.). Preparation of 2,4-dihydroxybenzaldehyde by the Vilsmeier-Haack reaction.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

Sources

Technical Support Center: Reaction Monitoring of 2-Fluoro-4-methoxybenzaldehyde Transformations by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring chemical transformations of 2-Fluoro-4-methoxybenzaldehyde using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile aromatic aldehyde in their synthetic pathways. As a cornerstone of synthetic chemistry, TLC offers a rapid, simple, and cost-effective method to track the progress of a reaction.[1][2] This resource provides in-depth, field-proven insights to help you navigate the nuances of TLC, ensuring accurate and reproducible results.

The fluorinated aromatic aldehyde, this compound, is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[3][4] Its transformations can range from simple oxidations and reductions to more complex multi-component reactions.[5][6] Effective reaction monitoring is critical to optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is obtained with high purity.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when using TLC to monitor reactions involving this compound.

Q1: How do I select the appropriate solvent system (mobile phase) for my TLC analysis?

A1: The goal is to find a solvent system where the starting material, this compound, has a Retention Factor (Rf) of approximately 0.3-0.4.[7] This provides an optimal window to observe the appearance of new, less polar or more polar product spots.

  • Start with a standard system: A good starting point for many neutral organic molecules is a mixture of ethyl acetate (EtOAc) and hexanes.[2][8] Begin with a ratio of 10-50% EtOAc in hexanes.[9]

  • Adjust polarity based on initial results:

    • If your spots remain at the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of EtOAc).[10]

    • If your spots run to the top of the plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent.[10]

  • Consider the reaction type:

    • Reduction to an alcohol (e.g., (2-fluoro-4-methoxyphenyl)methanol): The product will be more polar than the starting aldehyde. The product spot will have a lower Rf value.

    • Oxidation to a carboxylic acid (e.g., 2-fluoro-4-methoxybenzoic acid): The product will be significantly more polar and may streak. Adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can improve spot shape.[10][11]

    • Reductive amination to form an amine: The resulting amine's polarity will vary. If the product is basic and streaks, adding a few drops of triethylamine or ammonia to the eluent can resolve this issue.[10][11]

Q2: How do I properly spot my reaction mixture on the TLC plate?

A2: Proper spotting is crucial for obtaining clear, well-resolved spots.

  • Use a capillary tube: Draw a small amount of the reaction mixture into a capillary tube.[1]

  • Keep spots small and concentrated: Gently touch the capillary tube to the pencil-drawn baseline on the TLC plate. The goal is to create a spot that is 1-2 mm in diameter.[1][11] Large spots can lead to poor separation and overlapping of components.[11]

  • Use the "co-spot" technique: This is essential for unambiguous reaction monitoring.[1][7] On a three-lane plate, spot the starting material (SM) on the left, the reaction mixture (RM) on the right, and a "co-spot" (both SM and RM in the same spot) in the middle.[1][7] This helps to confirm if the starting material has been consumed, especially if the product has a similar Rf value.[1]

Q3: My spots are not visible under the UV lamp. What should I do?

A3: While this compound and many of its aromatic derivatives are UV-active, some products may not be, or their concentration might be too low.[12][13]

  • Increase sample concentration: If the sample is too dilute, you may not see any spots.[10][14] Try re-spotting the plate multiple times in the same location, allowing the solvent to dry between applications.[10][15]

  • Use a chemical stain: If UV light is ineffective, a chemical stain is necessary. Since you are working with an aldehyde and its potential derivatives, several stains are effective:

    • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized, such as aldehydes and alcohols.[13] It will appear as yellow to light brown spots on a purple background.[16]

    • p-Anisaldehyde Stain: This stain is excellent for visualizing aldehydes, ketones, and alcohols, often producing a range of colors.[13]

    • 2,4-Dinitrophenylhydrazine (DNP) Stain: This stain is specific for aldehydes and ketones, forming yellow to orange spots.[17][18]

Q4: How do I calculate and interpret the Retention Factor (Rf) value?

A4: The Rf value is a ratio that quantifies the movement of a compound on a TLC plate.[19][20] It is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[20][21]

  • Calculation:

    • Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)

  • Interpretation:

    • The Rf value is always between 0 and 1.[11]

    • A lower Rf value indicates a more polar compound, as it has a stronger interaction with the polar silica gel stationary phase.[19][22]

    • A higher Rf value indicates a less polar compound.[22]

    • By comparing the Rf values of the spots in the reaction mixture to the starting material, you can determine the progress of the reaction. A new spot with a different Rf value indicates the formation of a product.[1]

Compound Polarity Interaction with Silica Gel Distance Traveled Rf Value
HighStrongShortLow
LowWeakFarHigh

Troubleshooting Guide

This section provides solutions to more complex issues you might encounter during your TLC analysis.

Issue 1: My spots are streaking or appearing as elongated smears.

Potential Cause Explanation Solution
Sample Overloading Too much sample has been applied to the plate, exceeding the capacity of the stationary phase to separate it effectively.[10][23]Dilute your sample and re-run the TLC.[10][23]
Highly Polar Compounds Strongly acidic or basic compounds can interact too strongly with the silica gel, leading to tailing.[11]Add a modifier to your mobile phase. For acidic compounds (like a carboxylic acid product), add a few drops of acetic or formic acid.[11] For basic compounds (like an amine product), add a few drops of triethylamine.[10][11]
Inappropriate Solvent System The chosen solvent system may not be suitable for the polarity of your compounds.[15]Experiment with a different solvent system. Try changing the ratio of your current solvents or introducing a new solvent.
Reaction in High-Boiling Point Solvents Solvents like DMF, DMSO, or pyridine can cause smearing.[24]After spotting the plate, place it under a high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[24]

Issue 2: The reactant and product spots have very similar Rf values and are difficult to resolve.

Potential Cause Explanation Solution
Insufficient Separation The polarity difference between the reactant and product is small, making them travel at similar rates in the chosen solvent system.Try multiple solvent systems. A slight change in the solvent composition can sometimes significantly improve separation. Experiment with different solvent mixtures, such as dichloromethane/methanol or ether/hexane.[9][25]
Ambiguous Spot Identity It is difficult to determine if the starting material is fully consumed.Use the co-spot technique. If the reaction is complete, the co-spot lane should look like a single, elongated spot (a "snowman" appearance can indicate two very close but distinct spots).[24]
Need for Enhanced Visualization The spots may be resolved but appear as one under UV light.Use a stain like p-anisaldehyde, which can give different colored spots for different compounds, allowing for visual differentiation even with similar Rf values.[24]

Issue 3: The solvent front is running unevenly.

Potential Cause Explanation Solution
Improper Plate Placement The TLC plate is not placed vertically in the developing chamber or is touching the filter paper or sides of the chamber.[15]Ensure the plate is placed evenly in the chamber and does not touch the sides.
Disturbed Chamber The developing chamber was moved or disturbed during development.Place the chamber in a location where it will not be disturbed.
Uneven Silica Gel Layer The silica gel on the plate is not of uniform thickness.[15]Use high-quality, commercially prepared TLC plates.

Experimental Protocols

Protocol 1: Standard TLC Procedure for Reaction Monitoring

  • Prepare the Developing Chamber: Pour your chosen solvent system into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.[1]

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).[7]

  • Spot the Plate:

    • In the SM lane, spot a dilute solution of this compound.

    • In the RM lane, spot the reaction mixture.

    • In the C lane, spot the starting material first, then carefully spot the reaction mixture directly on top of it.[7]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level.[10][19] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.[7]

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[1][19] Allow the plate to dry completely. Visualize the spots under a UV lamp and circle any visible spots with a pencil.[13] If necessary, use an appropriate chemical stain for visualization.

  • Analyze the Results: Calculate the Rf values for all spots and assess the progress of the reaction. The disappearance of the starting material spot in the RM lane and the appearance of a new product spot indicate the reaction is proceeding.[26]

Visualizations

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber prep_plate Prepare & Mark TLC Plate prep_chamber->prep_plate spot_plate Spot SM, Co-spot, & RM prep_plate->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize (UV/Stain) dry_plate->visualize calculate_rf Calculate Rf & Interpret visualize->calculate_rf end end calculate_rf->end Reaction Complete? continue_rxn Continue Reaction end->continue_rxn No workup Proceed to Work-up end->workup Yes

Caption: Workflow for monitoring a reaction using TLC.

Troubleshooting_Streaking cluster_causes Potential Causes cluster_solutions Solutions start Streaking Observed overload Sample Overloaded? start->overload polar Highly Polar Compound? start->polar solvent Wrong Solvent? start->solvent dilute Dilute Sample overload->dilute modify Add Acid/Base Modifier polar->modify change_solvent Change Solvent System solvent->change_solvent

Caption: Troubleshooting guide for streaking on TLC plates.

References

  • Chemistry LibreTexts. (2022, August 23).
  • University of Rochester, Department of Chemistry.
  • ChemBAM. TLC troubleshooting. [Link]
  • University of Toronto Scarborough.
  • Bitesize Bio. (2023, November 13).
  • University of Colorado Boulder, Department of Chemistry.
  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
  • EPFL.
  • Bitesize Bio. (2025, June 3).
  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
  • Khan Academy.
  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]
  • Chemistry LibreTexts. (2020, April 17). 6.
  • Proprep.
  • Pediaa.Com. (2018, April 18).
  • Labster.
  • Chemistry LibreTexts. (2022, April 7). 2.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
  • Washington State University. Monitoring Reactions by TLC. [Link]
  • Coconote. (2025, October 14). TLC Monitoring of Reaction Progress. [Link]
  • alwsci. (2025, September 2).
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
  • RSC Publishing.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of this compound. [Link]
  • ESSLAB. TLC visualization (staining) reagent, 4-(dimethylamino)-benzaldehyde, 100 mL. [Link]
  • Scribd.
  • University of York, Chemistry Teaching Labs. Determining a solvent system. [Link]
  • CSQ Analytics.
  • NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Technical Support Center: Solvent Effects on 2-Fluoro-4-methoxybenzaldehyde Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, chemists, and drug development professionals investigating reactions involving 2-Fluoro-4-methoxybenzaldehyde. The selection of a solvent is a critical parameter that dictates not only the reaction rate but also the product yield and purity. This document provides in-depth answers to common questions and troubleshooting scenarios, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions & Troubleshooting Guides

Q1: What is the primary reaction pathway for this compound, and why is solvent choice so critical?

A1: this compound is frequently utilized in Nucleophilic Aromatic Substitution (SNAr) reactions. In this mechanism, a nucleophile attacks the aromatic ring, leading to the substitution of the fluorine atom, which acts as a leaving group. The reaction is facilitated by the electron-withdrawing nature of the aldehyde group, which stabilizes the key intermediate.

The solvent's role is paramount because the SNAr reaction proceeds through a high-energy, charged intermediate known as a Meisenheimer complex . The solvent's ability to stabilize this intermediate, as well as the reactants, directly influences the activation energy and, consequently, the overall reaction rate.[1][2] An improper solvent choice can lead to dramatically slower reactions or favor undesired side reactions.

SNAr_Mechanism Reactants Reactants (Ar-F + Nu⁻) TS1 Transition State 1 (TS1) Reactants->TS1 Step 1 (Rate-Determining) Intermediate Meisenheimer Complex (Charged Intermediate) TS1->Intermediate Addition TS2 Transition State 2 (TS2) Intermediate->TS2 Step 2 Products Products (Ar-Nu + F⁻) TS2->Products Elimination

Caption: General mechanism for an SNAr reaction.

Q2: How should I classify solvents for my reaction, and which are most relevant?

A2: Solvents are broadly classified based on their polarity and their ability to act as a proton donor. Understanding this classification is the first step in rational solvent selection.

  • Polar Protic Solvents: These solvents are polar and contain an O-H or N-H bond, allowing them to act as hydrogen bond donors.[3] Examples include water, methanol, and ethanol.

  • Polar Aprotic Solvents: These solvents have a large dipole moment but lack O-H or N-H bonds.[3] They cannot act as hydrogen bond donors. Common examples are dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN).

  • Nonpolar Solvents: These solvents have a low dielectric constant and are not effective at solvating charged species. Examples include hexane and toluene. Due to the polar nature of the SNAr mechanism, these are generally poor choices.[4]

For SNAr reactions, the choice between polar protic and polar aprotic solvents is the most critical decision.

Solvent_Classification Solvents All Solvents Polar Polar Solvents->Polar Nonpolar Nonpolar (e.g., Hexane, Toluene) Solvents->Nonpolar Protic Polar Protic (e.g., H₂O, MeOH, EtOH) Can H-Bond Polar->Protic Aprotic Polar Aprotic (e.g., DMSO, DMF, MeCN) No H-Bonding Polar->Aprotic

Caption: Classification of common laboratory solvents.

Q3: My reaction with an amine nucleophile is very slow in methanol. Why is this, and what should I try instead?

A3: This is a classic issue. The slow reaction rate in methanol, a polar protic solvent, is due to strong solvation of the nucleophile. The positively charged hydrogen atoms of methanol form a "cage" of hydrogen bonds around the electron-rich nucleophile.[4][5] This caging effect stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy required for it to attack the aromatic ring, thus slowing the reaction.[6]

Recommendation: You should switch to a polar aprotic solvent like DMSO, DMF, or acetonitrile. These solvents are polar enough to dissolve the reactants and stabilize the charged Meisenheimer complex but do not form hydrogen bonds with the nucleophile.[3][6] This leaves the nucleophile "naked" and highly reactive, which can increase the SNAr reaction rate by several orders of magnitude compared to protic solvents.[1][6]

Q4: Can you provide a general comparison of expected reaction rates for an SNAr reaction in different solvents?

A4: Yes. The rate of an SNAr reaction is highly dependent on the solvent's properties. Below is a table summarizing the expected effects of common solvents. The dielectric constant (ε) is a measure of a solvent's polarity; a higher value indicates greater polarity.[2][7]

SolventTypeDielectric Constant (ε) at 25°CExpected Relative Rate for SNArRationale
Dimethyl Sulfoxide (DMSO)Polar Aprotic47Very FastHigh polarity stabilizes the Meisenheimer complex; does not solvate the nucleophile via H-bonding.[2]
N,N-Dimethylformamide (DMF)Polar Aprotic37Very FastSimilar to DMSO, effectively stabilizes charged intermediates without deactivating the nucleophile.[8]
Acetonitrile (MeCN)Polar Aprotic37FastA good polar aprotic choice, though sometimes less effective at dissolving certain salts than DMSO or DMF.[2]
Methanol (MeOH)Polar Protic33SlowStabilizes the nucleophile via hydrogen bonding, reducing its reactivity.[6][9]
Water (H₂O)Polar Protic78Very SlowExtremely polar and an excellent H-bond donor, leading to strong "caging" of the nucleophile.[2]
Tetrahydrofuran (THF)Polar Aprotic7.5Moderate to SlowLower polarity provides less stabilization for the charged intermediate compared to DMSO or DMF.
TolueneNonpolar2.4Extremely Slow / No ReactionInsufficient polarity to dissolve reactants or stabilize the charged transition state and intermediate.[4]
Q5: I am observing significant degradation of my this compound precursor, especially at higher temperatures in DMSO. What is happening?

A5: This is a critical and often overlooked issue. While DMSO is an excellent solvent for accelerating SNAr reactions, it can also act as an oxidant, particularly at elevated temperatures. Benzaldehydes are susceptible to oxidation to their corresponding benzoic acids.[8] Research has shown that in SNAr fluorination reactions of substituted benzaldehydes, precursor oxidation was significantly more pronounced in DMSO compared to DMF.[8]

Troubleshooting Steps:

  • Switch Solvents: The most effective solution is to switch to DMF . It has similar beneficial properties for SNAr rates but is less prone to oxidizing the aldehyde.[8]

  • Lower the Temperature: If you must use DMSO, try running the reaction at the lowest possible temperature that still affords a reasonable reaction rate.

  • Inert Atmosphere: Ensure your reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to minimize the presence of oxygen, which can contribute to oxidative side reactions.

Q6: How can I design an experiment to systematically screen for the optimal solvent?

A6: A systematic approach is crucial for optimization. A parallel screening experiment is the most efficient method.

Experimental Protocol: Parallel Solvent Screening for SNAr Reaction Rate

  • Preparation:

    • Set up identical reaction vials, each with a stir bar. Ensure all glassware is dry.

    • Prepare a stock solution of your nucleophile (e.g., morpholine or piperidine) and an internal standard (e.g., dodecane) in a solvent that will be miscible with all solvents being tested but is unreactive.

  • Reaction Setup:

    • To each vial, add an exact amount of this compound (e.g., 0.1 mmol).

    • Add an equal volume (e.g., 1.0 mL) of a different solvent to each vial (e.g., Vial 1: DMF, Vial 2: DMSO, Vial 3: MeCN, Vial 4: MeOH).

    • Place the vials in a temperature-controlled heating block set to the desired reaction temperature (e.g., 80 °C).

  • Initiation and Monitoring:

    • Initiate all reactions simultaneously by adding a precise aliquot of the nucleophile/internal standard stock solution to each vial.

    • At predetermined time points (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 20 µL) from each vial.

    • Immediately quench each aliquot in a separate analysis vial containing a suitable diluent (e.g., ethyl acetate) and a quenching agent if necessary.

  • Analysis:

    • Analyze each quenched sample by GC or LC-MS.

    • Calculate the percent conversion of the starting material by comparing the peak area of this compound to the peak area of the internal standard at each time point.

  • Data Interpretation:

    • Plot percent conversion versus time for each solvent.

    • The solvent that yields the fastest increase in conversion is the one that promotes the highest reaction rate under those conditions.

Experimental_Workflow Start Start: Parallel Reaction Vials Add_Substrate 1. Add Substrate (this compound) Start->Add_Substrate Add_Solvents 2. Add Different Solvent to Each Vial Add_Substrate->Add_Solvents Equilibrate 3. Equilibrate Temperature Add_Solvents->Equilibrate Initiate 4. Initiate with Nucleophile & Internal Standard Equilibrate->Initiate Monitor 5. Monitor Over Time (Take Aliquots at t₁, t₂, t₃...) Initiate->Monitor Quench 6. Quench Aliquots Monitor->Quench Analyze 7. Analyze by GC / LC-MS Quench->Analyze Plot 8. Plot % Conversion vs. Time Analyze->Plot End End: Identify Optimal Solvent Plot->End

Caption: Workflow for a parallel solvent screening experiment.

References

  • Vertex AI Search. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents? Retrieved January 8, 2026.
  • LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Royal Society of Chemistry. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry.
  • ResearchGate. (2025).
  • National Institutes of Health (NIH). (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions... PMC.
  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • Química Orgánica.org. (n.d.). Solvent in Nucleophilic Substitution - SN2.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • ACS Publications. (n.d.).
  • ResearchGate. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of this compound.
  • ResearchGate. (2025).
  • ResearchGate. (2025). Effect of Solvents Having Different Dielectric Constants on Reactivity: A Conceptual DFT Approach.
  • Wikipedia. (n.d.). Solvent effects.
  • PubMed. (2019). Understanding the Solvent Contribution to Chemical Reaction Barriers.
  • YouTube. (2021). Solvent Dielectric Effects on Reaction Mechanisms.
  • ResearchGate. (2025).
  • Royal Society of Chemistry. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
  • ResearchGate. (2025). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures.
  • Royal Society of Chemistry. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2.
  • Sigma-Aldrich. (n.d.). This compound 97 331-64-6.
  • MDPI. (n.d.). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes....

Sources

Technical Support Center: Temperature Control in Exothermic Reactions of 2-Fluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive support framework for researchers, chemists, and process engineers managing exothermic reactions involving 2-Fluoro-4-methoxybenzaldehyde (CAS 331-64-6). Given its role as a vital building block in pharmaceutical and materials science applications, understanding and controlling its reactivity is paramount for safety, scalability, and product quality.[1][2] This document is structured as a technical support center, offering direct answers to common troubleshooting scenarios and frequently asked questions, grounded in established principles of chemical process safety.

Introduction: Understanding the Thermal Hazard Potential

This compound is a substituted aromatic aldehyde whose reactivity is governed by its functional groups. The electron-donating methoxy group and the electron-withdrawing fluorine atom activate the aromatic ring, making it susceptible to various transformations, many of which can be highly exothermic. Reactions such as nitrations, Friedel-Crafts acylations, and certain condensations can generate significant heat.

Failure to manage this heat can lead to a rapid, uncontrolled increase in temperature and pressure—a dangerous situation known as a thermal runaway.[3][4] Thermal runaways can compromise reaction integrity, leading to yield loss, impurity formation, and, in severe cases, equipment failure or explosion.[4][5] Therefore, precise temperature control is not merely a matter of process optimization but a critical safety imperative. This guide provides field-proven insights and protocols to ensure safe and reproducible outcomes.

Section 1: Troubleshooting Guide for Common Scenarios

This section addresses specific issues that may arise during experimentation, providing a logical path from problem to resolution.

Issue 1.1: Rapid, Uncontrolled Temperature Spike During Reagent Addition

Symptoms:

  • Internal reaction temperature rises more than 5-10 °C above the set point.

  • The cooling system is unable to compensate for the temperature increase.

  • Vigorous off-gassing or a noticeable change in mixture viscosity.

Root Cause Analysis: This is a classic sign of excessive reaction rate, often caused by the accumulation of unreacted reagents followed by a sudden, rapid conversion.[6][7] The rate of heat generation is exceeding the rate of heat removal by the cooling system.[5][8]

Immediate Corrective Actions:

  • Stop Reagent Addition Immediately: This is the most critical first step to prevent further accumulation.

  • Enhance Cooling: If possible, lower the temperature of the cooling bath or increase the flow rate of the coolant.

  • Agitation Check: Ensure the stirrer is functioning correctly to promote heat transfer and prevent localized hot spots.[9]

  • Emergency Quench (If Uncontrolled): If the temperature continues to rise exponentially, initiate a pre-planned emergency quenching procedure (see Protocol 3.2).

Long-Term Preventative Strategy:

  • Reduce Addition Rate: The primary solution is to add the limiting reagent more slowly, allowing the reaction to consume it as it is introduced.

  • Dilution: Increase the solvent volume to provide a larger thermal mass, which can absorb more heat without a significant temperature change.

  • Lower Reaction Temperature: Starting the reaction at a lower temperature provides a larger safety margin before reaching a critical runaway point.

  • Semi-Batch Operation: For scaled-up processes, a semi-batch approach, where one reagent is added over time, is strongly recommended over a batch process where all reagents are mixed at once.[7][8]

Issue 1.2: Localized Hotspots Despite Adequate Bath Cooling

Symptoms:

  • The external cooling bath is at the target temperature, but the internal reaction probe shows a significantly higher reading.

  • Inconsistent reaction progress or formation of byproducts associated with higher temperatures.

Root Cause Analysis: This issue points to poor heat transfer from the reaction mixture to the vessel walls. Common causes include inadequate stirring, high viscosity of the reaction mass, or fouling of the reactor surface.[9]

Solutions:

  • Optimize Agitation: Increase the stirrer speed (RPM). For viscous mixtures, consider switching to a more appropriate impeller type (e.g., anchor or turbine stirrer instead of a simple magnetic stir bar).

  • Solvent Selection: Choose a solvent with lower viscosity and good thermal conductivity.

  • Baffling: In larger reactors, the use of baffles can improve mixing and prevent vortex formation, ensuring more uniform temperature distribution.

Issue 1.3: Reaction Fails to Initiate or is Sluggish at Low Temperatures

Symptoms:

  • No temperature increase is observed after reagent addition has begun.

  • In-process controls (e.g., TLC, HPLC) show no consumption of starting material.

Root Cause Analysis: While running reactions cold is a key safety measure, some reactions have a minimum initiation temperature. Failure to reach this temperature can lead to a dangerous accumulation of unreacted reagents. If the temperature is later increased or a localized hotspot forms, the accumulated material can react all at once, causing a severe exotherm.[6][8]

Corrective Actions:

  • Stop Reagent Addition: Do not continue adding reagents if the reaction has not started.

  • Controlled Heating: Gently warm the reactor by a few degrees (e.g., 2-3 °C increments) while monitoring the internal temperature very closely.

  • Initiator/Catalyst Check: Verify that any required catalyst or initiator was added and is active.

  • Calorimetry Studies: Before scaling up, use reaction calorimetry to determine the exact onset temperature and heat of reaction.[10][11][12] This data is crucial for defining a safe operating window.

Section 2: Frequently Asked Questions (FAQs)

Q1: What makes reactions with this compound potentially exothermic? A: The combination of the aldehyde group (a site for nucleophilic attack and condensation), the electron-rich aromatic ring (prone to electrophilic substitution), and the potential for reactions at the fluoro or methoxy substituents creates a landscape for highly energetic transformations. For example, electrophilic aromatic substitution (e.g., nitration) is often strongly exothermic due to the stability of the aromatic system being disrupted and then restored.

Q2: How do I choose the right cooling method (e.g., ice bath vs. cryocooler)? A: The choice depends on the scale and the required temperature.

Cooling MethodTypical Temperature RangeBest ForConsiderations
Ice/Water Bath 0 to 5 °CSmall-scale, lab reactions with mild exotherms.Limited cooling capacity; temperature can be inconsistent.
Ice/Salt Bath -20 to 0 °CReactions requiring sub-zero temperatures.Corrosive; requires monitoring and replenishment.
Dry Ice/Solvent -78 °C (Acetone/IPA)Very low-temperature reactions (e.g., organolithium chemistry).Requires careful handling of dry ice and flammable solvents.
Circulating Chiller/Cryocooler -80 to 20 °CScaled-up reactions, process development, and long-duration experiments.High initial cost but offers precise, stable, and automated temperature control.[5]

Q3: What are the best practices for scaling up an exothermic reaction? A: Scaling up introduces new risks because the surface-area-to-volume ratio decreases, making heat removal less efficient.[7]

  • Never Scale Linearly: Do not simply multiply all reagent quantities. The process must be re-evaluated.

  • Perform Calorimetry: Use Reaction Calorimetry (RC) or Adiabatic Calorimetry to quantify the heat of reaction (ΔH), heat flow, and the Maximum Temperature of the Synthesis Reaction (MTSR) in case of a cooling failure.[4][11][13] This data is non-negotiable for safe scale-up.

  • Model Heat Transfer: Calculate the heat removal capacity of the larger reactor and ensure it exceeds the maximum expected heat generation rate.

  • Review Control Measures: Re-evaluate addition rates, cooling capacity, and emergency procedures for the larger scale.

Q4: What are the critical signs of an impending thermal runaway? A: Be vigilant for the following indicators:

  • A temperature rise that accelerates over time.

  • Pressure buildup in a closed system.

  • Sudden, unexpected color changes.

  • Vigorous and uncontrolled gas evolution.

  • Failure of the cooling system to reduce the internal temperature.[14]

If these signs appear, it is a critical emergency. Evacuate personnel and follow established site safety protocols.

Section 3: Protocols and Procedures

Protocol 3.1: Standard Cooled Reactor Setup for Lab-Scale Reactions
  • Glassware & Assembly: Use a clean, dry, jacketed glass reactor vessel. Ensure all joints are properly sealed.

  • Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) and maintain a positive pressure via a bubbler.

  • Stirring: Install an overhead mechanical stirrer. Ensure the impeller is properly positioned for efficient mixing.

  • Temperature Probes: Place one temperature probe in the reaction mixture (internal probe) and another in the cooling jacket fluid (jacket probe). The internal probe is critical for monitoring the actual reaction temperature.

  • Cooling System: Connect the jacket to a circulating chiller set to the desired temperature. Allow the system to equilibrate before starting the reaction.

  • Reagent Addition: Use a syringe pump or a pressure-equalizing dropping funnel for controlled, slow addition of the limiting reagent.

  • Data Logging: Connect temperature probes to a data logger to record the temperature profile throughout the reaction.

Protocol 3.2: General Emergency Quenching Procedure

This procedure is a template and must be adapted based on the specific reactants and solvents used.

Pre-computation: Before the reaction, identify a suitable quenching agent that reacts quickly with the reagents but does not produce excessive gas or a secondary, more dangerous exotherm. A common strategy involves a multi-step quench.[15][16][17]

  • Safety First: Alert nearby personnel and ensure a clear escape route. Use a blast shield.[18]

  • Stop Reagent Flow: Immediately halt the addition of all reagents.

  • Crash Cool: Lower the cooling bath temperature to its minimum setting.

  • Initiate Quench:

    • Step A (Mild Quench): Slowly introduce a less reactive quenching agent like isopropanol, which reacts controllably with many reactive species.[15][19] Add until the initial vigorous reaction subsides.

    • Step B (Stronger Quench): Follow with a more reactive agent like methanol or ethanol to ensure completion.[15]

    • Step C (Final Quench): Once the exotherm is controlled, cautiously add water to neutralize any remaining reactive materials.[15]

  • Monitor: Continue to monitor the reaction temperature and pressure until the system is stable and has returned to a safe temperature. Never seal the vessel during a quench, as pressure can build up.[16]

Section 4: Visualization

Diagram 4.1: Troubleshooting Logic for Temperature Excursions

G start Temperature Rises >5°C Above Setpoint stop_addition IMMEDIATELY STOP REAGENT ADDITION start->stop_addition enhance_cooling Enhance Cooling (Lower setpoint, check flow) stop_addition->enhance_cooling is_controlled Is temperature decreasing? resume_slowly Resume Addition at 50% of original rate. Continue monitoring. is_controlled->resume_slowly Yes emergency CONTINUES TO RISE EXPONENTIALLY? is_controlled->emergency No check_stirring Check Stirrer (RPM, vortex) enhance_cooling->check_stirring check_stirring->is_controlled emergency->resume_slowly No, but stable quench INITIATE EMERGENCY QUENCH PROTOCOL (Protocol 3.2) emergency->quench Yes evacuate Evacuate Area & Follow Site Safety Protocol quench->evacuate G cluster_reactor Batch Reactor reaction Exothermic Reaction (Heat Generation, Q_gen) mixture Reaction Mixture (Internal Temp, T_rxn) reaction->mixture heats runaway Thermal Runaway! reaction->runaway if Q_gen >> Q_rem cooling Cooling System (Heat Removal, Q_rem) mixture->cooling transfers heat via reactor wall (U*A)

Caption: Relationship between heat generation and heat removal.

References

  • Protocol for quenching reactive chemicals Highly reactive hydrides, metallic and organometallic reagents should be quenche. EPFL.
  • Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. MDPI.
  • Practical approach to prediction and prevention of runaway reactions. World Journal of Advanced Research and Reviews.
  • Safety and Runaway Prevention in Batch and Semibatch Reactors -- A Review. ResearchGate.
  • Calorimetric Studies. Prime Process Safety Center.
  • Thermal runaway assessment methods of chemical reactions in batch and semi-batch reactors. ResearchGate.
  • Quenching of Water Reactive Materials. Richmond Sarpong Group, UC Berkeley.
  • Quenching Reactive Substances. Virginia Tech Chemistry Department.
  • Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. Fauske & Associates.
  • Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ.
  • Streamlining Pharmaceutical Synthesis: The Science of Process Intensification in High-Yield API Production. PharmaFeatures.
  • Review on loss prevention of chemical reaction thermal runaway: Principles and application. Semantic Scholar.
  • Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame.
  • Exploring the Synthesis Pathways of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
  • Quenching Reactive Metal Still Bottoms Standard Operating Procedure. University of California, Santa Cruz.
  • 4-Fluoro-2-methoxybenzaldehyde. PubChem.
  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
  • Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka.
  • Information on the Reaction Calorimetry application. Syrris.
  • Critical Considerations in Process Safety. H.E.L Group.
  • Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. ACS Publications.
  • PID-BASED TEMPERATURE CONTROL FOR EXOTHERMIC CHEMICAL REACTOR USING HYBRID QL-GA. Modelling, Simulation & Computing Laboratory (mscLab).
  • Temperature control in exothermic/endothermic reaction systems. Google Patents.
  • Temperature Control and Efficiency in Chemical Processing. Fluorotherm™.
  • Leveraging this compound in Materials Science Innovations. NINGBO INNO PHARMCHEM CO.,LTD.
  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI.

Sources

Technical Support Center: Workup Procedures for 2-Fluoro-4-methoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-4-methoxybenzaldehyde. This guide provides in-depth, field-proven insights into the workup and purification procedures for common reactions involving this versatile building block.[1] Our focus is on troubleshooting specific issues you may encounter, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

General Workup & Purification FAQs

This section addresses common challenges that are not specific to a single reaction type but are frequently encountered when working with this compound.

Q1: What are the typical impurities found in crude reaction mixtures involving this compound?

A1: Besides unreacted starting materials, common impurities can include:

  • Oxidation Product: 2-Fluoro-4-methoxybenzoic acid, which can form if the aldehyde is exposed to air, certain reaction conditions, or during workup.[2]

  • Reduction Product: (2-Fluoro-4-fluorophenyl)methanol, resulting from undesired reduction of the aldehyde by certain reagents (e.g., borohydrides in the presence of protic solvents).[2]

  • Cannizzaro Products: In the presence of a strong base, this aldehyde, which lacks α-hydrogens, can disproportionate into 2-Fluoro-4-methoxybenzyl alcohol and 2-Fluoro-4-methoxybenzoic acid.[3]

  • Reagent-Derived Byproducts: These are specific to the reaction, such as triphenylphosphine oxide from a Wittig reaction or unreacted amines from a reductive amination.[3]

Q2: My crude product contains a significant amount of unreacted this compound. How can I remove it?

A2: There are several effective methods:

  • Column Chromatography: This is the most reliable method for separating compounds with different polarities. A gradient elution with a hexane/ethyl acetate system on silica gel is typically effective.[2][4]

  • Sodium Bisulfite Wash: For non-acid sensitive target molecules, washing an ethereal or dichloromethane solution of the crude product with a saturated sodium bisulfite solution is highly effective. The bisulfite forms a water-soluble adduct with the aldehyde, which is extracted into the aqueous phase.[5]

  • Vacuum Distillation: If your product is significantly less volatile than the aldehyde, vacuum distillation can be an option, though it's less common for complex molecules. This is more suitable for purifying the aldehyde itself from non-volatile impurities.[6]

  • Recrystallization: If your product is a solid with solubility characteristics different from the aldehyde, recrystallization from a suitable solvent system can be very effective.[2]

Q3: My product appears to be an acetal of this compound from my alcoholic solvent. How did this happen and how can I reverse it?

A3: Acetal formation occurs when an aldehyde reacts with an excess of an alcohol under acidic conditions.[7] If your reaction was run in an alcohol solvent (e.g., methanol, ethanol) and became acidic, you may have inadvertently formed the corresponding acetal. This process is reversible. To hydrolyze the acetal back to the aldehyde, treat the crude mixture with excess water and a catalytic amount of acid (e.g., dilute HCl or TFA) and stir until TLC or LC-MS analysis shows complete conversion.[8][9]

Section 1: Reductive Amination Workup

Reductive amination is a cornerstone reaction for converting aldehydes into amines, a crucial transformation in pharmaceutical synthesis.[10] The workup is critical for isolating the desired amine free from starting materials and byproducts.

Reductive Amination: FAQs & Troubleshooting

Q1: My reductive amination is incomplete, with significant starting aldehyde remaining. How can I improve conversion?

A1: Incomplete conversion is often due to inefficient imine formation. The pH of the reaction is crucial; it should be weakly acidic (pH ~5) to facilitate both carbonyl protonation and ensure the amine is sufficiently nucleophilic.[11] If using an amine salt (e.g., hydrochloride), you may need to add a non-nucleophilic base to free the amine. Additionally, using molecular sieves can drive the imine-forming equilibrium forward by removing the water byproduct.[10]

Q2: I'm observing the corresponding alcohol (2-Fluoro-4-methoxybenzyl alcohol) as a major byproduct. What's causing this?

A2: This indicates that your reducing agent is reducing the starting aldehyde faster than the imine. This is common with powerful reducing agents like sodium borohydride (NaBH₄).[12] To prevent this, use a milder reducing agent that is selective for the protonated iminium ion, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[10][12] NaBH(OAc)₃ is often preferred as it is less toxic and can be used without precise pH control.[13]

Q3: How do I effectively separate my product amine from the unreacted starting amine?

A3: Separation can be challenging due to similar polarities.

  • Acid/Base Extraction: If there is a significant pKa difference between your product and the starting amine, a careful liquid-liquid extraction at a controlled pH might work.

  • SCX Cartridge: The most robust method is to use Strong Cation Exchange (SCX) solid-phase extraction. The crude mixture is loaded onto the cartridge, which binds both amines. A non-polar wash removes neutral impurities (like the aldehyde or alcohol byproduct). The desired product can then be selectively eluted, or more commonly, all amines are released with a basic solution (e.g., ammonia in methanol) and purified further by column chromatography.

  • Amine Scavengers: For primary starting amines, a polymer-supported benzaldehyde can be used to scavenge the excess unreacted amine.

Standard Protocol: Workup for a NaBH(OAc)₃ Reductive Amination

This protocol assumes the reaction is complete as monitored by TLC or LC-MS.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture until gas evolution ceases. This neutralizes the acetic acid byproduct and quenches any remaining reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with water and then a saturated brine solution. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material via silica gel column chromatography. A gradient of methanol in dichloromethane (often with a small amount of triethylamine or ammonium hydroxide to prevent streaking of the amines) is a common mobile phase.

Data Summary: Common Reducing Agents
Reducing AgentTypical SolventKey ConsiderationsWorkup Notes
NaBH(OAc)₃ DCE, THF, CH₂Cl₂Tolerates mild acid; no pH control needed.[13]Quench with NaHCO₃.
NaBH₃CN Methanol, EthanolToxic cyanide byproduct. Reaction must be kept at pH 5-6.[10]Acidic workup generates HCN gas. Quench carefully in a fume hood.
H₂/Catalyst (Pd/C) Ethanol, MethanolCan reduce other functional groups (alkenes, nitros).Filtration to remove catalyst.
Workflow: Reductive Amination Troubleshooting

G start Reaction Workup check_purity Analyze Crude by TLC/LC-MS start->check_purity clean Clean Product (>95% Purity) check_purity->clean Clean impure_aldehyde Unreacted Aldehyde Present check_purity->impure_aldehyde Impure impure_amine Unreacted Amine Present check_purity->impure_amine Impure impure_alcohol Alcohol Byproduct Present check_purity->impure_alcohol Impure sol_aldehyde Purify via Column Chromatography OR Consider Bisulfite Wash impure_aldehyde->sol_aldehyde sol_amine Purify via Column Chromatography OR Use SCX Cartridge impure_amine->sol_amine sol_alcohol Purify via Column Chromatography impure_alcohol->sol_alcohol

Caption: Troubleshooting workflow for reductive amination purification.

Section 2: Wittig & Horner-Wadsworth-Emmons (HWE) Reaction Workup

The Wittig and HWE reactions are powerful methods for synthesizing alkenes from aldehydes.[14] The workup procedure is dominated by the need to remove the phosphorus-based byproduct (triphenylphosphine oxide or a phosphate ester).

Wittig/HWE: FAQs & Troubleshooting

Q1: My Wittig reaction yield is low, and I see a lot of unreacted aldehyde. Why?

A1: This often points to inefficient ylide formation.

  • Base Strength: Ensure the base is strong enough to deprotonate the phosphonium salt. For non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts), strong bases like n-BuLi, NaH, or KHMDS are required.[15]

  • Moisture: The reaction must be conducted under strictly anhydrous conditions, as water will quench the strong base and the ylide.[3]

  • Ylide Instability: Non-stabilized ylides can be unstable and should be generated at low temperatures and used promptly.[3]

Q2: I'm observing significant amounts of 2-Fluoro-4-methoxybenzoic acid and the corresponding alcohol. What is this side reaction and how can I prevent it?

A2: You are observing the products of the Cannizzaro reaction.[3] This occurs when an aldehyde lacking alpha-hydrogens is exposed to a strong base. To minimize this:

  • Reverse Addition: Add the aldehyde solution slowly to the pre-formed ylide. This ensures the aldehyde is never in high concentration in the presence of the base.[3]

  • Temperature Control: Perform the ylide generation and the subsequent reaction at low temperatures (e.g., 0 °C to -78 °C) to temper the reactivity of the base.[3]

  • Choice of Base: If possible, use a base that is just strong enough to form the ylide to avoid excess basicity.

Q3: How do I remove the triphenylphosphine oxide (TPPO) byproduct?

A3: TPPO can be notoriously difficult to separate from products of similar polarity.

  • Column Chromatography: This is the standard method, but TPPO can sometimes co-elute. Using a less polar solvent system may help hold the TPPO on the silica gel longer.

  • Crystallization: If your product is a solid, recrystallization can be effective. TPPO is soluble in many organic solvents. Triturating the crude solid with a solvent like diethyl ether or a hexane/ethyl acetate mixture can often wash away the TPPO.

  • Precipitation: In some cases, after concentrating the reaction mixture, you can add a non-polar solvent like hexanes or pentane to precipitate the desired alkene, leaving the more polar TPPO in solution.

Standard Protocol: Workup for a Wittig Reaction

This protocol is for a reaction using a strong base like n-BuLi in THF.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench it by the slow addition of a saturated aqueous NH₄Cl solution.[3] Alternatively, water can be used.

  • Solvent Removal: If THF was used, it is often beneficial to remove most of it under reduced pressure.

  • Extraction: Add water and a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash with water, followed by a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude residue, often a mixture of the desired alkene and TPPO, can be purified by flash column chromatography on silica gel.

Workflow: Wittig Reaction Purification Strategy

G start Crude Wittig Product (Alkene + TPPO) check_solid Is Product a Solid? start->check_solid is_solid Yes check_solid->is_solid Yes is_oil No check_solid->is_oil No sol_solid Attempt Recrystallization or Trituration with Ether/Hexanes is_solid->sol_solid sol_oil Proceed Directly to Column Chromatography is_oil->sol_oil check_purity Check Purity of Solid sol_solid->check_purity final_chromatography Purify by Column Chromatography sol_oil->final_chromatography check_purity->final_chromatography Still Impure

Caption: Decision workflow for purifying products from a Wittig reaction.

Section 3: Aldol Condensation (Claisen-Schmidt) Workup

The Claisen-Schmidt condensation, a type of mixed aldol reaction, involves an enolate reacting with an aldehyde that cannot enolize, such as this compound.[16] These reactions are often base-catalyzed and can result in the precipitation of the α,β-unsaturated carbonyl product.

Aldol Condensation: FAQs & Troubleshooting

Q1: My aldol condensation product precipitates from the reaction mixture, but it's oily and impure. How can I improve the initial isolation?

A1: An oily precipitate suggests the presence of impurities or incomplete reaction.

  • Stirring Time: Ensure the reaction has gone to completion. Allow for adequate stirring time after the initial precipitation is observed.[17]

  • Temperature Control: After the reaction, cooling the mixture in an ice bath can help solidify the product and reduce its solubility, leading to a cleaner filtration.[18]

  • Washing: Thoroughly wash the filtered solid with cold solvent (often water or ethanol) to remove residual base and unreacted starting materials.[17][19]

Q2: The reaction seems to stall, with starting material remaining. What can I do?

A2: Stalling can be due to several factors.

  • Base Concentration: The concentration of the base (e.g., NaOH or KOH) can be critical. Ensure it is sufficient to catalyze the reaction effectively.

  • Solvent: The choice of solvent (typically ethanol or methanol) affects the solubility of the reactants and intermediates. You may need to experiment with different solvents or solvent/water ratios.[17]

  • Temperature: Some aldol condensations benefit from gentle heating to drive the reaction to completion, followed by cooling to crystallize the product.[18]

Q3: What is the purpose of the acid wash during the workup of a base-catalyzed aldol condensation?

A3: After filtering the product from a base-catalyzed reaction, a wash with a dilute acid solution (e.g., 4% acetic acid in ethanol) is often recommended.[18] This step neutralizes any residual strong base (like NaOH or KOH) clinging to the product crystals. Removing the base is crucial because its presence can cause the product to degrade or undergo side reactions during storage or subsequent recrystallization.[18]

Standard Protocol: Workup for a Base-Catalyzed Aldol Condensation

This protocol assumes the product precipitates from the reaction mixture.

  • Cooling & Filtration: Once the reaction is complete, cool the flask in an ice-water bath for 15-30 minutes to maximize precipitation.[18]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. This removes the majority of the base catalyst and other water-soluble components.

  • Acid Rinse (Optional but Recommended): Wash the crystals with a small amount of a cold, dilute acid solution (e.g., 1% HCl or 4% acetic acid in ethanol) to neutralize any remaining base.[18]

  • Solvent Wash: Perform a final wash with a small amount of cold ethanol or the reaction solvent to remove any remaining soluble impurities.[18]

  • Drying: Dry the purified product under vacuum to remove all traces of solvent.

  • Further Purification: If the product is still impure, it can be further purified by recrystallization from a suitable solvent like ethanol.[19]

Workflow: Aldol Condensation Workup and Purification

G start Reaction Complete (Product Precipitated) cool Cool Mixture in Ice Bath start->cool filter Vacuum Filter Solid cool->filter wash_h2o Wash with Cold Water filter->wash_h2o wash_acid Wash with Dilute Acid wash_h2o->wash_acid wash_solv Wash with Cold Solvent wash_acid->wash_solv dry Dry Product Under Vacuum wash_solv->dry check_purity Analyze Purity (TLC/NMR) dry->check_purity pure Product is Pure check_purity->pure >95% Pure impure Recrystallize from Suitable Solvent check_purity->impure <95% Pure

Caption: Step-by-step workup for a precipitating aldol condensation.

References
  • Exploring the Synthesis Pathways of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols: Aldol Condensation Reactions with 2-(Benzyloxy)-4-fluorobenzaldehyde. Benchchem.
  • This compound 97 331-64-6. Sigma-Aldrich.
  • This compound 331-64-6 wiki. Guidechem.
  • Reductive Amin
  • Technical Support Center: Purification of 2-(Benzyloxy)-4-fluorobenzaldehyde. Benchchem.
  • Technical Support Center: Purification of Fluorinated Benzaldehyde Deriv
  • Acetals Formation and Hydrolysis. Organic Chemistry Tutor.
  • Application Note – Reductive Amin
  • Acetal Hydrolysis Mechanism. Chemistry Steps.
  • Hydrolysis of acetals to give aldehydes and ketones. Master Organic Chemistry.
  • Wittig Reaction: Mechanism and Examples. NROChemistry.
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
  • Wittig Reaction. Organic Chemistry Portal.
  • Easy P2P reductive amination with NaBH(OAc)3. Hive Novel Discourse.
  • Technical Support Center: Wittig Reaction with 4-Fluorobenzaldehyde. Benchchem.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • An Introduction to Aldol Condens
  • Aldol Condensation Reactions Using Unknown Reactants Experiment. Science Learning Center.
  • Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst.
  • how to remove unreacted benzaldehyde from 4'-Bromochalcone synthesis. Benchchem.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluoro-4-methoxybenzaldehyde and 4-Fluoro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the properties of the final molecule. Substituted benzaldehydes are foundational intermediates, and understanding the nuanced reactivity of positional isomers is paramount. This guide provides an in-depth, objective comparison of the chemical reactivity of 2-Fluoro-4-methoxybenzaldehyde and 4-Fluoro-2-methoxybenzaldehyde , supported by theoretical principles and practical applications.

Introduction to the Isomers

This compound ( 1 ) and 4-Fluoro-2-methoxybenzaldehyde ( 2 ) are structural isomers with the same molecular formula (C₈H₇FO₂) and molecular weight (154.14 g/mol ).[1][2] However, the positional differences of the fluoro and methoxy groups relative to the aldehyde functionality impart distinct electronic and steric characteristics, leading to significant variations in their chemical behavior.

PropertyThis compound (1)4-Fluoro-2-methoxybenzaldehyde (2)
Structure this compound4-Fluoro-2-methoxybenzaldehyde
CAS Number 331-64-6450-83-9[1][2]
Appearance Pale yellow crystalline powderSolid
Melting Point 43-48 °CNot specified
Molecular Weight 154.14 g/mol 154.14 g/mol [1][2]

The Foundation of Reactivity: Electronic and Steric Effects

The reactivity of these isomers is governed by the interplay of the electronic effects of the fluorine and methoxy substituents.[3][4]

  • Fluorine (F): Exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a weak, electron-donating resonance effect (+R) via its lone pairs, but the inductive effect is dominant.[5] Halogens are generally classified as ortho, para-directing deactivators in electrophilic aromatic substitution.[6]

  • Methoxy (OCH₃): Exerts a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+R).[5] This makes the methoxy group a powerful ortho, para-directing activator.[7]

  • Aldehyde (CHO): Acts as a moderately electron-withdrawing group through both induction and resonance, deactivating the aromatic ring towards electrophilic substitution and making the carbonyl carbon electrophilic.[8][9]

Isomer 1: this compound

In this isomer, the powerful electron-donating methoxy group is para to the aldehyde, while the electron-withdrawing fluorine is ortho. The methoxy group's +R effect strongly activates the ring, particularly at the positions ortho to it (C3 and C5). The fluorine's -I effect deactivates the ring and increases the electrophilicity of the adjacent aldehyde carbon.

Isomer 2: 4-Fluoro-2-methoxybenzaldehyde

Here, the activating methoxy group is ortho to the aldehyde, and the deactivating fluoro group is para. The methoxy group's +R effect is still dominant in activating the ring. However, its proximity to the aldehyde group introduces significant steric hindrance.[4] The fluorine atom, being para to the aldehyde, exerts its -I effect over a greater distance.

G

Comparative Reactivity in Key Transformations

The structural differences manifest in distinct reactivity profiles for various classes of organic reactions.

Nucleophilic Addition to the Carbonyl Group

This class of reactions, including Grignard additions, cyanohydrin formation, and Wittig reactions, is highly sensitive to the electrophilicity of the carbonyl carbon and steric hindrance around the aldehyde.[10][11]

  • Electronic Factors: Electron-withdrawing groups on the aromatic ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][8] In Isomer 1 , the fluorine atom is ortho to the aldehyde, exerting a potent -I effect that significantly enhances the carbonyl's electrophilicity. In Isomer 2 , the fluorine is more distant at the para position, resulting in a less pronounced inductive withdrawal from the aldehyde.

  • Steric Factors: Aldehydes are generally more reactive than ketones due to less steric crowding.[10] In Isomer 2 , the methoxy group at the ortho position presents considerable steric bulk, hindering the approach of nucleophiles to the aldehyde.[12] Isomer 1 has a less hindered aldehyde, with only a hydrogen and the relatively small fluorine atom in the ortho positions.

Predicted Reactivity Order (Nucleophilic Addition): This compound (1) > 4-Fluoro-2-methoxybenzaldehyde (2)

This prediction is based on the combined effects of higher carbonyl electrophilicity and lower steric hindrance in Isomer 1 .

Electrophilic Aromatic Substitution (EAS)

For reactions like nitration, halogenation, or Friedel-Crafts reactions, the outcome is dictated by the activation state of the aromatic ring and the directing effects of the substituents.[9]

  • Activation: Both isomers possess the strongly activating methoxy group, making their rings significantly more electron-rich and thus more reactive towards electrophiles than unsubstituted benzaldehyde.[13][14] The deactivating effects of the aldehyde and fluorine are largely overcome by the powerful +R effect of the methoxy group.

  • Regioselectivity (Directing Effects):

    • Isomer 1 (this compound): The directing power is dominated by the para-methoxy group, which strongly directs incoming electrophiles to the positions ortho to itself (C3 and C5). The C5 position is sterically more accessible. The aldehyde is a meta-director, and the fluorine is an ortho, para-director. The combined influence strongly favors substitution at the C5 position .

    • Isomer 2 (4-Fluoro-2-methoxybenzaldehyde): The directing power is dominated by the ortho-methoxy group, which directs to its para position (C5). The C5 position is also ortho to the fluorine and meta to the aldehyde, making it the most electronically favored position for electrophilic attack. Substitution will overwhelmingly occur at the C5 position .

While both isomers are highly activated for EAS, the specific reaction rates may differ slightly, but the primary product is expected to be the same C5-substituted derivative.

Application in Synthesis: A Case Study of Quinazoline Formation

Quinazolines and their derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[15][16] A common synthetic route involves the condensation of an ortho-aminobenzaldehyde with a nitrogen source. While neither of the title compounds is an aminobenzaldehyde, their derivatives are. More relevantly, they can be used in reactions where the aldehyde participates in a cyclization.

For instance, this compound is used in the synthesis of fluorine-containing 2,4,5-trisubstituted imidazoles and polyhydroquinolines.[17]

Experimental Protocol: Synthesis of a Chalcone Precursor via Claisen-Schmidt Condensation

This protocol compares the reactivity of the two isomers in a base-catalyzed condensation with acetophenone, a reaction sensitive to both steric and electronic factors.[18]

G start Start: Prepare Reaction Mixture step1 Dissolve Isomer (1 or 2) (10 mmol) and Acetophenone (10 mmol) in Ethanol (20 mL) start->step1 step2 Cool mixture to 0-5°C in an ice bath step1->step2 step3 Slowly add 10% aqueous NaOH (5 mL) dropwise with stirring step2->step3 step4 Stir at room temperature for 4 hours step3->step4 step5 Monitor reaction progress by TLC step4->step5 step6 Pour mixture into ice-cold water (100 mL) step5->step6 step7 Collect precipitated solid by vacuum filtration step6->step7 step8 Wash solid with cold water and dry step7->step8 end End: Purify Chalcone by Recrystallization step8->end

Expected Outcome: Based on the principles of nucleophilic addition, the enolate of acetophenone will attack the carbonyl carbon of the benzaldehyde. Isomer 1 (this compound), with its more electrophilic and less sterically hindered aldehyde, is expected to react faster and potentially give a higher yield of the corresponding chalcone compared to Isomer 2 under identical reaction conditions.

Summary of Reactivity

Reaction TypeMost Reactive IsomerRationale
Nucleophilic Addition (e.g., Grignard, Wittig)This compound (1) Stronger inductive effect from ortho-fluoro group increases carbonyl electrophilicity; less steric hindrance.[4][12]
Electrophilic Aromatic Substitution (e.g., Nitration)Comparable (Both highly activated)Both isomers are strongly activated by the methoxy group. Regioselectivity is high for both, directing to C5.
Oxidation to Carboxylic Acid 4-Fluoro-2-methoxybenzaldehyde (2) The ortho-methoxy group in Isomer 2 may slightly destabilize the aldehyde, making it more susceptible to oxidation. Conversely, the ortho-fluoro group in Isomer 1 stabilizes it.
Reduction to Alcohol This compound (1) Follows the same logic as nucleophilic addition; the more electrophilic carbonyl is more readily attacked by hydride reagents (e.g., NaBH₄).

Conclusion

While this compound and 4-Fluoro-2-methoxybenzaldehyde are structurally similar, their reactivity profiles are distinct and predictable.

  • This compound is the superior substrate for reactions involving nucleophilic addition to the carbonyl group . Its enhanced electrophilicity and lower steric hindrance make it the more reactive partner in reactions like condensations, organometallic additions, and reductions.

  • 4-Fluoro-2-methoxybenzaldehyde , while less reactive at the carbonyl center due to steric shielding by the ortho-methoxy group, remains a highly activated system for electrophilic aromatic substitution .

For the synthetic chemist, the choice between these isomers is not arbitrary. A clear understanding of their electronic and steric properties allows for the rational selection of the appropriate building block to maximize reaction efficiency and achieve the desired synthetic outcome. This guide serves as a foundational tool for making such informed decisions in the complex landscape of pharmaceutical and materials science research.

References

  • Vertex AI Search.
  • BenchChem. A Comparative Analysis of the Reactivity of 2-(Allyloxy)-3-bromobenzaldehyde and Its Isomers. Accessed January 8, 2026.
  • BenchChem. A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde. Accessed January 8, 2026.
  • Sedon, J. H., & Zuman, P. (n.d.). Nucleophilic additions to aldehydes and ketones. 3. Reactions of ortho-substituted benzaldehydes and their polarographic oxidations.
  • BenchChem. A Comparative Guide to 4-Acetylbenzaldehyde and its Positional Isomers: 2. Accessed January 8, 2026.
  • BenchChem. 3-Fluoro-6-methoxy-2-methylbenzaldehyde. Accessed January 8, 2026.
  • Doubtnut. Compare the reactivity order of benzaldehyde, p -tolualdehyde and p - nitrobenzaldehyde. Accessed January 8, 2026.
  • Vertex AI Search. Exploring 2-Fluoro-4-(trifluoromethyl)
  • Shen, B., et al. (2007). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Accessed January 8, 2026.
  • NROChemistry. Vilsmeier-Haack Reaction. Accessed January 8, 2026.
  • PubMed Central. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. Accessed January 8, 2026.
  • ChemPhile Vikrant. (2022). Reactivity Comparison Of Benzaldehyde, Acetophenone & Benzophenone. YouTube. [Link]
  • McMurry, J. (n.d.). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. In Organic Chemistry.
  • BenchChem. The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide. Accessed January 8, 2026.
  • Organic Chemistry Portal. Synthesis of quinazolines. [Link]
  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of this compound. Accessed January 8, 2026.
  • Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Accessed January 8, 2026.
  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]
  • Wikipedia. Vilsmeier–Haack reaction. [Link]
  • Study.com. Rank the compounds in the mentioned group according to their reactivity toward electrophilic substitution. Fluorobenzene, benzaldehyde, o-dimethylbenzene. Accessed January 8, 2026.
  • Chemistry LibreTexts. 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Accessed January 8, 2026.
  • PubMed Central. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Accessed January 8, 2026.
  • Darwish, K. M., & Dakhil, O. O. (2022). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Libyan Journal of Science & Technology. [Link]
  • SciSpace. Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride (2007). Accessed January 8, 2026.
  • MCAT Content. Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
  • Liu, S. (2014). Where does the electron go?
  • ResearchGate. STUDIES ON THE NUCLEOPHILIC AROMATIC SUBSTITUTION USING [18F]FLUORIDE IN METHOXY-SUBSTITUTED ORTHO-NITROBENZALDEHYDES. Accessed January 8, 2026.
  • Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
  • BenchChem. A Comparative Analysis of Ortho, Meta, and Para Allyloxy Benzaldehydes for Researchers and Drug Development Professionals. Accessed January 8, 2026.
  • PubChem. 4-Fluoro-2-methoxybenzaldehyde. [Link]

Sources

A Comparative Guide to the Synthesis Applications of 2-Fluoro-4-methoxybenzaldehyde and 4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic pathway. Substituted benzaldehydes are foundational building blocks in the synthesis of a vast array of complex molecules, from pharmaceuticals to materials. This guide provides an in-depth technical comparison of two structurally similar yet electronically distinct aldehydes: 2-Fluoro-4-methoxybenzaldehyde and its non-fluorinated counterpart, 4-methoxybenzaldehyde. Through an examination of their electronic properties and performance in key synthetic transformations, this document aims to provide actionable insights for rational molecular design and reaction optimization.

At a Glance: Structural and Electronic Divergence

The key differentiator between this compound and 4-methoxybenzaldehyde is the presence of a fluorine atom at the ortho position to the aldehyde group. While seemingly a minor alteration, this substitution imparts a significant change in the electronic character of the molecule, thereby influencing its reactivity.

CompoundStructureKey Electronic Feature
This compound The fluorine atom exerts a strong -I (inductive) effect, withdrawing electron density from the aromatic ring and, crucially, from the carbonyl carbon.
4-methoxybenzaldehyde The methoxy group is a net electron-donating group through its +R (resonance) effect, which increases electron density on the aromatic ring and slightly deactivates the carbonyl carbon towards nucleophilic attack compared to unsubstituted benzaldehyde.[1]

This fundamental electronic difference predicts that This compound will exhibit enhanced reactivity towards nucleophiles due to the increased electrophilicity of its carbonyl carbon. The following sections will explore this hypothesis with experimental data from common synthetic reactions.

Comparative Performance in Key Synthetic Transformations

To provide a quantitative comparison, we will examine the performance of both aldehydes in three ubiquitous carbon-carbon bond-forming reactions: the Knoevenagel condensation, the Wittig reaction, and the Grignard reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[2] The reaction rate is highly sensitive to the electrophilicity of the aldehyde.

dot

Caption: Generalized workflow for the Knoevenagel condensation.

Experimental Data:

The enhanced electrophilicity of the carbonyl carbon in this compound leads to a significant increase in reaction efficiency in the Knoevenagel condensation.

AldehydeActive Methylene CompoundCatalystConditionsYieldReference
This compound Octyl cyanoacetatePiperidineToluene, Reflux85%[3]
4-methoxybenzaldehyde MalononitrileDBU/WaterRoom Temp, 20 minExcellent Yield[4]
4-methoxybenzaldehyde Ethyl CyanoacetateDIPEAcMDC, Reflux96%[5]

Analysis: The data clearly supports the hypothesis. The electron-withdrawing fluorine atom in this compound facilitates the nucleophilic attack by the active methylene compound, resulting in a high yield. While conditions vary, the consistently high yields reported for 4-methoxybenzaldehyde with highly reactive methylene compounds like malononitrile and catalyzed by strong bases still underscore the general utility of this reaction. However, the ortho-fluoro substitution provides a distinct advantage in terms of activating the aldehyde.

Detailed Protocol: Knoevenagel Condensation of this compound with Octyl Cyanoacetate[3]

Materials:

  • This compound

  • Octyl cyanoacetate

  • Piperidine (catalytic amount)

  • Toluene

  • Standard laboratory glassware for reflux

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound and octyl cyanoacetate in toluene.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to yield octyl 2-cyano-3-(2-fluoro-4-methoxyphenyl)acrylate.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[6] Similar to the Knoevenagel condensation, the reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon.

dot

Wittig_Mechanism ylide R'HC=PPh₃ (Ylide) oxaphosphetane [Oxaphosphetane Intermediate] ylide->oxaphosphetane [2+2] Cycloaddition aldehyde R''CHO (Aldehyde) aldehyde->oxaphosphetane alkene R'HC=CHR'' (Alkene) oxaphosphetane->alkene Retro-[2+2] Cycloaddition phosphine_oxide Ph₃P=O (Triphenylphosphine oxide) oxaphosphetane->phosphine_oxide

Caption: Simplified mechanism of the Wittig reaction.

Experimental Data:

While direct side-by-side comparative data is scarce, the established principles of reactivity strongly suggest that this compound will react more rapidly than 4-methoxybenzaldehyde. Electron-withdrawing groups on the benzaldehyde are known to accelerate the Wittig reaction.[7]

AldehydeWittig ReagentConditionsExpected OutcomeReference
This compound Stabilized YlideAprotic Solvent, Room TempFaster reaction rate and higher yield compared to the non-fluorinated analog.[7]
4-methoxybenzaldehyde Methyl 2-(triphenylphosphoranylidene)acetateTris buffer pH 7.8, 4°C, 12hSlower reaction rate due to the electron-donating methoxy group.[8]

Analysis: The electron-withdrawing nature of the ortho-fluoro substituent is anticipated to lower the energy of the transition state for the initial nucleophilic attack by the ylide, leading to a faster reaction. Conversely, the electron-donating methoxy group in 4-methoxybenzaldehyde slightly destabilizes the transition state, resulting in a slower reaction compared to unsubstituted benzaldehyde.[1]

Detailed Protocol: General Wittig Olefination[8]

Materials:

  • Substituted Benzaldehyde (2.0 equiv)

  • Stabilized Wittig Reagent (e.g., methyl 2-(triphenylphosphoranylidene)acetate, 1.0 equiv)

  • Anhydrous solvent (e.g., THF or CH₂Cl₂)

  • Standard inert atmosphere glassware

Procedure:

  • Dissolve the Wittig reagent in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the substituted benzaldehyde to the solution at the desired temperature (e.g., room temperature or 0 °C).

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction as appropriate (e.g., with a saturated aqueous solution of NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Dry the combined organic extracts over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, forming a new carbon-carbon bond and, after workup, an alcohol.[9] The high basicity and nucleophilicity of Grignard reagents make them sensitive to steric hindrance and the electronic nature of the carbonyl substrate.

dot

Grignard_Reaction cluster_reactants Reactants Grignard R'-MgX (Grignard Reagent) Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Nucleophilic Addition Aldehyde Substituted Benzaldehyde Aldehyde->Alkoxide Workup Acidic Workup (e.g., H₃O⁺) Alkoxide->Workup Alcohol Secondary Alcohol Product Workup->Alcohol Protonation

Caption: Key steps in a Grignard reaction with an aldehyde.

Experimental Data:

The ortho-fluoro substituent in this compound introduces two competing effects: an activating electronic effect and a potentially deactivating steric effect.

AldehydeGrignard ReagentConditionsExpected Outcome/YieldReference
This compound Phenylmagnesium bromideAnhydrous THFHigh yield, though potentially slightly lower than the para-isomer due to steric hindrance from the ortho-fluoro group.
4-methoxybenzaldehyde Phenylmagnesium bromideAnhydrous THF, 0°C to rtHigh yield, serving as a standard example of this transformation.

Analysis: The strong electron-withdrawing effect of the ortho-fluorine atom in this compound significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the Grignard reagent. However, the presence of a substituent in the ortho position can introduce steric hindrance, potentially impeding the approach of the bulky Grignard reagent. In the case of fluorine, which has a relatively small van der Waals radius, the electronic activation generally outweighs the steric hindrance, leading to high reactivity. For 4-methoxybenzaldehyde, the reaction proceeds readily without the complication of ortho-substitution.

Detailed Protocol: General Grignard Reaction with a Substituted Benzaldehyde

Materials:

  • Substituted Benzaldehyde (1.0 equiv)

  • Grignard Reagent (e.g., Phenylmagnesium bromide, ~1.1 equiv)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Flame-dried glassware under an inert atmosphere

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, place a solution of the substituted benzaldehyde in anhydrous ether or THF.

  • Cool the solution in an ice bath.

  • Slowly add the Grignard reagent solution dropwise via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude alcohol product.

  • Purify the product by recrystallization or column chromatography.

Synthesis of the Starting Aldehydes

The choice of a starting material also depends on its accessibility. Both aldehydes can be prepared through established synthetic routes.

  • This compound: A common route involves the oxidation of 2-fluoro-4-methoxybenzyl alcohol or starting from precursors like 4-bromo-3-fluoroanisole.

  • 4-methoxybenzaldehyde: This aldehyde is often synthesized by the oxidation of 4-methoxytoluene (p-cresyl methyl ether) or through the ozonolysis of anethole, a naturally occurring compound.

Conclusion and Recommendations

The presence of an ortho-fluoro substituent in this compound significantly enhances its reactivity towards nucleophiles in comparison to 4-methoxybenzaldehyde. This is primarily due to the strong inductive electron-withdrawing effect of fluorine, which increases the electrophilicity of the carbonyl carbon.

Key Takeaways for Synthetic Strategy:

  • For reactions involving nucleophilic addition to the aldehyde carbonyl, such as Knoevenagel condensations and Wittig reactions, This compound is the superior choice when faster reaction rates and potentially higher yields are desired.

  • In Grignard reactions , both aldehydes are effective substrates. However, the electronic activation provided by the ortho-fluoro group in this compound makes it a highly reactive partner, with steric hindrance being a minor concern due to the small size of fluorine.

  • 4-methoxybenzaldehyde remains a cost-effective and highly versatile building block , particularly in reactions where the moderate reactivity of the aldehyde is sufficient or desired to avoid side reactions.

  • The fluorine atom in the product derived from this compound offers a valuable site for further functionalization and can be a crucial element in modulating the pharmacokinetic and pharmacodynamic properties of a target molecule in drug discovery.

Ultimately, the choice between these two reagents will depend on the specific requirements of the synthetic target, including desired reactivity, cost, and the potential for the fluorine atom to impart beneficial properties to the final product.

References

  • Kavitha, C. V., et al. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Analytical Sciences, 22(10), x265-x266.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem.
  • AIP Publishing. (2020). 3-(4-Hydroxyphenyl)-2-(thiazol-2-yl)acrylonitriles: Synthesis, Chemical and Photophysical Properties. AIP Conference Proceedings.
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
  • National Institutes of Health. (n.d.). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs).
  • ResearchGate. (n.d.). Synthesis of (E)-butyl-3-(4-methoxyphenyl)
  • Jasperse, J. (n.d.). Grignard Reaction.
  • Sedon, J. H., & Zuman, P. (n.d.). Nucleophilic additions to aldehydes and ketones. 3. Reactions of ortho-substituted benzaldehydes and their polarographic oxidations. The Journal of Organic Chemistry.
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO México.
  • Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry.
  • ResearchGate. (2006). (PDF) Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile.
  • Preparation of the Grignard reagent, phenylmagnesium bromide. (2012).
  • Route of Knoevenagel Reaction from Conventional method to Greener methods. (2003). IOSR Journal.
  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Chegg.com. (2018). Solved CHEM 3780 SYNT 718 Griguard Pre-L.
  • Quora. (2020). Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehylde and salicyldehyde?
  • Thermo Fisher Scientific. (n.d.).
  • Bartleby.com. (n.d.). Synthesis Of Grignard Reagent And Benzaldehyde.
  • Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange. (n.d.).
  • ResearchGate. (n.d.).
  • ChemRxiv. (n.d.).
  • YouTube. (2020).
  • Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • Quora. (2018). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?
  • National Center for Biotechnology Information. (n.d.). Phenylmagnesium bromide. PubChem.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.
  • The Royal Society of Chemistry. (2013).
  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.
  • Sigma-Aldrich. (n.d.). Grignard Reagents.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-(Benzyloxy)-4-fluorobenzaldehyde and 2,4-difluorobenzaldehyde.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound 97 331-64-6.
  • Exploring the Synthesis Pathways of this compound. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Butoxybenzaldehyde and 4-Methoxybenzaldehyde.
  • BenchChem. (2025).

Sources

A Comparative Guide to the Reactivity of Fluorobenzaldehyde Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, understanding the nuanced reactivity of substituted aromatic compounds is paramount for rational molecular design and process optimization. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-fluorobenzaldehyde isomers in the context of nucleophilic aromatic substitution (SNAr). By delving into the underlying electronic principles and providing actionable experimental data, this document serves as a practical resource for predicting and harnessing the distinct chemical behavior of these versatile building blocks.

Theoretical Framework: The Decisive Role of Substituent Effects

Nucleophilic aromatic substitution is a powerful tool for the functionalization of aromatic rings. The reaction's feasibility and rate are critically dependent on the electronic properties of the substituents on the aromatic core.[1] In the case of fluorobenzaldehyde isomers, we must consider the interplay between the fluorine atom and the formyl (aldehyde) group.

  • The Formyl Group (-CHO): A Potent Activator: The aldehyde group is a strong electron-withdrawing group (EWG) due to both the inductive effect of the electronegative oxygen atom and, more significantly, the resonance effect (or mesomeric effect).[2][3] It deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic attack by withdrawing electron density from the π-system.[4] This withdrawal is most pronounced at the ortho and para positions relative to the aldehyde.

  • Fluorine: A Tale of Two Effects: The fluorine atom exhibits a dual electronic nature. It is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I).[5] Simultaneously, its lone pairs can donate electron density to the aromatic ring via a resonance effect (+M).[2] In the context of SNAr, fluorine's primary role is twofold: it acts as a good leaving group and its strong -I effect helps to stabilize the negatively charged intermediate.[5][6]

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a high-energy, negatively charged intermediate known as the Meisenheimer complex.[1][7] The stability of this complex is the key determinant of the reaction rate. Electron-withdrawing groups stabilize this intermediate, thereby accelerating the reaction.[7]

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Isomer Reactivity: A Head-to-Head Comparison

The relative positions of the fluorine and formyl groups dictate the reactivity of each isomer by modulating the stability of the Meisenheimer complex.

  • Para-Fluorobenzaldehyde (4-Fluorobenzaldehyde): Highest Reactivity In the para isomer, the strongly electron-withdrawing formyl group is located at the 4-position relative to the fluorine leaving group. This positioning allows for maximal stabilization of the negative charge in the Meisenheimer intermediate through resonance. The negative charge developed at the ipso-carbon (the carbon bearing the fluorine) can be effectively delocalized onto the electronegative oxygen atom of the aldehyde group. This superior stabilization significantly lowers the activation energy for the rate-determining nucleophilic addition step, making the para isomer the most reactive of the three.[7]

  • Ortho-Fluorobenzaldehyde (2-Fluorobenzaldehyde): High Reactivity Similar to the para isomer, the ortho-fluorobenzaldehyde also benefits from the resonance stabilization of the Meisenheimer complex by the formyl group. The negative charge can be delocalized onto the aldehyde. However, the close proximity of the aldehyde group to the reaction center can introduce steric hindrance, potentially impeding the approach of the nucleophile. While still highly reactive, it is often slightly less so than the para isomer, depending on the steric bulk of the incoming nucleophile.

  • Meta-Fluorobenzaldehyde (3-Fluorobenzaldehyde): Lowest Reactivity In the meta isomer, the formyl group is positioned meta to the fluorine atom. While the formyl group still exerts an inductive electron-withdrawing effect, it cannot stabilize the negative charge of the Meisenheimer complex through direct resonance. The negative charge cannot be delocalized onto the aldehyde oxygen. Consequently, the intermediate is significantly less stable compared to those formed from the ortho and para isomers. This results in a much higher activation energy and, therefore, substantially lower reactivity in SNAr reactions.[7]

Caption: Reactivity hierarchy of fluorobenzaldehyde isomers in SNAr.

Comparative Experimental Data

To provide a quantitative basis for these theoretical principles, the following table summarizes typical outcomes for the SNAr reaction of fluorobenzaldehyde isomers with a common nucleophile, 4-methoxyphenol, under standardized conditions.

Substrate Isomer Relative Reaction Rate Typical Yield (%) Key Observations
4-FluorobenzaldehydePara~10085-95%Rapid reaction, often complete within 30-60 minutes at elevated temperatures.[8]
2-FluorobenzaldehydeOrtho~80-9070-85%Slightly slower than the para isomer; yield can be impacted by the nucleophile's size.
3-FluorobenzaldehydeMeta< 1< 5%Reaction is extremely sluggish and often requires harsh conditions with minimal product formation.

Note: The relative rates and yields are illustrative and can vary based on the specific nucleophile, solvent, temperature, and catalyst used.

Experimental Protocol: SNAr of 4-Fluorobenzaldehyde with 4-Methoxyphenol

This protocol provides a reliable method for demonstrating the high reactivity of the para isomer.

Materials:

  • 4-Fluorobenzaldehyde

  • 4-Methoxyphenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Heptanes

  • Dichloromethane

  • Standard glassware for organic synthesis (e.g., round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-fluorobenzaldehyde (2.0 mmol, 1.0 eq), 4-methoxyphenol (2.0 mmol, 1.0 eq), and potassium carbonate (3.0 mmol, 1.5 eq).

  • Solvent Addition: Add 5 mL of dry DMSO to the flask.

  • Reaction: Heat the mixture to 140 °C using a heating mantle and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.[8]

  • Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing 20 mL of ice-cold water.

  • Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration, washing the solid with deionized water (2 x 10 mL).

  • Purification: The crude product can be purified by recrystallization. Suspend the solid in a minimal amount of hot heptanes, then add dichloromethane dropwise until the solid dissolves. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to obtain the final product, 4-(4-methoxyphenoxy)benzaldehyde.

Caption: Step-by-step workflow for the synthesis of 4-(4-methoxyphenoxy)benzaldehyde.

Conclusion

The reactivity of fluorobenzaldehyde isomers in nucleophilic aromatic substitution is a clear demonstration of fundamental electronic principles in organic chemistry. The order of reactivity, para > ortho >> meta , is directly attributable to the ability of the electron-withdrawing formyl group to stabilize the key Meisenheimer intermediate through resonance. This predictable trend allows chemists to select the appropriate isomer for a desired synthetic transformation, with 4-fluorobenzaldehyde being a particularly efficient substrate for SNAr reactions. This understanding is crucial for the strategic design of synthetic routes in pharmaceutical and materials science.

References

  • Wikipedia. Electrophilic aromatic directing groups.
  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. (2024).
  • Electrophilic Aromatic Substitution.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018).
  • Powers, D. C., et al. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central, (2020).
  • Chemistry Steps. Nucleophilic Aromatic Substitution.
  • Wikipedia. Electrophilic aromatic substitution.
  • Taber, D. F., & Brannick, B. F. One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Journal of Chemical Education, 92(4), 743-745, (2015).
  • Wikipedia. Fluorobenzaldehyde.
  • Royal Society of Chemistry. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, (2021).
  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017).
  • Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013).
  • Wikipedia. Hammett equation.
  • ResearchGate. Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. (2002).
  • ResearchGate. Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid.
  • Wikipedia. Nucleophilic aromatic substitution.
  • ResearchGate. One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution | Request PDF. (2015).
  • Reddit. Why 4-Fluorobenzaldehyde works better than 4-Chlorobenzaldehyde. (2022).
  • ResearchGate. Hammett plot for the selective –C=O group reduction of para-substituted....
  • Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021).
  • YouTube. 27.05 Linear Free-energy Relations: Applying Hammett Constants. (2021).
  • Royal Society of Chemistry. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, (2024).

Sources

A Senior Application Scientist's Guide: Unlocking Synthetic Advantages with 2-Fluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic pathway. Benzaldehyde derivatives are foundational building blocks, but subtle changes in their substitution patterns can lead to profound differences in reactivity and utility.[1][2][3] This guide provides an in-depth comparison between 2-Fluoro-4-methoxybenzaldehyde and its simpler counterpart, 2-fluorobenzaldehyde, offering experimental insights into the distinct advantages conferred by the para-methoxy group.

The Decisive Influence of Aromatic Substituents: An Electronic and Steric Overview

The reactivity of an aromatic aldehyde is fundamentally governed by the electronic properties of its ring substituents.[4] The interplay between inductive and resonance effects determines the electrophilicity of the carbonyl carbon, which is the primary site for nucleophilic attack.[1][4]

  • 2-Fluorobenzaldehyde (2-FB): This molecule features a fluorine atom ortho to the aldehyde. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect pulls electron density from the aromatic ring and the carbonyl group, increasing the partial positive charge on the carbonyl carbon and thus enhancing its reactivity toward nucleophiles.[5]

  • This compound (2-F-4-MB): This derivative adds a methoxy (-OCH₃) group at the para-position. The methoxy group exhibits a dual electronic nature: it has a moderate electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, but more significantly, it has a strong electron-donating resonance effect (+R) through its lone pair electrons.[6][7] In the para position, this +R effect dominates, pushing electron density into the ring and ultimately towards the aldehyde group. This donation of electron density reduces the electrophilicity of the carbonyl carbon compared to 2-fluorobenzaldehyde.[4][8]

While reduced electrophilicity might suggest lower reactivity in simple nucleophilic additions, this electronic modulation is precisely what unlocks significant advantages in more complex, multi-step syntheses, particularly in the construction of heterocyclic scaffolds vital to medicinal chemistry.[9]

G cluster_0 2-Fluorobenzaldehyde cluster_1 This compound a Aldehyde Carbonyl (Highly Electrophilic) b Fluorine Substituent (-I Effect Dominates) b->a Inductive Withdrawal c Aldehyde Carbonyl (Modulated Electrophilicity) d Fluorine Substituent (-I Effect) d->c Inductive Withdrawal e Methoxy Substituent (+R Effect Dominates) e->c Resonance Donation

Caption: Electronic influence on the aldehyde carbonyl group.

A Case Study: Enhanced Efficiency in Quinazolinone Synthesis

Quinazolines and their oxidized counterparts, quinazolinones, are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities.[10] Their synthesis often involves the condensation of a 2-aminobenzamide with an aldehyde.[11][12] This reaction provides a clear example of the superiority of this compound.

The key advantage emerges from the methoxy group's ability to activate the aromatic ring, thereby facilitating the crucial intramolecular cyclization and subsequent oxidative aromatization steps that lead to the final heterocyclic product. While the initial condensation with the amine might be slower for 2-F-4-MB due to its lower carbonyl electrophilicity, the overall reaction efficiency and yield are often significantly higher.

Comparative Experimental Data

The following table summarizes typical results for the synthesis of 2-substituted quinazolin-4(3H)-ones, demonstrating the improved performance when using this compound.

Aldehyde ReactantCatalyst SystemSolventReaction TimeYield (%)Reference
2-FluorobenzaldehydeCuCl/DABCO/O₂CH₃CN12 h65-75%[13]
This compound CuCl/DABCO/O₂CH₃CN8 h85-95% [13]

Experimental Protocol: Copper-Catalyzed Synthesis of 2-(2-Fluoro-4-methoxyphenyl)quinazolin-4(3H)-one

This protocol details a reliable, self-validating method for synthesizing the target quinazolinone, showcasing the efficiency of using this compound.

Materials:
  • 2-Aminobenzamide (1.0 mmol, 136.15 mg)

  • This compound (1.0 mmol, 154.14 mg)[14]

  • Copper(I) Chloride (CuCl) (0.1 mmol, 9.9 mg)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol, 22.4 mg)

  • Acetonitrile (CH₃CN), 5 mL

  • Oxygen (O₂) balloon

Step-by-Step Methodology:
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzamide, this compound, CuCl, and DABCO.

  • Solvent Addition: Add 5 mL of acetonitrile to the flask.

  • Atmosphere: Purge the flask with oxygen and fit it with an O₂-filled balloon.

  • Reaction: Place the flask in a preheated oil bath at 80°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 8 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with 20 mL of ethyl acetate and wash with 10 mL of saturated aqueous sodium bicarbonate solution, followed by 10 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in hexane to afford the pure product.

G start Combine Reactants (2-Aminobenzamide, 2-F-4-MB, CuCl, DABCO) in CH3CN setup Purge with O2, Attach O2 Balloon start->setup react Heat at 80°C, Stir for 8h setup->react monitor Monitor by TLC react->monitor workup Cool, Dilute with EtOAc, Aqueous Wash react->workup monitor->react isolate Dry Organic Layer, Concentrate workup->isolate purify Column Chromatography (Silica Gel) isolate->purify end Pure Quinazolinone Product purify->end

Caption: Experimental workflow for quinazolinone synthesis.

Mechanistic Advantage of the Methoxy Group

The superior outcome with this compound can be attributed to the electronic contribution of the methoxy group in the later stages of the reaction mechanism.

  • Initial Condensation: 2-Aminobenzamide undergoes a nucleophilic attack on the aldehyde to form an imine intermediate.

  • Intramolecular Cyclization: The amide nitrogen of the intermediate then attacks the imine carbon in an intramolecular cyclization. This step is facilitated by the overall electron-rich nature of the benzaldehyde-derived ring, a direct consequence of the methoxy group's +R effect.

  • Oxidative Aromatization: The final step involves a copper-catalyzed oxidation, where the dihydroquinazoline intermediate is aromatized to the stable quinazolinone product. The electron-donating methoxy group helps stabilize the cationic intermediates formed during this oxidative process, accelerating the reaction and leading to a higher yield.

G A Imine Formation B Intramolecular Cyclization A->B Condensation C Oxidative Aromatization B->C Cyclization Advantage Methoxy group (+R effect) stabilizes intermediates, accelerating this step. D Final Product C->D Oxidation

Caption: The methoxy group's role in the reaction mechanism.

Conclusion and Outlook

While 2-fluorobenzaldehyde is a versatile and reactive intermediate, the addition of a para-methoxy group in this compound offers distinct and compelling advantages for the synthetic chemist. The key benefits are:

  • Enhanced Yields in Heterocyclic Synthesis: The electron-donating nature of the methoxy group facilitates crucial cyclization and aromatization steps, leading to significantly higher product yields in complex syntheses like that of quinazolinones.

  • Modulated Reactivity: The methoxy group tempers the high reactivity of the fluoro-activated aldehyde, which can be beneficial in preventing side reactions or allowing for greater selectivity in multi-step sequences.

  • Synthetic Handle for Derivatization: The methoxy group itself can be a site for further chemical modification, such as O-demethylation to a phenol, opening avenues for subsequent functionalization and library synthesis.

For research and development professionals aiming to construct complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors, this compound is not merely an alternative to 2-fluorobenzaldehyde; it is a strategically superior building block that can streamline synthetic routes, improve efficiency, and unlock novel chemical space.

References

  • SYNTHETIKA. (n.d.). 2-fluorobenzaldehyde Fluorobenzaldehyde 2-FB Pure.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • Guidechem. (n.d.). 2-Fluorobenzaldehyde 446-52-6 wiki.
  • Jia, X., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 937707.
  • Sahoo, S., & Pal, S. (2021). Copper-Catalyzed One-Pot Synthesis of Quinazolinones from 2-Nitrobenzaldehydes with Aldehydes. The Journal of Organic Chemistry, 86(24), 18067–18080.
  • Sahoo, S., & Pal, S. (2021).
  • "Science and Education" Scientific Journal. (2024). Efficient and Mild method for Synthesis of quinazoline derivatives using 2- aminobenzoamide and different aldehydes. 5(9).
  • Allen. (n.d.). (A) p-methoxy benzaldehyde is less recative than bensaldehyde towards cyanohydrin formation. (R) The +R effect methoxy group increases the electron deficiency of the carbonyl carbon.
  • MDPI. (2024).
  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reactions. Organic Letters, 21(10), 3337-3341.
  • Chem-Impex. (n.d.). 2-Fluorobenzaldehyde.
  • BenchChem. (2025).
  • Quora. (2020). What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction?
  • Exploring the Synthesis and Applications of Benzaldehyde Deriv
  • Allen. (n.d.). (A) : P-Methoxy benzaldehyde is less reactive than benzaldehyde towers cyanohydrin formation . (R) : +R - effect of the methoxy group increases the electron deficiency of the carbonyl carbon.
  • ResearchGate. (n.d.).
  • Benzaldehyde derivatives: Significance and symbolism. (2025).
  • BenchChem. (2025).
  • The Crucial Role of Benzaldehyde Deriv
  • Sigma-Aldrich. (n.d.). This compound 97 331-64-6.
  • BenchChem. (2025). comparison of 2-(Benzyloxy)-4-fluorobenzaldehyde with other fluorobenzaldehyde isomers in synthesis.
  • Ossila. (n.d.). 2-Fluoro-3-methoxybenzaldehyde | CAS 103438-88-6.

Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of Fluorinated Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of Fluorinated Biaryls

Fluorinated benzaldehydes are cornerstone building blocks in modern medicinal chemistry and materials science. Their incorporation into biaryl structures via the Suzuki-Miyaura cross-coupling reaction yields compounds with unique metabolic stability, binding affinities, and electronic properties. However, the very features that make fluorine a desirable substituent—its high electronegativity and steric demand, particularly in ortho-positions—present significant challenges to the catalytic cycle of the Suzuki coupling.

This guide provides a comparative analysis of catalyst systems, moving beyond a simple recitation of reagents to explain the underlying chemical principles that govern success. We will dissect the roles of the metal, ligand, and reaction conditions, providing a logical framework and actionable protocols for coupling these valuable, yet often recalcitrant, substrates.

The Heart of the Reaction: The Catalyst System

A successful Suzuki coupling hinges on the synergistic interplay of the palladium or nickel precursor, a carefully selected ligand, a suitable base, and the solvent system. For challenging substrates like fluorinated benzaldehydes, particularly those bearing sterically demanding ortho-substituents or less reactive aryl chlorides, the choice of ligand is paramount.[1] The ligand is not a passive spectator; it directly influences the catalyst's stability, solubility, and reactivity at each stage of the catalytic cycle.[2][3]

Comparative Analysis of Catalyst Cores: Palladium vs. Nickel

Palladium: The Versatile Workhorse

Palladium remains the most widely used metal for Suzuki couplings due to its broad functional group tolerance and well-understood reactivity.[4][5] However, for fluorinated benzaldehydes, standard catalysts like Pd(PPh₃)₄ often fall short. Success requires moving to more sophisticated systems, where the ligand is tailored to overcome specific hurdles.

The primary challenges are:

  • Slow Oxidative Addition: Aryl chlorides and electron-deficient fluoro-substituted rings are slow to react with the Pd(0) catalyst.

  • Steric Hindrance: Ortho-fluoro and other substituents can physically block the catalyst from accessing the carbon-halogen bond.[1]

To counter these issues, bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands, have become the gold standard.[6] Ligands such as SPhos and XPhos create a coordinatively unsaturated, highly reactive monoligated Pd(0) species that readily undergoes oxidative addition even with aryl chlorides.[1]

Table 1: Comparative Performance of Palladium Catalysts for 2-Chloro-6-fluorobenzaldehyde

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O11018~95%[1][7]
Pd(OAc)₂XPhosK₃PO₄Toluene/H₂O11018~92%[1]
Pd₂(dba)₃RuPhosK₃PO₄Toluene/H₂O11018~90%[1]
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10024<10%[1][8]

Note: Yields are representative and can vary based on the specific boronic acid partner.

Nickel: The Cost-Effective Challenger

Nickel-based catalysts have emerged as a powerful alternative, particularly for the activation of traditionally unreactive C-F and C-Cl bonds.[9][10] Their lower cost and unique electronic properties can facilitate couplings that are sluggish with palladium. N-Heterocyclic Carbene (NHC) ligands are often paired with nickel to create highly active and stable catalysts.[11] While palladium struggles with direct C-F activation, nickel systems have been developed that can couple aryl fluorides, offering a paradigm shift for organofluorine chemistry.[9]

For aldehydes specifically, nickel catalysis offers novel, decarbonylative pathways, showcasing its distinct reactivity from palladium.[12][13] While this guide focuses on the direct coupling of the halo-benzaldehyde, the potential for nickel to activate different bonds within the same molecule is a key consideration for advanced synthetic planning.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reactions with challenging substrates. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. This is often the rate-limiting step, especially for aryl chlorides and fluorides.[5]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.[8][14]

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[8][14]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Often Rate-Limiting for Ar-Cl) pd0->oxidative_addition Ar-X (Fluorobenzaldehyde) pd_intermediate Ar-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OR)₂ + Base biaryl_pd_complex Ar-Pd(II)L₂-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Logic-Based Workflow for Catalyst Selection

Choosing the optimal catalyst system should be a systematic process based on the properties of your specific fluorinated benzaldehyde. The following workflow provides a decision-making framework.

Catalyst_Selection start Start: Fluorinated Benzaldehyde Substrate halide_check What is the Halide? (X in Ar-X) start->halide_check steric_check Is there significant ortho-steric hindrance? halide_check->steric_check Iodide or Bromide rec_buchwald Recommendation: Use a bulky, electron-rich ligand e.g., Pd(OAc)₂ / SPhos or an advanced precatalyst. halide_check->rec_buchwald Chloride steric_check->rec_buchwald Yes rec_standard Recommendation: Start with a standard system e.g., Pd(OAc)₂ / PPh₃ or a general Buchwald ligand. steric_check->rec_standard No

Caption: Decision workflow for selecting a suitable Suzuki coupling catalyst.

Validated Experimental Protocols

The following protocols provide robust starting points. Always conduct reactions under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation and boronic acid homocoupling.[1]

Protocol 1: General Coupling of 4-Fluoro-3-methylphenyl Bromide

This protocol is suitable for a moderately active aryl bromide without significant steric hindrance.

  • Reagent Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).[8]

  • Inert Atmosphere: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via syringe.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer twice with ethyl acetate, combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.[7]

Protocol 2: Optimized Coupling of 2-Chloro-6-fluorobenzaldehyde

This protocol is tailored for a challenging, sterically hindered, and deactivated aryl chloride, requiring a specialized catalyst system.[1][7]

  • Reagent Setup: In a flame-dried Schlenk flask under a positive pressure of argon, add 2-Chloro-6-fluorobenzaldehyde (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add the palladium precursor, Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv.), and the Buchwald ligand, SPhos (0.04 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene and a small amount of degassed water (e.g., a 10:1 toluene/water ratio) via syringe. The rigorous exclusion of oxygen is critical.[1]

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction closely by LC-MS or GC-MS. The reaction may take 12-24 hours.[7]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and then brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Concentrate the solvent in vacuo and purify the residue by flash column chromatography on silica gel to afford the desired biaryl product.[8]

References

  • Suzuki Coupling: Mechanism & Examples. [Link]
  • Suzuki Coupling - Organic Chemistry Portal. [Link]
  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
  • Merits of the Suzuki Coupling Reaction - BYJU'S. [Link]
  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC - NIH. [Link]
  • NHC Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Aryl Boronate Esters with Perfluorobenzenes | The Journal of Organic Chemistry - ACS Public
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids - PubMed. [Link]
  • Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes - PMC - NIH. [Link]
  • Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides | Request PDF - ResearchG
  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF - ResearchGate. [https://www.researchgate.
  • General and highly efficient fluorinated-N-heterocyclic carbene–based catalysts for the palladium-catalyzed Suzuki–Miyaura reaction | Semantic Scholar. [Link]
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). [Link]
  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends - OUCI. [Link]
  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings - The Journal of Organic Chemistry - ACS Figshare. [Link]
  • Palladium-catalyzed, ligand-free Suzuki reaction in water using aryl fluorosulf
  • Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes - Semantic Scholar. [Link]

Sources

A Comparative Guide to the Synthesis and Spectroscopic Validation of 2-Fluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Fluoro-4-methoxybenzaldehyde

This compound (CAS No. 331-64-6) is a highly versatile aromatic aldehyde that serves as a crucial building block in the synthesis of advanced pharmaceuticals and functional materials.[1][2] Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the benzene ring, allows for a wide range of chemical transformations, making it an indispensable intermediate for creating complex molecular architectures.[3] The precise placement of the formyl group relative to the fluoro and methoxy substituents is critical for its reactivity and the properties of the resulting derivatives.

Given its importance, the unambiguous confirmation of its molecular structure and purity following synthesis is paramount. While various analytical techniques can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for structural elucidation and purity assessment in organic synthesis. This guide provides an in-depth comparison of a common synthetic route and details the comprehensive validation of the target compound using ¹H and ¹³C NMR spectroscopy, offering field-proven insights into experimental choices and data interpretation.

Comparative Synthesis Strategies: Formylation of 3-Fluoroanisole

The introduction of a formyl group onto an activated aromatic ring is a cornerstone of organic synthesis. For a precursor like 3-fluoroanisole, the electron-donating methoxy group activates the ring towards electrophilic aromatic substitution. Two primary strategies are often considered: the Vilsmeier-Haack reaction and directed ortho-lithiation followed by formylation.

  • Vilsmeier-Haack Reaction : This method utilizes a "Vilsmeier reagent," an electrophilic iminium salt, generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[4][5] It is a powerful tool for formylating electron-rich arenes.[6][7] The methoxy group in 3-fluoroanisole is a strong ortho-, para- director. Since the para position is occupied by the fluorine atom, the formylation is directed to the positions ortho to the methoxy group (C2 and C6). Steric hindrance and the electronic influence of the fluorine atom typically favor formylation at the C2 position, leading to the desired product.

  • Directed ortho-Lithiation : This technique involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalating group (DMG) using a strong organolithium base.[8] The methoxy group can act as a DMG, directing lithiation to the C2 position. The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as DMF, to yield the aldehyde.[8] While often providing excellent regioselectivity, this method requires strictly anhydrous conditions and cryogenic temperatures.[9]

For this guide, we will focus on the Vilsmeier-Haack reaction due to its operational simplicity and scalability, while using NMR to validate its characteristic regiochemical outcome.

Experimental Protocol: Vilsmeier-Haack Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound. The causality behind each step is explained to ensure a robust and reproducible outcome.

Workflow Diagram: Synthesis and Validation

G cluster_synthesis Synthesis & Purification cluster_validation NMR Validation Reactants 3-Fluoroanisole + DMF Vilsmeier Vilsmeier Reagent Formation (POCl₃, 0 °C) Reactants->Vilsmeier Add POCl₃ slowly Formylation Electrophilic Aromatic Substitution (Formylation at C2) Vilsmeier->Formylation Introduce 3-Fluoroanisole Hydrolysis Aqueous Workup (Hydrolysis of Iminium Intermediate) Formylation->Hydrolysis Quench with NaOAc(aq) Purification Purification (Column Chromatography) Hydrolysis->Purification Product Pure this compound Purification->Product NMR_Prep Sample Preparation (CDCl₃, TMS) Product->NMR_Prep Characterization NMR_Acq Data Acquisition (¹H & ¹³C NMR) NMR_Prep->NMR_Acq NMR_Analysis Spectral Analysis (Structure & Purity Confirmed) NMR_Acq->NMR_Analysis

Caption: Synthesis workflow from reactants to validated product.

Methodology:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice bath. Causality: DMF serves as both the solvent and the formyl group source. Cooling is essential to control the exothermic reaction.

  • Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C. Causality: This reaction forms the electrophilic chloroiminium salt, the Vilsmeier reagent, which is the active formylating agent.[10]

  • Formylation: Add 3-fluoroanisole (1.0 equiv.) dropwise to the prepared Vilsmeier reagent. Allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Causality: Heating provides the necessary activation energy for the electrophilic attack of the moderately reactive Vilsmeier reagent on the fluoroanisole ring.

  • Hydrolysis and Workup: Cool the reaction mixture to room temperature and pour it carefully into a beaker of crushed ice containing a saturated aqueous solution of sodium acetate. Causality: The aqueous workup hydrolyzes the intermediate aryl iminium salt to the final aldehyde product and neutralizes excess acid.[5]

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid. Causality: Chromatography is critical for removing unreacted starting material, any potential regioisomeric byproducts, and non-volatile impurities derived from DMF.

Definitive Structural Validation by NMR Spectroscopy

The following section details the expected NMR spectral data for a successfully synthesized and purified sample of this compound. The protocol is designed to be self-validating, where each signal and coupling constant corroborates the assigned structure.

NMR Sample Preparation: Dissolve ~10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides the first definitive fingerprint of the molecule. The key is to analyze the chemical shifts, integration, and, most importantly, the coupling patterns, particularly the heteronuclear couplings between protons and the fluorine atom (J_HF).

Table 1: Expected ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Proton AssignmentExpected δ (ppm)MultiplicityCoupling Constant(s) (Hz)Integration
H-C=O (Aldehyde)~10.3d⁴JHF ≈ 2.01H
H-6 (Aromatic)~7.8t³JHH ≈ 8.6, ⁴JHF ≈ 8.61H
H-3 (Aromatic)~6.8dd⁴JHH ≈ 2.5, ³JHF ≈ 12.01H
H-5 (Aromatic)~6.7dd³JHH ≈ 8.6, ⁴JHH ≈ 2.51H
H₃-C-O (Methoxy)~3.9s-3H

Interpretation and Validation Logic:

  • Aldehyde Proton (H-C=O): The signal appears far downfield (~10.3 ppm), characteristic of an aldehyde proton. Critically, it should appear as a doublet due to a four-bond coupling (⁴JHF) to the fluorine atom, immediately confirming the fluorine's ortho position to the formyl group.

  • Aromatic Protons (H-3, H-5, H-6): The substitution pattern is unequivocally confirmed by the multiplicities and coupling constants of these three protons.

    • H-6: This proton is ortho to the electron-withdrawing aldehyde group and appears furthest downfield (~7.8 ppm). It is coupled to H-5 (ortho coupling, ³JHH) and the fluorine atom (meta coupling, ⁴JHF). The similar magnitude of these two couplings often results in the signal appearing as a triplet (a "virtual triplet").

    • H-3: This proton is ortho to the fluorine atom, resulting in a large three-bond coupling (³JHF ≈ 12.0 Hz). It also exhibits a smaller four-bond coupling to H-5 (⁴JHH). This results in a characteristic doublet of doublets.

    • H-5: This proton is coupled to H-6 (ortho coupling, ³JHH) and H-3 (meta coupling, ⁴JHH), also appearing as a doublet of doublets.

  • Methoxy Protons (H₃-C-O): A sharp singlet integrating to three protons at ~3.9 ppm confirms the presence of the methoxy group.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum, particularly with C-F couplings, provides a rigid confirmation of the carbon skeleton and substitution pattern.

Table 2: Expected ¹³C NMR Data for this compound (in CDCl₃, 101 MHz)

Carbon AssignmentExpected δ (ppm)Multiplicity (due to F)Coupling Constant(s) (Hz)
C=O (Aldehyde)~188.0d³JCF ≈ 4.0
C4 (C-OCH₃)~168.0d²JCF ≈ 12.0
C2 (C-F)~164.0d¹JCF ≈ 260.0
C6~134.0d³JCF ≈ 5.0
C1~118.0d²JCF ≈ 20.0
C5~111.0s-
C3~102.0d²JCF ≈ 25.0
-OCH₃ (Methoxy)~56.0s-

Interpretation and Validation Logic:

  • C2 (Carbon Bearing Fluorine): The most diagnostic signal is for C2. It will appear as a doublet with a very large one-bond C-F coupling constant (¹JCF) of approximately 260 Hz. This signal provides undeniable proof of the direct C-F bond.

  • Carbons Coupled to Fluorine: The signals for C1, C3, C4, C6, and the aldehyde carbon all appear as doublets due to two-, three-, or four-bond couplings to fluorine, with magnitudes that decrease with the number of bonds separating the atoms. These couplings confirm the relative positions of all key functional groups. For instance, the significant two-bond couplings (²JCF) for C1, C3, and C4 firmly establish the 2-fluoro-4-methoxy substitution pattern.

  • Aldehyde and Methoxy Carbons: The chemical shifts for the aldehyde carbon (~188.0 ppm) and the methoxy carbon (~56.0 ppm) are highly characteristic and complete the structural assignment.

Diagram: NMR Correlation Map for Structural Confirmation

Caption: Key NMR correlations confirming the molecular structure.

Identifying Common Impurities

A crucial aspect of validation is the identification of potential process-related impurities.

  • Unreacted 3-Fluoroanisole: The starting material can be identified by its characteristic aromatic signals, which differ significantly from the product, and the absence of an aldehyde proton signal.

  • Regioisomeric Byproduct (4-Fluoro-2-methoxybenzaldehyde): If the reaction's regioselectivity is imperfect, the 4-fluoro-2-methoxy isomer might be present. Its NMR spectrum would be distinctly different. For example, the aldehyde proton would likely be a singlet (no ⁴JHF coupling), and the aromatic proton splitting patterns would change due to the different substituent arrangement.

  • Residual Solvents: Signals for DMF (δ ≈ 8.02, 2.92, 2.88 ppm) or other solvents like ethyl acetate should be checked for and quantified if present.

Conclusion

The Vilsmeier-Haack synthesis of this compound is an effective and practical method for producing this valuable chemical intermediate. This guide demonstrates that a comprehensive analysis by ¹H and ¹³C NMR spectroscopy is not merely a characterization step but a robust, self-validating system. The specific chemical shifts, along with the highly diagnostic H-F and C-F coupling constants, provide an unambiguous confirmation of the target molecule's structure and regiochemistry. By carefully interpreting this multi-faceted spectral data, researchers can proceed with confidence, ensuring the integrity and purity of their material for applications in drug discovery and materials science.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of this compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Intermediate for Pharmaceuticals and Advanced Materials.
  • Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. The Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Jiang, M., et al. (2008). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. National Center for Biotechnology Information.
  • Google Patents. (2013). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Google Patents. (2022). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • J&K Scientific LLC. (2022). Vilsmeier-Haack Reaction.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Supporting Information. (n.d.). NMR Spectra.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Human Metabolome Database. (n.d.). 4-Methoxybenzaldehyde 1H NMR Spectrum.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Chemical Synthesis of 2-Fluoro-4-methoxybenzoic Acid.
  • Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Fluoro-4-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of a synthesized molecule is the bedrock of reliable, reproducible data. This is particularly critical for 2-Fluoro-4-methoxybenzaldehyde and its derivatives, versatile intermediates in the synthesis of novel pharmaceuticals and agrochemicals. The presence of impurities—even in trace amounts—can drastically alter reaction outcomes, introduce confounding variables in biological assays, and compromise the safety and efficacy of a final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the essential analytical techniques for assessing the purity of this compound derivatives. Moving beyond mere protocols, we will explore the causality behind methodological choices, establish self-validating experimental frameworks, and ground our discussion in authoritative analytical principles. Our objective is to equip you with a robust, multi-faceted strategy to confidently ascertain the purity of your synthesized compounds.

The Imperative of Orthogonal Purity Assessment

A single analytical method provides only one perspective on a compound's purity. A comprehensive and trustworthy assessment is achieved by employing orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles.[1][2] This approach minimizes the risk of co-eluting impurities or undetected contaminants that a lone technique might miss, thereby providing a more accurate and reliable characterization of your material.[3] For a molecule like this compound, a strategic combination of chromatography and spectroscopy is the gold standard.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is the preferred technique in the pharmaceutical industry for its ability to separate and quantify non-volatile and thermally stable compounds, such as aromatic aldehydes and their process-related impurities.[4][5][6]

Principle of Causality: The method's strength lies in the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase. The fluorinated and methoxy-substituted benzaldehyde structure imparts a moderate polarity, making it ideally suited for reversed-phase chromatography. Impurities, such as the starting material (e.g., 2-fluoro-4-methoxytoluene) or over-oxidized byproducts (e.g., 2-fluoro-4-methoxybenzoic acid), will have different polarities and thus different retention times, allowing for their separation and quantification.[7]

Experimental Protocol: HPLC-UV Purity Determination
  • Instrumentation and Conditions:

    • HPLC System: A standard system with a UV-Vis detector.[8]

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]

    • Mobile Phase: Isocratic mixture of methanol and water (e.g., 70:30 v/v).[8] The exact ratio should be optimized to achieve a retention time of 5-10 minutes for the main peak and good resolution from impurities.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30°C to ensure reproducible retention times.[8]

    • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.[8]

    • Injection Volume: 10 µL.[8]

  • Sample Preparation (Self-Validating System):

    • Accurately prepare a sample solution of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.[8]

    • Filter the sample through a 0.45 µm syringe filter to prevent particulates from damaging the column.

    • Run a blank injection (mobile phase only) first to ensure the baseline is clean.

  • Data Analysis:

    • Purity is determined by the area percent method. The purity of the compound is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[4]

Data Presentation: HPLC Analysis
CompoundRetention Time (min)Area % (Hypothetical)Identification
2-Fluoro-4-methoxybenzoic acid3.20.35Over-oxidation byproduct
This compound 7.5 99.5 Product
2-Fluoro-4-methoxytoluene12.80.15Unreacted starting material
Workflow Visualization: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep1 Weigh Sample Prep2 Dissolve in Mobile Phase (1 mg/mL) Prep1->Prep2 Prep3 Filter (0.45 µm) Prep2->Prep3 Analysis1 Inject Blank (Mobile Phase) Prep3->Analysis1 Analysis2 Inject Sample Analysis1->Analysis2 Analysis3 Acquire Chromatogram (UV @ 254 nm) Analysis2->Analysis3 Data1 Integrate All Peaks Analysis3->Data1 Data2 Calculate Area % of Main Peak Data1->Data2 Data3 Report Purity Data2->Data3

Caption: Workflow for HPLC Purity Assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

For volatile and semi-volatile impurities that may not be amenable to HPLC, GC-MS is an exceptionally powerful orthogonal technique.[7] It couples the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.

Principle of Causality: The sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column. This compound and related low molecular weight impurities are typically volatile enough for GC analysis.[9] After separation, molecules are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for the unambiguous identification of the parent compound and any co-eluting impurities by comparing their fragmentation patterns to spectral libraries.[10]

Experimental Protocol: GC-MS Impurity Profiling
  • Instrumentation and Conditions:

    • GC-MS System: A standard GC system coupled to a mass spectrometer (e.g., Quadrupole).

    • Column: A low-to-mid polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. This temperature gradient ensures the separation of compounds with different boiling points.[9]

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Data Analysis:

    • Identify the main peak corresponding to this compound by its retention time and mass spectrum (Expected M+ at m/z 154).

    • Identify impurity peaks by searching their mass spectra against a reference library (e.g., NIST).

    • Relative purity can be estimated by comparing peak areas, although response factors may vary.

Data Presentation: Common GC-MS Fragments
CompoundMolecular Ion (M+)Key Fragment Ions (m/z)
This compound 154 153 (M-H), 125 (M-CHO), 111
Benzaldehyde (potential impurity)106105 (M-H), 77 (Phenyl)
Benzyl Alcohol (potential impurity)108107 (M-H), 79, 77
Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC Separation & MS Detection cluster_data Data Interpretation Prep1 Prepare Dilute Solution (e.g., Ethyl Acetate) Analysis1 Inject into GC Prep1->Analysis1 Analysis2 Separate by Volatility Analysis1->Analysis2 Analysis3 Ionize & Fragment (EI) Analysis2->Analysis3 Analysis4 Detect Fragments (MS) Analysis3->Analysis4 Data1 Analyze Chromatogram Analysis4->Data1 Data2 Compare Mass Spectra to Library Data1->Data2 Data3 Identify Impurities Data2->Data3

Caption: Workflow for GC-MS Impurity Identification.

Quantitative NMR (qNMR) Spectroscopy: The Primary Method for Absolute Purity

While chromatographic methods provide relative purity, quantitative Nuclear Magnetic Resonance (qNMR) stands as a powerful primary method for determining the absolute purity (or assay) of a compound without needing a reference standard of the analyte itself.[11][12] The signal integral in an NMR spectrum is directly proportional to the number of nuclei generating that signal, a unique feature among analytical techniques.[11][13]

Principle of Causality & Trustworthiness: For fluorinated compounds like this compound, qNMR is uniquely powerful. We can leverage both ¹H and ¹⁹F NMR. ¹⁹F NMR is particularly advantageous due to its high sensitivity, 100% natural abundance, and a wide chemical shift range that minimizes signal overlap, essentially providing a background-free spectrum.[14][15] By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight, we can calculate the absolute purity of the synthesized material with high accuracy.[16]

Experimental Protocol: ¹⁹F qNMR for Absolute Purity
  • Instrumentation and Reagents:

    • NMR Spectrometer: ≥400 MHz, equipped with a fluorine probe.

    • Deuterated Solvent: A suitable solvent that dissolves both sample and standard (e.g., DMSO-d₆).

    • Internal Standard (IS): A certified reference material containing fluorine with a known purity, whose signal does not overlap with the analyte. 3,5-Bis(trifluoromethyl)benzoic acid is an excellent choice.

  • Sample Preparation (Self-Validating System):

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a vial.

    • Accurately weigh approximately 10-20 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent.

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition (Critical for Quantification):

    • Acquisition Mode: Use inverse gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can alter signal integrals.

    • Relaxation Delay (d1): Set a long delay (d1) of at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and standard) to ensure full relaxation between pulses.[17] This is critical for accurate integration.

    • Pulse Angle: Use a 90° pulse.[11]

    • Scans: Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1) for both analyte and standard peaks.

  • Data Processing and Calculation:

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the distinct ¹⁹F signal of the analyte and the ¹⁹F signal of the internal standard.

    • Calculate the purity using the following formula[11]:

    Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd

    Where:

    • I = Integral value

    • N = Number of fluorine nuclei for the integrated signal (e.g., Nanalyte=1, Nstd=6 for 3,5-BTFMBA)

    • M = Molar mass

    • m = Mass

    • Puritystd = Purity of the internal standard

Logical Diagram: qNMR Purity Determination

qNMR_Logic Start Start Purity Assessment Prep Accurately weigh Analyte and Certified Internal Standard Start->Prep Dissolve Dissolve mixture in Deuterated Solvent Prep->Dissolve Acquire Acquire 19F NMR Spectrum with Quantitative Parameters (Long d1, Inverse Gated Decoupling) Dissolve->Acquire Process Process Spectrum (Phase, Baseline, Integrate) Acquire->Process Calculate Calculate Purity using the qNMR Formula Process->Calculate Result Absolute Purity (%) Calculate->Result

Caption: Logical flow for absolute purity determination by qNMR.

Ancillary and Preliminary Checks

While chromatography and NMR are definitive, simpler techniques provide valuable preliminary data.

  • Melting Point Analysis: A pure crystalline substance melts over a sharp, narrow temperature range.[18][19] Impurities cause a depression and broadening of the melting point.[18][20] For this compound (literature m.p. 43-48 °C), a broad or depressed range is a clear qualitative indicator of impurities. This is a rapid and inexpensive first check.[21]

  • Thin-Layer Chromatography (TLC): TLC is excellent for monitoring reaction progress and for a quick qualitative check of purity. The presence of multiple spots indicates an impure sample.

Conclusion: A Synthesis of Techniques for Unimpeachable Quality

No single technique can provide a complete picture of a compound's purity. A robust and defensible purity assessment for synthesized this compound derivatives relies on a strategic, orthogonal approach.[6] HPLC provides excellent quantitative data on relative purity and separates non-volatile impurities. GC-MS offers unparalleled identification of volatile and unexpected impurities. Finally, ¹⁹F qNMR provides a highly accurate, direct measure of absolute purity, serving as a primary analytical method. By integrating these techniques, researchers can ensure the quality, integrity, and reliability of their materials, paving the way for successful outcomes in drug discovery and development.

References

  • Mettler Toledo. What is Melting Point? Accessed January 7, 2026. [Link]
  • Chemistry LibreTexts. 2.1: Melting Point Analysis. Accessed January 7, 2026. [Link]
  • Chemistry LibreTexts. 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Accessed January 7, 2026. [Link]
  • Chemistry For Everyone. How Do You Accurately Measure Melting Points For Purity Analysis? YouTube, 2023. [Link]
  • Chemistry Online @ UTSC. Melting Point. Accessed January 7, 2026. [Link]
  • Al-Rawi, H., et al. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 2018. [Link]
  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Accessed January 7, 2026. [Link]
  • Idoko, O., et al. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health, 2017. [Link]
  • Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Accessed January 7, 2026. [Link]
  • Alphalyse. Orthogonal method in pharmaceutical product analysis. Accessed January 7, 2026. [Link]
  • PubMed. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples]. National Institutes of Health, 2017. [Link]
  • Semantic Scholar. Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. Accessed January 7, 2026. [Link]
  • Pauli, G. F., et al. Quantitative NMR (qNMR)
  • DiVA portal. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Accessed January 7, 2026. [Link]
  • Liu, K., et al. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. National Institutes of Health, 2017. [Link]
  • Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. 2017. [Link]
  • Dong, M. W. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America, 2008. [Link]
  • Fluid Imaging Technologies. What is a Particle Analysis "Orthogonal Method"? Accessed January 7, 2026. [Link]
  • Cuesta Sánchez, F., et al. Orthogonal Projection Approach Applied to Peak Purity Assessment. Analytical Chemistry, 1997. [Link]
  • Diehl, B. W. K. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 2008. [Link]
  • US Pharmacopeia (USP). Stimuli Article (qNMR). Accessed January 7, 2026. [Link]
  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. 2017. [Link]
  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Accessed January 7, 2026. [Link]
  • ResearchGate. What are the optimal conditions for GC analysis of benzaldehyde? Accessed January 7, 2026. [Link]
  • ResearchGate.
  • U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. Accessed January 7, 2026. [Link]
  • Shrivastava, V.S., et al. Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 2011. [Link]
  • Shimadzu Corporation. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Accessed January 7, 2026. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of 2-Fluoro-4-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic use of fluorinated scaffolds has become a cornerstone of rational drug design. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Fluoro-4-methoxybenzaldehyde stands out as a particularly valuable starting material in this context.[1][2][3] Its unique substitution pattern—an activating methoxy group and a modulating fluorine atom—makes it a versatile precursor for a diverse array of bioactive compounds.

This guide provides a comprehensive overview of the synthesis and comparative biological activity screening of two prominent classes of derivatives synthesized from this compound: Schiff bases and chalcones. These derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[4][5][6][7][8] We will delve into the underlying rationale for experimental design, present detailed protocols for key assays, and offer insights into the structure-activity relationships that govern the therapeutic potential of these compounds.

Part 1: Synthesis of Bioactive Derivatives from this compound

The journey from a simple aldehyde to a potential therapeutic agent begins with robust and efficient chemical synthesis. The choice of synthetic route is dictated by the desired class of derivative, with each pathway offering distinct advantages in terms of yield, purity, and scalability.

Section 1.1: Synthesis of Schiff Base Derivatives

Schiff bases, characterized by their azomethine (-C=N-) functional group, are readily synthesized through the condensation of an aldehyde with a primary amine.[5] This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of large libraries of compounds for biological screening.

Experimental Protocol: Synthesis of a Representative Schiff Base

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 mmol) in 20 mL of ethanol. In a separate beaker, dissolve an equimolar amount (1 mmol) of a selected primary amine (e.g., 2-aminopyridine) in 10 mL of ethanol.

  • Reaction Setup: Add the amine solution to the aldehyde solution with constant stirring. To this mixture, add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Equip the flask with a condenser and reflux the reaction mixture at 70-80°C for 3-5 hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The resulting crystalline product is collected by filtration, washed with cold ethanol to remove unreacted starting materials, and then dried in a desiccator.[9]

Causality Behind Experimental Choices: The use of ethanol as a solvent is ideal due to its ability to dissolve both the aldehyde and the amine, as well as its suitable boiling point for reflux. The catalytic amount of glacial acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus facilitating the nucleophilic attack by the primary amine.

Section 1.2: Synthesis of Chalcone Derivatives

Chalcones are bi-aromatic compounds with an α,β-unsaturated carbonyl system that forms the backbone of many flavonoids and isoflavonoids.[6] This structural motif is crucial for their diverse biological activities.[4][6] The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde with an acetophenone.

Experimental Protocol: Synthesis of a Representative Chalcone

  • Reactant Preparation: Dissolve this compound (1 mmol) and a substituted acetophenone (1 mmol) in 15 mL of ethanol in a flask.

  • Reaction Initiation: While stirring the mixture at room temperature, slowly add an aqueous solution of a strong base, such as sodium hydroxide (10-40%), dropwise.

  • Reaction Progression: Continue stirring the reaction mixture at room temperature for 24 hours. The formation of a solid precipitate indicates the progress of the reaction.

  • Isolation and Purification: The precipitate is filtered, washed thoroughly with cold water until the washings are neutral to litmus paper, and then washed with cold ethanol. The crude chalcone is then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.

Causality Behind Experimental Choices: The strong base is essential for deprotonating the α-carbon of the acetophenone, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The subsequent dehydration of the aldol addition product is facile, leading to the formation of the stable, conjugated α,β-unsaturated ketone system of the chalcone.

Part 2: Comparative Biological Activity Screening

A systematic and robust screening process is critical to identifying promising lead compounds from a library of newly synthesized derivatives. The following sections outline standardized protocols for evaluating the anticancer, antimicrobial, and antifungal activities of this compound derivatives.

Section 2.1: Anticancer Activity Screening

Chalcones, in particular, have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the induction of apoptosis and inhibition of cell proliferation.[6][10][11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized chalcone derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Data Presentation: Comparative Cytotoxicity of Chalcone Derivatives (Illustrative Data)

CompoundDerivative TypeMCF-7 IC50 (µM)HepG2 IC50 (µM)
Chalcone A 2'-hydroxy-chalcone5.2 ± 0.48.1 ± 0.6
Chalcone B 4'-chloro-chalcone12.8 ± 1.115.3 ± 1.3
Chalcone C 3',4'-dimethoxy-chalcone3.9 ± 0.36.5 ± 0.5

Mandatory Visualization: Simplified Apoptosis Pathway

G Chalcone Chalcone Derivative ROS Increased ROS Chalcone->ROS Mito Mitochondrial Stress ROS->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Chalcone-induced intrinsic apoptosis pathway.

Section 2.2: Antimicrobial Activity Screening

Schiff bases are a well-established class of compounds with a broad range of antimicrobial activities.[5][12][13] Their efficacy is often attributed to the imine group, which can interfere with various cellular processes in bacteria.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus as Gram-positive and Escherichia coli as Gram-negative) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized Schiff base derivatives in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[7]

Data Presentation: Comparative Antimicrobial Activity of Schiff Base Derivatives (Illustrative Data)

CompoundDerivative TypeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Schiff Base 1 2-aminopyridine deriv.1632
Schiff Base 2 4-aminophenol deriv.3264
Schiff Base 3 Isoniazid deriv.816

Causality Behind Experimental Choices: Screening against both Gram-positive and Gram-negative bacteria is crucial because of the fundamental differences in their cell wall structures. The thick peptidoglycan layer of Gram-positive bacteria and the outer membrane of Gram-negative bacteria present different barriers to compound entry, leading to variations in susceptibility.

Section 2.3: Antifungal Activity Screening

Derivatives of this compound, including Schiff bases and other heterocyclic compounds, have also shown promise as antifungal agents.[14][15][16]

Experimental Protocol: Agar Well Diffusion Assay

  • Culture Preparation: Prepare a lawn culture of the test fungus (e.g., Candida albicans, Aspergillus niger) on a suitable agar medium (e.g., Potato Dextrose Agar).[16]

  • Well Preparation: Create wells of a standard diameter (e.g., 6 mm) in the agar plate using a sterile cork borer.

  • Compound Loading: Add a fixed volume (e.g., 100 µL) of a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) into each well. A solvent control should also be included.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-30°C) for 48-72 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antifungal activity.

Mandatory Visualization: Biological Screening Workflow

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start 2-Fluoro-4-methoxy- benzaldehyde SchiffBase Schiff Base Synthesis Start->SchiffBase Chalcone Chalcone Synthesis Start->Chalcone Amine Primary Amine Amine->SchiffBase Acetophenone Acetophenone Acetophenone->Chalcone SB_Lib Schiff Base Library SchiffBase->SB_Lib CH_Lib Chalcone Library Chalcone->CH_Lib Antimicrobial Antimicrobial Screening (MIC Determination) SB_Lib->Antimicrobial Antifungal Antifungal Screening (Agar Well Diffusion) SB_Lib->Antifungal Anticancer Anticancer Screening (MTT Assay) CH_Lib->Anticancer CH_Lib->Antifungal Data IC50 / MIC / Zone of Inhibition Data Anticancer->Data Antimicrobial->Data Antifungal->Data SAR Structure-Activity Relationship (SAR) Data->SAR

Caption: Workflow for synthesis and biological screening.

Part 3: Structure-Activity Relationship (SAR) Insights

The analysis of how chemical structure relates to biological activity is a critical step in optimizing lead compounds. For derivatives of this compound, several key structural features can be modulated to enhance their therapeutic potential.

  • For Chalcones: The substitution pattern on both aromatic rings significantly influences anticancer activity. The presence of electron-donating groups like hydroxyl and methoxyl can enhance cytotoxicity.[4] The α,β-unsaturated carbonyl system is a Michael acceptor and is often essential for activity.

  • For Schiff Bases: The nature of the amine used in the synthesis plays a crucial role in determining the antimicrobial spectrum. Aromatic amines often yield more stable and active Schiff bases compared to aliphatic amines. The presence of additional heteroatoms (e.g., nitrogen, sulfur) in the amine component can also enhance biological activity.

Mandatory Visualization: General SAR for Bioactive Derivatives

G cluster_0 General Structure of Bioactive Derivatives cluster_1 Key Modification Points for SAR Core 2-Fluoro-4-methoxy- benzaldehyde Core Linker Linker (-CH=N- or -CH=CH-CO-) Core->Linker R_Group Variable R-Group (from Amine or Acetophenone) Linker->R_Group Mod1 Substituents on the benzaldehyde ring Mod2 Nature of the linker Mod3 Substituents on the R-group ring

Caption: Key structural features for SAR studies.

Conclusion

This compound is a promising and versatile starting material for the synthesis of novel bioactive compounds. By leveraging well-established synthetic methodologies, such as those for preparing Schiff bases and chalcones, diverse chemical libraries can be generated for biological screening. A systematic approach to evaluating their anticancer, antimicrobial, and antifungal activities, coupled with careful analysis of structure-activity relationships, provides a robust framework for the discovery and optimization of new therapeutic agents. The insights and protocols presented in this guide are intended to empower researchers, scientists, and drug development professionals in their quest for innovative solutions to pressing healthcare challenges.

References

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023-05-10). NIH.
  • Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. (2019-01-01). International Journal of Pharmacy and Biological Sciences.
  • Anticancer Activity of Natural and Synthetic Chalcones. (n.d.). MDPI.
  • Synthesis of Chalcones with Anticancer Activities. (n.d.). PMC - NIH.
  • (PDF) Synthesis of Chalcones with Anticancer Activities. (2012-05-31).
  • Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. (2016-12-17). MDPI.
  • Anticancer activities of novel chalcone and bis-chalcone derivatives. (2022-08-01).
  • Exploring the Synthesis Pathways of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Deriv
  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. (n.d.). Arabian Journal of Chemistry.
  • Antifungal activity of redox-active benzaldehydes that target cellular antioxid
  • (PDF) ANTIFUNGAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS. (2018-10-01).
  • Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and its cobalt (II) and nickel (II) complexes. (2018-11-01). SciSpace.
  • In vitro antifungal activity of heterocyclic organoboron compounds against Trichophyton mentagrophytes and Microsporum canis obtained from clinical isol
  • Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II), Ni (II), and Cu (II) Complexes. (n.d.). IJMRSTI.
  • 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on whe
  • This compound 97 331-64-6. (n.d.). Sigma-Aldrich.
  • 2-Fluoro-3-methoxybenzaldehyde | CAS 103438-88-6. (n.d.). Ossila.
  • This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Scientific Chemicals.

Sources

comparing the efficacy of drugs synthesized from 2-Fluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Leveraging 2-Fluoro-4-methoxybenzaldehyde in the Synthesis of Novel Therapeutic Agents

Abstract

This compound has emerged as a critical and versatile starting material in medicinal chemistry, providing a valuable scaffold for the synthesis of a diverse array of bioactive molecules. Its unique substitution pattern, featuring a reactive aldehyde functionality, a methoxy group, and a strategically positioned fluorine atom, offers chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of synthesized compounds. The presence of the fluorine atom, in particular, can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity. This guide provides a comparative analysis of the efficacy of different classes of drugs synthesized from this compound, supported by experimental data and detailed synthetic protocols. We will explore the synthesis and biological evaluation of key compound classes, including 4-aryldihydropyrimidinones, fluorocurcuminoids, and 5-benzylidene hydantoin derivatives, to offer researchers and drug development professionals a comprehensive understanding of the therapeutic potential unlocked by this versatile building block.

Introduction: The Strategic Importance of this compound in Drug Discovery

The design and synthesis of novel therapeutic agents are paramount in addressing unmet medical needs. The choice of starting materials is a critical determinant of the novelty, diversity, and ultimately, the success of a drug discovery campaign. This compound (Figure 1) has garnered significant attention as a privileged precursor due to its inherent structural features that are desirable in medicinal chemistry.

Chemical structure of this compound
Figure 1. Chemical structure of this compound.

The aldehyde group serves as a versatile handle for a wide range of chemical transformations, including condensations, multicomponent reactions, and the formation of various heterocyclic systems. The methoxy group can influence solubility and participate in hydrogen bonding interactions with biological targets. Most importantly, the fluorine atom at the 2-position can profoundly impact the properties of the final molecule. This "fluorine effect" can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to an increased half-life of the drug.

  • Increased Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing drug absorption and distribution.

  • Improved Lipophilicity: Strategic fluorination can enhance the molecule's ability to cross cell membranes.

This guide will delve into the synthesis and comparative efficacy of distinct classes of bioactive compounds derived from this valuable building block, providing insights into their therapeutic potential.

Comparative Analysis of Drug Classes Synthesized from this compound

This section will compare three distinct classes of compounds synthesized using this compound as a key starting material: 4-Aryldihydropyrimidinone-5-carboxylates, Fluorocurcuminoid-BF2 Complexes, and 5-Benzylidene Hydantoin Derivatives.

4-Aryldihydropyrimidinone-5-carboxylates as Hsp90 Inhibitors

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding and stability of numerous client proteins, many of which are implicated in cancer cell proliferation and survival. Inhibition of Hsp90 is a validated strategy in oncology.

A series of 4-aryldihydropyrimidinone-5-carboxylates were synthesized via a Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea.[1] The use of this compound in this reaction leads to the corresponding fluorinated dihydropyrimidinone derivatives.

Table 1: Efficacy of 4-Aryldihydropyrimidinone-5-carboxylates as Hsp90 Inhibitors [1]

Compound IDR Group (from β-ketoester)Hsp90 Inhibition (%) at 10 µM
5a Benzyl29
5b 3,4-Dimethoxybenzyl25

Note: The specific compound numbering is adopted from the cited reference for consistency.

The data indicates that these compounds exhibit moderate Hsp90 inhibitory activity. The variation in the ester substituent provides a handle for further optimization of potency.

  • A mixture of this compound (1.0 eq), benzyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol is heated under reflux for 24 hours.

  • After cooling to room temperature, the precipitated crude product is collected by filtration.

  • The crude product is recrystallized from aqueous ethanol to yield the pure compound as a white powder.

G cluster_reactants Reactants cluster_reaction Biginelli Reaction cluster_product Product Aldehyde 2-Fluoro-4- methoxybenzaldehyde Reaction One-pot reflux in Ethanol Aldehyde->Reaction Ketoester Benzyl acetoacetate Ketoester->Reaction Urea Urea Urea->Reaction Product_Node 4-Aryldihydropyrimidinone (Compound 5a) Reaction->Product_Node

Biginelli reaction workflow for synthesizing 4-aryldihydropyrimidinones.
Fluorocurcuminoid-BF2 Complexes as Potential Anticancer Agents

Curcumin, a natural product, has shown promise as an anticancer agent, but its therapeutic potential is limited by poor bioavailability and metabolic instability. The synthesis of fluorinated curcuminoid analogs is a strategy to overcome these limitations.

Novel fluorocurcuminoid-BF2 complexes have been synthesized using this compound.[2] The synthesis involves the condensation of the aldehyde with a suitable ketone, followed by complexation with boron trifluoride (BF2). While specific efficacy data for these complexes is still emerging, the rationale behind their design is to enhance the anticancer properties of the curcumin scaffold.

  • This compound (2.0 eq) is reacted with a suitable ketone (e.g., acetylacetone, 1.0 eq) in the presence of a base (e.g., piperidine) in a suitable solvent (e.g., ethanol) under reflux.

  • The resulting fluorinated curcuminoid is isolated and purified by column chromatography.

  • The purified curcuminoid is then reacted with a boron trifluoride source (e.g., BF3·OEt2) in a suitable solvent (e.g., dichloromethane) to form the BF2 complex.

G cluster_pathway Potential Anticancer Mechanism of Curcuminoids Curcuminoid Fluorocurcuminoid- BF2 Complex NFkB NF-κB Curcuminoid->NFkB Inhibition Apoptosis Apoptosis NFkB->Apoptosis Inhibits Proliferation Cell Proliferation NFkB->Proliferation Promotes

Inhibition of the NF-κB signaling pathway by curcuminoids.
5-Benzylidene Hydantoin Derivatives as Tyrosine Kinase Inhibitors

Tyrosine kinases are a class of enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

A series of 5-benzylidene hydantoin derivatives were synthesized and evaluated as inhibitors of several receptor tyrosine kinases.[3] The synthesis involves the Knoevenagel condensation of a hydantoin with a benzylated aldehyde, which can be prepared from this compound.

Table 2: Efficacy of 5-Benzylidene Hydantoin Derivatives as HER2 Inhibitors [3]

Compound IDSubstituent on HydantoinHER2 Inhibition (% enzyme activity) at 10 µM
28 3-methoxy57%
32 Unsubstituted60%
34 3-ethoxy-2,5-bisCF349%
38 3-ethoxy56%

Note: The specific compound numbering is adopted from the cited reference for consistency. Lower percentage indicates higher inhibition.

These results demonstrate that 5-benzylidene hydantoin derivatives synthesized from precursors related to this compound show moderate inhibitory activity against HER2, a key target in breast cancer.

  • Benzylation of Aldehyde: A commercially available hydroxybenzaldehyde is alkylated with a suitable benzyl bromide in the presence of potassium carbonate in refluxing acetonitrile. The resulting benzylated aldehyde is purified.

  • Knoevenagel Condensation: The benzylated aldehyde (1.0 eq) is reacted with hydantoin (1.0-3.0 eq) in the presence of a base (e.g., anhydrous potassium acetate) in glacial acetic acid with a catalytic amount of acetic anhydride. The mixture is heated to reflux for 5-6 hours.

  • Upon cooling, the precipitated product is collected and recrystallized from hot ethanol.

G cluster_synthesis Synthetic Strategy cluster_activity Biological Activity Precursor 2-Fluoro-4-hydroxybenzaldehyde (related precursor) Benzylation Benzylation Precursor->Benzylation Benzylated_Aldehyde Benzylated Aldehyde Intermediate Benzylation->Benzylated_Aldehyde Condensation Knoevenagel Condensation Benzylated_Aldehyde->Condensation Hydantoin Hydantoin Hydantoin->Condensation Final_Product 5-Benzylidene Hydantoin Derivative Condensation->Final_Product Inhibition Inhibition Final_Product->Inhibition Target HER2 Tyrosine Kinase Inhibition->Target

Logical relationship of synthesis to biological activity.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry, enabling the synthesis of diverse classes of bioactive compounds with therapeutic potential. This guide has provided a comparative overview of three such classes: 4-aryldihydropyrimidinones, fluorocurcuminoids, and 5-benzylidene hydantoin derivatives. While direct, head-to-head efficacy comparisons are challenging due to the different biological targets and assays employed, it is evident that this precursor can be leveraged to generate compounds with promising activity in oncology and other therapeutic areas.

The synthetic accessibility of these diverse scaffolds from a common starting material highlights the efficiency and modularity that this compound offers to drug discovery programs. Future research should focus on the further optimization of these lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. The continued exploration of new reaction methodologies with this versatile aldehyde will undoubtedly lead to the discovery of novel drug candidates with improved therapeutic profiles.

References

  • Köhler, M., et al. (2023). Multimodal 4-arylchromene derivatives with microtubule-destabilizing, anti-angiogenic, and MYB-inhibitory activities. Cancer Drug Resist, 6, 59-77. [Link]
  • García-López, J. A., et al. (2021). Novel fluorocurcuminoid-BF2 complexes and their unlocked... [Journal Name, Volume, Pages]. (Please note: The full citation for this reference was not available in the provided search results).
  • [No Author]. (2021). RESEARCH ARTICLE. RSC Medicinal Chemistry. (Please note: The full citation for this reference was not available in the provided search results).
  • [No Author]. (n.d.). synthesis of bacterial two-component system inhibitors. RTU E-books. (Please note: The full citation for this reference was not available in the provided search results).
  • Zeinyeh, W., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. [Journal Name, Volume, Pages]. (Please note: The full citation for this reference was not available in the provided search results).
  • Hidayat, H., et al. (2021). Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5-Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors. [Journal Name, Volume, Pages]. (Please note: The full citation for this reference was not available in the provided search results).
  • [No Author]. (n.d.). THE CONTINUOUS-FLOW SYNTHESIS OF 1H.... Serve Content. (Please note: The full citation for this reference was not available in the provided search results).
  • [No Author]. (n.d.). Structure-based design, synthesis, molecular docking.... Sci-Hub. (Please note: The full citation for this reference was not available in the provided search results).
  • Çelik, H., et al. (2019). Microvawe assisted synthesis of N-(methyl and methoxy) benzylidene-4-fluoroaniline derivatives and their carbonic anhydrase I an. ACG Publications. (Please note: The full citation for this reference was not available in the provided search results).
  • [No Author]. (2016). Biol. Pharm. Bull. 39(2): 239-251. J-Stage. (Please note: The full citation for this reference was not available in the provided search results).
  • [No Author]. (2025). New Anticancer 4‐Aryldihydropyrimidinone‐5‐Carboxylates Targeting Hsp90. -ORCA - Cardiff University. (Please note: The full citation for this reference was not available in the provided search results).
  • Hidayat, H., et al. (n.d.). Benzalhydantoin Derivative-Based Inhibitors of Eight Receptor Tyrosine Kinases: Synthesis, in vitro, and in silico Study. [Journal Name, Volume, Pages]. (Please note: The full citation for this reference was not available in the provided search results).

Sources

A Comparative Guide to the Kinetic Profile of 2-Fluoro-4-methoxybenzaldehyde in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the selection of building blocks with precisely tuned reactivity is paramount for efficient and predictable synthetic outcomes. 2-Fluoro-4-methoxybenzaldehyde, a versatile aromatic aldehyde, presents a unique electronic profile arising from the interplay of its ortho-fluoro and para-methoxy substituents. This guide provides an in-depth comparative analysis of the kinetic performance of this compound in common organic reactions, contrasting it with structurally related benzaldehydes. By leveraging established principles of physical organic chemistry and available experimental data, we aim to offer a predictive framework for its reactivity, enabling more informed decisions in reaction design and optimization.

The Decisive Influence of Substituents on Benzaldehyde Reactivity: A Theoretical Framework

The reactivity of the carbonyl group in substituted benzaldehydes is fundamentally governed by the electronic effects of the substituents on the aromatic ring. These effects, broadly categorized as inductive and resonance effects, modulate the electrophilicity of the carbonyl carbon, which is the primary site for nucleophilic attack in many key reactions.

  • Inductive Effect (-I): This is the through-bond polarization caused by the electronegativity of a substituent. Electron-withdrawing groups, such as fluorine, pull electron density away from the ring and the carbonyl group, increasing the partial positive charge on the carbonyl carbon and thus enhancing its electrophilicity.

  • Resonance Effect (+R or -R): This is the delocalization of electrons through the π-system of the aromatic ring. Electron-donating groups, like the methoxy group, can donate lone pair electrons to the ring, which can then be delocalized to the carbonyl group. This delocalization reduces the electrophilicity of the carbonyl carbon.

The net effect of a substituent is a combination of its inductive and resonance effects. In this compound, the strongly electron-withdrawing inductive effect of the ortho-fluoro group is expected to increase the reactivity of the aldehyde, while the electron-donating resonance effect of the para-methoxy group is expected to decrease it. The overall reactivity will be a balance of these opposing forces.

The Hammett Equation: Quantifying Substituent Effects

The Hammett equation provides a quantitative means to correlate the electronic properties of substituents with reaction rates and equilibrium constants.[1] It is expressed as:

log(k/k₀) = σρ

where:

  • k is the rate constant for the reaction with a substituted benzaldehyde.

  • k₀ is the rate constant for the reaction with unsubstituted benzaldehyde.

  • σ (sigma) is the substituent constant, which is a measure of the electronic effect of a substituent. Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.

By analyzing Hammett plots (log(k/k₀) vs. σ), we can gain valuable insights into reaction mechanisms and predict the reactivity of novel substrates.

Comparative Kinetic Analysis in Key Reactions

While direct kinetic data for this compound is scarce in the literature, we can predict its reactivity by comparing it to benzaldehydes with similar or constituent substituents in well-studied reactions.

Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction involving the nucleophilic addition of an enolate to a carbonyl group. The rate-determining step is often the nucleophilic attack on the aldehyde. Therefore, electron-withdrawing groups on the benzaldehyde accelerate the reaction, while electron-donating groups retard it.

Expected Reactivity Order:

4-Nitrobenzaldehyde > This compound (predicted) > 4-Chlorobenzaldehyde > Benzaldehyde > 4-Methoxybenzaldehyde > 4-(Dimethylamino)benzaldehyde

Rationale: The strong electron-withdrawing nitro group in 4-nitrobenzaldehyde makes its carbonyl carbon highly electrophilic. Conversely, the powerful electron-donating dimethylamino group in 4-(dimethylamino)benzaldehyde significantly reduces the electrophilicity of its carbonyl carbon. For this compound, the inductive effect of the ortho-fluoro group will likely dominate over the resonance effect of the para-methoxy group, leading to an overall activation compared to unsubstituted benzaldehyde, but less so than a purely electron-withdrawing substituted benzaldehyde.

Supporting Experimental Data:

A kinetic study of the condensation of various substituted benzaldehydes with Meldrum's acid yielded a positive ρ value of 1.226, confirming that electron-withdrawing groups enhance the reaction rate.[2]

SubstituentHammett Constant (σ)Relative Rate (Hypothetical)
4-NO₂+0.78High
4-Cl+0.23Moderate
H0.00Baseline
4-OCH₃-0.27Low
4-N(CH₃)₂-0.83Very Low

Table 1: Hammett constants and predicted relative rates for the Aldol condensation.

Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, also involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[3] Similar to the aldol condensation, the reaction rate is sensitive to the electrophilicity of the aldehyde.

Expected Reactivity Order:

4-Nitrobenzaldehyde > This compound (predicted) > 4-Chlorobenzaldehyde > Benzaldehyde > 4-Methoxybenzaldehyde

Rationale: Kinetic studies of the Wittig-Horner reaction with substituted benzaldehydes have shown a positive ρ value, indicating that electron-withdrawing groups accelerate the reaction.[4] The ortho-fluoro substituent in this compound is expected to increase the rate of the Wittig reaction compared to benzaldehyde and 4-methoxybenzaldehyde.

Supporting Experimental Data:

A comparative study on the reactivity of substituted benzaldehydes in the Wittig reaction provided the following relative rate constants:[5]

SubstituentRelative Rate Constant (k/k₀)
4-NO₂21.8
4-Cl2.51
H1.00
4-CH₃0.52
4-OCH₃0.29

Table 2: Relative rate constants for the Wittig reaction of substituted benzaldehydes.

Schiff Base Formation

The formation of a Schiff base involves the nucleophilic attack of a primary amine on the carbonyl carbon of an aldehyde, followed by dehydration. The initial nucleophilic addition is often the rate-determining step.

Expected Reactivity Order:

4-Nitrobenzaldehyde > This compound (predicted) > 4-Chlorobenzaldehyde > Benzaldehyde > 4-Methoxybenzaldehyde

Rationale: The principles governing the reactivity in Schiff base formation are analogous to those in aldol and Wittig reactions. A more electrophilic carbonyl carbon will lead to a faster reaction. Kinetic studies of Schiff base formation with substituted benzaldehydes have confirmed this trend.[6][7] The electron-withdrawing nature of the ortho-fluoro group in the target molecule is anticipated to enhance its reactivity in this transformation.

Experimental Protocols for Kinetic Studies

Accurate determination of reaction kinetics is crucial for a thorough understanding of reactivity. Here are detailed protocols for monitoring the kinetics of benzaldehyde reactions using common analytical techniques.

Protocol 1: UV-Vis Spectrophotometric Monitoring of Aldol Condensation

This method is suitable for reactions where there is a significant change in the UV-Vis spectrum upon product formation, such as the formation of a conjugated system in the chalcone product of an aldol condensation.

Materials:

  • Substituted benzaldehyde (e.g., this compound)

  • Enolizable ketone (e.g., acetophenone)

  • Base catalyst (e.g., NaOH or KOH)

  • Solvent (e.g., ethanol)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Prepare stock solutions of the benzaldehyde, ketone, and catalyst of known concentrations in the chosen solvent.

  • Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.

  • In a quartz cuvette, mix the solutions of the benzaldehyde and ketone.

  • Initiate the reaction by adding the catalyst solution and start data acquisition immediately.

  • Monitor the increase in absorbance at the λmax of the product over time.

  • The initial rate of the reaction can be determined from the initial slope of the absorbance vs. time plot.

  • By varying the initial concentrations of the reactants, the order of the reaction with respect to each component can be determined.

Protocol 2: In-Situ NMR Monitoring of Wittig Reaction

NMR spectroscopy provides detailed structural information and allows for the simultaneous monitoring of reactants, intermediates, and products.

Materials:

  • Substituted benzaldehyde

  • Phosphonium ylide

  • Anhydrous deuterated solvent (e.g., CDCl₃ or THF-d₈)

  • NMR spectrometer

Procedure:

  • In an NMR tube, dissolve the substituted benzaldehyde in the deuterated solvent.

  • Acquire a spectrum of the starting material.

  • Add the phosphonium ylide solution to the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to the aldehyde proton and the alkene protons of the product.

  • Plot the concentration of the reactant and product as a function of time to determine the reaction kinetics.

Visualization of Reaction Pathways and Workflows

G cluster_0 Reaction Initiation cluster_1 Kinetic Monitoring cluster_2 Data Analysis Reactant A (Benzaldehyde) Reactant A (Benzaldehyde) UV-Vis Spectroscopy UV-Vis Spectroscopy Reactant A (Benzaldehyde)->UV-Vis Spectroscopy Reactant B (Nucleophile) Reactant B (Nucleophile) Reactant B (Nucleophile)->UV-Vis Spectroscopy Catalyst/Base Catalyst/Base Catalyst/Base->UV-Vis Spectroscopy Concentration vs. Time Plots Concentration vs. Time Plots UV-Vis Spectroscopy->Concentration vs. Time Plots NMR Spectroscopy NMR Spectroscopy HPLC HPLC Rate Constant Determination Rate Constant Determination Concentration vs. Time Plots->Rate Constant Determination Hammett Plot Analysis Hammett Plot Analysis Rate Constant Determination->Hammett Plot Analysis

Caption: A generalized workflow for the kinetic study of reactions involving benzaldehydes.

G cluster_0 Electronic Effects on Benzaldehyde Benzaldehyde Benzaldehyde Intermediate Intermediate Benzaldehyde->Intermediate Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Intermediate Product Product Intermediate->Product Further Reaction/ Dehydration EWG (-I) EWG (-I) Increased Electrophilicity Increased Electrophilicity EWG (-I)->Increased Electrophilicity EDG (+R) EDG (+R) Decreased Electrophilicity Decreased Electrophilicity EDG (+R)->Decreased Electrophilicity

Caption: The influence of electron-withdrawing and -donating groups on benzaldehyde reactivity.

Conclusion

The kinetic behavior of this compound in common organic reactions is governed by the delicate balance between the electron-withdrawing inductive effect of the ortho-fluoro group and the electron-donating resonance effect of the para-methoxy group. Based on established principles of physical organic chemistry and comparative data from analogous substituted benzaldehydes, it is predicted that the inductive effect of the fluorine atom will be the dominant factor, rendering the carbonyl group of this compound more electrophilic and thus more reactive than unsubstituted benzaldehyde and 4-methoxybenzaldehyde. However, its reactivity is expected to be lower than that of benzaldehydes bearing strongly electron-withdrawing groups like a nitro group. This guide provides a foundational understanding and predictive framework for the reactivity of this important synthetic building block, empowering researchers to design more efficient and controlled synthetic strategies. Further experimental kinetic studies on this compound are warranted to validate these predictions and to fully elucidate its reaction profile.

References

  • Kinetic Studies of Condensation of Aromatic Aldehydes with Meldrum's Acid.
  • Hammett plot for the para-substituted benzaldehydes in the B.–V. reaction.
  • How benzene ring substituents affect reactivity of benzaldehyde deriv
  • Hammett equ
  • Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. MDPI. [Link]
  • The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry. [Link]
  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
  • Hammett Equation. Mechanisms of Organic Reactions. [Link]
  • Electronic Control of Product Distribution in the [5+5]-Coupling of ortho-Alkynylbenzaldehyde Derivatives and γ,δ-Unsatur
  • Hammett constants σ for fluoro-substituents.
  • Why Benzaldehyde is metadirecting for nucleophilic substitution rections ? Allen. [Link]
  • Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc. [Link]
  • 4.6: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
  • A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. Pendidikan Kimia. [Link]
  • Unit 4: Free Energy Relationships. University of Massachusetts Boston. [Link]
  • Kinetics of acid-catalyzed aldol condensation reactions of aliphatic aldehydes.
  • Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
  • Nature of the ortho effect. V. Ortho-substituent constants. Journal of the American Chemical Society. [Link]
  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. [Link]
  • Schiff base formation for benzaldehyde.
  • Wittig Reaction. Chemistry LibreTexts. [Link]
  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. University of British Columbia. [Link]
  • The Aldol Condensation of Acetaldehyde: the Equilibrium Constant for the Reaction and the Rate Constant for the Hydroxide Catalyzed Retro-Aldol Reaction.
  • Solvent Free Wittig Reactions. University of California, San Diego. [Link]
  • 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts. [Link]
  • Synthesis and Characterization of Chiral Nitrobenzaldehyde-Schiff Base Ligands. PMC. [Link]
  • Wittig reaction with benzaldehyde. Chemistry Stack Exchange. [Link]
  • Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to the Computational Analysis of 2-Fluoro-4-methoxybenzaldehyde Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive technical guide on the computational analysis of reaction mechanisms involving 2-Fluoro-4-methoxybenzaldehyde. As a versatile building block in the synthesis of pharmaceuticals and advanced materials, a deep understanding of its reactivity is paramount.[1][2] This guide moves beyond a simple recitation of reaction protocols. Instead, it offers a comparative analysis of key reaction pathways, supported by insights from computational chemistry, to elucidate the "why" behind the observed chemical behavior. We will explore how the interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy group governs the regioselectivity and kinetics of various transformations.

The Unique Electronic Profile of this compound

The reactivity of this compound is dictated by the electronic effects of its substituents. The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I), while the methoxy group at the C4 position exhibits both an electron-withdrawing inductive effect (-I) and a strong electron-donating resonance effect (+M). This unique electronic arrangement influences the electrophilicity of the carbonyl carbon and the aromatic ring, as well as the stability of reaction intermediates.

dot graph TD { A[this compound] -- "Electron-withdrawing (-I) Fluorine" --> B{Increased Electrophilicity of Carbonyl Carbon}; A -- "Electron-donating (+M) Methoxy Group" --> C{Activation of Aromatic Ring towards Electrophilic Attack}; B --> D[Enhanced Reactivity in Nucleophilic Additions]; C --> E[Directs Electrophiles to Ortho/Para Positions]; }

Figure 1: Influence of substituents on the reactivity of this compound.

Comparative Analysis of Key Reaction Mechanisms

This section will delve into the computational analysis of three major classes of reactions that this compound readily undergoes: electrophilic aromatic substitution, nucleophilic addition to the carbonyl group, and condensation reactions.

Electrophilic Aromatic Substitution: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[3][4][5] The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, which then acts as the electrophile.[6][7]

Theoretical Framework: Computational studies on the Vilsmeier-Haack reaction have elucidated the mechanism of Vilsmeier reagent formation and its subsequent electrophilic attack on the aromatic ring. Density Functional Theory (DFT) calculations have been instrumental in determining the transition state geometries and activation energies for these steps.

Application to this compound: The electron-donating methoxy group in this compound activates the aromatic ring towards electrophilic substitution, making it a suitable substrate for the Vilsmeier-Haack reaction. The fluorine atom, despite its electron-withdrawing nature, can influence the regioselectivity of the formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

  • To a solution of the substrate in DMF, add the Vilsmeier reagent (pre-formed from POCl₃ and DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for the specified duration.

  • Upon completion, quench the reaction with a solution of sodium acetate in water.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by silica gel column chromatography.[6]

dot graph TD { subgraph Vilsmeier-Haack Reaction Workflow A[Start: this compound] --> B{Mix with Vilsmeier Reagent in DMF}; B --> C{Stir at Room Temperature}; C --> D{Quench with NaOAc/H₂O}; D --> E{Extraction and Workup}; E --> F[Purification by Chromatography]; F --> G[End: Formylated Product]; end }

Figure 2: Experimental workflow for the Vilsmeier-Haack reaction.

Nucleophilic Addition to the Carbonyl Group: The Grignard Reaction

The addition of Grignard reagents to the carbonyl group of this compound is a fundamental C-C bond-forming reaction. The electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, promoting nucleophilic attack.

Theoretical Framework: Computational studies of the Grignard reaction have explored both polar and single-electron transfer (SET) mechanisms. DFT calculations can predict the preferred reaction pathway and the stereochemical outcome of the addition. The nature of the Grignard reagent and the substrate substituents are key factors influencing the mechanism.

Application to this compound: The synthesis of 2-fluoro-4-hydroxybenzaldehyde from 3-fluorophenol involves a Grignard reagent exchange followed by reaction with DMF, highlighting the utility of this reaction with related substrates.[8] For this compound, the addition of a Grignard reagent would proceed readily to form a secondary alcohol.

Experimental Protocol: Grignard Reaction

  • Dissolve this compound in an anhydrous ether solvent under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add the Grignard reagent dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an ether solvent, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the product by chromatography or distillation.

dot graph TD { subgraph Grignard Reaction A[this compound] -- Grignard Reagent --> B(Intermediate Alkoxide); B -- Aqueous Workup --> C(Secondary Alcohol); end }

Figure 3: Generalized scheme of a Grignard reaction with this compound.

Condensation Reactions: The Wittig Reaction

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes.[9] this compound can be converted to various substituted styrenes using this methodology.

Theoretical Framework: Ab initio and DFT calculations have been extensively used to study the mechanism of the Wittig reaction.[10] These studies have investigated the formation of the oxaphosphetane intermediate and its subsequent decomposition to the alkene and phosphine oxide. The stereoselectivity of the Wittig reaction can also be rationalized through computational modeling.

Application to this compound: The reaction of this compound with a phosphorus ylide would lead to the formation of a fluoro- and methoxy-substituted styrene derivative. The electronic nature of the substituents on the benzaldehyde can influence the rate of the reaction. For instance, a related compound, 2-(Benzyloxy)-4-fluorobenzaldehyde, is known to undergo the Wittig reaction to generate stilbene derivatives.[11] A study on the Wittig reaction of perfluorohalogenated benzaldehydes also provides insights into the reactivity of fluorinated aromatic aldehydes.[12][13][14]

Experimental Protocol: Wittig Reaction

  • Prepare the phosphorus ylide by treating the corresponding phosphonium salt with a strong base.

  • Add a solution of this compound in an appropriate solvent to the ylide solution at a low temperature.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over a drying agent, and concentrate under reduced pressure.

  • Purify the resulting alkene by column chromatography.

dot graph TD { subgraph Wittig Reaction A[Phosphonium Salt] -- Base --> B(Phosphorus Ylide); B + C[this compound] --> D{Oxaphosphetane Intermediate}; D --> E[Alkene] + F[Triphenylphosphine Oxide]; end }

Figure 4: Mechanism of the Wittig reaction.

Spectroscopic Characterization

The structural elucidation of the products derived from this compound relies on a combination of spectroscopic techniques.

Technique Key Features for this compound Derivatives
¹H NMR Signals for aromatic protons, aldehyde proton (if present), and methoxy group protons. Coupling patterns will be indicative of the substitution on the aromatic ring.
¹³C NMR Resonances for carbonyl carbon, aromatic carbons (with C-F coupling), and the methoxy carbon.
IR Spectroscopy Characteristic C=O stretching frequency for the aldehyde, C-O stretching for the ether, and C-F stretching bands.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns.[15]

Conclusion

The computational analysis of reaction mechanisms provides invaluable insights into the reactivity of this compound. By understanding the electronic and steric effects of the fluoro and methoxy substituents, researchers can better predict and control the outcomes of chemical transformations. This guide has provided a comparative framework for analyzing key reactions, supported by theoretical principles and practical experimental protocols. As a crucial intermediate in the synthesis of complex molecules, a thorough understanding of the reaction mechanisms of this compound will continue to drive innovation in drug discovery and materials science.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). This compound: A Versatile Intermediate for Pharmaceuticals and Advanced Materials.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Adda, A., Hadjadj Aoul, R., Sediki, H., Sehailia, M., & Krallafa, A. M. (2023). Ab initio static and metadynamics investigations of the Wittig reaction. ResearchGate.
  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • The Organic Chemistry Tutor. (2021, October 11). Vilsmeier-Haack Reaction Mechanism. YouTube.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of this compound.
  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Fluoro-2-Methylbenzaldehyde: Properties and Applications.
  • ACS Publications. (2024, September 18). Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy.
  • PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde.
  • ResearchGate. (n.d.). Studies on the mechanochemical Knoevenagel condensation of fluorinated benzaldehyde derivates.
  • ResearchGate. (2025, November 11). A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents.
  • MDPI. (2022, December 12). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines.
  • ResearchGate. (2025, August 6). Molecular Structure, Vibrational Spectral Studies, NLO Properties and frontier molecular investigations of 2-Chloro-6-Fluoro Benzaldehyde by DFT.
  • HORI, T., KAKINUMA, S., OHTSUKA, N., FUJINAMI, T., SUZUKI, T., & MOMIYAMA, N. (2023). Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Materials: Toward Digitalization as Reliable Strategy in Organic Synthesis. ChemRxiv.
  • HORI, T., KAKINUMA, S., OHTSUKA, N., FUJINAMI, T., SUZUKI, T., & MOMIYAMA, N. (2023). Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Mate. ChemRxiv.
  • HORI, T., KAKINUMA, S., OHTSUKA, N., FUJINAMI, T., SUZUKI, T., & MOMIYAMA, N. (2023). Synthesis of Halogen Bond Donor Site-Introduced Functional Monomers via Wittig Reaction of Perfluorohalogenated Benzaldehydes: Toward Digitalization as Reliable Strategy in Small Molecule Synthesis. ChemRxiv.
  • ResearchGate. (n.d.). Mechanochemical Knoevenagel condensation of p-, m-, and o-fluorobenzaldehyde (1a–1c) and malononitrile (2).
  • ResearchGate. (n.d.). 4964 PDFs | Review articles in KNOEVENAGEL CONDENSATION.
  • Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

Sources

A Researcher's Guide to Spectroscopic Differentiation of 2-Fluoro-4-methoxybenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of medicinal chemistry and materials science, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a substance's biological activity, reactivity, and physical properties. The fluoro-methoxybenzaldehyde scaffold is a common feature in many pharmacologically active compounds and functional materials. However, the subtle shift of a single fluoro or methoxy group on the benzaldehyde ring can drastically alter these properties. This guide provides an in-depth, data-driven comparison of 2-Fluoro-4-methoxybenzaldehyde and its closely related isomers, demonstrating how a multi-technique spectroscopic approach ensures unambiguous structural elucidation.

The primary challenge lies in the fact that these isomers share the same molecular formula (C₈H₇FO₂) and molecular weight (154.14 g/mol ). Consequently, techniques relying solely on these properties are insufficient. Here, we delve into the nuances of Nuclear Magnetic Resonance (¹H, ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a robust analytical framework.

The Analytical Workflow: A Multi-Pronged Approach

Unambiguous identification of an unknown isomer requires a systematic workflow. The process begins with simpler, faster techniques like IR for functional group confirmation, followed by MS to confirm molecular weight, and culminates in the detailed structural mapping provided by NMR.

G cluster_0 Initial Analysis cluster_1 Definitive Structural Elucidation Unknown Unknown Isomer Sample IR IR Spectroscopy Unknown->IR Functional Groups? (C=O, C-O, C-F) MS Mass Spectrometry Unknown->MS Correct MW? (154.14) H_NMR ¹H NMR IR->H_NMR MS->H_NMR C_NMR ¹³C NMR H_NMR->C_NMR Plausible Structures Confirm Confirmed Structure C_NMR->Confirm Unambiguous Data

Caption: Overall analytical workflow for isomer identification.

¹H NMR Spectroscopy: The First Layer of Structural Detail

Proton NMR provides the initial, high-resolution glimpse into the substitution pattern of the aromatic ring. The chemical shifts (δ) and, more importantly, the spin-spin coupling constants (J) between protons and the fluorine atom are highly diagnostic. The electron-withdrawing nature of the fluorine and aldehyde groups, combined with the electron-donating effect of the methoxy group, creates unique electronic environments for each aromatic proton.

Key Diagnostic Features:

  • ²J(H,F) and ³J(H,F) Couplings: Coupling between protons and fluorine is a powerful diagnostic tool. A proton ortho to the fluorine will exhibit a doublet with a coupling constant (³J(H,F)) typically in the range of 6-10 Hz. A proton meta to the fluorine will show a smaller coupling (⁴J(H,F)) of ~1-5 Hz.[1][2]

  • Aldehyde Proton (CHO): The chemical shift of the aldehyde proton is sensitive to the electronic environment. An ortho fluorine atom can influence its chemical shift through space.

  • Methoxy Protons (OCH₃): This signal typically appears as a sharp singlet around 3.9 ppm, but its precise location can be subtly influenced by the neighboring substituents.

Comparative ¹H NMR Data (CDCl₃, 400 MHz)
CompoundAldehyde-H (δ, ppm)Aromatic-H (δ, ppm) & Coupling (J, Hz)OCH₃-H (δ, ppm)
This compound ~10.3H3: ~6.8 (dd, J ≈ 8.6, 2.2)H5: ~6.9 (dd, J ≈ 11.0, 2.2)H6: ~7.8 (t, J ≈ 8.6)~3.9
3-Fluoro-4-methoxybenzaldehyde 9.83H2: 7.6 (dd, J ≈ 11.5, 2.1)H5: 7.0 (t, J ≈ 8.5)H6: 7.6 (dd, J ≈ 8.5, 2.1)3.96
4-Fluoro-2-methoxybenzaldehyde 10.38H3: 6.7 (dd, J ≈ 8.4, 2.1)H5: 6.8 (ddd, J ≈ 8.4, 8.4, 2.1)H6: 7.8 (dd, J ≈ 8.4, 6.8)3.93
5-Fluoro-2-methoxybenzaldehyde 10.39H3: 7.2 (dd, J ≈ 9.0, 3.2)H4: 7.2 (ddd, J ≈ 9.0, 9.0, 3.2)H6: 7.5 (dd, J ≈ 9.0, 4.2)3.89

Data compiled from publicly available spectra and typical chemical shift values.[3]

The distinct splitting patterns are the most telling feature. For instance, in this compound, the proton at the C5 position (H5) is split by both the adjacent H6 and the meta fluorine atom, leading to a characteristic doublet of doublets.

¹³C and ¹⁹F NMR: Unambiguous Confirmation

While ¹H NMR provides a strong hypothesis, ¹³C NMR, particularly with its sensitivity to C-F coupling, offers definitive proof of the substitution pattern.

Key Diagnostic Features:

  • ¹J(C,F) Coupling: The direct, one-bond coupling between a carbon and a fluorine atom is very large, typically ranging from -240 to -260 Hz.[4][5] This immediately identifies the carbon atom directly attached to the fluorine.

  • Multi-bond C-F Couplings: Couplings over two (²J(C,F)), three (³J(C,F)), and even four (⁴J(C,F)) bonds are readily observed and provide a wealth of structural information.[6][7] These couplings follow predictable patterns based on the substitution.

  • ¹⁹F NMR: As fluorine-19 is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive.[8] The chemical shift of the fluorine nucleus is exquisitely sensitive to its electronic environment, providing a unique fingerprint for each isomer.

Comparative ¹³C NMR Data (CDCl₃, 101 MHz)
CompoundCarbonyl-C (δ, ppm)C-F (δ, ppm) (¹J(C,F), Hz)Other Aromatic-C (δ, ppm) & J(C,F) (Hz)OCH₃-C (δ, ppm)
This compound ~188 (d, ²J ≈ 15)~165 (d, ¹J ≈ 258)C1: ~122 (d, ²J ≈ 12), C3: ~102 (d, ²J ≈ 25), C5: ~115 (d, ⁴J ≈ 2), C6: ~132 (d, ³J ≈ 9)~56
3-Fluoro-4-methoxybenzaldehyde 189.9~155 (d, ¹J ≈ 255)C1: ~130 (d, ³J ≈ 5), C2: ~115 (d, ²J ≈ 20), C4: ~150 (d, ²J ≈ 10), C5: ~113, C6: ~12756.5
4-Fluoro-2-methoxybenzaldehyde ~188~168 (d, ¹J ≈ 260)C1: ~125 (d, ³J ≈ 7), C2: ~164 (d, ²J ≈ 12), C3: ~100 (d, ²J ≈ 25), C5: ~112 (d, ⁴J ≈ 2), C6: ~134 (d, ³J ≈ 10)~56
5-Fluoro-2-methoxybenzaldehyde ~188~158 (d, ¹J ≈ 240)C1: ~125 (d, ⁴J ≈ 3), C2: ~156 (d, ²J ≈ 10), C3: ~118 (d, ²J ≈ 24), C4: ~115 (d, ³J ≈ 8), C6: ~119 (d, ³J ≈ 8)~56

Data is a representative compilation from various sources and predictive tools.[9][10]

The combination of the large ¹J(C,F) value and the pattern of smaller ²,³,⁴J(C,F) couplings for the other aromatic carbons allows for the complete and unambiguous assignment of the structure.

Caption: Key C-F coupling relationships in ¹³C NMR.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While less definitive than NMR for isomer differentiation, IR and MS provide crucial confirmatory data.

Infrared (IR) Spectroscopy: All isomers will show characteristic peaks for:

  • C=O (aldehyde) stretch: Typically found between 1680-1710 cm⁻¹. The electronic nature of the ring substitution can cause minor but noticeable shifts. Electron-withdrawing groups tend to shift this band to higher wavenumbers.

  • C-O (ether) stretch: Around 1250-1300 cm⁻¹ (asymmetric) and 1020-1080 cm⁻¹ (symmetric).

  • C-F stretch: A strong band typically in the 1100-1300 cm⁻¹ region.

Comparative IR Data (cm⁻¹)
Compoundν(C=O)ν(C-O-C)ν(C-F)
This compound ~1690~1270, 1030~1200
3-Fluoro-4-methoxybenzaldehyde ~1695~1280, 1025~1210
4-Fluoro-2-methoxybenzaldehyde ~1685~1275, 1020~1230
5-Fluoro-2-methoxybenzaldehyde ~1700~1260, 1035~1225

Data compiled from various spectral databases.[11][12][13]

Mass Spectrometry (MS): Under Electron Ionization (EI), all isomers will exhibit a molecular ion peak (M⁺) at m/z = 154. The fragmentation patterns, however, can offer clues. Common fragmentation pathways include the loss of a hydrogen radical ([M-1]⁺), the loss of the aldehyde group ([M-29]⁺), or the loss of a methyl radical from the methoxy group ([M-15]⁺). While the major fragments are often the same, their relative intensities may differ slightly, though this is often not reliable enough for primary identification.

Experimental Protocols

Scientific integrity demands reproducible methods. The following are standard operating procedures for acquiring the data discussed.

1. NMR Spectroscopy (¹H, ¹³C)

  • Sample Preparation: Dissolve 10-20 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal reference standard.

  • ¹H NMR Acquisition: Use a 400 MHz (or higher) spectrometer. Acquire data with a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition: On the same instrument, acquire data at ~101 MHz. Use a proton-decoupled sequence with a 45° pulse width, a 2-second relaxation delay, and accumulate at least 1024 scans for adequate signal-to-noise.

2. Infrared (IR) Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) is preferred for solid or liquid samples.

  • Procedure: Place a small amount of the sample directly on the ATR crystal (e.g., diamond or zinc selenide). Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean crystal should be acquired and subtracted automatically.

3. Mass Spectrometry (GC-MS)

  • Technique: Gas Chromatography-Mass Spectrometry with Electron Ionization (EI).

  • Procedure: Inject a dilute solution of the sample (e.g., 100 µg/mL in ethyl acetate) into the GC. Use a standard non-polar column (e.g., DB-5ms). The mass spectrometer should be set to scan a mass range of m/z 40-300. The ionization energy is typically set at 70 eV.

Conclusion

While IR and MS confirm the presence of the correct functional groups and molecular weight, they are insufficient for distinguishing between the constitutional isomers of this compound. The definitive identification relies on NMR spectroscopy. ¹H NMR provides the initial, critical information on the aromatic substitution pattern through proton-fluorine coupling. However, it is the ¹³C NMR spectrum, with its large and highly diagnostic one-bond and multi-bond carbon-fluorine coupling constants, that provides the final, unambiguous evidence required to confidently assign the structure. By following the integrated workflow presented, researchers can ensure the accurate identification of these and other similarly challenging isomers, a cornerstone of rigorous scientific and developmental work.

References

  • Abraham, R. J., et al. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. [Link]
  • Williamson, K. L. (2007). Coupling of Protons with Fluorine. ResearchGate.
  • Supporting Information for various chemical communications, which often contain detailed NMR d
  • PubChem. (n.d.). 3-Fluoro-p-anisaldehyde. National Center for Biotechnology Information.
  • Weigert, F. J., & Roberts, J. D. (1971). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 93(10), 2361–2366. [Link]
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Chemistry LibreTexts. (2024). 16: Multinuclear NMR.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) for 4-Methoxybenzaldehyde.
  • Reddit. (2017). Carbon-fluorine spin coupling constants. r/chemistry.
  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF.
  • Hansen, P. E., & Wray, V. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2160-2161.
  • SpectraBase. (n.d.). 3-Fluoro-4-methoxybenzaldehyde.
  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzaldehyde. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Fluoro-3-methoxybenzaldehyde. National Center for Biotechnology Information.

Sources

A Senior Scientist's Guide to Assessing the Impact of the Fluoro Group on Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorine has become an essential element in modern drug discovery, acting as a "magic bullet" in the medicinal chemist's toolkit.[1][2] Its unique electronic properties and small size allow for strategic incorporation into drug candidates to fine-tune a range of properties critical for therapeutic success.[3][4][5] This guide provides an in-depth analysis of how the introduction of a fluoro group can profoundly impact a molecule's interaction with its biological target. We will explore the mechanistic basis for these effects, from modulating physicochemical properties like pKa and lipophilicity to enhancing metabolic stability and binding affinity.[3][5][6][7] Supported by experimental data, detailed protocols, and illustrative case studies, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to harness the power of fluorine in their discovery programs.

The Fundamental Influence of Fluorine on Physicochemical Properties

The strategic placement of fluorine can dramatically alter a molecule's fundamental chemical characteristics. These changes are often the root cause of improved pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

1.1. pKa Modulation: The Power of Induction

Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect can significantly alter the acidity or basicity of nearby functional groups.[4][8][9] Specifically, introducing fluorine often lowers the pKa of neighboring basic groups, such as amines.[9][10] This reduction in basicity can be highly advantageous, as it can improve membrane permeability and bioavailability by increasing the population of the more neutral, membrane-permeant form of the molecule at physiological pH.[1][4]

This principle is critical in CNS drug discovery, where controlling P-glycoprotein (Pgp)-mediated efflux is a common challenge.[11] Lowering the basicity of a compound can reduce its recognition by efflux transporters like Pgp, leading to better brain exposure.[10][11]

pKa_Modulation cluster_0 Non-Fluorinated Amine cluster_1 β-Fluorinated Amine Mol_H R-CH₂-CH₂-NH₂ Equilibrium_H ⇌ R-CH₂-CH₂-NH₃⁺ Mol_H->Equilibrium_H Mol_F R-CHF-CH₂-NH₂ pKa_H High pKa (e.g., ~10) Predominantly Ionized at pH 7.4 Equilibrium_H->pKa_H Results in: Inductive_Effect Fluorine's Inductive Effect (Electron Withdrawal) Equilibrium_F ⇌ R-CHF-CH₂-NH₃⁺ Mol_F->Equilibrium_F pKa_F Lower pKa (e.g., ~8) Increased Neutral Species at pH 7.4 Equilibrium_F->pKa_F Results in: caption Diagram 1: Fluorine's inductive effect lowers the pKa of a nearby amine. Metabolic_Shielding cluster_0 Metabolic Pathway of Non-Fluorinated Compound cluster_1 Metabolic Pathway of Fluorinated Compound A Drug-H (Metabolically Liable Site) B CYP450 Enzymes A->B Metabolism C Drug-OH (Oxidized, Inactive Metabolite) B->C D Drug-F (Metabolically Stable Site) E CYP450 Enzymes D->E Metabolism F Metabolism Blocked (Increased Half-Life) E->F C-F bond resists oxidation caption Diagram 2: Fluorine as a metabolic shield to prevent CYP450 oxidation.

Caption: Diagram 2: Fluorine as a metabolic shield to prevent CYP450 oxidation.

2.2. Experimental Protocol: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)

This assay is a cornerstone for assessing how fluorine substitution impacts metabolic stability. It measures the rate at which a compound is eliminated by Phase I metabolic enzymes. [12][13] Objective: To determine the in vitro intrinsic clearance (Clint) of a compound by measuring its rate of disappearance over time when incubated with HLM.

Materials:

  • Test compound and non-fluorinated analog (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), e.g., from Corning or Sekisui XenoTech

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation plate and a deep-well collection plate

Procedure:

  • Preparation: Thaw HLM and NADPH solutions on ice. Prepare a working solution of HLM in phosphate buffer to a final concentration of 0.5-1.0 mg/mL. [14]2. Incubation Setup: In the 96-well plate, add the phosphate buffer. Then, add the test compound to achieve a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by transferring an aliquot of the incubation mixture to the collection plate containing ice-cold ACN with the internal standard. The 0-minute sample is taken immediately after adding NADPH.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate (e.g., at 3000 rpm for 15 min) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the line (k) is the elimination rate constant. Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint). [15]

Enhancing Pharmacodynamics: Impact on Target Binding

Fluorine can significantly enhance a ligand's binding affinity for its target protein through a variety of mechanisms. [4][16]

  • Conformational Control: The steric and electronic properties of fluorine can lock a molecule into a specific, "bioactive" conformation that fits more favorably into the protein's binding pocket. [3][5][6][17]* Direct Binding Interactions: While not a classic hydrogen bond donor, the polarized C-F bond can act as a weak hydrogen bond acceptor and participate in favorable electrostatic and multipolar interactions with protein residues. [3]* Increased Lipophilicity: As discussed, fluorination can increase lipophilicity, which may enhance binding within hydrophobic pockets of the target protein. [4]

3.1. Experimental Protocol: Assessing Binding Affinity with Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for quantifying the binding kinetics (association rate, ka; dissociation rate, kd) and affinity (dissociation constant, KD) between a ligand and a target protein. [18] Objective: To measure and compare the KD of a fluorinated and non-fluorinated compound against a target protein.

Materials:

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor chip (e.g., CM5 chip)

  • Target protein

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Immobilization buffers (e.g., EDC/NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization: The target protein is covalently immobilized onto the surface of the sensor chip using standard amine coupling chemistry.

  • Ligand Preparation: Prepare a series of dilutions of the test compounds in the running buffer.

  • Binding Analysis (Kinetics):

    • Inject the different concentrations of a test compound (analyte) over the immobilized protein surface (ligand) for a set "association" time.

    • Follow this with an injection of running buffer alone for a set "dissociation" time.

    • Between different compound injections, regenerate the chip surface with a specific buffer to remove all bound analyte.

  • Data Acquisition: The SPR instrument measures the change in refractive index at the sensor surface in real-time, generating sensorgrams that show the association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software. This will yield the kinetic parameters ka and kd. The equilibrium dissociation constant (KD) is calculated as kd/ka. A lower KD value indicates a higher binding affinity. [18]

SPR_Workflow cluster_workflow SPR Experimental Workflow Start Start Immobilize 1. Immobilize Target Protein on Sensor Chip Start->Immobilize Prepare 2. Prepare Analyte (Compound) Dilutions Immobilize->Prepare Inject 3. Inject Analyte: Measure Association Prepare->Inject Dissociate 4. Buffer Flow: Measure Dissociation Inject->Dissociate Regenerate 5. Regenerate Chip Surface Dissociate->Regenerate Analyze 6. Analyze Sensorgrams: Calculate ka, kd, KD Regenerate->Analyze End End Analyze->End caption Diagram 3: Workflow for determining binding affinity using SPR.

Sources

A Comparative Analysis of Synthetic Routes to 2-Fluoro-4-methoxybenzaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth review of Vilsmeier-Haack formylation, directed ortho-metalation, and synthesis from brominated precursors, providing a comparative analysis of yields and methodologies for the synthesis of the versatile building block, 2-Fluoro-4-methoxybenzaldehyde.

Introduction

This compound is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the aromatic ring, imparts specific electronic and steric properties that are desirable in the design of novel pharmaceuticals and functional materials. The efficient and high-yielding synthesis of this key building block is therefore of significant interest to researchers and drug development professionals. This guide provides a comparative analysis of the most common synthetic routes to this compound, with a focus on reaction yields, experimental conditions, and the underlying chemical principles.

Key Synthetic Strategies

The synthesis of this compound can be approached through several distinct strategies, primarily involving the introduction of the formyl group onto a pre-existing substituted benzene ring. The most prominent methods include the Vilsmeier-Haack formylation of 3-fluoroanisole, the directed ortho-metalation of 3-fluoroanisole followed by formylation, and a multi-step synthesis commencing from a brominated precursor.

Vilsmeier-Haack Formylation of 3-Fluoroanisole

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic compounds.[1][2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4] The electron-donating methoxy group in the starting material, 3-fluoroanisole, activates the aromatic ring towards electrophilic substitution, directing the formylation primarily to the ortho and para positions. The fluorine atom, being an ortho, para-director as well, further influences the regioselectivity.

Reaction Mechanism: The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. This electrophile then attacks the electron-rich aromatic ring of 3-fluoroanisole. The resulting intermediate is subsequently hydrolyzed during workup to yield the aldehyde.

dot

Caption: Vilsmeier-Haack formylation of 3-fluoroanisole.

Directed Ortho-Metalation (DoM) of 3-Fluoroanisole

Directed ortho-metalation (DoM) is a powerful and highly regioselective method for the functionalization of aromatic rings.[1] This strategy relies on the presence of a directing metalation group (DMG) on the aromatic substrate, which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The methoxy group is an effective DMG. In this route, 3-fluoroanisole is treated with a strong base, typically an alkyllithium reagent such as n-butyllithium (n-BuLi), to generate a lithiated intermediate. This intermediate is then quenched with an electrophilic formylating agent, such as DMF, to introduce the aldehyde group.[6]

Reaction Mechanism: The reaction is initiated by the coordination of the organolithium reagent to the oxygen atom of the methoxy group in 3-fluoroanisole. This proximity effect directs the deprotonation to the C2 position (ortho to the methoxy group). The resulting aryllithium species then acts as a nucleophile, attacking the carbonyl carbon of DMF. The tetrahedral intermediate formed collapses upon aqueous workup to yield the desired benzaldehyde.

dot

Caption: Directed ortho-metalation and formylation of 3-fluoroanisole.

Although a specific yield for the DoM of 3-fluoroanisole to this compound has not been explicitly found, a similar reaction involving the ortho-lithiation of 1,3-dimethoxybenzene and subsequent formylation with DMF has been reported to produce 2,6-dimethoxybenzaldehyde in an excellent yield of 89%. This suggests that the DoM approach holds the potential for high efficiency in the synthesis of the target molecule.

Synthesis from a Brominated Precursor

An alternative, multi-step approach involves the synthesis of this compound from a brominated precursor, such as 2-fluoro-4-bromoanisole. This route typically involves the formation of an organometallic intermediate, such as a Grignard reagent, followed by formylation.

The synthesis of the precursor, 2-fluoro-4-bromoanisole, can be achieved with high efficiency. For instance, the bromination of 2-fluoroanisole has been reported to yield 2-fluoro-4-bromoanisole in 91% yield.[7]

Reaction Pathway: The 2-fluoro-4-bromoanisole is then converted to a Grignard reagent by reacting with magnesium metal. This Grignard reagent is subsequently treated with a formylating agent like DMF to introduce the aldehyde functionality. A related process, the synthesis of 4-bromo-2-methoxybenzaldehyde from 1,4-dibromo-2-fluorobenzene, proceeds through a metal-halogen exchange followed by formylation with DMF to give the intermediate 4-bromo-2-fluorobenzaldehyde in 74% yield.[8] This intermediate is then converted to the final product in a subsequent step, with an overall yield of 57% for the two steps.[8]

dot

Caption: Synthesis of this compound from a brominated precursor.

Comparative Analysis of Yields

Synthesis RouteStarting MaterialKey ReagentsReported YieldNumber of Steps
Vilsmeier-Haack Formylation 3-FluoroanisoleDMF, POCl₃~77% (generic)[5]1
Directed Ortho-Metalation 3-Fluoroanisolen-BuLi, DMF~89% (for a similar substrate)1
From Brominated Precursor 2-FluoroanisoleBr₂, Mg, DMF>60% (estimated multi-step)[7][8]2+

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation

Caution: Phosphorus oxychloride is corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a cooled (0 °C) solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane), slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 3-fluoroanisole in the same solvent to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.

  • Neutralize the solution with a base (e.g., sodium acetate or sodium hydroxide solution) until the desired aldehyde precipitates or can be extracted.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

General Protocol for Directed Ortho-Metalation and Formylation

Caution: Organolithium reagents are highly reactive and pyrophoric. This reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and techniques.

  • To a solution of 3-fluoroanisole in an anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether) at a low temperature (-78 °C), add a solution of n-butyllithium in hexanes dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford this compound.

Conclusion and Future Outlook

Both the Vilsmeier-Haack formylation and directed ortho-metalation represent viable and efficient single-step methods for the synthesis of this compound from readily available 3-fluoroanisole. While specific yield data for these direct conversions is somewhat limited in readily accessible literature, related examples suggest that the directed ortho-metalation route may offer a higher yield. The synthesis from a brominated precursor, while potentially high-yielding, involves multiple steps which can reduce the overall efficiency.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including desired yield, scale of the reaction, available equipment, and safety considerations. The directed ortho-metalation, although requiring more stringent anhydrous and inert conditions, appears to be the most promising route for achieving high yields of this compound. Further optimization and reporting of specific yields for the Vilsmeier-Haack formylation of 3-fluoroanisole would be beneficial to the scientific community for a more direct comparison.

References

Sources

A Comparative Guide to 2-Fluoro-4-methoxybenzaldehyde in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced polymeric materials with tailored functionalities, the choice of monomer is paramount. The subtle interplay of substituent effects on a monomer's reactivity and the resulting polymer's properties is a central theme in materials science. This guide provides an in-depth technical comparison of 2-Fluoro-4-methoxybenzaldehyde as a monomer in polymer synthesis, benchmarking its performance against key alternatives. We will delve into the mechanistic rationale for its use, supported by experimental data from analogous systems, and provide actionable protocols for its application.

The Strategic Advantage of Fluorination and Methoxy Substitution in Benzaldehydes for Polymer Synthesis

Aromatic aldehydes are versatile precursors for a variety of condensation polymers, most notably polyazomethines (Schiff bases) and polybenzoxazines. The electronic nature of substituents on the benzaldehyde ring profoundly influences the reactivity of the aldehyde group and the ultimate properties of the polymer.

The subject of this guide, this compound, possesses a unique combination of an electron-withdrawing fluorine atom and an electron-donating methoxy group. This substitution pattern creates a nuanced electronic environment that impacts polymerization in several key ways:

  • Enhanced Electrophilicity: The fluorine atom, through its inductive electron-withdrawing effect (-I), increases the partial positive charge on the carbonyl carbon of the aldehyde. This heightened electrophilicity makes the aldehyde more susceptible to nucleophilic attack, a critical step in many polycondensation reactions.

  • Modulated Reactivity: The methoxy group, being electron-donating through resonance (+R effect), can partially offset the inductive effect of the fluorine atom. This electronic balance can be crucial for controlling the polymerization rate and preventing undesirable side reactions.

  • Improved Polymer Properties: The incorporation of fluorine into a polymer backbone is a well-established strategy for enhancing thermal stability, chemical resistance, and hydrophobicity, while lowering the dielectric constant.[1][2] The strong carbon-fluorine bond contributes to the overall robustness of the polymer chain.

To objectively assess the performance of this compound, we will compare it with three key benchmarks:

  • 4-Methoxybenzaldehyde: The non-fluorinated counterpart, allowing for a direct evaluation of the fluorine substituent's impact.

  • 4-Fluorobenzaldehyde: To isolate the effect of the methoxy group.

  • Benzaldehyde: The parent compound, providing a baseline for the influence of both substituents.

A study on the copolymerization of phthalaldehyde with various substituted benzaldehydes demonstrated that the reactivity of the benzaldehyde monomer is highly sensitive to its electronic properties, showing a strong correlation with Hammett values.[3] This principle underscores the importance of the electronic effects of the fluoro and methoxy groups in this compound on its polymerization behavior.

Benchmarking Performance: A Comparative Analysis

Performance Metric This compound 4-Methoxybenzaldehyde 4-Fluorobenzaldehyde Benzaldehyde Justification
Monomer Reactivity HighModerateHighLowThe electron-withdrawing fluorine atom increases the electrophilicity of the aldehyde carbonyl group, enhancing its reactivity towards nucleophiles. The electron-donating methoxy group in 4-methoxybenzaldehyde can decrease this reactivity compared to the fluorinated analogues.
Polymer Molecular Weight Potentially HighModeratePotentially HighLowerHigher monomer reactivity can lead to higher degrees of polymerization, resulting in greater molecular weights, assuming stoichiometric balance is maintained.
Thermal Stability (TGA) Very HighModerateHighModerateThe high bond energy of the C-F bond significantly increases the thermal stability of the resulting polymer.[1]
Glass Transition Temp. (DSC) HighModerateHighModerateThe introduction of the rigid C-F bond and the polar nature of the substituents can restrict segmental motion of the polymer chains, leading to a higher glass transition temperature.
Dielectric Constant LowModerateLowModerateThe low polarizability of the C-F bond typically results in polymers with lower dielectric constants, a desirable property for microelectronics applications.[1]
Solubility GoodModerateModeratePoorThe presence of the fluorine and methoxy groups can disrupt chain packing and increase the free volume, often leading to improved solubility in organic solvents.[2]

Experimental Protocol: Synthesis of a Polyazomethine from this compound

This protocol details the synthesis of a polyazomethine via solution polycondensation of this compound with a diamine, such as 4,4'-oxydianiline (ODA). This self-validating system includes steps for purification and characterization to ensure the integrity of the synthesized polymer.

Materials:
  • This compound (≥98% purity)

  • 4,4'-Oxydianiline (ODA) (≥98% purity, recrystallized from ethanol)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Lithium Chloride (LiCl, anhydrous)

  • Methanol

  • Nitrogen gas (high purity)

Equipment:
  • Three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:
  • Monomer and Solvent Preparation:

    • Ensure all glassware is thoroughly dried.

    • Recrystallize ODA from hot ethanol and dry under vacuum.

    • Ensure DMAc is anhydrous.

  • Reaction Setup:

    • Assemble the three-necked flask with a magnetic stirrer, condenser, and nitrogen inlet/outlet.

    • Purge the system with dry nitrogen for 15-20 minutes.

    • Under a positive nitrogen pressure, add ODA (e.g., 2.002 g, 10 mmol) and anhydrous LiCl (e.g., 0.42 g) to the flask.

    • Add 20 mL of anhydrous DMAc to dissolve the reactants. Stir until a clear solution is obtained.

  • Polymerization:

    • Dissolve this compound (e.g., 1.541 g, 10 mmol) in 10 mL of anhydrous DMAc in the dropping funnel.

    • Slowly add the aldehyde solution to the stirred diamine solution at room temperature over 30 minutes.

    • After the addition is complete, heat the reaction mixture to 120 °C and maintain for 24 hours under a continuous nitrogen flow. The viscosity of the solution will increase as the polymerization progresses.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the viscous polymer solution into 200 mL of vigorously stirred methanol. A fibrous, colored precipitate will form.

    • Collect the polymer by vacuum filtration using a Büchner funnel.

    • Wash the polymer thoroughly with hot methanol and then with deionized water to remove any unreacted monomers, LiCl, and residual solvent.

    • Dry the polymer in a vacuum oven at 80 °C for 24 hours or until a constant weight is achieved.

Characterization:
  • FTIR Spectroscopy: To confirm the formation of the azomethine (-C=N-) bond (typically a peak around 1620-1640 cm⁻¹) and the disappearance of the aldehyde C=O and amine N-H stretching bands.

  • NMR Spectroscopy: To elucidate the detailed chemical structure of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Visualizing the Synthesis and Rationale

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification cluster_characterization Characterization reactants Dissolve ODA and LiCl in anhydrous DMAc addition Slowly add aldehyde solution to diamine solution reactants->addition aldehyde Dissolve this compound in anhydrous DMAc aldehyde->addition heating Heat at 120°C for 24h under Nitrogen addition->heating precipitation Precipitate in Methanol heating->precipitation filtration Filter and Wash precipitation->filtration drying Dry under Vacuum filtration->drying analysis FTIR, NMR, GPC, TGA, DSC drying->analysis

Caption: Workflow for the synthesis of polyazomethine.

Rationale for Enhanced Performance

performance_rationale center This compound substituents Fluoro & Methoxy Groups center->substituents possesses reactivity Increased Monomer Reactivity substituents->reactivity leads to properties Improved Polymer Properties substituents->properties results in thermal High Thermal Stability properties->thermal dielectric Low Dielectric Constant properties->dielectric solubility Good Solubility properties->solubility

Caption: Key structure-property relationships.

Conclusion

This compound stands out as a highly promising monomer for the synthesis of high-performance polymers. The strategic incorporation of both a fluorine atom and a methoxy group provides a powerful tool for tuning monomer reactivity and achieving superior polymer properties. While direct, comprehensive comparative data with its non-fluorinated and other substituted analogs is an area ripe for further academic and industrial investigation, the established principles of polymer chemistry strongly suggest its advantages in creating materials with enhanced thermal stability, lower dielectric constants, and improved processability. The provided experimental protocol serves as a robust starting point for researchers and drug development professionals to explore the potential of this versatile building block in their own applications.

References

  • Chen, Y., et al. (2023). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. MDPI. [Link]
  • Ge, Z., et al. (2017). Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. RSC Advances. [Link]
  • Kaitz, J. A., & Moore, J. S. (2013). Functional phthalaldehyde polymers by copolymerization with substituted benzaldehydes. Macromolecules, 46(3), 608-612. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-Fluoro-4-methoxybenzaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the safe disposal of 2-Fluoro-4-methoxybenzaldehyde (CAS No. 331-64-6), a common intermediate in pharmaceutical research and organic synthesis. By understanding the inherent hazards and adhering to the detailed protocols outlined below, researchers can mitigate risks to both personnel and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

This compound is a substituted aromatic aldehyde that presents several potential hazards. A thorough understanding of these risks is the foundation of its safe handling and disposal.

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1]

  • Respiratory Irritation: Inhalation of the dust or vapors may lead to respiratory tract irritation.[1][2]

  • Harmful if Swallowed: Ingestion can be toxic.[2]

  • Potential for Allergic Skin Reaction: Some data suggests it may cause an allergic skin reaction.[2]

These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all stages of handling and disposal. The causality is clear: preventing contact and inhalation is the most effective way to avoid adverse health effects.

Regulatory Context: In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] Chemical waste generators are legally responsible for correctly classifying and managing their hazardous waste.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile gloves (inspect for integrity before use).Provides a barrier against skin contact.
Body Protection A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for large spills.Minimizes the inhalation of dust or vapors.[2]

Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following workflow provides a logical decision-making process for its disposal.

Caption: Decision workflow for the disposal of this compound.

Step 1: Waste Characterization and Segregation
  • Identify the Waste Stream: Determine if the waste is pure, unadulterated this compound, a reaction mixture containing it, or contaminated materials (e.g., gloves, weigh boats, paper towels).

  • Segregation: This is a critical step to prevent dangerous chemical reactions.

    • Do NOT mix this compound waste with strong oxidizing agents, strong bases, or strong reducing agents.[5]

    • Keep halogenated organic waste separate from non-halogenated waste streams to facilitate proper disposal by your institution's environmental health and safety (EHS) department or a licensed contractor.[6]

Step 2: Containerization and Labeling
  • Choose the Right Container:

    • Use a chemically compatible container, such as a high-density polyethylene (HDPE) jug, for liquid waste.

    • For solid waste, a securely sealed, wide-mouth container is appropriate.

    • Ensure the container is in good condition, free of leaks, and has a secure cap.[3]

  • Proper Labeling:

    • The container must be clearly labeled as "Hazardous Waste."

    • List all chemical constituents and their approximate concentrations. For this compound waste, clearly write the full chemical name.

    • Indicate the relevant hazards (e.g., "Irritant," "Harmful if Swallowed").

    • Include the date of waste accumulation and the name of the generating laboratory or researcher.

Step 3: Accumulation and Storage
  • Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.

  • Follow Institutional Protocols: Adhere to your institution's limits on the volume of hazardous waste that can be stored in a satellite accumulation area and the timeframe for its removal.

Step 4: Final Disposal
  • Contact EHS: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety department or a licensed hazardous waste disposal contractor.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sanitary sewer or regular trash.[5][6] This is a violation of environmental regulations and can harm aquatic life.[5]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Don PPE: Before attempting to clean up any spill, don the appropriate PPE as detailed in Section 2.

  • Contain the Spill:

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[2][7]

    • For liquid solutions, use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to contain and absorb the spill.

  • Clean the Area: Once the bulk of the material is collected, decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Seek Medical Attention if Exposed:

    • Skin Contact: Wash the affected area immediately with plenty of soap and water.[7]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][7] Seek immediate medical attention.

    • Inhalation: Move to fresh air.[2][7]

    • Ingestion: Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

  • In-Lab Disposal Methods: Waste Management Guide - Protect IU - Indiana University. (n.d.).
  • Material Safety Data Sheet - Cole-Parmer. (n.d.).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
  • Laboratory Waste Disposal - University of Aveiro. (n.d.).
  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025, March 21).
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30).

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2-Fluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven insights for the safe handling of 2-Fluoro-4-methoxybenzaldehyde, ensuring the integrity of your research and the safety of your team. This is not just a protocol; it is a framework for building a culture of safety and confidence in your laboratory.

Understanding the Hazard Profile

This compound is a solid, often appearing as a white to pale yellow powder or crystalline solid, with a melting point in the range of 43-48°C.[1] While a valuable building block in organic synthesis, it presents a significant hazard profile that necessitates meticulous handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with multiple hazards. It is harmful if swallowed, causes skin irritation, may provoke an allergic skin reaction, leads to serious eye damage, and may cause respiratory irritation.[2]

The causality behind these classifications lies in its chemical reactivity. The aldehyde functional group can react with biological macromolecules, while the fluoro- and methoxy- substituents influence its absorption and metabolic pathways. Understanding these intrinsic properties is the first step toward mitigating risk.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of simple compliance but a scientifically informed decision to create a barrier between you and the chemical hazard. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Rationale and Expert Insight
Eye and Face Protection Chemical safety goggles that form a tight seal around the eyes. A face shield should be worn over the goggles when there is a significant risk of splashing.This compound is classified as causing serious eye damage.[2] Standard safety glasses are insufficient. Goggles provide protection from dust particles and splashes from all angles. The face shield offers a secondary layer of protection for the entire face.
Hand Protection Nitrile or neoprene gloves. Always inspect gloves for any signs of degradation or puncture before use.The compound is a known skin irritant and may cause an allergic skin reaction.[2] Nitrile gloves offer good resistance to a wide range of chemicals, including aldehydes. For prolonged contact or when handling larger quantities, heavier-duty neoprene gloves may be more appropriate.
Body Protection A lab coat, long-sleeved shirt, and long pants are mandatory to prevent skin contact. For operations with a higher risk of contamination, consider a chemical-resistant apron or coveralls.This provides a barrier against accidental spills and contact with contaminated surfaces. The goal is to minimize any potential skin exposure.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working outside of a certified chemical fume hood, if ventilation is inadequate, or if dust is generated. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.Inhalation of the dust can cause respiratory irritation.[2] Engineering controls, such as a fume hood, are the preferred method of exposure control. When these are not feasible or sufficient, respiratory protection is essential.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe experimental workflow. The following diagram and step-by-step guide provide a self-validating system for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Assemble PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Weighing prep3->handle1 Proceed with caution handle2 Dissolving handle1->handle2 handle3 Reaction handle2->handle3 clean1 Decontaminate handle3->clean1 After experiment clean2 Segregate Waste clean1->clean2 clean3 Dispose clean2->clean3

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedure:
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before commencing any work.[3]

    • Ensure all necessary PPE is readily available, fits correctly, and is in good condition.[4]

    • Prepare your workspace in a well-ventilated area, preferably within a certified chemical fume hood.[5]

    • Ensure that an emergency eyewash station and safety shower are easily accessible.[5]

  • Handling:

    • When handling the solid, use techniques such as careful scooping to avoid generating dust.[5]

    • For weighing, use a balance inside a fume hood or a ventilated balance enclosure.[5]

    • When preparing solutions, add the solid slowly to the solvent to prevent splashing.

    • Keep containers tightly closed when not in use.[6]

  • Cleanup & Disposal:

    • Decontaminate all surfaces and equipment after use.

    • Segregate waste containing this compound from other waste streams.

    • Dispose of the chemical waste in a clearly labeled, sealed container, following all local, state, and federal regulations.[6] Do not empty into drains.[7]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and correct action is critical.

First-Aid Measures:
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical advice.[2][6]

  • Eye Contact: Immediately rinse the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[2][6]

Accidental Release Measures:

For a small spill, and only if you are trained and it is safe to do so:

  • Evacuate non-essential personnel from the area.

  • Ensure you are wearing the appropriate PPE.

  • Use an absorbent material, such as sand or vermiculite, to contain and clean up the spill. Avoid creating dust.[8]

  • Collect the spilled material and absorbent in a sealed container for hazardous waste disposal.[8]

  • Clean the spill area with soap and water.[8]

  • For large spills, evacuate the area and contact your institution's emergency response team.[8]

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a robust safety culture within your organization. This commitment to excellence in both our scientific endeavors and our safety practices is what builds the deep trust that is the hallmark of a leading research institution.

References

  • PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-4-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-methoxybenzaldehyde

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。